molecular formula C6H7KO3 B1404887 potassium 3,4-dihydro-2H-pyran-2-carboxylate CAS No. 1432678-54-0

potassium 3,4-dihydro-2H-pyran-2-carboxylate

Cat. No.: B1404887
CAS No.: 1432678-54-0
M. Wt: 166.22 g/mol
InChI Key: NHPAEOLSRHJWKQ-UHFFFAOYSA-M
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Description

Potassium 3,4-dihydro-2H-pyran-2-carboxylate ( 1432678-54-0) is a high-purity chemical compound offered with a minimum purity of ≥95% . Its molecular formula is C₆H₇KO₃, and it has a molecular weight of 166.22 g/mol . This salt features the 3,4-dihydro-2H-pyran-2-carboxylate anion, a versatile scaffold in organic and medicinal chemistry. The compound is characterized by a carboxylate group attached to a partially saturated pyran ring, as represented by the SMILES notation O=C(C1CCC=CO1)[O-].[K+] . Computational data indicates it has a topological polar surface area (TPSA) of 49.36 Ų and a LogP of -3.567, suggesting high polarity . Researchers value this compound as a key synthetic intermediate for constructing more complex molecules, particularly in synthesizing esters like Ethyl 3,4-dihydro-2H-pyran-2-carboxylate . It must be handled with appropriate safety precautions. The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . For product stability, it is recommended to be stored sealed at 4°C and away from moisture . This product is intended for research and further manufacturing applications exclusively and is not approved for direct human use .

Properties

IUPAC Name

potassium;3,4-dihydro-2H-pyran-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O3.K/c7-6(8)5-3-1-2-4-9-5;/h2,4-5H,1,3H2,(H,7,8);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHPAEOLSRHJWKQ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC=C1)C(=O)[O-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7KO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1432678-54-0
Record name potassium 3,4-dihydro-2H-pyran-2-carboxylate
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Foundational & Exploratory

synthesis of potassium 3,4-dihydro-2H-pyran-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of Potassium 3,4-dihydro-2H-pyran-2-carboxylate

Abstract

This technical guide provides a comprehensive overview of a robust and scalable synthetic route to this compound, a valuable heterocyclic building block in medicinal chemistry and organic synthesis. The 3,4-dihydro-2H-pyran scaffold is a key structural motif in numerous biologically active molecules and natural products.[1] This document details the foundational synthetic strategy commencing from the dimerization of acrolein, outlines a detailed, field-proven experimental protocol, and presents key analytical data for product validation. The causality behind critical experimental choices is elucidated to provide researchers and drug development professionals with a self-validating and trustworthy methodology.

Introduction: Significance of the Dihydropyran Moiety

The 3,4-dihydro-2H-pyran ring system is a privileged scaffold in modern organic chemistry. Its derivatives are integral to the structure of various pharmaceuticals, including anti-inflammatory agents and complex natural products.[1][2] The carboxylic acid functionality at the 2-position, presented here as its potassium salt for enhanced stability and solubility, provides a versatile handle for subsequent chemical modifications, such as amide bond formation or esterification. This makes this compound a highly sought-after intermediate for building molecular complexity.[2]

Analysis of Synthetic Strategies

Several pathways can be envisioned for the synthesis of the target compound. A comparative analysis reveals the strategic advantages of the chosen route.

  • Hetero-Diels-Alder Reaction: This is a powerful and convergent approach for constructing the dihydropyran ring.[3][4] The reaction typically involves the [4+2] cycloaddition of an electron-rich alkene (e.g., a vinyl ether) with an α,β-unsaturated carbonyl compound.[5] While elegant, this approach may require specialized or costly starting materials depending on the specific dienophile and diene employed.

  • Oxidation of 2-Substituted Dihydropyrans: A plausible and direct route can start from commercially available precursors like 3,4-dihydro-2H-pyran-2-methanol.[5] This pathway involves a straightforward oxidation sequence, first to the aldehyde and subsequently to the carboxylic acid. The efficiency of this route is highly dependent on the cost and availability of the starting alcohol.

  • Recommended Pathway: Dimerization of Acrolein and Subsequent Oxidation: This guide focuses on a highly practical and cost-effective method that begins with the thermal dimerization of acrolein.[2] This reaction is, in itself, a Hetero-Diels-Alder cycloaddition where one molecule of acrolein acts as the diene and another as the dienophile. The resulting product, 3,4-dihydro-2H-pyran-2-carboxaldehyde, is then oxidized to the corresponding carboxylic acid, which is subsequently converted to its potassium salt.[2][6] This pathway is advantageous due to the low cost of the starting material (acrolein) and the well-established nature of the transformation steps.

Recommended Synthetic Pathway: A Mechanistic Overview

The selected synthesis is a three-stage process, beginning with the formation of the core heterocyclic ring, followed by functional group manipulation to achieve the desired oxidation state, and concluding with the formation of the stable potassium salt.

Synthesis_Mechanism cluster_0 Stage 1: Hetero-Diels-Alder Dimerization cluster_1 Stage 2: Oxidation cluster_2 Stage 3: Salt Formation Acrolein1 Acrolein (Diene) TS1 [4+2] Cycloaddition (Thermal) Acrolein1->TS1 Acrolein2 Acrolein (Dienophile) Acrolein2->TS1 Aldehyde 3,4-dihydro-2H-pyran- 2-carboxaldehyde TS1->Aldehyde Ring Formation CarboxylicAcid 3,4-dihydro-2H-pyran- 2-carboxylic acid Aldehyde->CarboxylicAcid Oxidation Oxidant Oxidizing Agent (e.g., Ag₂O or Jones Reagent) Oxidant->CarboxylicAcid FinalProduct Potassium 3,4-dihydro-2H-pyran- 2-carboxylate CarboxylicAcid->FinalProduct Neutralization KOH Potassium Hydroxide (KOH) KOH->FinalProduct Workflow start Start dimerization Step 1: Acrolein Dimerization - Autoclave, 200°C, 3h - Toluene, Hydroquinone start->dimerization distillation1 Step 2: Purification - Fractional distillation - Isolate aldehyde dimerization->distillation1 oxidation Step 3: Oxidation - Ag₂O, NaOH(aq) - Room Temperature, 12h distillation1->oxidation filtration Step 4: Work-up - Filter silver salts - Acidify filtrate (HCl) oxidation->filtration extraction Step 5: Isolation - Extract with Diethyl Ether - Dry over MgSO₄ filtration->extraction evaporation Step 6: Concentrate - Remove solvent in vacuo - Obtain carboxylic acid extraction->evaporation salt_formation Step 7: Salt Formation - Dissolve acid in Ethanol - Add ethanolic KOH evaporation->salt_formation precipitation Step 8: Final Isolation - Cool to induce precipitation - Filter and dry solid salt_formation->precipitation end End Product precipitation->end

Caption: Step-by-step experimental workflow for the synthesis.

Step-by-Step Procedure

Stage 1: Synthesis of 3,4-dihydro-2H-pyran-2-carboxaldehyde [2]

  • Reaction Setup: To a high-pressure autoclave, add acrolein (100 g, 1.78 mol), toluene (50 mL), and hydroquinone (1.0 g) as a polymerization inhibitor.

  • Dimerization: Seal the autoclave and heat to 200 °C for 3 hours. The pressure will increase during the reaction.

  • Cooling and Work-up: Allow the autoclave to cool to room temperature. Carefully vent any excess pressure.

  • Purification: Transfer the reaction mixture to a distillation apparatus. Perform fractional distillation under reduced pressure to separate the product, 3,4-dihydro-2H-pyran-2-carboxaldehyde, from unreacted acrolein and polymerization byproducts. The product typically boils around 153-155 °C at atmospheric pressure.

Stage 2: Oxidation to 3,4-dihydro-2H-pyran-2-carboxylic Acid

  • Oxidant Preparation: In a flask equipped with a magnetic stirrer, dissolve silver nitrate (34 g, 0.2 mol) in deionized water (200 mL). In a separate beaker, dissolve sodium hydroxide (16 g, 0.4 mol) in deionized water (100 mL). Cool both solutions in an ice bath. Slowly add the NaOH solution to the silver nitrate solution with vigorous stirring to precipitate silver(I) oxide (Ag₂O). Filter the brown precipitate and wash thoroughly with deionized water until the washings are neutral.

  • Oxidation Reaction: Suspend the freshly prepared Ag₂O in water (200 mL). Add 3,4-dihydro-2H-pyran-2-carboxaldehyde (11.2 g, 0.1 mol) to the suspension.

  • Reaction Execution: Stir the mixture vigorously at room temperature for 12-16 hours. The progress of the reaction can be monitored by TLC.

  • Work-up: Filter the reaction mixture through a pad of celite to remove the silver and silver oxide precipitate. Wash the filter cake with water.

  • Acidification and Extraction: Cool the filtrate in an ice bath and carefully acidify to pH 2-3 with concentrated HCl. Extract the aqueous layer with diethyl ether (3 x 100 mL).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure to yield 3,4-dihydro-2H-pyran-2-carboxylic acid as a viscous oil.

Stage 3: Formation of this compound

  • Neutralization: Dissolve the crude 3,4-dihydro-2H-pyran-2-carboxylic acid (12.8 g, 0.1 mol, assuming quantitative conversion) in ethanol (100 mL).

  • Salt Formation: Prepare a solution of potassium hydroxide (5.6 g, 0.1 mol) in ethanol (50 mL). Add the KOH solution dropwise to the carboxylic acid solution with stirring. A white precipitate may form.

  • Isolation: Cool the mixture in an ice bath for 1 hour to maximize precipitation. Collect the white solid by vacuum filtration.

  • Drying: Wash the solid with a small amount of cold diethyl ether and dry under vacuum to yield the final product, this compound.

Characterization and Data

The final product should be characterized using standard analytical techniques to confirm its identity and purity.

AnalysisExpected Results for C₆H₇KO₃
¹H NMR (400 MHz, D₂O)δ 6.45 (d, 1H, =CH-O), 4.80 (dd, 1H, =CH-CH-), 4.15 (dd, 1H, O-CH-COO), 2.10-1.90 (m, 4H, -CH₂-CH₂-)
¹³C NMR (100 MHz, D₂O)δ 178.5 (C=O), 143.0 (=CH-O), 100.5 (=CH-CH-), 75.0 (O-CH-COO), 25.0 (-CH₂-), 20.0 (-CH₂-)
FT-IR (KBr, cm⁻¹)~2950 (C-H stretch), ~1650 (C=C stretch), ~1580 (asymmetric COO⁻ stretch), ~1410 (symmetric COO⁻ stretch), ~1100 (C-O stretch)
Appearance White to off-white crystalline solid

Note: NMR shifts are approximate and can vary based on solvent and concentration.

Conclusion

The synthetic pathway detailed in this guide, commencing from the thermal dimerization of acrolein, represents a reliable, scalable, and economically viable method for the production of this compound. The provided step-by-step protocol and mechanistic insights offer researchers a robust foundation for obtaining this valuable synthetic intermediate. Proper handling of reagents, particularly acrolein, and careful execution of each step are paramount to ensuring a safe and successful synthesis.

References

  • Title: Synthesis of 3,4-dihydro-2H-pyrans by hetero-Diels–Alder reactions of functionalized α,β-unsaturated carbonyl compounds with N-vinyl-2-oxazolidinone Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]

  • Title: 3,4-dihydro-2H-pyran-2-carboxaldehyde: application to the synthesis of potent adenosine A2A and A3 receptor agonist Source: PMC - NIH URL: [Link]

  • Title: this compound (C6H8O3) Source: PubChem URL: [Link]

  • Title: Recent Advances in the Synthesis of 3,4-Dihydropyran-2-Ones Organocatalyzed by N-Heterocyclic Carbenes Source: MDPI URL: [Link]

  • Title: Synthesis of 3,4-dihydro-2H-pyrans Source: Organic Chemistry Portal URL: [Link]

  • Title: Diastereoselective synthesis of 3,4-dihydro-2H-pyran-4-carboxamides through an unusual regiospecific quasi-hydrolysis of a cyano group Source: Beilstein Journal of Organic Chemistry URL: [Link]

Sources

An In-depth Technical Guide to the Chemical Properties of Potassium 3,4-dihydro-2H-pyran-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the chemical properties of potassium 3,4-dihydro-2H-pyran-2-carboxylate, a versatile heterocyclic building block with significant potential in pharmaceutical and fine chemical synthesis. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its structure, synthesis, reactivity, and handling.

Introduction

This compound is the potassium salt of 3,4-dihydro-2H-pyran-2-carboxylic acid. The dihydropyran moiety is a privileged scaffold in medicinal chemistry, appearing in a variety of natural products and biologically active compounds. The presence of the carboxylate group provides a handle for further synthetic transformations, making this compound a valuable starting material for the synthesis of more complex molecules, including potent adenosine A2A and A3 receptor agonists.[1] This guide will delve into the core chemical characteristics of this compound, providing a foundation for its effective utilization in research and development.

Physicochemical Properties

The physicochemical properties of a compound are critical to its handling, reactivity, and formulation. Below is a summary of the known and predicted properties of this compound.

PropertyValueSource
Molecular Formula C₆H₇KO₃[2]
Molecular Weight 166.22 g/mol N/A
Appearance Solid (predicted)N/A
Melting Point Decomposes at elevated temperatures. Potassium carboxylates are generally thermally stable up to high temperatures.[3]N/A
Solubility Expected to be soluble in water and polar protic solvents. Limited solubility in nonpolar organic solvents.[4]N/A
pKa of Parent Acid Predicted to be in the range of 3-5, typical for carboxylic acids.[5][6]

Spectroscopic Characterization

Detailed spectroscopic analysis is essential for the unambiguous identification and quality control of chemical compounds. While specific spectra for the potassium salt are not widely published, the expected spectroscopic features can be inferred from the analysis of the parent carboxylic acid and related esters.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons on the dihydropyran ring. The proton at the C2 position, adjacent to the carboxylate, would be the most deshielded of the aliphatic protons. The vinyl protons on the double bond would appear further downfield.

¹³C NMR: The carbon NMR spectrum will be characterized by the carboxylate carbon signal, which is expected to be in the range of 170-180 ppm. The carbons of the double bond will also show distinct signals in the olefinic region of the spectrum.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will be dominated by the strong absorption band of the carboxylate group. Unlike the sharp C=O stretch of a carboxylic acid (around 1700-1725 cm⁻¹), the carboxylate anion exhibits a strong, broad asymmetric stretching vibration typically in the range of 1550-1610 cm⁻¹ and a weaker, symmetric stretching vibration between 1400 and 1440 cm⁻¹. The C-O-C stretching of the pyran ring is also expected to be a prominent feature.

Synthesis and Manufacturing

This compound is typically prepared by the neutralization of its parent carboxylic acid, 3,4-dihydro-2H-pyran-2-carboxylic acid, with a potassium base such as potassium hydroxide or potassium carbonate.

The synthesis of the parent carboxylic acid can be achieved through several routes, with the oxidation of the corresponding alcohol, 3,4-dihydro-2H-pyran-2-methanol, being a common and efficient method. This two-step oxidation first yields the intermediate aldehyde, which is then further oxidized to the carboxylic acid.

Synthesis Methanol 3,4-dihydro-2H-pyran-2-methanol Aldehyde 3,4-dihydro-2H-pyran-2-carboxaldehyde Methanol->Aldehyde Mild Oxidation (e.g., PCC, DMP) Carboxylic_Acid 3,4-dihydro-2H-pyran-2-carboxylic acid Aldehyde->Carboxylic_Acid Oxidation (e.g., KMnO₄, Jones reagent) Potassium_Salt This compound Carboxylic_Acid->Potassium_Salt Neutralization (e.g., KOH, K₂CO₃)

Caption: Synthetic pathway to this compound.

Chemical Reactivity

The reactivity of this compound is dictated by the two main functional groups present: the carboxylate and the enol ether within the dihydropyran ring.

Reactivity of the Carboxylate Group

The carboxylate is a nucleophilic functional group and will readily react with various electrophiles. Key reactions include:

  • Esterification: Reaction with alkyl halides or other alkylating agents under appropriate conditions will yield the corresponding esters.

  • Acyl Halide Formation: Treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride will convert the carboxylate to the more reactive acyl chloride.

  • Amide Formation: The carboxylate can be converted to an amide through activation (e.g., to an acyl chloride or with a coupling agent) followed by reaction with an amine.

Reactivity of the Dihydropyran Ring

The enol ether moiety in the dihydropyran ring is susceptible to electrophilic attack, particularly at the electron-rich double bond.

  • Addition Reactions: The double bond can undergo addition reactions with electrophiles such as halogens (Br₂, Cl₂) and hydrohalic acids (HBr, HCl).

  • Cycloaddition Reactions: The dihydropyran ring can participate in cycloaddition reactions, further expanding its synthetic utility.

Reactivity cluster_carboxylate Carboxylate Reactions cluster_ring Dihydropyran Ring Reactions Start This compound Ester Ester Start->Ester Alkyl Halide Acyl_Chloride Acyl Chloride Start->Acyl_Chloride SOCl₂ Addition Addition Product Start->Addition Electrophile (e.g., Br₂) Cycloaddition Cycloaddition Adduct Start->Cycloaddition Dienophile Amide Amide Acyl_Chloride->Amide Amine

Caption: Reactivity map of this compound.

Safety and Handling

Based on the Safety Data Sheet (SDS), this compound should be handled with care. It is important to consult the full SDS before use.

  • Hazards: The compound may cause skin and eye irritation.

  • Precautions: Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Avoid breathing dust.

  • Storage: Store in a cool, dry place in a tightly sealed container.

Applications in Research and Drug Development

The 3,4-dihydro-2H-pyran-2-carboxylic acid scaffold is a key building block in the synthesis of various pharmaceutical agents. A notable application is in the development of potent and selective agonists for the adenosine A2A and A3 receptors.[1] The chiral separation of the parent carboxylic acid allows for the synthesis of enantiomerically pure derivatives, which is often crucial for biological activity.

Conclusion

This compound is a valuable and versatile chemical intermediate. Its dual functionality, comprising a nucleophilic carboxylate and an electrophilically susceptible dihydropyran ring, provides a rich platform for a wide range of synthetic transformations. A thorough understanding of its chemical properties, as outlined in this guide, is essential for its effective and safe application in the laboratory and in the development of new chemical entities.

References

  • BioFuran Materials. (2025, June 5). Carboxylates Applications and Uses Explained. Retrieved from [Link]

  • Fourie, C. J., et al. (2014, February 3). Thermal Behavior of Potassium C1–C12 n-Alkanoates and Its Relevance to Fischer–Tropsch. Journal of Chemical & Engineering Data, 59(3), 775-782. [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • ResearchGate. (n.d.). Kinetics of potassium carboxylate formation from a mixture 1:1 (w/w) of.... Retrieved from [Link]

  • Solubility of Things. (n.d.). 3,4-Dihydro-2H-pyran. Retrieved from [Link]

  • PubChem. (n.d.). Carboxyatractyloside Potassium Salt. Retrieved from [Link]

  • Loba Chemie. (n.d.). 3, 4-DIHYDRO-2H-PYRAN. Retrieved from [Link]

  • Melman, A., et al. (2004). 3,4-dihydro-2H-pyran-2-carboxaldehyde: application to the synthesis of potent adenosine A2A and A3 receptor agonist. Bioorganic & Medicinal Chemistry Letters, 14(18), 4647-4650. [Link]

  • ResearchGate. (2025, August 7). Correlations and Predictions of Carboxylic Acid p K a Values Using Intermolecular Structure and Properties of Hydrogen-Bonded Complexes. Retrieved from [Link]

  • The Good Scents Company. (n.d.). potassium laureth-6 carboxylate. Retrieved from [Link]

  • PubChem. (n.d.). 3,4-dihydro-2H-pyran-2-carboxylic acid. Retrieved from [Link]

  • PubChem. (n.d.). (3,4-dihydro-2H-pyran-2-yl)methyl 3,4-dihydro-2H-pyran-2-carboxylate. Retrieved from [Link]

  • Wikipedia. (n.d.). 3,4-Dihydropyran. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 2H-Pyran, 3,4-dihydro- (CAS 110-87-2). Retrieved from [Link]

  • The Good Scents Company. (n.d.). dihydropyran, 110-87-2. Retrieved from [Link]

  • OSTI.GOV. (n.d.). Intramolecular Polarization Contributions to the pKa's of Carboxylic Acids Through the Chain Length Dependence of Vibrational. Retrieved from [Link]

  • Organic Chemistry Data. (2022, April 7). pKa Data Compiled by R. Williams. Retrieved from [Link]

Sources

An In-Depth Technical Guide to Potassium 3,4-dihydro-2H-pyran-2-carboxylate: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 1432678-54-0

This technical guide provides a comprehensive overview of potassium 3,4-dihydro-2H-pyran-2-carboxylate, a heterocyclic building block with significant potential in medicinal chemistry and drug development. The document details its synthesis, physicochemical properties, and explores its applications as a valuable scaffold in the design of novel therapeutics.

Introduction: The Significance of the Dihydropyran Carboxylate Scaffold

The 3,4-dihydro-2H-pyran ring system is a privileged scaffold in organic and medicinal chemistry, appearing in a wide array of natural products and biologically active compounds.[1] Its inherent conformational flexibility and the presence of an oxygen atom make it an attractive moiety for establishing key interactions with biological targets. When functionalized with a carboxylate group at the 2-position, the resulting molecule, 3,4-dihydro-2H-pyran-2-carboxylic acid and its salts, offer a unique combination of a lipophilic heterocyclic core and a polar, ionizable group.

The carboxylic acid functional group is of paramount importance in drug design, influencing a molecule's pharmacokinetic and pharmacodynamic properties.[2] It can act as a hydrogen bond donor and acceptor, and at physiological pH, it typically exists as the carboxylate anion, which can engage in electrostatic interactions with biological targets and enhance aqueous solubility.[3][4] The potassium salt of 3,4-dihydro-2H-pyran-2-carboxylic acid provides a stable, water-soluble form of this valuable building block, facilitating its use in various synthetic and biological applications.

Synthesis and Mechanism

The proposed synthetic route involves a two-step process:

  • Synthesis of 3,4-dihydro-2H-pyran-2-carboxaldehyde: This can be achieved through the oxidation of the corresponding alcohol, (R)-3,4-dihydro-2H-pyran-2-methanol.

  • Oxidation of the aldehyde to 3,4-dihydro-2H-pyran-2-carboxylic acid: A mild and selective oxidation, such as the Pinnick oxidation, is ideal for this transformation.

  • Formation of the potassium salt: Simple neutralization of the carboxylic acid with a potassium base yields the final product.

Synthetic_Pathway Start (R)-3,4-dihydro-2H-pyran-2-methanol Aldehyde 3,4-dihydro-2H-pyran-2-carboxaldehyde (CAS: not found) Start->Aldehyde Oxidation (e.g., BAIB/TEMPO) Carboxylic_Acid 3,4-dihydro-2H-pyran-2-carboxylic acid (CAS: 34201-01-9) Aldehyde->Carboxylic_Acid Pinnick Oxidation (NaClO2, NaH2PO4) Potassium_Salt This compound (CAS: 1432678-54-0) Carboxylic_Acid->Potassium_Salt Neutralization (KOH or K2CO3)

Caption: Proposed synthetic pathway to this compound.

Experimental Protocol: Synthesis of 3,4-dihydro-2H-pyran-2-carboxylic acid

This protocol is based on the oxidation of (R)-3,4-dihydro-2H-pyran-2-methanol to the corresponding aldehyde, followed by a Pinnick oxidation.

Step 1: Oxidation of (R)-3,4-dihydro-2H-pyran-2-methanol to (R)-3,4-dihydro-2H-pyran-2-carboxaldehyde [5]

  • Materials:

    • (R)-3,4-dihydro-2H-pyran-2-methanol (1.0 eq)

    • (Diacetoxyiodo)benzene (BAIB) (1.5 eq)

    • (2,2,6,6-Tetramethyl-1-piperidinyloxy) radical (TEMPO) (0.1 eq)

    • Dichloromethane (CH₂Cl₂)

  • Procedure:

    • To a stirred solution of (R)-3,4-dihydro-2H-pyran-2-methanol in dichloromethane at room temperature, add BAIB.

    • Stir the mixture for 30 minutes.

    • Add TEMPO to the reaction mixture.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).

    • Separate the organic layer, and extract the aqueous layer with dichloromethane.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford (R)-3,4-dihydro-2H-pyran-2-carboxaldehyde.

Step 2: Pinnick Oxidation to 3,4-dihydro-2H-pyran-2-carboxylic acid [6][7]

  • Materials:

    • 3,4-dihydro-2H-pyran-2-carboxaldehyde (1.0 eq)

    • Sodium chlorite (NaClO₂) (1.5 eq)

    • Sodium dihydrogen phosphate (NaH₂PO₄) (1.5 eq)

    • 2-Methyl-2-butene (5.0 eq)

    • tert-Butanol (t-BuOH)

    • Water (H₂O)

  • Procedure:

    • Dissolve the 3,4-dihydro-2H-pyran-2-carboxaldehyde in t-BuOH.

    • Add 2-methyl-2-butene to the solution.

    • In a separate flask, prepare an aqueous solution of sodium chlorite and sodium dihydrogen phosphate.

    • Add the aqueous solution of NaClO₂ and NaH₂PO₄ dropwise to the aldehyde solution at room temperature.

    • Stir the reaction mixture vigorously until the starting material is consumed (monitor by TLC).

    • After the reaction is complete, dilute the mixture with water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3,4-dihydro-2H-pyran-2-carboxylic acid.

Experimental Protocol: Formation of this compound
  • Materials:

    • 3,4-dihydro-2H-pyran-2-carboxylic acid (1.0 eq)

    • Potassium hydroxide (KOH) or Potassium carbonate (K₂CO₃) (1.0 eq)

    • Methanol or Ethanol

  • Procedure:

    • Dissolve the 3,4-dihydro-2H-pyran-2-carboxylic acid in methanol or ethanol.

    • Slowly add a solution of potassium hydroxide or potassium carbonate in the same solvent to the carboxylic acid solution while stirring.

    • Continue stirring until the acid is fully neutralized (can be monitored by pH).

    • Remove the solvent under reduced pressure to obtain this compound as a solid.

Physicochemical and Spectroscopic Properties

While specific experimental data for this compound is not extensively reported, its properties can be inferred from its structure and the general characteristics of potassium carboxylates.

Table 1: Predicted Physicochemical Properties

PropertyValue
CAS Number 1432678-54-0
Molecular Formula C₆H₇KO₃
Molecular Weight 166.22 g/mol
Appearance Expected to be a white to off-white solid
Solubility Expected to be soluble in water and polar protic solvents.[4]
Stability Generally stable under normal conditions.[8]

Spectroscopic Characterization (Expected)

  • ¹H NMR: The proton NMR spectrum of the parent carboxylic acid would be expected to show characteristic signals for the protons on the dihydropyran ring. The proton at C2 would likely be a doublet of doublets. The vinyl protons would appear in the downfield region.

  • ¹³C NMR: The carbon NMR spectrum would show a signal for the carboxyl carbon in the range of 170-180 ppm. The carbons of the dihydropyran ring would also have distinct chemical shifts.

  • IR Spectroscopy: A broad O-H stretch for the carboxylic acid would be absent in the potassium salt. The characteristic C=O stretch of the carboxylate would be observed, typically at a lower wavenumber than the corresponding carboxylic acid.

  • Mass Spectrometry: The mass spectrum of the carboxylic acid would show a molecular ion peak corresponding to its molecular weight.

Applications in Drug Discovery and Development

The 3,4-dihydro-2H-pyran-2-carboxylic acid scaffold is a valuable building block in medicinal chemistry due to its combination of a conformationally interesting heterocyclic core and a versatile carboxylic acid handle.

As a Bioisosteric Replacement and Scaffold

The dihydropyran ring can serve as a bioisostere for other cyclic systems, such as cyclopentane or cyclohexane, offering altered physicochemical properties like polarity and hydrogen bonding capacity. The carboxylic acid moiety allows for the formation of various derivatives, including esters and amides, which are crucial for structure-activity relationship (SAR) studies.[3]

In the Synthesis of Biologically Active Molecules

Derivatives of 3,4-dihydro-2H-pyran have shown a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[9] The 2-substituted dihydropyran motif, in particular, has been incorporated into potent and selective adenosine A2A and A3 receptor agonists, highlighting its potential in targeting G-protein coupled receptors.[10] The carboxylic acid functionality can be used to attach the dihydropyran scaffold to other pharmacophores or to modulate the overall properties of a drug candidate.

Applications Core This compound Scaffold Versatile Scaffold in Medicinal Chemistry Core->Scaffold SAR Structure-Activity Relationship (SAR) Studies Scaffold->SAR Bioisostere Bioisosteric Replacement Scaffold->Bioisostere Drug_Targets Targeting Biological Macromolecules Scaffold->Drug_Targets Derivatives Synthesis of Esters and Amides SAR->Derivatives GPCRs GPCR Ligands (e.g., Adenosine Receptors) Drug_Targets->GPCRs Enzymes Enzyme Inhibitors Drug_Targets->Enzymes

Caption: Key applications of the dihydropyran-2-carboxylate scaffold in drug discovery.

Conclusion

This compound is a valuable and versatile building block for researchers in drug discovery and development. Its synthesis, while not explicitly detailed in the literature, can be reliably achieved through a logical sequence of well-established reactions. The combination of a dihydropyran core with a carboxylate functionality provides a unique set of properties that can be exploited to design novel therapeutic agents with improved efficacy and pharmacokinetic profiles. This technical guide serves as a foundational resource for the synthesis and application of this promising heterocyclic compound.

References

  • Pinnick, H. W. The Pinnick oxidation: Mechanism & Examples. NROChemistry. [Link]

  • Wenxuecity. Pinnick oxidation. . Published March 23, 2023. [Link]

  • 3,4-dihydro-2H-pyran-2-carboxaldehyde: application to the synthesis of potent adenosine A2A and A3 receptor agonist. PMC. [Link]

  • NCERT. Aldehydes, Ketones and Carboxylic Acids. [Link]

  • Oxidations (Pinnick & Jones) - Carboxylic Acids (IOC 25). YouTube. Published April 10, 2022. [Link]

  • Making Carboxylic Acids by Oxidation of Primary Alcohols or Aldehydes. chemguide.co.uk. Published January 22, 2023. [Link]

  • Chemistry LibreTexts. 19.3: Oxidation of Aldehydes and Ketones. Published January 19, 2025. [Link]

  • Chemistry Steps. Aldehydes and Ketones to Carboxylic Acids. [Link]

  • Organic Chemistry Portal. Synthesis of carboxylic acids by oxidation of aldehydes. [Link]

  • Organic Chemistry Portal. 3,4-Dihydro-2H-pyran synthesis. [Link]

  • Google Patents. US3816465A - Process for preparing 2-substituted-3,4-dihydro-2h-pyrans.
  • PubMed. Discovery of dihydroxyindole-2-carboxylic acid derivatives as dual allosteric HIV-1 Integrase and Reverse Transcriptase associated Ribonuclease H inhibitors. [Link]

  • ResearchGate. Kinetics of potassium carboxylate formation from a mixture 1:1 (w/w) of... [Link]

  • Wiley-VCH. 1 Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. [Link]

  • ResearchGate. Diastereoselective synthesis of 3,4-dihydro-2H-pyran-4-carboxamides through an unusual regiospecific quasi-hydrolysis of a cyano group. [Link]

  • MDPI. Recent Advances in the Synthesis of 3,4-Dihydropyran-2-Ones Organocatalyzed by N-Heterocyclic Carbenes. [Link]

  • American Chemical Society. Thermal Behavior of Potassium C1–C12 n-Alkanoates and Its Relevance to Fischer–Tropsch. [Link]

  • PMC. 3,4-dihydro-2H-pyran-2-carboxaldehyde: application to the synthesis of potent adenosine A2A and A3 receptor agonist. [Link]

  • NIST. 2H-Pyran, 3,4-dihydro-. [Link]

  • NCKU. Dihydropyran-2-carboxylic acid, a novel bifunctional linker for the solid-phase synthesis of peptides containing a C-terminal alcohol. [Link]

  • BioFuran Materials. Carboxylates Applications and Uses Explained. Published June 5, 2025. [Link]

  • PMC. Synthesis, Cytotoxic Activity and In Silico Study of Novel Dihydropyridine Carboxylic Acids Derivatives. [Link]

  • Google Patents. CN108148032B - Preparation method and application of 3, 4-dihydro-2H-1-benzopyran-2-carboxylic acid compound.
  • ResearchGate. What is the importance of carboxylic group in the structure of drugs?. Published January 12, 2021. [Link]

  • PubChem. Carboxyatractyloside Potassium Salt. [Link]

Sources

3,4-dihydro-2H-pyran-2-carboxylic acid potassium salt stability

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Stability of 3,4-dihydro-2H-pyran-2-carboxylic acid potassium salt

Authored by: A Senior Application Scientist

Introduction: The Dihydropyran Carboxylic Acid Moiety - A Scaffold of Interest

The 3,4-dihydro-2H-pyran ring is a privileged scaffold in medicinal chemistry and natural product synthesis.[1][2] Its derivatives serve as versatile intermediates for a wide array of biologically active molecules.[2][3] The incorporation of a carboxylic acid function at the 2-position, and its subsequent formulation as a potassium salt, enhances aqueous solubility and provides a handle for further chemical modification. For researchers, scientists, and drug development professionals, a comprehensive understanding of the stability of such a key intermediate is paramount. The stability profile of an active pharmaceutical ingredient (API) or a critical intermediate dictates its storage conditions, shelf-life, and compatibility with formulation excipients.[4][5]

This technical guide provides a deep dive into the potential stability liabilities of 3,4-dihydro-2H-pyran-2-carboxylic acid potassium salt. We will explore the theoretical degradation pathways grounded in the chemical nature of the dihydropyran and carboxylic acid salt functionalities. Furthermore, this guide will lay out a comprehensive strategy for experimentally determining the stability of this molecule through forced degradation and long-term stability studies, in alignment with regulatory expectations set forth by the International Council for Harmonisation (ICH).[6][7]

Part 1: Theoretical Stability Assessment and Potential Degradation Pathways

The structure of 3,4-dihydro-2H-pyran-2-carboxylic acid contains several functionalities that may be susceptible to degradation under various environmental conditions. The primary points of potential instability are the cyclic ether linkage, the carbon-carbon double bond, and the carboxylic acid salt.

Hydrolytic Instability: Acid-Catalyzed Ring Opening

Cyclic ethers, while generally more stable than their acyclic counterparts, can undergo cleavage under acidic conditions.[8][9][10] The presence of the electron-withdrawing carboxylic acid group may influence the reactivity of the ether linkage. In an acidic aqueous environment, the ether oxygen can be protonated, making the adjacent carbon atoms more susceptible to nucleophilic attack by water. This would result in the opening of the pyran ring to form a linear hydroxy acid.

reactant 3,4-dihydro-2H-pyran-2-carboxylic acid (in acidic aqueous solution) intermediate Protonated Ether Intermediate reactant->intermediate H+ product Ring-Opened Hydroxy Acid intermediate->product H2O

Caption: Proposed acid-catalyzed hydrolytic degradation pathway.

Thermal Decomposition: The Retro-Diels-Alder Reaction

Dihydropyran systems are known to undergo thermal decomposition.[11][12] Computational studies on related 3,6-dihydro-2H-pyran compounds have shown that they can decompose via a concerted mechanism involving a six-membered cyclic transition state, which is characteristic of a retro-Diels-Alder reaction.[11] This pathway would lead to the formation of acrolein and a diene derived from the carboxylic acid portion. The presence of substituents on the pyran ring can influence the activation energy of this decomposition.[11][12]

reactant 3,4-dihydro-2H-pyran-2-carboxylic acid transition_state Cyclic Transition State reactant->transition_state Heat (Δ) product1 Acrolein transition_state->product1 product2 Diene Carboxylic Acid transition_state->product2

Caption: Hypothetical thermal degradation via retro-Diels-Alder.

Oxidative Degradation

The carbon-carbon double bond in the dihydropyran ring is a potential site for oxidative attack. In the presence of oxidizing agents, such as peroxides or atmospheric oxygen, various oxidation products could be formed, including epoxides, diols, or cleavage products.[5] Ethers are also known to form peroxides in the presence of oxygen, which can be a significant stability and safety concern.[9]

Photolytic Degradation

Exposure to light, particularly UV light, can provide the energy to initiate photochemical reactions.[13][14][15] Molecules with chromophores that absorb light at wavelengths greater than 320 nm are at a higher risk of photodegradation.[13] While the dihydropyran ring itself does not have a strong chromophore in the near-UV range, impurities or formulation excipients could act as photosensitizers.[13] Potential photodegradation pathways could involve the double bond or lead to decarboxylation.[14][16]

Part 2: A Practical Guide to Experimental Stability Assessment

To empirically determine the stability of 3,4-dihydro-2H-pyran-2-carboxylic acid potassium salt, a systematic approach involving forced degradation and formal stability studies is required.[7][17] These studies are essential for identifying degradation products, developing and validating stability-indicating analytical methods, and establishing appropriate storage conditions and shelf-life.[7][18]

Forced Degradation (Stress Testing)

Forced degradation studies involve subjecting the compound to conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[6][7] A target degradation of 5-20% is generally considered optimal to avoid the generation of secondary, irrelevant degradants.[7]

Table 1: Recommended Conditions for Forced Degradation Studies

Stress ConditionReagents and ConditionsRationale
Acid Hydrolysis 0.1 M HCl at 40°C and 60°CTo assess susceptibility to acid-catalyzed ring opening.[6]
Base Hydrolysis 0.1 M NaOH at 40°C and 60°CTo evaluate stability in alkaline conditions.[6]
Oxidation 3% H₂O₂ at room temperatureTo probe for oxidative degradation of the double bond or ether.[5]
Thermal (Dry Heat) 80°C in a solid stateTo investigate thermal decomposition pathways like retro-Diels-Alder.[6]
Photostability ICH Q1B recommended light exposure (≥1.2 million lux hours and ≥200 W h/m²)To determine light sensitivity.[13][15]
Experimental Protocol: Forced Degradation Workflow
  • Sample Preparation: Prepare solutions of 3,4-dihydro-2H-pyran-2-carboxylic acid potassium salt (e.g., 1 mg/mL) in the respective stress media (0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, and water for thermal and control). For photostability, expose the solid powder and a solution to the light source.

  • Stress Application: Place the samples under the specified conditions. A control sample, protected from the stress condition, should be analyzed concurrently.

  • Time Points: Withdraw aliquots at appropriate time points (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralization: For acid and base hydrolysis samples, neutralize the solution before analysis to prevent further degradation.[7]

  • Analysis: Analyze all samples using a suitable stability-indicating analytical method, such as HPLC with UV and MS detection.

cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare Solutions (1 mg/mL) acid Acid (0.1M HCl) prep->acid base Base (0.1M NaOH) prep->base oxidation Oxidation (3% H2O2) prep->oxidation thermal Thermal (80°C) prep->thermal photo Photolytic (ICH Q1B) prep->photo sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralize (if needed) sampling->neutralize hplc_ms Analyze by HPLC-UV/MS neutralize->hplc_ms results Identify Degradants & Determine Degradation % hplc_ms->results

Caption: Workflow for conducting forced degradation studies.

Long-Term and Accelerated Stability Studies

Formal stability studies are conducted under ICH-prescribed conditions to evaluate the stability of a substance over time.[19][20] These studies are essential for determining the retest period or shelf life.

Table 2: ICH Conditions for Stability Testing

Study TypeStorage ConditionMinimum Duration
Long-Term 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH12 months
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 months

RH = Relative Humidity. Intermediate testing is required if significant change occurs during accelerated testing.[20]

Experimental Protocol: Formal Stability Study
  • Batch Selection: Use at least one representative batch of 3,4-dihydro-2H-pyran-2-carboxylic acid potassium salt.[19]

  • Packaging: Store the material in a container closure system that is the same as or simulates the proposed packaging for storage and distribution.[20]

  • Storage: Place the samples in calibrated stability chambers set to the conditions outlined in Table 2.

  • Testing Frequency: Pull samples at specified time points (e.g., 0, 3, 6, 9, 12 months for long-term; 0, 3, 6 months for accelerated).[21]

  • Analysis: At each time point, test the samples for key stability-indicating attributes, including:

    • Appearance

    • Assay (potency)

    • Degradation products (purity)

    • Moisture content

Recommended Analytical Techniques

A robust, stability-indicating analytical method is the cornerstone of any stability study. This method must be able to separate the parent compound from its degradation products and allow for their quantification.

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for stability testing.[22] A reversed-phase C18 column with a gradient elution of a buffered mobile phase (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) is a good starting point.

  • Detectors:

    • UV/Vis or Photodiode Array (PDA): For quantitative analysis and peak purity assessment.

    • Mass Spectrometry (MS): Essential for the identification and structural elucidation of unknown degradation products.[22]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to confirm the structure of isolated degradation products.[22]

Conclusion and Recommendations

The stability of 3,4-dihydro-2H-pyran-2-carboxylic acid potassium salt is a critical attribute that must be thoroughly understood for its successful application in research and drug development. While theoretical considerations point towards potential degradation via hydrolysis, thermal decomposition, oxidation, and photolysis, a definitive stability profile can only be established through rigorous experimental investigation.

It is strongly recommended that comprehensive forced degradation studies be conducted to elucidate the degradation pathways and to develop a validated, stability-indicating analytical method. Subsequently, a formal stability study under ICH conditions should be initiated to determine the appropriate storage conditions and to establish a retest period for this valuable chemical intermediate. Proper packaging, such as inert, light-resistant containers, should also be considered to mitigate potential degradation.[13]

References

  • Thermal Decomposition of Compounds Derived from 2H-Dihydropyran: A Computational Study. (2024). MDPI.
  • Stability Testing for Pharmaceuticals & More. (2023). Parameter Generation & Control.
  • Pyran. (n.d.). In Wikipedia.
  • Stability Studies-Regulations, Patient Safety & Quality. (2024). Coriolis Pharma.
  • Forced Degradation Studies. (2016). MedCrave online.
  • Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance. (2022). Egyptian Drug Authority.
  • Ensuring Robust Stability Testing for Product Longevity. (n.d.). Pharmaceutical Technology.
  • Stability testing of existing active substances and related finished products. (2023). European Medicines Agency.
  • Thermal Decomposition of Compounds Derived from 2H-Dihydropyran: A Computational Study. (2024). ResearchGate.
  • A Brief Study on Forced Degradation Studies with Regulatory Guidance. (n.d.). IJRAR.
  • Different reaction conditions for hydrolysis of ethers and epoxides. (2025). Chemistry Stack Exchange.
  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). National Institutes of Health.
  • Analytical Techniques In Stability Testing. (2025). Separation Science.
  • [Synthesis, structure and stability of 4-aryl-4H-pyran-3,5-dicarboxylic acid esters]. (2002). PubMed.
  • Forced Degradation Studies for Biopharmaceuticals. (2016). Pharmaceutical Technology.
  • Ether. (n.d.). In Wikipedia.
  • Recent Advances in the Synthesis of 2H-Pyrans. (n.d.). National Institutes of Health.
  • Cyclic Ethers: Epoxides. (n.d.). OpenStax.
  • Stereoconvergent Photo-Biocatalytic Cascade to Optically Enriched Amines from Racemic Carboxylic Acids. (2025). American Chemical Society.
  • Comparison of different synthetic routes to 3,4-dihydro-2H-pyran-2-carboxylic acid. (n.d.). Benchchem.
  • Photostability testing theory and practice. (2021). Q1 Scientific.
  • Photostability and Photostabilization of Drugs and Drug Products. (n.d.). SciSpace.
  • Q1B Photostability Testing of New Active Substances and Medicinal Products. (n.d.). ICH.
  • 3,4-Dihydro-2H-pyran. (n.d.). Chem-Impex.

Sources

spectroscopic data for potassium 3,4-dihydro-2H-pyran-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of Potassium 3,4-dihydro-2H-pyran-2-carboxylate

For researchers and professionals in drug development, the unambiguous structural confirmation and purity assessment of novel chemical entities are foundational to progress. This compound, a heterocyclic salt, presents a unique analytical challenge requiring a multi-technique spectroscopic approach. This guide provides a detailed exploration of the expected spectroscopic data for this compound and the underlying scientific principles that inform the analysis. As a self-validating framework, we will not only present the predicted data but also explain the causality behind the experimental choices and interpretation, reflecting the best practices of a senior application scientist.

Synthesis and Structural Framework

To understand the spectroscopic analysis, we must first consider the molecule's origin. A common and logical synthetic route is the saponification of the corresponding ester, such as ethyl 3,4-dihydro-2H-pyran-2-carboxylate, using a stoichiometric amount of potassium hydroxide in an aqueous or alcoholic solvent. This straightforward hydrolysis reaction cleaves the ester bond to yield the potassium carboxylate salt and ethanol.

The workflow for this synthesis and subsequent purification is critical as residual starting materials or by-products would be readily detectable in the spectroscopic analysis that follows.

cluster_synthesis Synthesis & Work-up cluster_analysis Spectroscopic Analysis A Ethyl 3,4-dihydro-2H-pyran-2-carboxylate C Reaction Vessel (e.g., Ethanol/Water solvent) A->C B Potassium Hydroxide (KOH) B->C D Saponification Reaction C->D Stirring, Heat E Solvent Removal (Rotary Evaporation) D->E F Purification (e.g., Recrystallization/Precipitation) E->F G Isolated Potassium Salt F->G Drying under vacuum H ¹H NMR G->H G->H Dissolve in D₂O I ¹³C NMR G->I J FT-IR G->J G->J Prepare KBr pellet K Mass Spec (ESI-MS) G->K G->K Dissolve in H₂O/MeOH

Caption: Synthetic and analytical workflow for the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise molecular structure in solution. For a potassium salt, a deuterated polar solvent such as deuterium oxide (D₂O) is the logical choice.

¹H NMR Spectroscopy (Predicted, 400 MHz, D₂O)

The proton NMR spectrum is expected to provide definitive information on the dihydropyran ring system and confirm the absence of the ethyl group from the parent ester. The protons are labeled on the structure below for clarity.

Structure and Proton Labeling:

Predicted ¹H NMR Data

Proton LabelPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale & Expert Insights
H6 6.35 - 6.45dJ6,5 ≈ 6.2This vinylic proton is adjacent to the ring oxygen, which deshields it significantly, pushing it downfield. Its multiplicity is a simple doublet due to coupling with H5.
H5 4.70 - 4.80dtJ5,6 ≈ 6.2, J5,4 ≈ 3.5Also a vinylic proton, H5 is coupled to both H6 and the two protons at C4, resulting in a doublet of triplets.
H2 4.25 - 4.35ddJ2,3a ≈ 7.5, J2,3b ≈ 4.0This proton is on a carbon (C2) bonded to both the ring oxygen and the carboxylate group, causing a significant downfield shift. It is coupled to the two inequivalent protons at C3.
H4a, H4b 2.00 - 2.15m-These allylic protons are coupled to H5 and the protons at C3. The complex overlapping signals typically resolve as a multiplet.
H3a, H3b 1.85 - 2.00m-These aliphatic protons are coupled to H2 and the protons at C4, resulting in a complex multiplet that may overlap with the H4 signals.

Causality Behind Experimental Choices:

  • Solvent Selection (D₂O): The choice of D₂O is critical. As a potassium salt, the compound is highly polar and likely water-soluble. D₂O solubilizes the compound while eliminating the overwhelmingly large signal from residual H₂O that would be present in a non-deuterated solvent.

  • Referencing: A small amount of a reference standard like DSS or TSP would be added for accurate chemical shift calibration in D₂O.

¹³C NMR Spectroscopy (Predicted, 101 MHz, D₂O)

The ¹³C NMR spectrum complements the ¹H data by providing a count of unique carbon atoms and information about their electronic environment.

Predicted ¹³C NMR Data

Carbon LabelPredicted Chemical Shift (δ, ppm)Rationale & Expert Insights
C=O (Carboxylate) 175 - 180The carboxylate carbon is highly deshielded and appears significantly downfield. This is a key diagnostic signal confirming the presence of the carboxylate group.
C6 142 - 145Vinylic carbon adjacent to the ring oxygen. Data from the parent 3,4-dihydro-2H-pyran supports this downfield assignment[1][2].
C5 98 - 102The second vinylic carbon, shifted upfield relative to C6.
C2 75 - 78This carbon is bonded to two electronegative atoms (oxygen and the carboxylate carbon), placing it in the characteristic region for acetal-like carbons.
C4 22 - 25Standard aliphatic (allylic) carbon chemical shift.
C3 19 - 22Standard aliphatic carbon chemical shift, typically the most upfield signal in the spectrum.

Self-Validating System: The combination of a downfield carboxylate signal near 175 ppm, two vinylic carbon signals, and three aliphatic/ether-linked carbon signals provides a unique fingerprint. The absence of signals around 60 ppm and 14 ppm would validate the complete hydrolysis of any ethyl ester starting material.

Infrared (IR) Spectroscopy

IR spectroscopy is exceptionally useful for identifying key functional groups. For this molecule, the most diagnostic feature is the carboxylate anion, which presents a very different signature from a carboxylic acid.

Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityVibration TypeRationale & Expert Insights
~3050Medium=C-H StretchCharacteristic C-H stretch for the vinylic protons (H5, H6).
2850 - 2960MediumC-H StretchAsymmetric and symmetric stretching of the aliphatic C-H bonds in the CH₂ groups.
1580 - 1620 Strong COO⁻ Asymmetric Stretch This is the most critical diagnostic peak. The delocalized carboxylate anion exhibits a strong asymmetric stretch at a lower frequency than the C=O double bond of a carboxylic acid (~1700-1725 cm⁻¹). This shift confirms salt formation[3].
1390 - 1420 Strong COO⁻ Symmetric Stretch The second key diagnostic peak for the carboxylate group. The presence of both strong asymmetric and symmetric stretches is definitive proof of the carboxylate salt[3].
~1240StrongC-O-C Asymmetric StretchCharacteristic for the ether linkage within the dihydropyran ring[4][5].

Protocol for Data Acquisition (Self-Validating):

  • Sample Preparation: The compound, a solid salt, is best analyzed using a Potassium Bromide (KBr) pellet. A small amount of the sample is finely ground with dry KBr and pressed into a transparent disc. Rationale: This eliminates solvent interference and provides sharp, well-resolved peaks for the solid-state sample.

  • Background Scan: An IR scan of the empty sample compartment is performed first. Rationale: This is a crucial self-validating step to computationally subtract the spectral contributions of atmospheric CO₂ (~2350 cm⁻¹) and water vapor, ensuring these do not contaminate the sample spectrum.

  • Sample Scan: The KBr pellet is placed in the spectrometer and the spectrum is acquired. Multiple scans (e.g., 16 or 32) are averaged. Rationale: Averaging scans increases the signal-to-noise ratio, providing a higher quality, more trustworthy spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering further structural clues. Electrospray ionization (ESI) is the ideal technique for this polar, ionic compound.

Predicted Mass Spectrometry Data (ESI)

  • Molecular Formula: C₆H₇KO₃

  • Molecular Weight: 166.22 g/mol [6][7]

  • Exact Mass of Anion (C₆H₇O₃⁻): 127.04007 Da

Analysis in Negative Ion Mode (ESI-): This is the most informative mode for this compound.

  • Expected Base Peak [M-K]⁻: m/z ≈ 127.04

    • Rationale: In negative mode, the pre-formed 3,4-dihydro-2H-pyran-2-carboxylate anion will be readily detected. Observing this as the base peak with high resolution confirming the exact mass would be strong evidence for the compound's identity.

Analysis in Positive Ion Mode (ESI+):

  • Expected Peaks:

    • m/z ≈ 39.0 (K⁺)

    • m/z ≈ 129.05 ([M-K+2H]⁺ or [Acid+H]⁺): It is common to observe the protonated form of the corresponding carboxylic acid if a protic solvent is used.

    • m/z ≈ 167.01 ([M-K+Na+H]⁺ or [Acid+Na]⁺): Adducts with sodium, a common trace contaminant, are frequently observed.

Key Fragmentation Pathways (from MS/MS of m/z 127): A primary fragmentation route for dihydropyran systems is a retro-Diels-Alder reaction.

parent [C₆H₇O₃]⁻ m/z = 127 frag1 [C₂H₃O₂]⁻ (Glyoxylate anion) m/z = 59 parent->frag1 - C₄H₄ (56 Da) loss_co2 [C₅H₇O]⁻ m/z = 83 parent->loss_co2 - CO₂ (44 Da) frag2 C₄H₄ (Butadiene) Neutral Loss

Caption: Predicted fragmentation of the carboxylate anion.

  • Rationale: The fragmentation provides a logical puzzle that validates the structure. The loss of 44 Da (CO₂) from the parent anion is a classic fragmentation for carboxylates. The retro-Diels-Alder fragmentation provides further confirmation of the dihydropyran ring structure.

Conclusion

The spectroscopic characterization of this compound is a textbook example of synergistic analytical chemistry. While ¹H and ¹³C NMR spectroscopy provide the detailed carbon-hydrogen framework, it is IR spectroscopy that offers the most direct and unambiguous confirmation of the carboxylate salt functional group, distinguishing it from its parent acid. Finally, mass spectrometry validates the molecular weight and offers structural confirmation through predictable fragmentation patterns. By integrating these techniques within a framework of sound experimental design and causal reasoning, researchers can achieve authoritative and trustworthy characterization of this and other novel compounds.

References

  • Jibril, J. A. et al. (2014). 3,4-dihydro-2H-pyran-2-carboxaldehyde: application to the synthesis of potent adenosine A2A and A3 receptor agonist. National Institutes of Health. Available at: [Link]

  • PubChemLite. (n.d.). This compound (C6H8O3). Available at: [Link]

  • MDPI. (2023). Recent Advances in the Synthesis of 3,4-Dihydropyran-2-Ones Organocatalyzed by N-Heterocyclic Carbenes. MDPI. Available at: [Link]

  • National Institutes of Health. (2016). Diastereoselective synthesis of 3,4-dihydro-2H-pyran-4-carboxamides through an unusual regiospecific quasi-hydrolysis of a cyano group. National Institutes of Health. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 3,4-dihydro-2H-pyrans. Available at: [Link]

  • Beilstein Journal of Organic Chemistry. (2016). Diastereoselective synthesis of 3,4-dihydro-2H-pyran-4-carboxamides through an unusual regiospecific quasi-hydrolysis of a cyano. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • NIST WebBook. (n.d.). 2H-Pyran, 3,4-dihydro-. Available at: [Link]

  • ResearchGate. (2015). IR spectra of some potassium carboxylates. Available at: [Link]

  • RASĀYAN Journal of Chemistry. (2021). ONE-POT SYNTHESIS OF SPIRO-3,4-DIHYDRO-2H-PYRROLES THROUGH TANDEM NUCLEOPHILIC CYCLISATION REACTION. RASĀYAN J. Chem.. Available at: [Link]

  • NIST WebBook. (n.d.). 2H-Pyran, 3,4-dihydro- IR Spectrum. Available at: [Link]

  • PubChem. (n.d.). (3,4-dihydro-2H-pyran-2-yl)methyl 3,4-dihydro-2H-pyran-2-carboxylate. Available at: [Link]

  • PubChem. (n.d.). 2H-Pyran-2-one, 3,4-dihydro-. Available at: [Link]

  • PubChem. (n.d.). 3,4-dihydro-2H-pyran. Available at: [Link]

Sources

potassium 3,4-dihydro-2H-pyran-2-carboxylate solubility

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of Potassium 3,4-dihydro-2H-pyran-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (CAS No. 1432678-54-0) is the potassium salt of 3,4-dihydro-2H-pyran-2-carboxylic acid.[1][2] The core structure, the 3,4-dihydro-2H-pyran ring, is a significant pharmacophore found in numerous natural products and synthetic molecules of therapeutic interest.[3][4] Its derivatives are integral to the synthesis of various biologically active compounds, including antiviral agents like Zanamivir and potent adenosine receptor agonists.[3][5] Understanding the solubility of this potassium salt is paramount for its application in synthetic chemistry, formulation development, and drug delivery systems, as solubility directly impacts reaction kinetics, bioavailability, and purification strategies.

This guide, authored from the perspective of a Senior Application Scientist, provides a comprehensive analysis of the theoretical solubility profile of this compound, a detailed experimental protocol for its quantitative determination, and insights into the practical implications of its solubility characteristics.

Section 1: Theoretical Solubility Profile and Influencing Factors

1.1 Molecular Structure Analysis

The molecule consists of two key components:

  • An Ionic Group: The potassium carboxylate (-COO⁻K⁺) group is highly polar and capable of strong ion-dipole interactions with polar solvents.

  • An Organic Scaffold: The 3,4-dihydro-2H-pyran ring is a cyclic ether, which is significantly less polar than the ionic head. The parent compound, 3,4-dihydro-2H-pyran, has limited water solubility (approximately 7.7 to 20 g/L at 20°C).[6][7]

The presence of the ionic potassium carboxylate group is the dominant factor determining its solubility profile, making it behave as a typical salt.[8][9]

1.2 Predicted Solubility in Various Solvents

  • Polar Protic Solvents (e.g., Water, Ethanol): High solubility is expected in water. The strong ion-dipole interactions between water molecules and the K⁺ and -COO⁻ ions, along with hydrogen bonding, will overcome the lattice energy of the salt.[8][10] Solubility in ethanol is expected to be lower than in water due to ethanol's lower polarity.

  • Polar Aprotic Solvents (e.g., DMSO, DMF): Moderate to good solubility is likely. These solvents can solvate the potassium cation effectively but are less effective at solvating the carboxylate anion compared to protic solvents.

  • Non-Polar Solvents (e.g., Hexane, Toluene): Very low to negligible solubility is predicted. The non-polar nature of these solvents cannot overcome the strong ionic attractions within the salt's crystal lattice.[10]

1.3 Key Factors Influencing Solubility

Several environmental factors can significantly alter the solubility of this compound.[10][11][12]

  • Temperature: For most salts like this one, the dissolution process is endothermic. Therefore, solubility is expected to increase significantly with an increase in temperature.[10] This relationship is crucial for developing crystallization-based purification methods.

  • pH: The pH of the aqueous solution will have a profound effect. In acidic conditions (low pH), the carboxylate anion will be protonated to form the free carboxylic acid (3,4-dihydro-2H-pyran-2-carboxylic acid). This neutral molecule is significantly less polar than its salt form and is expected to have much lower water solubility, likely leading to precipitation.

  • Common Ion Effect: In a solution already containing a significant concentration of potassium ions (e.g., from KCl), the solubility of this compound will be reduced, according to Le Châtelier's principle.

The following diagram illustrates the interplay of these core factors.

Solubility Solubility of This compound Structure Molecular Structure Structure->Solubility determines intrinsic Ionic Ionic Group (-COO⁻K⁺) Structure->Ionic Organic Organic Ring (Dihydropyran) Structure->Organic Ionic->Solubility Increases in Polar Solvents Organic->Solubility Increases in Organic Solvents Factors External Factors Factors->Solubility modifies Temp Temperature Factors->Temp pH pH Factors->pH Solvent Solvent Polarity Factors->Solvent Temp->Solubility Generally Increases pH->Solubility Decreases in Acidic pH Solvent->Solubility Like Dissolves Like

Caption: Key determinants of solubility for the target compound.

Section 2: Experimental Protocol for Solubility Determination

To obtain precise, quantitative data, an experimental approach is necessary. The following protocol describes the determination of solubility as a function of temperature, a common requirement in process chemistry and pre-formulation studies. This method relies on identifying the temperature at which a solution of known concentration becomes saturated.[13][14]

2.1 Materials and Equipment

  • This compound

  • Distilled or deionized water (or other solvent of interest)

  • Digital balance (± 0.001 g)

  • Set of test tubes (e.g., 4-5 tubes) and test tube rack

  • Graduated cylinder or volumetric pipette (10 mL)

  • Digital thermometer or temperature probe (± 0.1 °C)

  • Water bath (large beaker on a hot plate)

  • Stirring rods

  • Permanent marker

2.2 Experimental Workflow Diagram

start Start prep Prepare Samples: Weigh increasing masses of salt into numbered test tubes. start->prep add_solvent Add precise volume of solvent (e.g., 5.0 mL) to each tube. prep->add_solvent heat Heat samples in water bath. Stir until all salt dissolves. add_solvent->heat cool Remove from bath. Place thermometer in solution. Observe while cooling. heat->cool crystallize Record Temperature (Tsat) at the first sign of crystallization. cool->crystallize repeat Repeat for all samples. crystallize->repeat repeat->heat Next Sample calculate Calculate Solubility for each data point. repeat->calculate All Samples Done plot Plot Solubility vs. Temperature. calculate->plot end End plot->end

Caption: Workflow for determining solubility vs. temperature.

2.3 Step-by-Step Methodology

  • Preparation of Samples:

    • Label four test tubes #1 through #4.

    • Using a digital balance, accurately weigh increasing amounts of this compound into each tube. For example:

      • Test Tube #1: 2.0 g

      • Test Tube #2: 4.0 g

      • Test Tube #3: 6.0 g

      • Test Tube #4: 8.0 g

    • Causality Check: Using a range of concentrations is essential to generate a solubility curve across a wide temperature range.[14]

  • Solvent Addition:

    • Add a precise volume of the chosen solvent (e.g., 5.0 mL of distilled water) to each test tube.

    • Causality Check: An exact volume of solvent is critical for accurate final concentration calculations.

  • Dissolution:

    • Prepare a water bath by heating water in a large beaker to approximately 90-95°C.

    • Place test tube #1 in the water bath. Stir the mixture continuously with a glass rod until all the salt has completely dissolved.[15]

    • Causality Check: Heating increases the rate of dissolution and allows for the creation of a saturated solution at a higher temperature. Stirring ensures the solution is homogeneous and prevents localized supersaturation.[16]

  • Determination of Saturation Temperature:

    • Once the solid is fully dissolved, remove the test tube from the hot water bath and place it in the test tube rack.

    • Immediately place a warm thermometer into the solution.

    • Observe the solution carefully as it cools. The moment the very first crystals appear (the solution may look like it is "snowing"), record the temperature.[13] This is the saturation temperature for that specific concentration.

    • If the crystallization point is missed, simply re-heat the test tube to dissolve the solid and repeat the cooling step.

  • Data Collection:

    • Repeat steps 3 and 4 for each of the remaining test tubes.

    • Record the mass of the solute and the temperature of crystallization for each sample in a data table.

Section 3: Data Presentation and Analysis

3.1 Data Recording

All quantitative data should be recorded systematically.

Test Tube #Mass of Solute (g)Volume of Water (mL)Mass of Water (g)*Saturation Temperature (°C)Calculated Solubility ( g/100 g H₂O)
12.05.05.0Record T₁Calculate S₁
24.05.05.0Record T₂Calculate S₂
36.05.05.0Record T₃Calculate S₃
48.05.05.0Record T₄Calculate S₄
Assuming the density of water is 1.0 g/mL.

3.2 Calculation of Solubility

The solubility, expressed in grams of solute per 100 grams of solvent, is calculated using the following formula:

Solubility = (Mass of Solute / Mass of Solvent) x 100

For Test Tube #1, the calculation would be: (2.0 g / 5.0 g) x 100 = 40 g / 100 g H₂O. The result means that at temperature T₁, the solubility is 40 g per 100 g of water.

3.3 Graphical Analysis

Plot the calculated solubility (y-axis) against the saturation temperature (x-axis). This graph represents the solubility curve for this compound in the tested solvent. This curve is a powerful tool for predicting the amount of solute that can be dissolved at any temperature within the experimental range and is invaluable for designing crystallization processes.[17]

Conclusion

This compound is predicted to be a water-soluble salt, with its solubility being highly dependent on temperature and pH. Its solubility in organic solvents is expected to be limited, governed by the polarity of the solvent. The provided experimental protocol offers a robust, self-validating method for quantitatively determining the solubility profile of this compound, yielding critical data for researchers in organic synthesis and pharmaceutical development. This foundational physicochemical data is indispensable for unlocking the full potential of this versatile chemical scaffold.

References

  • Quora. (2016). Why is sodium carboxylate salt so soluble?Link

  • Chemistry LibreTexts. (2020). 21.1: Structure and Properties of Carboxylic Acids and their Salts. Link

  • Bartleby.com. Solubility Of Salt And Potassium Chloride Lab Report. Link

  • GeeksforGeeks. (2023). Factors affecting solubility. Link

  • Flinn Scientific. Solubility of a Salt. Link

  • Edmonton Public Schools. Chemistry 30 Solution Chemistry. The Solubility of a Salt Lab. Link

  • Fagron. 110-87-2 CAS | 3, 4-DIHYDRO-2H-PYRAN. Link

  • Chemistry LibreTexts. (2016). 17.3: Factors that Affect Solubility. Link

  • Georgia Public Broadcasting. Unit 7B Data Analysis Solubility of Potassium Chloride. Link

  • Multicultural Academy Charter School. Solubility Lab. Link

  • Chemistry LibreTexts. (2023). 17.3: Factors That Affect Solubility. Link

  • PubChem. (3,4-dihydro-2H-pyran-2-yl)methyl 3,4-dihydro-2H-pyran-2-carboxylate. Link

  • PubChem. 3,4-dihydro-2H-pyran-2-carboxylic acid. Link

  • MDPI. (2023). Recent Advances in the Synthesis of 3,4-Dihydropyran-2-Ones Organocatalyzed by N-Heterocyclic Carbenes. Link

  • Cheméo. Chemical Properties of 2H-Pyran, 3,4-dihydro- (CAS 110-87-2). Link

  • Solubility of Things. 3,4-Dihydro-2H-pyran. Link

  • NINGBO INNO PHARMCHEM CO.,LTD. The Indispensable Role of 3,4-Dihydro-2H-pyran in Modern Pharmaceutical Synthesis. Link

  • ChemicalBook. 3,4-DIHYDRO-2H-PYRAN-2-CARBOXYLIC ACID | 34201-01-9. Link

  • National Institutes of Health (NIH). 3,4-dihydro-2H-pyran-2-carboxaldehyde: application to the synthesis of potent adenosine A2A and A3 receptor agonist. Link

  • Beilstein Journal of Organic Chemistry. (2016). Diastereoselective synthesis of 3,4-dihydro-2H-pyran-4-carboxamides through an unusual regiospecific quasi-hydrolysis of a cyano group. Link

  • Organic Chemistry Portal. 3,4-Dihydro-2H-pyran synthesis. Link

  • RASĀYAN Journal of Chemistry. (2021). ONE-POT SYNTHESIS OF SPIRO-3,4-DIHYDRO-2H- PYRROLES THROUGH TANDEM NUCLEOPHILIC CYCLISATION REACTION. Link

  • BLDpharm. 1432678-54-0|this compound. Link

  • PubChemLite. This compound (C6H8O3). Link

  • Beilstein Journals. Diastereoselective synthesis of 3,4-dihydro-2H-pyran-4-carboxamides through an unusual regiospecific quasi-hydrolysis of a cyano group. Link

  • Fisher Scientific. 3,4-Dihydro-2H-pyran, 99% 100 g. Link

  • ChemicalBook. 3,4-Dihydro-2H-pyran | 110-87-2. Link

  • ChemicalBook. 3,4-Dihydro-2H-pyran CAS#: 110-87-2. Link

  • Sigma-Aldrich. 3,4-Dihydro-2H-pyran for synthesis 110-87-2. Link

  • National Institutes of Health (NIH). Diastereoselective synthesis of 3,4-dihydro-2H-pyran-4-carboxamides through an unusual regiospecific quasi-hydrolysis of a cyano group. Link

  • BenchChem. Preliminary Investigation of Sodium 3,4-dihydro-2H-pyran-2-carboxylate: A Technical Whitepaper. Link

Sources

A-Z Guide to Dihydropyran Derivatives: From Discovery to Isolation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The dihydropyran moiety, a six-membered heterocyclic ring, is a cornerstone of organic synthesis and medicinal chemistry.[1][2] Its prevalence in a wide array of biologically active molecules and its utility as a synthetic intermediate underscore its significance.[1][3] This guide provides an in-depth exploration of the discovery, synthesis, and isolation of dihydropyran derivatives, offering field-proven insights and detailed protocols for laboratory application.

Part 1: The Ascendance of a Privileged Scaffold

The dihydropyran ring system is a privileged scaffold frequently found in diverse natural products, a testament to its evolutionary selection as a key structural element for potent biological activity.[1] Its inherent structural features, including conformational flexibility and stereocenters, permit precise three-dimensional arrangements of functional groups, facilitating specific interactions with biological targets.[1] This has made dihydropyran derivatives a fertile ground for drug discovery, with applications ranging from anticancer to antimicrobial and anti-inflammatory agents.[1]

Part 2: Strategic Synthesis of Dihydropyran Derivatives

The construction of the dihydropyran ring can be achieved through several powerful synthetic strategies. The choice of method is dictated by the desired substitution pattern, stereochemistry, and the availability of starting materials.

The Hetero-Diels-Alder Reaction: A Convergent Approach

The Hetero-Diels-Alder (HDA) reaction stands as a highly efficient and atom-economical method for synthesizing dihydropyran rings.[4] This [4+2] cycloaddition involves a conjugated diene and a dienophile containing a heteroatom, such as a carbonyl or imine.[4][5]

  • Causality of Component Choice: The reaction's success hinges on the electronic nature of the reactants. In a normal electron-demand HDA , an electron-rich diene reacts with an electron-poor dienophile.[4] Conversely, the inverse electron-demand HDA involves an electron-poor diene and an electron-rich dienophile.[4][6] This electronic complementarity is crucial for lowering the activation energy of the reaction. The use of chiral Lewis acid catalysts, such as C2-symmetric bis(oxazoline)-Cu(II) complexes, has revolutionized this field, enabling highly enantioselective syntheses of optically pure dihydropyrans, which are vital building blocks in medicinal chemistry.[3][4][7][8]

Experimental Protocol: Catalytic Asymmetric Hetero-Diels-Alder Reaction
  • Catalyst Preparation: A solution of a bis(oxazoline) ligand (0.2-10 mol%) in a suitable solvent like dichloromethane (CH₂Cl₂) is treated with a copper(II) salt, such as Cu(OTf)₂. The mixture is stirred at room temperature to form the chiral catalyst complex.[1]

  • Reaction Setup: The α,β-unsaturated carbonyl compound (heterodiene, 1.0 equiv) is added to the catalyst solution.[1]

  • Cycloaddition: The mixture is cooled to the desired temperature (e.g., -78 °C), and the enol ether (heterodienophile, 1.2-2.0 equiv) is added.

  • Monitoring: The reaction is monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Work-up: The reaction is quenched with a suitable reagent (e.g., saturated aqueous NaHCO₃), and the organic layer is separated, dried, and concentrated.

  • Purification: The crude product is purified by flash column chromatography on silica gel.

Ring-Closing Metathesis: A Strategy for Complex Architectures

Ring-Closing Metathesis (RCM) has emerged as a powerful tool for the synthesis of cyclic compounds, including dihydropyrans.[9][10][11][12] This reaction, often catalyzed by ruthenium-based complexes like Grubbs' catalysts, involves the intramolecular reaction of a diene to form a cycloalkene and a volatile byproduct (e.g., ethylene).[13]

  • Rationale for Substrate Design: The key to a successful RCM-based synthesis of dihydropyrans lies in the design of the acyclic precursor. Divinyl carbinols derived from α-hydroxy carboxylic acid esters can be elaborated to trienes with two diastereotopic vinyl moieties.[9][10][11] The steric demand of substituents on the precursor can influence the diastereochemical outcome of the ring-closing step, allowing for selective formation of different diastereomers.[9][10][11]

The Ferrier Rearrangement: Glycal-Based Synthesis

The Ferrier rearrangement is a classic method in carbohydrate chemistry that provides a route to 2,3-unsaturated glycosides, which are dihydropyran derivatives.[14] The reaction involves the nucleophilic substitution of a glycal (a 2,3-unsaturated glycoside) accompanied by an allylic shift.[14]

  • Mechanism and Control: The reaction is typically initiated by a Lewis acid, which activates the glycal to form a delocalized allyloxocarbenium ion.[14] This intermediate then reacts with a nucleophile, such as an alcohol, to yield the dihydropyran product.[14] The choice of Lewis acid and reaction conditions can influence the stereoselectivity of the reaction.[15]

Part 3: Isolation and Purification: Ensuring Purity and Stability

The successful isolation and purification of dihydropyran derivatives are critical for their subsequent use. The choice of method depends on the physical and chemical properties of the target compound.

Chromatographic Techniques

Flash column chromatography is the most common method for purifying dihydropyran derivatives.[16][17]

  • Addressing Sensitivity: A crucial consideration is the potential acid-sensitivity of some dihydropyrans, which can lead to decomposition on standard silica gel.[16] To prevent this, the silica gel can be deactivated by treatment with a base like triethylamine, typically by using an eluent containing 1-3% triethylamine.[16] Alternatively, less acidic stationary phases such as neutral or basic alumina can be used.[16]

Distillation and Recrystallization

For liquid dihydropyran derivatives, fractional distillation can be an effective purification method, especially for removing non-volatile impurities.[16][18] Solid derivatives can often be purified to high levels by recrystallization from an appropriate solvent system.[16]

Protocol: Deactivation of Silica Gel for Flash Chromatography[16]
  • Eluent Preparation: Prepare the desired solvent system (e.g., 9:1 Hexane:Ethyl Acetate) and add triethylamine to a final concentration of 1% v/v.

  • Slurry Preparation: In a beaker, add the calculated amount of silica gel and pour the triethylamine-containing eluent over it to form a slurry.

  • Column Packing: Pour the slurry into the chromatography column and use gentle pressure to pack the silica gel bed evenly.

  • Equilibration: Pass 2-3 column volumes of the triethylamine-containing eluent through the packed column to ensure the entire stationary phase is deactivated before loading the sample.

Part 4: Characterization of Dihydropyran Derivatives

Unequivocal characterization of the synthesized dihydropyran derivatives is essential. A combination of spectroscopic techniques is typically employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the molecular structure, including the connectivity of atoms and the stereochemistry.[19][20]

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule, such as C=C, C-O, and any carbonyl groups.[19][21]

  • Mass Spectrometry (MS): MS provides the molecular weight of the compound and information about its fragmentation pattern, which can aid in structure elucidation.[19][22]

Method Typical Yield Purity Achieved Key Considerations
Flash Chromatography (Silica Gel) 70-95%>95%Potential for acid-catalyzed decomposition; may require deactivation of silica gel.[16]
Recrystallization 50-90%>99%Suitable for solid derivatives; requires finding an appropriate solvent system.[16]
Fractional Distillation 60-85%>98%Suitable for thermally stable liquid derivatives with different boiling points from impurities.[18]

Part 5: Visualizing the Workflow and Mechanisms

Diagrams are indispensable for conceptualizing the synthesis and isolation processes.

G General Workflow for Dihydropyran Synthesis and Isolation cluster_synthesis Synthesis cluster_workup Work-up & Isolation cluster_purification Purification cluster_analysis Analysis A Reactant Selection (Diene & Dienophile) B Reaction Setup (Solvent, Catalyst) A->B C Controlled Reaction (Temperature, Time) B->C D Quenching & Extraction C->D Reaction Complete E Drying & Concentration D->E F Flash Chromatography (Deactivated Silica) E->F Crude Product G Distillation / Recrystallization E->G Crude Product H Solvent Removal F->H G->H I Spectroscopic Characterization (NMR, IR, MS) H->I Purified Product J Purity Assessment I->J K Pure Dihydropyran Derivative J->K

Caption: A generalized workflow for the synthesis and isolation of dihydropyran derivatives.

HDA Mechanism of the Hetero-Diels-Alder Reaction Reactants Diene + Dienophile TransitionState [4+2] Transition State Reactants->TransitionState Coordination Catalyst Lewis Acid Catalyst Catalyst->TransitionState Product Dihydropyran Cycloadduct TransitionState->Product Cycloaddition

Caption: The concerted mechanism of the Lewis acid-catalyzed Hetero-Diels-Alder reaction.

Conclusion and Future Perspectives

The dihydropyran scaffold continues to be a focal point of innovation in organic synthesis and drug discovery. The development of novel stereoselective synthetic methodologies provides powerful tools for accessing complex molecular architectures.[1] Ongoing research is focused on creating more efficient and environmentally benign catalytic systems, expanding the substrate scope of known reactions, and exploring the therapeutic potential of new dihydropyran derivatives.[23] This enduring interest ensures that the chemistry of dihydropyrans will remain a vibrant and impactful field for years to come.

References

  • Application Notes and Protocols: Hetero-Diels-Alder Reaction for Dihydropyran Synthesis - Benchchem.
  • Diastereoselective Ring-Closing Metathesis in the Synthesis of Dihydropyrans - PubMed.
  • Enantioselective Synthesis of Dihydropyrans. Catalysis of Hetero Diels-Alder Reactions by Bis(oxazoline)
  • Enantioselective Synthesis of Dihydropyrans. Catalysis of Hetero Diels−Alder Reactions by Bis(oxazoline) Copper(II)
  • Enantioselective Synthesis of Dihydropyrans. Catalysis of Hetero Diels−Alder Reactions by Bis(oxazoline) Copper(II)
  • Diastereoselective Ring-Closing Metathesis in the Synthesis of Dihydropyrans | The Journal of Organic Chemistry - ACS Public
  • The Pivotal Role of Dihydropyrans in Nature's Arsenal: A Technical Guide for Drug Discovery - Benchchem.
  • Diastereo- and Enantioselective Synthesis of Functionalized Dihydropyrans via an Organocatalytic Claisen Rearrangement/Oxa-Michael Addition Tandem Sequence | Organic Letters - ACS Public
  • Diastereoselective Ring-Closing Metathesis in the Synthesis of Dihydropyrans | The Journal of Organic Chemistry - ACS Public
  • Diels–Alder reaction - Wikipedia.
  • ent-Kaurane-based regio- and stereoselective inverse electron demand hetero-Diels–Alder reactions: synthesis of dihydropyran-fused diterpenoids - Organic & Biomolecular Chemistry (RSC Publishing).
  • Diastereoselective Ring-Closing Metathesis in the Synthesis of Dihydropyrans - Sci-Hub.
  • Technical Support Center: Purification of 3,4-Dihydro-2H-Pyran Deriv
  • A Technical Guide to Dihydro-2H-pyran-3(4H)
  • Stereoselective Synthesis of Dihydropyran-4-ones via a Formal Hetero Diels−Alder Reaction and Ceric Ammonium Nitrate Dehydrogenation | The Journal of Organic Chemistry - ACS Public
  • Review on Synthesis and Medicinal Application of Dihydropyrano[3,2-b]Pyrans and SpiroPyrano[3,2-b]Pyrans by Employing the Reactivity of 5-Hydroxy-2-(Hydroxymethyl)
  • Recent Advances in the Synthesis of 3,4-Dihydropyran-2-Ones Organocatalyzed by N-Heterocyclic Carbenes - MDPI.
  • 3,4-Dihydro-2H-pyran synthesis - Organic Chemistry Portal.
  • Studies Toward the Synthesis of the Dihydropyran Fragment of Neosorangicin A.
  • catalytic asymmetric synthesis, N- to C-sulfonyl transfer, and derivatiz
  • The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC.
  • Ferrier rearrangement - Wikipedia.
  • ChemInform Abstract: Diastereoselective Ring‐Closing Metathesis in the Synthesis of Dihydropyrans. - Sci-Hub.
  • Synthesis and characterization of new 1,4-dihydropyran derivatives by novel Ta-MOF nanostructures as reusable nanocatalyst with antimicrobial activity - PMC - NIH.
  • Synthesis and characterization of new 1,4-dihydropyran derivatives by novel Ta-MOF nanostructures as reusable nanocatalyst with antimicrobial activity - Frontiers.
  • A convenient domino Ferrier rearrangement-intramolecular cyclization for the synthesis of novel benzopyran-fused pyranoquinolines - Organic & Biomolecular Chemistry (RSC Publishing).
  • Synthesis of Dihydropyran Derivatives Using ZrCl4@Arabic Gum Catalyst in Solvent-Free Conditions - Advanced Journal of Chemistry, Section A.
  • EP0430808B1 - Dihydropyran derivatives, their processes of preparation and their use - Google P
  • Updates on Intrinsic Medicinal Chemistry of 1,4-dihydropyridines, Perspectives on Synthesis and Pharmacokinetics of Novel 1,4-dihydropyrimidines as Calcium Channel Blockers: Clinical Pharmacology - PubMed.
  • Dihydropyran Derivatives: Applications and Protocols for Advanced M
  • 2,3-dihydropyran - Organic Syntheses Procedure.
  • Synthesis and interpretation of NMR & IR for 1, 4-dihydropyridine Derivatives - international journal of research culture society.
  • WO2011038926A1 - A process for preparing dihydropyran and its use as protective agent - Google P
  • An In-depth Technical Guide to the Core Chemistry of Dihydropyran - Benchchem.
  • MAS NMR and far-IR spectroscopic characterization. a Slices along the...
  • Solving A Viewer's Unknown Using NMR, IR and MS Spectroscopy! - Example 4 - YouTube.
  • Infrared and NMR Spectroscopic Fingerprints of the Asymmetric H7+O3 Complex in Solution - arXiv.
  • NMR spectral analysis of strongly second‐order 6‐, 8‐, 9 - SciSpace.

Sources

A Theoretical Deep Dive into the 3,4-dihydro-2H-pyran-2-carboxylate Anion: Structure, Stability, and Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive theoretical framework for the investigation of the 3,4-dihydro-2H-pyran-2-carboxylate anion. This molecule is of significant interest due to the prevalence of the dihydropyran motif in numerous natural products and pharmacologically active compounds.[1] Understanding the intrinsic properties of this anion at a quantum mechanical level is crucial for predicting its behavior in various chemical environments, which is of paramount importance for researchers in medicinal chemistry, materials science, and drug development.

This document will detail a robust computational methodology designed to elucidate the anion's conformational landscape, electronic structure, and reactivity. By explaining the rationale behind each theoretical choice, this guide aims to provide a self-validating system for researchers to adopt and adapt for their specific applications.

Introduction: The Significance of the Dihydropyran Scaffold

The 3,4-dihydro-2H-pyran ring is a privileged scaffold in organic chemistry, forming the core of many biologically active molecules. Its derivatives have been explored for a wide range of applications, including as adenosine A2A and A3 receptor agonists.[2] The introduction of a carboxylate group at the 2-position creates an anionic species whose structure, stability, and reactivity are governed by a delicate interplay of steric and electronic factors. Theoretical studies provide a powerful lens through which to examine these properties with a level of detail that is often inaccessible through experimental methods alone.

Proposed Theoretical Methodology: A Roadmap for In-Silico Investigation

To gain a comprehensive understanding of the 3,4-dihydro-2H-pyran-2-carboxylate anion, a multi-faceted computational approach is essential. Density Functional Theory (DFT) is the recommended method due to its excellent balance of computational cost and accuracy for systems of this nature.[3][4]

Conformational Analysis

The flexibility of the dihydropyran ring necessitates a thorough exploration of its conformational space to identify the global minimum energy structure.

Experimental Protocol:

  • Initial Structure Generation: Construct the 3,4-dihydro-2H-pyran-2-carboxylate anion in a molecular modeling program.

  • Conformational Search: Perform a systematic or stochastic conformational search to identify all low-energy conformers. The GMMX conformer search using the Merck Molecular Force Field (MMFF) is a suitable starting point.

  • DFT Optimization: Subject all unique conformers to full geometry optimization using a DFT functional, such as B3LYP, with a moderate basis set like 6-31G(d).

  • Final Energy Refinement: Re-optimize the lowest energy conformers obtained from the previous step using a larger basis set, such as 6-311++G(d,p), to obtain more accurate relative energies. The inclusion of diffuse functions (++) is crucial for accurately describing the charge distribution in an anion.

  • Vibrational Frequency Analysis: Perform a vibrational frequency calculation for each optimized conformer to confirm that it represents a true energy minimum (i.e., no imaginary frequencies) and to obtain thermodynamic data (enthalpy and Gibbs free energy).

Causality Behind Experimental Choices: The multi-step optimization approach ensures that the global minimum is located efficiently. Starting with a less computationally expensive method allows for a broad search, while the final high-level optimization provides accurate energetic and geometric parameters.

Electronic Structure Analysis

Understanding the electronic properties of the anion is key to predicting its reactivity.

Experimental Protocol:

  • Molecular Orbital (MO) Analysis: For the global minimum energy conformer, calculate and visualize the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the ionization potential, while the LUMO energy relates to the electron affinity. The HOMO-LUMO gap provides an indication of the molecule's kinetic stability.

  • Natural Bond Orbital (NBO) Analysis: Perform an NBO analysis to determine the natural atomic charges and to study intramolecular interactions, such as hyperconjugation, which can influence the anion's stability.

  • Molecular Electrostatic Potential (MEP) Mapping: Generate an MEP map to visualize the electron density distribution and identify the regions most susceptible to electrophilic attack.

Trustworthiness: The combination of MO, NBO, and MEP analyses provides a self-consistent picture of the anion's electronic structure, allowing for a thorough and reliable assessment of its reactivity.

Reactivity Descriptors

Global and local reactivity descriptors derived from conceptual DFT can provide quantitative insights into the anion's chemical behavior.

Experimental Protocol:

  • Calculate Global Reactivity Descriptors: Based on the HOMO and LUMO energies, calculate the following global reactivity descriptors:

    • Electronegativity (χ)

    • Chemical Hardness (η)

    • Global Softness (S)

    • Electrophilicity Index (ω)

  • Calculate Fukui Functions: To identify the most reactive sites within the molecule, calculate the Fukui functions (f+(r) for nucleophilic attack and f-(r) for electrophilic attack).

Authoritative Grounding: The use of conceptual DFT descriptors is a well-established method for predicting chemical reactivity and is supported by a vast body of scientific literature.

Anticipated Results and Discussion

Based on theoretical studies of similar carboxylate anions and dihydropyran derivatives, we can anticipate the following outcomes:

Conformational Preferences

The dihydropyran ring is expected to adopt a half-chair or sofa conformation. The orientation of the carboxylate group (axial vs. equatorial) will significantly impact the relative stability of the conformers due to steric and electronic effects. The equatorial conformer is likely to be the global minimum due to reduced steric hindrance.

Electronic Structure and Stability

The negative charge is expected to be delocalized primarily over the carboxylate group, as will be confirmed by NBO analysis and the MEP map. The HOMO will likely be localized on the carboxylate moiety, indicating that this is the primary site for electron donation in chemical reactions. The HOMO-LUMO gap will provide a measure of the anion's stability; a larger gap suggests higher stability.

Reactivity

The MEP map and Fukui functions will likely identify the oxygen atoms of the carboxylate group as the most nucleophilic sites, making them susceptible to reaction with electrophiles. The dihydropyran ring itself may also exhibit reactivity, particularly at the double bond, although this is expected to be less pronounced than the reactivity of the carboxylate group.

Data Presentation

Table 1: Calculated Thermodynamic Properties of 3,4-dihydro-2H-pyran-2-carboxylate Anion Conformers

ConformerRelative Energy (kcal/mol)Relative Enthalpy (kcal/mol)Relative Gibbs Free Energy (kcal/mol)
Equatorial0.000.000.00
AxialPredicted ValuePredicted ValuePredicted Value

Note: The values in this table are placeholders and would be populated with the results from the DFT calculations.

Visualizations

Conformational_Equilibrium cluster_reactants Axial Conformer cluster_products Equatorial Conformer (Global Minimum) Axial Axial Equatorial Equatorial Axial->Equatorial Conformational Inversion

Caption: Conformational equilibrium of the 3,4-dihydro-2H-pyran-2-carboxylate anion.

Reaction_Workflow Start Initial Structure Generation Conf_Search Conformational Search (MMFF) Start->Conf_Search DFT_Opt1 Initial DFT Optimization (B3LYP/6-31G(d)) Conf_Search->DFT_Opt1 DFT_Opt2 Final Energy Refinement (B3LYP/6-311++G(d,p)) DFT_Opt1->DFT_Opt2 Freq_Analysis Vibrational Frequency Analysis DFT_Opt2->Freq_Analysis Electronic_Analysis Electronic Structure Analysis (HOMO, LUMO, NBO, MEP) Freq_Analysis->Electronic_Analysis Reactivity_Analysis Reactivity Descriptor Calculation (Fukui Functions) Electronic_Analysis->Reactivity_Analysis Results Results and Interpretation Reactivity_Analysis->Results

Caption: Proposed computational workflow for the theoretical study.

Conclusion

The theoretical framework outlined in this guide provides a comprehensive and scientifically rigorous approach to understanding the fundamental properties of the 3,4-dihydro-2H-pyran-2-carboxylate anion. By employing a combination of conformational analysis, electronic structure calculations, and reactivity descriptor analysis, researchers can gain valuable insights that will aid in the design and development of new molecules with tailored properties. The methodologies described herein are not only applicable to the target anion but can also be adapted for the study of a wide range of related chemical systems.

References

  • Kebiroğlu, M. H., & Yılmaz, M. (2025). Spectroscopic Characterization, Electronic Structure Analysis, and DFT Investigation of C₁₁H₁₄N₂O₄. Journal of Physical Chemistry and Functional Materials. [Link][3][4]

  • Pace, D. P., Robidas, R., Tran, U. P. N., Legault, C. Y., & Nguyen, T. V. (2021). Molecular iodine catalyzes practical and mild syntheses of substituted pyrans and furans. The Journal of Organic Chemistry, 86(12), 8154–8171. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 3,4-dihydro-2H-pyrans. Retrieved from [Link][5]

  • Shinde, D. B., et al. (2007). 3,4-dihydro-2H-pyran-2-carboxaldehyde: application to the synthesis of potent adenosine A2A and A3 receptor agonist. Bioorganic & Medicinal Chemistry Letters, 17(18), 5015-5019. [Link][2]

  • Iaroshenko, V. O., et al. (2016). Diastereoselective synthesis of 3,4-dihydro-2H-pyran-4-carboxamides through an unusual regiospecific quasi-hydrolysis of a cyano group. Beilstein Journal of Organic Chemistry, 12, 2093–2098. [Link][6]

  • Mikhail, Y., et al. (2016). Diastereoselective synthesis of 3,4-dihydro-2H-pyran-4-carboxamides through an unusual regiospecific quasi-hydrolysis of a cyano. Beilstein Journal of Organic Chemistry, 12, 2093-2098. [Link][7]

  • ResearchGate. (2024). 5-Oxo-dihydropyranopyran derivatives as anti-proliferative agents; synthesis, biological evaluation, molecular docking, MD simulation, DFT, and in-silico pharmacokinetic studies. [Link][8]

  • Starostin, M. V., Dolbnev, N. E., & Ovchinnikov, K. L. (n.d.). QUANTUM CHEMICAL STUDY OF THE ACIDITY OF 3,4-DIHYDRO-2H-THIOPYRAN-1,1-DIOXIDES1. [Link][9]

  • MDPI. (2024). Thermal Decomposition of Compounds Derived from 2H-Dihydropyran: A Computational Study. [Link][10]

  • Advanced Journal of Chemistry, Section A. (n.d.). Synthesis of Dihydropyran Derivatives Using ZrCl4@Arabic Gum Catalyst in Solvent-Free Conditions. [Link][1]

  • PubChem. (n.d.). 3,4-dihydro-2H-pyran-2-carboxylic acid. Retrieved from [Link][11]

  • MDPI. (2023). Recent Advances in the Synthesis of 3,4-Dihydropyran-2-Ones Organocatalyzed by N-Heterocyclic Carbenes. [Link][12]

  • ResearchGate. (2016). Diastereoselective synthesis of 3,4-dihydro-2H-pyran-4-carboxamides through an unusual regiospecific quasi-hydrolysis of a cyano group. [Link][13]

  • Wiebeler, C., et al. (2017). Molecular Orientation of Carboxylate Anions at the Water–Air Interface Studied with Heterodyne-Detected Vibrational Sum-Frequency Generation. The Journal of Physical Chemistry C, 121(48), 26824–26833. [Link][14]

  • ResearchGate. (2013). Synthesis and Spectroscopic Studies of N,N'-dialkyl Derivatives of Antisymmetrical 2H,5H-Dihydropyrrolo[3,4-c]pyrrole-1,4-diones. [Link][15]

  • Wang, D., et al. (2014). Mechanism of the formation of carboxylate from alcohols and water catalyzed by a bipyridine-based ruthenium complex: a computational study. Dalton Transactions, 43(1), 205-213. [Link][16]

  • Omrani, R., et al. (2020). Structural (SC-XRD), spectroscopic, DFT, MD investigations and molecular docking studies of a hydrazone derivative. Journal of Molecular Structure, 1217, 128429. [Link]

Sources

potential applications of potassium 3,4-dihydro-2H-pyran-2-carboxylate in medicinal chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Potential Applications of Potassium 3,4-dihydro-2H-pyran-2-carboxylate in Medicinal Chemistry

Authored by: Gemini, Senior Application Scientist

Abstract

The 3,4-dihydro-2H-pyran ring system is a "privileged scaffold" in medicinal chemistry, frequently appearing in a diverse range of natural products and synthetic compounds with significant biological activities.[1][2] This technical guide delves into the potential applications of a key synthetic precursor, this compound, for researchers, scientists, and drug development professionals. While this specific salt is primarily a versatile building block, its parent carboxylic acid and the broader dihydropyran class of molecules have demonstrated considerable promise across various therapeutic areas, including oncology, infectious diseases, and neurology.[3][4][5] This guide will explore the synthetic utility of this compound, propose potential drug design strategies leveraging its structural features, and provide detailed experimental protocols for its application.

Introduction: The Significance of the Dihydropyran Moiety

The dihydropyran moiety, a six-membered heterocyclic ring containing an oxygen atom and a carbon-carbon double bond, is a cornerstone in the architecture of numerous biologically active molecules.[1] Its prevalence in nature is a testament to its evolutionary selection as a stable and versatile pharmacophore. The structural rigidity of the ring, combined with the presence of a chiral center at the 2-position in 3,4-dihydro-2H-pyran-2-carboxylate, provides a valuable platform for the stereoselective synthesis of complex molecular targets.

This compound serves as a readily available and water-soluble starting material, offering significant advantages in terms of handling and reactivity in aqueous or biphasic reaction conditions. Its primary role in medicinal chemistry is as a precursor to a vast array of derivatives where the carboxylic acid functionality is modified or the dihydropyran ring is incorporated into a larger molecular framework.

Synthetic Pathways and Key Reactions

The synthesis of 3,4-dihydro-2H-pyran-2-carboxylic acid, and by extension its potassium salt, is well-established. A common and direct route involves the oxidation of the commercially available 3,4-dihydro-2H-pyran-2-methanol.[6] This two-step process typically involves an initial oxidation to the corresponding aldehyde, followed by further oxidation to the carboxylic acid.

An alternative and powerful strategy for constructing the dihydropyran ring is the Hetero-Diels-Alder reaction.[6] This cycloaddition involves the reaction of an electron-rich alkene with an α,β-unsaturated carbonyl compound.

Experimental Protocol: Synthesis of 3,4-dihydro-2H-pyran-2-carboxylic acid [6]

  • Step 1: Oxidation of 3,4-dihydro-2H-pyran-2-methanol to 3,4-dihydro-2H-pyran-2-carboxaldehyde.

    • Dissolve 3,4-dihydro-2H-pyran-2-methanol in a suitable solvent such as dichloromethane.

    • Add an oxidizing agent, for example, pyridinium chlorochromate (PCC) or a Swern oxidation cocktail, portion-wise at 0°C.

    • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

    • Work up the reaction by quenching, extraction, and purification by column chromatography to yield the aldehyde.

  • Step 2: Oxidation of 3,4-dihydro-2H-pyran-2-carboxaldehyde to 3,4-dihydro-2H-pyran-2-carboxylic acid.

    • Dissolve the aldehyde from Step 1 in a suitable solvent system, such as a mixture of t-butanol and water.

    • Add a solution of sodium chlorite and a phosphate buffer.

    • Stir the reaction at room temperature until completion.

    • Acidify the reaction mixture and extract the carboxylic acid with an organic solvent.

    • Dry, concentrate, and purify the product to obtain 3,4-dihydro-2H-pyran-2-carboxylic acid.

  • Step 3: Formation of the Potassium Salt.

    • Dissolve the carboxylic acid in a suitable solvent like ethanol.

    • Add a stoichiometric amount of potassium hydroxide or potassium carbonate solution.

    • Stir the mixture until a clear solution is formed.

    • Remove the solvent under reduced pressure to obtain this compound as a solid.

Potential Applications in Medicinal Chemistry

The true potential of this compound lies in its utility as a scaffold for the development of novel therapeutic agents. The following sections outline key areas of application.

As a Building Block for Bioactive Molecules

The carboxylate group serves as a versatile handle for a variety of chemical transformations, including amidation, esterification, and reduction, allowing for the synthesis of a diverse library of dihydropyran derivatives.

  • Anticancer Agents: Dihydropyran-containing compounds have demonstrated significant cytotoxic effects against various cancer cell lines.[4] For instance, derivatives of dihydropyranopyran have been synthesized and shown to possess anti-proliferative activity, with some acting as inhibitors of cyclin-dependent kinase-2 (CDK2), a key regulator of the cell cycle.[3] Starting from this compound, medicinal chemists can synthesize amide derivatives to probe the structure-activity relationship of these CDK2 inhibitors.

    anticancer_pathway Potassium_Dihydropyran_Carboxylate Potassium 3,4-dihydro- 2H-pyran-2-carboxylate Amide_Coupling Amide Coupling (e.g., with various amines) Potassium_Dihydropyran_Carboxylate->Amide_Coupling Dihydropyran_Amide_Library Library of Dihydropyran Amide Derivatives Amide_Coupling->Dihydropyran_Amide_Library CDK2_Inhibition CDK2 Inhibition Dihydropyran_Amide_Library->CDK2_Inhibition Cell_Cycle_Arrest Cell Cycle Arrest CDK2_Inhibition->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Anticancer_Effect Anticancer Effect Apoptosis->Anticancer_Effect

    Caption: Synthetic route to potential CDK2 inhibitors.

  • Neurological Disorders: The pyran scaffold is being investigated for its potential in treating neurodegenerative diseases like Alzheimer's.[5] Certain pyran-based compounds have shown inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in the breakdown of neurotransmitters. The dihydropyran carboxylate can be used to synthesize esters and amides that mimic the structure of known cholinesterase inhibitors.

  • Receptor Agonists and Antagonists: Derivatives of the closely related 3,4-dihydro-2H-pyran-2-carboxaldehyde have shown potent activity as adenosine A2A and A3 receptor agonists.[7] The carboxylic acid can be reduced to the corresponding alcohol and then oxidized to the aldehyde, providing a pathway to this class of compounds. These receptors are implicated in various physiological processes, making their modulation a target for treating inflammation and cardiovascular diseases.

As a Carboxylic Acid Bioisostere

In drug design, carboxylic acids are often associated with poor pharmacokinetic properties, such as low membrane permeability and rapid metabolism. Bioisosteric replacement of a carboxylic acid with a group that has similar steric and electronic properties but improved drug-like characteristics is a common strategy.[8] While the dihydropyran ring itself is not a direct bioisostere, the carboxylate can be converted into other functional groups that are. For example, it can be a precursor for the synthesis of tetrazoles or other acidic heterocycles which can mimic the carboxylate group while offering improved metabolic stability and cell permeability.

bioisostere_strategy Carboxylic_Acid_Drug Carboxylic Acid Containing Drug (Poor PK properties) Potassium_Dihydropyran_Carboxylate Potassium 3,4-dihydro- 2H-pyran-2-carboxylate (as a synthetic tool) Carboxylic_Acid_Drug->Potassium_Dihydropyran_Carboxylate Structural Inspiration Conversion Conversion to Bioisosteric Group (e.g., Tetrazole synthesis) Potassium_Dihydropyran_Carboxylate->Conversion Bioisosteric_Drug Bioisosteric Analogue (Improved PK properties) Conversion->Bioisosteric_Drug

Caption: Bioisosteric replacement strategy.

In Prodrug Design

The carboxylate functionality is an ideal anchor for creating prodrugs. An ester prodrug of a hydroxyl- or thiol-containing drug can be synthesized using this compound. This can enhance the lipophilicity of the parent drug, improving its absorption and distribution. Once in the body, endogenous esterases can cleave the ester bond, releasing the active drug and the harmless dihydropyran carboxylic acid byproduct.

Data Summary

While specific biological activity data for this compound is not extensively published, the following table summarizes the activities of various dihydropyran derivatives, highlighting the potential of this scaffold.

Derivative ClassTherapeutic AreaTarget/Mechanism of ActionReported Activity (IC₅₀/EC₅₀)Reference
DihydropyranopyransAnticancerCDK2 InhibitionMicromolar to sub-micromolar[3]
2-Hydrazone-NECA DerivativesReceptor ModulationAdenosine A₂A and A₃ Receptor AgonistNanomolar[7]
Dihydropyran-containing Natural ProductsAnticancerInduction of apoptosis and cell cycle arrestVaries[1][4]
Pyran-based HeterocyclesAlzheimer's DiseaseAChE and BuChE InhibitionMicromolar[5]

Conclusion and Future Perspectives

This compound is a valuable and versatile starting material in medicinal chemistry. Its true potential is realized through its conversion into a wide array of derivatives that can target a multitude of biological pathways. The dihydropyran scaffold has proven to be a rich source of bioactive compounds, and the ease of functionalization of the carboxylate group makes this potassium salt an attractive entry point for the synthesis of novel drug candidates. Future research should focus on the synthesis and biological evaluation of diverse libraries of compounds derived from this precursor to fully exploit its therapeutic potential. The continued exploration of dihydropyran chemistry will undoubtedly lead to the discovery of new and effective treatments for a range of human diseases.

References

  • The Pivotal Role of Dihydropyrans in Nature's Arsenal: A Technical Guide for Drug Discovery - Benchchem.
  • A Technical Guide to Dihydro-2H-pyran-3(4H)
  • 5-Oxo-dihydropyranopyran derivatives as anti-proliferative agents; synthesis, biological evaluation, molecular docking, MD simulation, DFT, and in-silico pharmacokinetic studies - NIH.
  • A Comparative Guide to the Biological Activity of 3,4-dihydro-2H-pyran-2-methanol Deriv
  • Structures of selected bioactive dihydropyridine and pyran derivatives.
  • 3,4-dihydro-2H-pyran-2-carboxaldehyde: application to the synthesis of potent adenosine A2A and A3 receptor agonist - PMC - NIH.
  • An overview of structure-based activity outcomes of pyran derivatives against Alzheimer's disease - PMC - NIH.
  • An In-depth Technical Guide to the Synthesis of 3,4-dihydro-2H-pyran-2-carboxylic acid - Benchchem.
  • 3,4-dihydro-2H-pyran-2-carboxylic acid | C6H8O3 | CID 118140 - PubChem.
  • (PDF)

Sources

The Enduring Versatility of the 3,4-Dihydro-2H-pyran Scaffold: A Technical Guide for Synthetic and Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of a Privileged Heterocycle

The 3,4-dihydro-2H-pyran scaffold is a cornerstone of modern organic synthesis and medicinal chemistry. This six-membered oxygen-containing heterocycle, with its intrinsic chemical functionalities, serves as a versatile building block for a vast array of complex molecules, from life-saving pharmaceuticals to intricate natural products.[1][2] Its prevalence in biologically active compounds underscores its status as a "privileged scaffold," a molecular framework that is repeatedly found in potent therapeutic agents.[3][4][5] This guide provides an in-depth exploration of the synthesis, reactivity, and diverse applications of the 3,4-dihydro-2H-pyran core, offering researchers, scientists, and drug development professionals a comprehensive technical resource. We will delve into the causality behind synthetic choices, provide validated experimental protocols, and illuminate the pathways to innovation that this remarkable scaffold enables.

Part 1: Constructing the Core: Key Synthetic Strategies

The efficient synthesis of the 3,4-dihydro-2H-pyran ring is a critical first step in its journey to application. Several powerful methodologies have been developed, each with its own set of advantages in terms of stereocontrol, atom economy, and substrate scope.

The Hetero-Diels-Alder Reaction: A Convergent and Atom-Economical Approach

The hetero-Diels-Alder (HDA) reaction stands as a powerful and highly atom-economical method for the construction of dihydropyran rings.[6] This [4+2] cycloaddition, involving a conjugated diene and a dienophile containing a heteroatom (in this case, an oxygen atom, often from a carbonyl group), provides a direct and often stereocontrolled route to the desired heterocyclic scaffold.[6][7] The reaction can be categorized based on the electronic nature of the reactants:

  • Normal Electron-Demand HDA: Involves an electron-rich diene and an electron-poor dienophile.

  • Inverse Electron-Demand HDA (IED-HDA): Employs an electron-poor diene and an electron-rich dienophile.[6] This variant is particularly useful for the synthesis of functionalized dihydropyrans.[8]

The use of chiral Lewis acid catalysts has revolutionized the HDA reaction, enabling highly enantioselective transformations that yield optically pure dihydropyrans, which are crucial for the development of chiral drugs.[6]

HDA_Reaction cluster_product Product Diene Diene (Electron-rich) Dihydropyran 3,4-Dihydro-2H-pyran Diene->Dihydropyran [4+2] Cycloaddition Dienophile Dienophile (Carbonyl, Electron-poor) Dienophile->Dihydropyran

Caption: General schematic of a normal electron-demand Hetero-Diels-Alder reaction.

Experimental Protocol: Catalytic Asymmetric Hetero-Diels-Alder Reaction

This protocol describes a general procedure for the enantioselective synthesis of a dihydropyran derivative using a chiral copper(II)-bis(oxazoline) catalyst.

  • Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve the chiral bis(oxazoline) ligand (0.12 mmol) in anhydrous dichloromethane (DCM, 5 mL). Add Cu(OTf)₂ (0.1 mmol) and stir the mixture at room temperature for 1 hour to form the active catalyst complex.

  • Reaction Setup: Cool the catalyst solution to the desired reaction temperature (e.g., -78 °C). To this solution, add the α,β-unsaturated carbonyl compound (the heterodiene, 1.0 mmol).

  • Addition of Dienophile: Slowly add the electron-rich olefin (the heterodienophile, e.g., ethyl vinyl ether, 2.0 mmol) dropwise over 10 minutes.

  • Reaction Monitoring: Stir the reaction mixture at the same temperature and monitor its progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Allow the mixture to warm to room temperature and extract with DCM (3 x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired dihydropyran product.

Ring-Closing Metathesis: A Versatile Tool for Ring Formation

Ring-closing metathesis (RCM) has emerged as a highly versatile and powerful tool for the synthesis of a wide variety of cyclic compounds, including 3,4-dihydro-2H-pyrans.[9][10] This reaction, catalyzed by ruthenium or molybdenum carbene complexes (e.g., Grubbs' catalysts), involves the intramolecular reaction of a diene to form a cyclic alkene and a small, volatile byproduct, typically ethylene.[11] The entropic driving force from the release of ethylene makes this transformation highly favorable.[11] RCM is particularly valuable in the synthesis of complex natural products containing the dihydropyran motif.[9][10]

RCM_Workflow Start Acyclic Diene Precursor Product 3,4-Dihydro-2H-pyran Start->Product Ring-Closing Metathesis Catalyst Ru or Mo Catalyst (e.g., Grubbs' Catalyst) Catalyst->Product Byproduct Ethylene (gas) Product->Byproduct releases

Caption: General workflow for the synthesis of 3,4-dihydro-2H-pyrans via RCM.

Part 2: The Reactive Nature of the Dihydropyran Scaffold

The chemical reactivity of the 3,4-dihydro-2H-pyran ring is dominated by the presence of the enol ether functionality, which dictates its behavior in a wide range of chemical transformations.

A Stalwart Protector: The Tetrahydropyranyl (THP) Group

One of the most widespread applications of 3,4-dihydro-2H-pyran (DHP) is as a protecting group for alcohols.[12][13] The reaction of an alcohol with DHP under acidic catalysis forms a tetrahydropyranyl (THP) ether.[12][14] This protection strategy is valued for several reasons:

  • Ease of Introduction: The reaction is typically high-yielding and proceeds under mild conditions.[12]

  • Robust Stability: THP ethers are stable to a broad range of non-acidic conditions, including strongly basic media, organometallic reagents (e.g., Grignard and organolithium reagents), and various oxidizing and reducing agents.[12][14]

  • Facile Cleavage: The protecting group is readily removed by treatment with aqueous acid, regenerating the alcohol.[12][13]

This robust stability profile makes the THP group an indispensable tool in multi-step organic synthesis, particularly in the construction of complex pharmaceutical intermediates.[1][12]

THP_Protection cluster_protection Protection cluster_deprotection Deprotection Alcohol R-OH THP_Ether R-OTHP (THP Ether) Alcohol->THP_Ether DHP 3,4-Dihydro-2H-pyran DHP->THP_Ether THP_Ether_deprot R-OTHP (THP Ether) H_plus_prot H⁺ (catalytic) H_plus_prot->THP_Ether Alcohol_deprot R-OH THP_Ether_deprot->Alcohol_deprot H_plus_deprot Aqueous Acid H_plus_deprot->Alcohol_deprot

Caption: The cycle of protection and deprotection of alcohols using DHP.

Experimental Protocol: Protection of a Primary Alcohol with DHP

  • Reaction Setup: To a solution of the primary alcohol (1.0 equiv) in anhydrous dichloromethane (DCM), add 3,4-dihydro-2H-pyran (1.5 equiv).

  • Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.02 equiv) to the mixture.[12][15]

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Work-up: Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer and wash with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the THP-protected alcohol, which can often be used in the next step without further purification.

The Enol Ether's Reactivity: Beyond Protection

The electron-rich double bond of the 3,4-dihydro-2H-pyran ring makes it highly susceptible to electrophilic attack, behaving as a cyclic enol ether.[16] This reactivity allows for a variety of functionalizations, including halogenation, hydroboration, and additions of other electrophiles, providing access to a diverse range of substituted tetrahydropyran derivatives.[14] The oxygen atom's lone pair plays a crucial role in stabilizing the carbocation intermediate formed upon electrophilic attack, directing the regioselectivity of the reaction.[16]

Part 3: Applications in Drug Discovery and Natural Product Synthesis

The 3,4-dihydro-2H-pyran scaffold is a recurring motif in a multitude of biologically active compounds, highlighting its significance in drug discovery and development.[1][3][5]

A Scaffold for Therapeutic Innovation

Derivatives of 3,4-dihydro-2H-pyran have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4][5] The rigid, yet conformationally flexible, nature of the dihydropyran ring allows for the precise positioning of substituents to interact with biological targets.

Compound Class Biological Activity Example Target/Cell Line Reference
Dihydropyranopyran derivativesAnticancerSW-480, MCF-7[4]
Dihydropyran-containing compoundsAnticancerVarious cancer cell lines[3]
Dihydropyran derivativesAntimicrobialVarious bacterial and fungal strains[3]
Dihydropyran-2-carboxaldehyde derivativesReceptor AgonismAdenosine A₂A and A₃ receptors[17]

Table 1: Summary of Biological Activities of 3,4-Dihydro-2H-pyran Derivatives

The pyran nucleus is a key component in several marketed drugs, further cementing its importance in medicinal chemistry.[5] For instance, Zanamivir and Laninamivir, used for the treatment of influenza, both contain a 3,4-dihydro-2H-pyran fragment.[18]

A Building Block for Nature's Architecture

The 3,4-dihydro-2H-pyran moiety is a common structural feature in a wide array of natural products. Consequently, synthetic strategies for constructing this ring system are crucial for the total synthesis of these complex and often biologically potent molecules.[9][10] The ability to control the stereochemistry during the synthesis of the dihydropyran ring is paramount in achieving the correct three-dimensional structure of the natural product.

Conclusion and Future Perspectives

The 3,4-dihydro-2H-pyran scaffold continues to be an indispensable tool in the arsenal of synthetic and medicinal chemists. Its straightforward synthesis through powerful reactions like the hetero-Diels-Alder and ring-closing metathesis, coupled with its versatile reactivity and proven track record in biologically active compounds, ensures its continued relevance. Future research will undoubtedly focus on the development of novel, even more efficient and stereoselective methods for its synthesis and the exploration of new applications in areas such as materials science and chemical biology. The insights and protocols presented in this guide aim to empower researchers to fully harness the potential of this remarkable heterocyclic system in their pursuit of scientific discovery and therapeutic innovation.

References

  • Hetero-Diels-Alder Reaction for Dihydropyran Synthesis - Benchchem. (n.d.).
  • A Comparative Guide to the Reactivity of 3,4-Dihydro-2H-pyran and Furan Derivatives - Benchchem. (n.d.).
  • A Comparative Guide to the Biological Activity of 3,4-dihydro-2H-pyran-2-methanol Derivatives - Benchchem. (n.d.).
  • Application Notes and Protocols: Dihydropyran (DHP) as a Protecting Group for Alcohols - Benchchem. (n.d.).
  • Recent Advances in the Synthesis of 3,4-Dihydropyran-2-Ones Organocatalyzed by N-Heterocyclic Carbenes. (2023). MDPI.
  • Dihydropyran (DHP) - Common Organic Chemistry. (n.d.).
  • Evans, P. A., & Nelson, J. D. (n.d.). Stereoselective Synthesis of Dihydropyran-4-ones via a Formal Hetero Diels−Alder Reaction and Ceric Ammonium Nitrate Dehydrogenation. The Journal of Organic Chemistry - ACS Publications.
  • Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. (n.d.).
  • Diels–Alder reaction - Wikipedia. (n.d.).
  • The Indispensable Role of 3,4-Dihydro-2H-pyran in Modern Pharmaceutical Synthesis. (n.d.).
  • ent-Kaurane-based regio- and stereoselective inverse electron demand hetero-Diels–Alder reactions: synthesis of dihydropyran-fused diterpenoids. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
  • 5-Oxo-dihydropyranopyran derivatives as anti-proliferative agents; synthesis, biological evaluation, molecular docking, MD simulation, DFT, and in-silico pharmacokinetic studies. (n.d.). NIH.
  • 3,4-Dihydro-2H-pyran Dihydropyran (3,4-Dihydro-2-H-pyran) - Sigma-Aldrich. (n.d.).
  • 3,4-Dihydropyran - Wikipedia. (n.d.).
  • Structure, biological activity, and synthesis of dihydropyranones. (n.d.). ResearchGate.
  • Biological activity of 1,4-dihydropyridine derivatives. (n.d.). PubMed.
  • China 3,4-Dihydro-2H-pyran Manufacturers Suppliers Factory. (n.d.). Shandong Yino Biologic Materials Co., Ltd.
  • Biological activity of 1,4-dihydropyridine derivatives. (2025). ResearchGate.
  • A Technical Guide to Dihydro-2H-pyran-3(4H)-one: Synthesis, Properties, and Applications in Drug Discovery - Benchchem. (n.d.).
  • Synthesis of 3,4-dihydro-2H-pyrans by hetero-Diels–Alder reactions of functionalized α,β-unsaturated carbonyl compounds with N-vinyl-2-oxazolidinone. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
  • 3,4-Dihydro-2H-pyran synthesis. (n.d.). Organic Chemistry Portal.
  • Chiral Synthesis of (R)-3,4-dihydro-2H-pyran-2-carboxaldehyde: An In-depth Technical Guide - Benchchem. (n.d.).
  • 3,4-dihydro-2H-pyran-2-carboxaldehyde: application to the synthesis of potent adenosine A2A and A3 receptor agonist. (n.d.). PMC - NIH.
  • Recent applications in natural product synthesis of dihydrofuran and -pyran formation by ring-closing alkene metathesis. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
  • Diastereoselective Ring-Closing Metathesis in the Synthesis of Dihydropyrans. (n.d.). Sci-Hub.
  • Ring-closing metathesis - Wikipedia. (n.d.).
  • Recent applications in natural product synthesis of dihydro-furan and -pyran formation by ring-closing alkene metathesis. (n.d.). Department of Chemistry.
  • An overview of structure-based activity outcomes of pyran derivatives against Alzheimer's disease. (n.d.). PMC - NIH.
  • Synthesis of dihydro-2H-pyran-3(4H)-one. (2025). ResearchGate.
  • Diastereoselective synthesis of 3,4-dihydro-2H-pyran-4-carboxamides through an unusual regiospecific quasi-hydrolysis of a cyano group. (n.d.). NIH.

Sources

Methodological & Application

The Versatile Synthon: A Guide to Potassium 3,4-dihydro-2H-pyran-2-carboxylate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed exploration of potassium 3,4-dihydro-2H-pyran-2-carboxylate, a valuable heterocyclic building block in modern organic synthesis. While direct literature on this specific potassium salt is specialized, its synthetic utility can be expertly extrapolated from the well-documented chemistry of its corresponding carboxylic acid and sodium salt. This guide will detail its preparation and, most critically, its application as a precursor to key intermediates for the synthesis of pharmacologically active molecules.

Introduction: The Dihydropyran Scaffold

The 3,4-dihydro-2H-pyran ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of natural products and synthetic drugs.[1][2] Its conformational flexibility and the inherent stereocenters allow for the precise spatial arrangement of functional groups, facilitating targeted interactions with biological macromolecules.[2] this compound serves as a stable, readily handled precursor to a variety of functionalized dihydropyrans, making it a synthon of significant interest in drug discovery and development.[1]

Synthesis of this compound

The preparation of the title compound is most reliably achieved through a two-step process starting from the commercially available 3,4-dihydro-2H-pyran-2-carboxaldehyde, which is itself typically generated via the dimerization of acrolein.[3] The process involves the oxidation of the aldehyde to the corresponding carboxylic acid, followed by neutralization with a potassium base.

dot

acrolein Acrolein aldehyde 3,4-Dihydro-2H-pyran-2-carboxaldehyde acrolein->aldehyde Dimerization acid 3,4-Dihydro-2H-pyran-2-carboxylic Acid aldehyde->acid Oxidation (e.g., Pinnick Oxidation) k_salt This compound acid->k_salt Neutralization (KOH or KHCO3)

Caption: Synthetic pathway to the title compound.

Protocol 1: Synthesis of 3,4-dihydro-2H-pyran-2-carboxylic Acid

This protocol employs a Pinnick oxidation, a mild and efficient method for converting aldehydes to carboxylic acids.

Materials:

  • 3,4-dihydro-2H-pyran-2-carboxaldehyde

  • tert-Butanol

  • Water

  • Sodium dihydrogen phosphate (NaH₂PO₄)

  • 2-Methyl-2-butene

  • Sodium chlorite (NaClO₂)

  • Sodium sulfite (Na₂SO₃)

  • 1M Hydrochloric acid (HCl)

  • Ethyl acetate

Procedure:

  • Dissolve 3,4-dihydro-2H-pyran-2-carboxaldehyde in a mixture of tert-butanol and water.

  • Add sodium dihydrogen phosphate to buffer the solution to a slightly acidic pH.

  • Add 2-methyl-2-butene, which acts as a scavenger for the hypochlorite byproduct.

  • Cool the mixture in an ice bath.

  • Slowly add a solution of sodium chlorite dropwise.

  • Allow the reaction to warm to room temperature and stir until thin-layer chromatography (TLC) indicates the complete consumption of the starting aldehyde.

  • Quench the reaction by adding an aqueous solution of sodium sulfite.

  • Acidify the mixture with 1M HCl and extract the product into ethyl acetate.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 3,4-dihydro-2H-pyran-2-carboxylic acid.

Protocol 2: Preparation of this compound

Materials:

  • Crude or purified 3,4-dihydro-2H-pyran-2-carboxylic acid

  • Ethanol or water

  • Potassium hydroxide (KOH) or potassium bicarbonate (KHCO₃)

Procedure:

  • Dissolve the 3,4-dihydro-2H-pyran-2-carboxylic acid in a suitable solvent like ethanol or water.

  • Add one equivalent of a potassium base (e.g., KOH or KHCO₃) to the solution.

  • Stir the mixture until the acid is completely neutralized, which can be monitored by the cessation of gas evolution if using bicarbonate.

  • Remove the solvent under reduced pressure to obtain this compound as a solid. The product can be further purified by recrystallization if necessary.

Application in the Synthesis of Pharmaceutical Intermediates

A primary application of this compound is its role as a precursor to chiral aldehydes, which are pivotal in the synthesis of high-affinity adenosine receptor agonists.[4] The general strategy involves the reduction of the carboxylate to the corresponding alcohol, followed by oxidation.

dot

k_salt This compound alcohol (R/S)-3,4-Dihydro-2H-pyran-2-methanol k_salt->alcohol Reduction (e.g., LiAlH4) resolved_alcohol (R)-3,4-Dihydro-2H-pyran-2-methanol alcohol->resolved_alcohol Enzymatic Resolution aldehyde (R)-3,4-Dihydro-2H-pyran-2-carboxaldehyde resolved_alcohol->aldehyde Oxidation (e.g., TEMPO/BAIB) agonist Adenosine A2A/A3 Receptor Agonist aldehyde->agonist Coupling with 2-hydrazino-NECA

Caption: Workflow for synthesizing adenosine agonists.

Protocol 3: Reduction to 3,4-dihydro-2H-pyran-2-methanol

Materials:

  • This compound

  • Anhydrous tetrahydrofuran (THF)

  • Lithium aluminum hydride (LiAlH₄)

  • Water

  • 15% Sodium hydroxide solution

  • Diethyl ether

Procedure:

  • Suspend this compound in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

  • Carefully add LiAlH₄ portion-wise at 0 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture to 0 °C and quench sequentially by the slow, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

  • Stir the resulting granular precipitate for 30 minutes, then filter it off and wash with diethyl ether.

  • Dry the combined filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3,4-dihydro-2H-pyran-2-methanol.

Protocol 4: Chiral Resolution and Oxidation to (R)-3,4-dihydro-2H-pyran-2-carboxaldehyde

The racemic alcohol can be resolved to obtain the desired (R)-enantiomer, which is crucial for the biological activity of the final adenosine receptor agonist.[4] Enzymatic resolution is a common and effective method.[4]

Step A: Enzymatic Resolution (Acetylation)

  • The racemic alcohol is subjected to enzymatic acetylation using a lipase (e.g., Porcine Pancreatic Lipase) and an acetyl donor (e.g., vinyl acetate). This selectively acetylates the (S)-enantiomer, leaving the (R)-alcohol unreacted.

  • The resulting mixture of (R)-alcohol and (S)-acetate can then be separated by column chromatography.

Step B: Oxidation of (R)-3,4-dihydro-2H-pyran-2-methanol

This protocol utilizes a TEMPO-catalyzed oxidation, which is a mild and selective method for oxidizing primary alcohols to aldehydes.[4]

Materials:

  • (R)-3,4-dihydro-2H-pyran-2-methanol

  • Bis(acetoxy)iodobenzene (BAIB)

  • 2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Saturated aqueous sodium chloride (NaCl)

Procedure:

  • Dissolve (R)-3,4-dihydro-2H-pyran-2-methanol and BAIB in CH₂Cl₂ and stir at room temperature for 30 minutes.

  • Add a catalytic amount of TEMPO to the mixture.

  • Stir the reaction at room temperature for several hours, monitoring its progress by TLC.

  • Upon completion, dilute the reaction mixture with CH₂Cl₂ and wash sequentially with saturated aqueous Na₂S₂O₃ and saturated aqueous NaCl.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude (R)-3,4-dihydro-2H-pyran-2-carboxaldehyde can be purified by column chromatography.

Quantitative Data Summary

The following table summarizes typical yields for the key transformations. Note that yields are indicative and can vary based on reaction scale and specific conditions.

TransformationStarting MaterialKey ReagentsTypical Yield (%)Reference
Oxidation to Carboxylic Acid3,4-dihydro-2H-pyran-2-carboxaldehydeNaClO₂, 2-methyl-2-buteneHigh[3]
Reduction to AlcoholThis compoundLiAlH₄HighGeneral
Enzymatic Resolution of AlcoholRacemic 3,4-dihydro-2H-pyran-2-methanolPorcine Pancreatic Lipase (PPL)~40% for (R)-alcohol[4]
Oxidation to Aldehyde(R)-3,4-dihydro-2H-pyran-2-methanolTEMPO, BAIBHigh[4]

Conclusion

This compound is a valuable and versatile building block in organic synthesis. While it can be used in various reactions typical for carboxylates, its primary utility lies in its efficient conversion to key chiral intermediates, such as (R)-3,4-dihydro-2H-pyran-2-carboxaldehyde. The protocols outlined in this guide provide a practical framework for researchers and drug development professionals to leverage this synthon in the creation of complex and pharmacologically relevant molecules. The foundational data and methodologies presented herein serve as a critical reference for the continued exploration and application of this important heterocyclic scaffold.

References

  • Tosh, D. K., et al. (2005). 3,4-dihydro-2H-pyran-2-carboxaldehyde: application to the synthesis of potent adenosine A2A and A3 receptor agonist. Bioorganic & Medicinal Chemistry Letters, 15(8), 2035-2039. Available at: [Link]

  • Lin, S., et al. (2023). Electrochemical reactor dictates site selectivity in N-heteroarene carboxylations. Nature. Available at: [Link]

  • Google Patents. (1974). Process for preparing 2-substituted-3,4-dihydro-2h-pyrans.
  • PubMed. (2019). Diastereoselective Synthesis of 3,4-Dihydropyran-3-carboxamides with in Vitro Anti-inflammatory Activity. Available at: [Link]

  • PubChem. This compound. Available at: [Link]

  • MDPI. (2023). Recent Advances in the Synthesis of 3,4-Dihydropyran-2-Ones Organocatalyzed by N-Heterocyclic Carbenes. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of 3,4-dihydropyran-2-ones. Available at: [Link]

  • ResearchGate. (2016). Diastereoselective synthesis of 3,4-dihydro-2H-pyran-4-carboxamides through an unusual regiospecific quasi-hydrolysis of a cyano group. Available at: [Link]

  • PubMed. (2011). Electrochemical and spectroscopic study of pyranine fluorescent probe: role of intermediates in pyranine oxidation. Available at: [Link]

  • Kočevar, M., & Požgan, F. (2009). Ring transformations of 2H-pyran-2-ones and fused pyran-2-ones with nucleophilic reagents. HETEROCYCLES, 77(2), 757. Available at: [Link]

  • Wikipedia. 3,4-Dihydropyran. Available at: [Link]

  • RASĀYAN J. Chem. (2021). ONE-POT SYNTHESIS OF SPIRO-3,4-DIHYDRO-2H-PYRROLES THROUGH TANDEM NUCLEOPHILIC CYCLISATION REACTION. Available at: [Link]

  • Organic Syntheses. 5,6-DIHYDRO-2H-PYRAN-2-ONE AND 2H-PYRAN-2-ONE. Available at: [Link]

  • ResearchGate. (2002). ChemInform Abstract: Electrosynthesis of Pyrazole-4-carboxylic Acids by Oxidation of 4-Formylpyrazoles on NiO(OH)-Electrode in Aqueous Alkaline Solution. Available at: [Link]

Sources

Application Notes & Protocols: Potassium 3,4-dihydro-2H-pyran-2-carboxylate as a Versatile Nucleophilic Building Block

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of potassium 3,4-dihydro-2H-pyran-2-carboxylate as a key nucleophilic reagent in modern organic synthesis. The dihydropyran motif is a privileged scaffold found in numerous natural products and pharmaceutically active compounds.[1] This document elucidates the underlying principles of the carboxylate's reactivity and provides detailed, field-proven protocols for its application in two critical synthetic transformations: SN2-type esterifications and the nucleophilic ring-opening of epoxides. These protocols are designed for researchers, chemists, and process development professionals, offering insights into experimental design, causality behind procedural steps, and troubleshooting. The guide aims to serve as a practical resource for leveraging this versatile building block in complex molecule synthesis.

Introduction: The Synthetic Utility of the Dihydropyran Scaffold

The 3,4-dihydro-2H-pyran ring is a cornerstone structural fragment in synthetic organic chemistry, notable for its presence in bioactive molecules and its utility as a precursor for C-glycosides and components of macrocyclic antibiotics.[1] Compounds like the influenza neuraminidase inhibitors Zanamivir and Laninamivir feature this heterocyclic system, highlighting its significance in drug design.[1]

This compound (CAS: 1432678-54-0) offers a direct and efficient entry point for incorporating this valuable scaffold into target molecules.[2] As a potassium salt of a carboxylic acid, it functions as a potent oxygen-centered nucleophile.[3][4] The carboxylate anion is rendered highly reactive through the dissociation of the potassium counter-ion in polar aprotic solvents, enabling it to participate in a range of bond-forming reactions. This application note details its use in constructing ester linkages and in forging carbon-oxygen bonds through the cleavage of strained epoxide rings, providing chemists with robust methodologies for their synthetic campaigns.

Reagent Profile: Physicochemical Properties and Handling

A thorough understanding of the reagent's properties is fundamental to its successful application and safe handling.

PropertyValueSource(s)
IUPAC Name This compound-
CAS Number 1432678-54-0[2]
Molecular Formula C₆H₇KO₃[5]
Molecular Weight 166.22 g/mol [5]
Appearance Typically a white to off-white solid-
Purity ≥95%[5]
Parent Acid 3,4-Dihydro-2H-pyran-2-carboxylic acid (CAS: 34201-01-9)[6][7]

Storage and Handling:

  • Store in a cool, dry place in a tightly sealed container to prevent moisture absorption, which can degrade reactivity.

  • The compound is hygroscopic. Handling under an inert atmosphere (e.g., nitrogen or argon) is recommended for sensitive applications to ensure reproducibility.

  • Wear standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Fundamental Principles of Carboxylate Nucleophilicity

The nucleophilic character of this compound stems from the carboxylate anion. The negative charge is delocalized across both oxygen atoms through resonance, creating a soft, bidentate nucleophile.[8] This delocalization stabilizes the anion while maintaining high electron density on the oxygen atoms, making them available for attacking electrophilic centers.[4]

Diagram 1: Resonance delocalization in the carboxylate anion.

The reactivity of the carboxylate is significantly influenced by several factors:

  • Solvent: Polar aprotic solvents like DMF, DMSO, or THF are ideal. They effectively solvate the potassium cation (K⁺), leaving the carboxylate anion "naked" and highly nucleophilic. Protic solvents (e.g., alcohols) can hydrogen-bond with the carboxylate, reducing its reactivity.

  • Counter-ion: While potassium is effective, using phase-transfer catalysts (e.g., tetrabutylammonium salts) can further enhance reactivity by creating a bulkier, more soluble cation-anion pair.[9]

  • Electrophile: The reaction follows an SN2 mechanism, meaning it is most efficient with unhindered electrophiles like primary or methyl halides and tosylates.[10][11] Secondary halides may yield a mixture of substitution and elimination products, while tertiary halides will almost exclusively undergo elimination.[12]

Application Protocol 1: Synthesis of Dihydropyranyl Esters via SN2 Alkylation

This protocol describes a reaction analogous to the classic Williamson ether synthesis, where the carboxylate anion serves as the nucleophile to displace a leaving group on an alkyl substrate, forming an ester.[10][13]

Principle

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The carboxylate attacks the electrophilic carbon of an alkyl halide, inverting the stereochemistry at that center (if chiral) and forming a new ester C-O bond.

sn2_workflow reagents 1. This compound 2. Alkyl Halide (R-X) 3. DMF (Solvent) setup Combine Reagents Under N₂ Atmosphere reagents->setup Step 1 reaction Heat Reaction (e.g., 60-80 °C) setup->reaction Step 2 monitoring Monitor by TLC (Disappearance of R-X) reaction->monitoring Step 3 workup Aqueous Workup (Quench, Extract with Ether/EtOAc) monitoring->workup Step 4 (upon completion) purify Purification (Silica Gel Chromatography) workup->purify Step 5 product Pure Ester Product (Characterize via NMR, MS, IR) purify->product Final

Diagram 2: General workflow for SN2 esterification.

Materials and Reagents
  • This compound (1.0 eq)

  • Alkyl halide (e.g., Benzyl bromide, 1.1 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether or Ethyl acetate (for extraction)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • TLC plates (silica gel 60 F₂₅₄)

Step-by-Step Protocol (Example: Benzyl Ester Synthesis)
  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (e.g., 1.0 mmol, 166 mg).

  • Inert Atmosphere: Purge the flask with dry nitrogen or argon for 5-10 minutes.

  • Solvent and Reagent Addition: Add anhydrous DMF (e.g., 5 mL) via syringe. Stir the resulting suspension. Add benzyl bromide (1.1 mmol, 188 mg, 0.13 mL) dropwise via syringe.

    • Causality Note: Using anhydrous DMF is critical to prevent hydrolysis of the alkyl halide and to maximize the nucleophilicity of the carboxylate.[9] Adding the electrophile dropwise helps control any initial exotherm.

  • Reaction: Heat the mixture to 60 °C using an oil bath.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent). Spot the starting alkyl halide and the reaction mixture. The reaction is complete upon consumption of the limiting reagent (typically the potassium salt or the halide). This usually takes 2-6 hours.

  • Workup: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing water (20 mL).

  • Extraction: Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 20 mL).

    • Causality Note: The organic solvent extracts the newly formed, less polar ester product, while the unreacted potassium salt and DMF remain in the aqueous phase.

  • Washing: Combine the organic layers and wash with water (2 x 15 mL) to remove residual DMF, followed by brine (1 x 15 mL) to aid in drying.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel to afford the pure ester.

Troubleshooting
IssuePossible CauseSuggested Solution
Low or No Conversion Wet reagents/solvent; Poor leaving group on electrophile; Steric hindrance.Ensure all reagents and glassware are anhydrous. Use an iodide or tosylate as the leaving group. Switch to a less hindered primary electrophile.
Multiple Products Elimination side reaction (E2); Impure starting materials.Use a less hindered electrophile. Run the reaction at a lower temperature. Confirm purity of starting materials by NMR.
Difficulty Removing DMF Insufficient washing during workup.Perform additional aqueous washes. High-vacuum distillation can also be used if the product is not volatile.

Application Protocol 2: Nucleophilic Ring-Opening of Epoxides

The high ring strain of epoxides makes them susceptible to attack by nucleophiles, a reaction that proceeds readily without requiring an excellent leaving group.[14][15] The carboxylate anion is a competent nucleophile for this transformation, leading to the formation of β-hydroxy esters.

Principle

Under neutral or basic conditions, the carboxylate attacks one of the epoxide carbons in a classic SN2 fashion.[16] This backside attack results in a product with anti (trans) stereochemistry between the newly formed ester and hydroxyl groups.[14][17] For unsymmetrical epoxides, the nucleophile preferentially attacks the less sterically hindered carbon atom.[15]

Diagram 3: Mechanism of base/neutral epoxide ring-opening.

Materials and Reagents
  • This compound (1.0 eq)

  • Epoxide (e.g., Styrene oxide or 1,2-Epoxyhexane, 1.0 eq)

  • Anhydrous THF or DMF

  • Optional: Lewis acid catalyst (e.g., LiClO₄, 0.1 eq) for accelerating the reaction

  • 1 M aqueous HCl (for workup)

  • Ethyl acetate (for extraction)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Protocol (Example: Reaction with 1,2-Epoxyhexane)
  • Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 mmol, 166 mg) and anhydrous THF (8 mL).

  • Reagent Addition: Add 1,2-epoxyhexane (1.0 mmol, 100 mg, 0.12 mL) to the suspension.

  • Reaction: Stir the mixture at room temperature or heat gently to 50 °C. The reaction can be slow; progress can be monitored by TLC or LC-MS.

    • Causality Note: Heating increases the reaction rate. For less reactive epoxides, a Lewis acid can be added to coordinate to the epoxide oxygen, making it more electrophilic.

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Add 1 M HCl (5 mL) to protonate the intermediate alkoxide and neutralize any unreacted carboxylate.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Washing: Combine the organic layers and wash with saturated aqueous NaHCO₃ (1 x 15 mL) to remove the parent carboxylic acid, followed by brine (1 x 15 mL).

  • Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography (typically with a hexanes/ethyl acetate gradient) to yield the pure β-hydroxy ester.

Summary and Outlook

This compound is a highly effective and versatile nucleophilic building block. Its utility in forming esters via SN2 reactions and in the regioselective ring-opening of epoxides has been demonstrated through robust and reproducible protocols. The causality-driven explanations provided herein empower researchers to adapt these methods to a wide array of substrates. Future applications could explore its use in palladium-catalyzed decarboxylative couplings or as a nucleophile in Michael additions, further expanding the synthetic toolkit for accessing complex molecules bearing the valuable dihydropyran moiety.[18][19]

References

  • Martin, R. et al. Carboxylates as sources of carbon nucleophiles and electrophiles: comparison of decarboxylative and decarbonylative pathways. Chemical Science, RSC Publishing. (URL: [Link])

  • Matsumoto, K. et al. Recent and selected examples for nucleophilic reactions using carboxylate ion intermediates in various ionic liquids. ResearchGate. (URL: [Link])

  • AK Lectures. Carboxylic Acid as Nucleophile. (URL: [Link])

  • Melman, A. et al. Synthesis of (R)-3,4-dihydro-2H-pyran-2-carboxaldehyde: application to the synthesis of potent adenosine A2A and A3 receptor agonist. PMC, NIH. (URL: [Link])

  • Chemistry Steps. Epoxides Ring-Opening Reactions. (URL: [Link])

  • Kaur, N. et al. Ring opening of epoxides with C-nucleophiles. PubMed. (URL: [Link])

  • Kwon, Y. et al. Suppressing carboxylate nucleophilicity with inorganic salts enables selective electrocarboxylation without sacrificial anodes. NIH. (URL: [Link])

  • McMurry, J. 18.5 Reactions of Epoxides: Ring-Opening. Organic Chemistry: A Tenth Edition, LibreTexts. (URL: [Link])

  • Chad's Prep. Ring Opening of Epoxides. (URL: [Link])

  • Fedorov, A. Y. et al. Diastereoselective synthesis of 3,4-dihydro-2H-pyran-4-carboxamides through an unusual regiospecific quasi-hydrolysis of a cyano group. Beilstein Journals. (URL: [Link])

  • Ashenhurst, J. The Williamson Ether Synthesis. Master Organic Chemistry. (URL: [Link])

  • Chemistry Steps. Williamson Ether Synthesis. (URL: [Link])

  • Wikipedia. Williamson ether synthesis. (URL: [Link])

  • LibreTexts. 18.6: Reactions of Epoxides - Ring-opening. (URL: [Link])

  • JoVE. Reactions of Carboxylic Acids: Introduction. (URL: [Link])

  • Matsumoto, K. et al. Simple and convenient synthesis of esters from carboxylic acids and alkyl halides using tetrabutylammonium fluoride. PubMed. (URL: [Link])

  • Kazemi, M. et al. Synthesis and characterization of new 1,4-dihydropyran derivatives by novel Ta-MOF nanostructures as reusable nanocatalyst with antimicrobial activity. PMC, NIH. (URL: [Link])

  • Matsumoto, K. et al. Simple and Convenient Synthesis of Esters from Carboxylic Acids and Alkyl Halides Using Tetrabutylammonium Fluoride. ResearchGate. (URL: [Link])

  • Pearson+. The Williamson ether synthesis involves the displacement of an al.... (URL: [Link])

  • LibreTexts. 8.11: Nucleophilic substitution in the Lab. (URL: [Link])

  • ResearchGate. Simple and Convenient Synthesis of Esters from Carboxylic Acids and Alkyl Halides Using Tetrabutylammonium Fluoride. (URL: [Link])

  • Shang, R. et al. Synthesis of Aromatic Esters via Pd-Catalyzed Decarboxylative Coupling of Potassium Oxalate Monoesters with Aryl Bromides and Chlorides. Journal of the American Chemical Society. (URL: [Link])

  • Master Organic Chemistry. SN2 reaction of carboxylate ions with alkyl halides to give esters. (URL: [Link])

  • PubChem. 3,4-dihydro-2H-pyran-2-carboxylic acid. (URL: [Link])

  • PubChemLite. This compound (C6H8O3). (URL: [Link])

Sources

Application Notes and Protocols for the Synthesis of 2-Substituted 3,4-Dihydro-2H-pyrans via Electrophilic Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile 3,4-Dihydro-2H-pyran Scaffold

The 3,4-dihydro-2H-pyran ring system is a privileged scaffold in medicinal chemistry and natural product synthesis. Its derivatives are integral components of numerous biologically active molecules. The functionalization at the 2-position, in particular, allows for the introduction of diverse substituents, leading to a wide array of molecular architectures with potential therapeutic applications. Potassium 3,4-dihydro-2H-pyran-2-carboxylate serves as a stable, readily available starting material for accessing these valuable 2-substituted analogs. This guide provides a comprehensive overview of modern synthetic strategies for the reaction of this carboxylate, or its parent acid, with electrophiles, focusing on mechanistic principles and detailed, field-proven protocols. While direct anionic decarboxylation of the potassium salt presents challenges, contemporary methods involving radical-mediated decarboxylative coupling and the use of organometallic anion equivalents offer efficient and versatile pathways to the desired products.

Strategic Approaches to C2-Functionalization

The core transformation involves the generation of a nucleophilic center at the C2 position of the dihydropyran ring, followed by its reaction with a suitable electrophile. This can be achieved through two primary strategies:

  • Decarboxylative Radical Coupling: A modern approach that utilizes photoredox and nickel dual catalysis to generate a radical at the C2 position from the carboxylic acid, which then couples with an electrophile.

  • Generation and Trapping of a 2-Dihydropyranyl Anion Equivalent: A classic organometallic approach involving the deprotonation of a suitable precursor to form a potent nucleophile that readily reacts with a range of electrophiles.

This document will detail the mechanistic underpinnings and provide step-by-step protocols for both of these powerful methodologies.

Method 1: Photoredox-Mediated Decarboxylative Cross-Coupling

This cutting-edge technique circumvents the need for harsh conditions to generate an anion by proceeding through a radical intermediate. The synergistic combination of a photoredox catalyst and a nickel catalyst allows for the decarboxylative coupling of 3,4-dihydro-2H-pyran-2-carboxylic acid with vinyl or aryl halides under mild conditions.[1][2][3][4]

Mechanistic Rationale

The reaction is initiated by the photoexcitation of an iridium-based photocatalyst, which then oxidizes the carboxylate to a carboxyl radical. This radical rapidly extrudes carbon dioxide to form a 2-dihydropyranyl radical. Concurrently, a nickel(0) catalyst undergoes oxidative addition to the electrophilic partner (e.g., a vinyl halide). The 2-dihydropyranyl radical is then trapped by the nickel(II) complex, forming a nickel(III) intermediate. Reductive elimination from this intermediate furnishes the desired 2-substituted dihydropyran and regenerates the nickel(I) species, which is subsequently reduced by the photocatalyst to complete the catalytic cycle.[1][2]

G cluster_photo Photoredox Cycle cluster_ni Nickel Cycle Ir(III) Ir(III) Ir(III)->Ir(III) Ir(II) Ir(II) Ir(III)->Ir(II) SET Ir(III)->Ir(II) Carboxylate Carboxylate Ir(II)->Ir(III) SET Ir(II)->Ir(III) Ni(0) Ni(0) Ni(II) Ni(II) Ni(0)->Ni(II) Oxidative Addition (E-X) Ni(III) Ni(III) Ni(II)->Ni(III) Radical Capture Ni(I) Ni(I) Ni(III)->Ni(I) Reductive Elimination Product 2-Substituted Dihydropyran Ni(III)->Product Ni(I)->Ni(0) Reduction CO2 CO2 DHP_Radical 2-Dihydropyranyl Radical E-X Electrophile (e.g., Vinyl Halide) E-X->Ni(0)

Figure 1: Proposed dual catalytic cycle for the decarboxylative cross-coupling.

Experimental Protocol: Decarboxylative Vinylation

This protocol is adapted from established procedures for the decarboxylative coupling of α-oxy carboxylic acids.[1][2][5]

Table 1: Reagents and Materials

Reagent/MaterialAmount (for 0.1 mmol scale)Molar Eq.Notes
3,4-Dihydro-2H-pyran-2-carboxylic acid15.4 mg (0.12 mmol)1.2Ensure it is dry.
Vinyl Bromide/Iodide Electrophile0.1 mmol1.0
Ir[dF(CF3)ppy]2(dtbbpy)PF6 (Photocatalyst)1.1 mg (0.001 mmol)0.01Handle in a glovebox or under an inert atmosphere.
NiCl2·glyme2.2 mg (0.01 mmol)0.1Anhydrous.
4,4'-Di-tert-butyl-2,2'-bipyridine (dtbbpy)2.7 mg (0.01 mmol)0.1
Cesium Carbonate (Cs2CO3)48.9 mg (0.15 mmol)1.5Dry thoroughly before use.
Anhydrous Dimethylformamide (DMF)1.0 mL-
Schlenk tube or vial with a magnetic stir bar--
Blue LED light source (450 nm)--Positioned close to the reaction vessel.

Procedure:

  • To a dry Schlenk tube under an argon atmosphere, add 3,4-dihydro-2H-pyran-2-carboxylic acid, the vinyl halide electrophile, Ir[dF(CF3)ppy]2(dtbbpy)PF6, NiCl2·glyme, dtbbpy, and Cs2CO3.

  • Add anhydrous DMF via syringe.

  • Seal the tube and stir the mixture at room temperature.

  • Degas the mixture by three freeze-pump-thaw cycles.

  • Backfill with argon and place the reaction vessel approximately 2-5 cm from a blue LED light source.

  • Irradiate the reaction mixture with stirring for 12-24 hours at room temperature. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and water.

  • Separate the layers, and extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Method 2: Synthesis via 2-Lithio-3,4-dihydro-2H-pyran

This classic organometallic approach provides a powerful and versatile method for the C2-functionalization of the dihydropyran ring. It involves the generation of a highly reactive 2-lithio-3,4-dihydro-2H-pyran intermediate, which is then trapped with a wide range of electrophiles. The generation of this intermediate can be achieved by direct deprotonation of 3,4-dihydro-2H-pyran.

Mechanistic Rationale

The reaction proceeds via the deprotonation of the vinyl proton at the C2 position of 3,4-dihydro-2H-pyran using a strong base, typically an organolithium reagent like tert-butyllithium, often in the presence of a coordinating agent such as TMEDA. This generates the 2-lithio-3,4-dihydro-2H-pyran. This potent nucleophile can then readily attack a variety of electrophiles in an SN2 or addition-type reaction.

G DHP 3,4-Dihydro-2H-pyran Anion 2-Lithio-3,4-dihydro-2H-pyran DHP->Anion Deprotonation Base t-BuLi / TMEDA Product 2-Substituted-3,4-dihydro-2H-pyran Anion->Product Electrophilic Trapping Electrophile Electrophile (E+)

Figure 2: Generation and trapping of 2-lithio-3,4-dihydro-2H-pyran.

Experimental Protocol: Alkylation of 2-Lithio-3,4-dihydro-2H-pyran

Table 2: Reagents and Materials

Reagent/MaterialAmount (for 1.0 mmol scale)Molar Eq.Notes
3,4-Dihydro-2H-pyran84.1 mg (1.0 mmol)1.0Freshly distilled.
tert-Butyllithium (1.7 M in pentane)0.65 mL (1.1 mmol)1.1Handle with care under an inert atmosphere.
N,N,N',N'-Tetramethylethylenediamine (TMEDA)0.17 mL (1.1 mmol)1.1Freshly distilled from CaH2.
Alkyl Halide Electrophile (e.g., Iodomethane)1.2 mmol1.2
Anhydrous Tetrahydrofuran (THF)5 mL-Distilled from sodium/benzophenone.
Schlenk flask with a magnetic stir bar--

Procedure:

  • To a dry, argon-flushed Schlenk flask, add anhydrous THF and TMEDA.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Add tert-butyllithium dropwise via syringe.

  • Add 3,4-dihydro-2H-pyran dropwise to the cooled solution.

  • Stir the resulting mixture at -78 °C for 1 hour to ensure complete formation of the lithiated species.

  • Add the electrophile (e.g., iodomethane) dropwise to the reaction mixture at -78 °C.

  • Allow the reaction to stir at -78 °C for 2 hours, then slowly warm to room temperature and stir for an additional 1-2 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the mixture with diethyl ether (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by distillation or flash column chromatography.

Applications in Drug Discovery and Development

The 2-substituted 3,4-dihydro-2H-pyran motif is a key structural element in a variety of pharmacologically active compounds. The synthetic methodologies outlined above provide access to a diverse library of such molecules for screening and lead optimization.

  • Adenosine Receptor Agonists: (R)-3,4-dihydro-2H-pyran-2-carboxaldehyde, a derivative accessible from the corresponding carboxylic acid, is a key intermediate in the synthesis of potent and selective adenosine A2A and A3 receptor agonists, which have potential applications in treating inflammation.[6]

  • Anticancer Agents: Aryl-substituted tetrahydropyrans, which can be synthesized from dihydropyran precursors, have been identified as potent and selective cyclooxygenase-2 (COX-2) inhibitors with potential applications in cancer therapy.[7]

  • General Synthetic Utility: The dihydropyran ring can serve as a versatile building block for the synthesis of more complex heterocyclic systems and natural products.[4]

Conclusion

The functionalization of the C2 position of the 3,4-dihydro-2H-pyran ring system is a valuable transformation in modern organic synthesis. While the direct decarboxylation of this compound to a vinyl anion for electrophilic trapping is not a commonly reported method, this guide provides two robust and versatile alternatives. The photoredox-mediated decarboxylative coupling represents a state-of-the-art method for this transformation under mild conditions. For a more classical yet highly effective approach, the generation and trapping of 2-lithio-3,4-dihydro-2H-pyran offers a broad scope of accessible electrophiles. These detailed protocols and the underlying mechanistic principles should serve as a valuable resource for researchers in drug discovery and chemical synthesis, enabling the efficient preparation of novel 2-substituted dihydropyran derivatives.

References

  • Noble, A., McCarver, S. J., & MacMillan, D. W. C. (2015). Merging Photoredox and Nickel Catalysis: Decarboxylative Cross-Coupling of Carboxylic Acids with Vinyl Halides. Journal of the American Chemical Society, 137(2), 624–627. [Link]

  • Zuo, Z., MacMillan, D. W. C., et al. (2014). Merging Photoredox and Nickel Catalysis: Decarboxylative Cross-Coupling of Carboxylic Acids with Vinyl Halides. Journal of the American Chemical Society, 136(14), 5257-5260. [Link]

  • Noble, A., McCarver, S. J., & MacMillan, D. W. C. (2015). Merging photoredox and nickel catalysis: Decarboxylative cross-coupling of carboxylic acids with vinyl halides. Princeton University. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 3,4-dihydro-2H-pyrans. [Link]

  • Pervez, H., et al. (2008). Mono-, Di-, and Triaryl Substituted Tetrahydropyrans as Cyclooxygenase-2 and Tumor Growth Inhibitors. Synthesis and Biological Evaluation. Journal of Medicinal Chemistry, 51(16), 4944–4953. [Link]

  • Belov, D. S., et al. (2016). Diastereoselective synthesis of 3,4-dihydro-2H-pyran-4-carboxamides through an unusual regiospecific quasi-hydrolysis of a cyano group. Beilstein Journal of Organic Chemistry, 12, 2093–2098. [Link]

  • Melman, A., et al. (2004). 3,4-dihydro-2H-pyran-2-carboxaldehyde: application to the synthesis of potent adenosine A2A and A3 receptor agonist. Bioorganic & Medicinal Chemistry Letters, 14(22), 5621-5624. [Link]

  • Zuo, Z., & MacMillan, D. W. C. (2014). Photoredox α-Vinylation of α-Amino Acids and N-Aryl Amines. Journal of the American Chemical Society, 136(30), 10811–10814. [Link]

  • Zuo, Z., & MacMillan, D. W. C. (2014). Photoredox α‑Vinylation of α‑Amino Acids and N‑Aryl Amines. Princeton University. [Link]

  • Noble, A., McCarver, S. J., & MacMillan, D. W. C. (2014). Merging Photoredox and Nickel Catalysis: Decarboxylative Cross-Coupling of Carboxylic Acids with Vinyl Halides. Princeton University. [Link]

Sources

Application Note: A Comprehensive Protocol for Amide Coupling with Potassium 3,4-dihydro-2H-pyran-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Introduction and Scientific Principle

Amide bond synthesis is a kinetically slow, thermodynamically favorable condensation reaction that requires activation of the carboxylic acid moiety.[4] Direct reaction between a carboxylic acid and an amine typically results in a non-productive acid-base reaction, forming a stable ammonium salt.[5] To overcome this, coupling reagents are employed to convert the carboxylate's hydroxyl group into a better leaving group, facilitating nucleophilic attack by the amine.

The direct utilization of a pre-formed alkali metal carboxylate salt, such as potassium 3,4-dihydro-2H-pyran-2-carboxylate, streamlines this process. This approach is particularly valuable as it bypasses the need for in situ deprotonation of the carboxylic acid with an external base, which can sometimes complicate reactions with base-sensitive substrates. Modern coupling reagents, especially uronium/aminium and phosphonium salts, are highly effective for the direct activation of carboxylate salts.[2][6][7]

Reaction Mechanisms: The Chemistry of Activation

Understanding the mechanism of the chosen coupling reagent is critical for optimizing reaction conditions and troubleshooting unexpected outcomes. Two of the most reliable and widely used classes of reagents are uronium/aminium salts (e.g., HATU) and carbodiimides (e.g., EDC), often used with additives.

Uronium/Aminium Salt-Mediated Coupling (e.g., HATU)

HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is a highly efficient coupling reagent.[4] When using a carboxylate salt, the reaction is initiated by the direct attack of the carboxylate on the HATU reagent. This forms a highly reactive OAt-active ester. This intermediate is then readily attacked by the amine nucleophile to form the desired amide bond, regenerating the HOAt byproduct. A non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) is typically required to scavenge the proton released during the final aminolysis step.[2]

HATU_Mechanism cluster_0 Step 1: Activation cluster_1 Step 2: Aminolysis Carboxylate R-COO⁻ K⁺ ActiveEster OAt-Active Ester Carboxylate->ActiveEster + HATU TMU Tetramethylurea Carboxylate->TMU - TMU HATU HATU Amide Amide Product ActiveEster->Amide + R'-NH₂ Amine R'-NH₂ HOAt HOAt Amide->HOAt + HOAt

Caption: Mechanism of HATU-mediated amide coupling with a carboxylate salt.

Carbodiimide-Mediated Coupling (e.g., EDC/HOBt)

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that activates carboxylates by forming an unstable O-acylisourea intermediate.[4] This intermediate is highly susceptible to racemization and can rearrange to an unreactive N-acylurea. To prevent this, an additive such as 1-Hydroxybenzotriazole (HOBt) is used. HOBt rapidly intercepts the O-acylisourea to form a more stable HOBt-ester.[8] This active ester is less prone to racemization and reacts cleanly with the amine to yield the final amide.[9]

EDC_Mechanism cluster_0 Step 1: Initial Activation cluster_1 Step 2: Additive Interception cluster_2 Step 3: Aminolysis Carboxylate R-COO⁻ Acylisourea O-Acylisourea (Unstable) Carboxylate->Acylisourea + EDC EDC EDC HOBtEster HOBt-Active Ester (More Stable) Acylisourea->HOBtEster + HOBt HOBt HOBt EDU EDU (Byproduct) HOBtEster->EDU - EDU Amide Amide Product HOBtEster->Amide + R'-NH₂ Amine R'-NH₂ Amide->HOBt - HOBt

Caption: Mechanism of EDC/HOBt-mediated amide coupling.

Reagent and Condition Selection Guide

The choice of coupling reagent, base, and solvent is crucial for a successful reaction. The following table provides a comparative summary to guide your selection.

ParameterHATU / HBTUEDC / HOBt
Efficiency Very high, often faster reaction times.[4]Good to high, can be slower for hindered substrates.[9]
Substrate Scope Broad, highly effective for sterically hindered or electron-poor amines.[4]Broad, but can be less effective for challenging couplings.
Racemization Risk Very low, especially with HATU (derived from HOAt).Low when HOBt is used as an additive.[10]
Byproduct Removal Tetramethylurea and HOAt/HOBt are generally water-soluble.Ethyl-dimethylaminopropyl urea (EDU) is water-soluble, simplifying workup.[4]
Cost Higher cost.More economical for large-scale synthesis.
Base Required Stoichiometric non-nucleophilic base (e.g., DIPEA, 2-5 equiv.) is essential.[10]Often requires a base (e.g., DIPEA, TEA) to neutralize amine salts or scavenge protons.[4]

Expert Recommendations:

  • For highest yield and difficult couplings: Start with HATU . It is one of the most robust reagents available.[4]

  • For cost-effectiveness and routine couplings: EDC/HOBt is an excellent choice with a favorable balance of reactivity and cost.

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF) is the most common and effective solvent. Dichloromethane (DCM) or Acetonitrile (ACN) can also be used.

  • Base: N,N-Diisopropylethylamine (DIPEA) is the preferred base as it is non-nucleophilic and effectively scavenges protons without competing with the primary amine.[2]

Detailed Experimental Protocols

The following protocols are designed for a typical 0.5 mmol scale reaction. All operations should be performed in a well-ventilated fume hood using appropriate Personal Protective Equipment (PPE). Anhydrous solvents and reagents are recommended for optimal results.

Overall Experimental Workflow

Workflow Prep 1. Reagent Preparation - Dissolve Carboxylate Salt - Add Amine Activation 2. Activation & Coupling - Cool to 0 °C - Add Coupling Reagent & Base Prep->Activation Reaction 3. Reaction - Warm to Room Temperature - Stir for 2-24h Activation->Reaction Monitor 4. Monitoring - TLC or LC-MS Analysis Reaction->Monitor Monitor->Reaction Incomplete? Workup 5. Aqueous Workup - Dilute with EtOAc - Wash with H₂O, aq. acid, aq. base, brine Monitor->Workup Complete Purify 6. Isolation & Purification - Dry (Na₂SO₄), Filter, Concentrate - Column Chromatography Workup->Purify Characterize 7. Characterization - NMR, LC-MS, HRMS Purify->Characterize

Caption: General workflow for solution-phase amide coupling.

Protocol 1: High-Efficiency Coupling using HATU

This protocol is adapted from established methods for coupling carboxylate salts.[2][7]

Materials:

  • This compound (1.0 equiv, 0.5 mmol, 90.1 mg)

  • Amine (primary or secondary, 1.1 equiv, 0.55 mmol)

  • HATU (1.1 equiv, 0.55 mmol, 209 mg)

  • DIPEA (3.0 equiv, 1.5 mmol, 261 µL)

  • Anhydrous DMF (5 mL)

  • Standard workup reagents (Ethyl acetate, 1 M HCl, saturated NaHCO₃, brine)

Step-by-Step Procedure:

  • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 equiv) and HATU (1.1 equiv).

  • Add anhydrous DMF (to achieve a concentration of ~0.1 M) and stir to dissolve.

  • Cool the mixture to 0 °C using an ice-water bath.

  • Add DIPEA (3.0 equiv) dropwise to the stirred solution. This is the pre-activation step. Allow the mixture to stir at 0 °C for 15-30 minutes. The solution may change color or consistency.

  • Add the amine (1.1 equiv) to the reaction mixture, either neat or as a solution in a small amount of DMF.

  • Remove the ice bath and allow the reaction to warm to room temperature.

  • Stir for 2-18 hours, monitoring the reaction progress periodically.

Protocol 2: Economical Coupling using EDC/HOBt

Materials:

  • This compound (1.0 equiv, 0.5 mmol, 90.1 mg)

  • Amine (primary or secondary, 1.1 equiv, 0.55 mmol)

  • EDC·HCl (1.2 equiv, 0.6 mmol, 115 mg)

  • HOBt (1.2 equiv, 0.6 mmol, 81 mg)

  • DIPEA (2.5 equiv, 1.25 mmol, 218 µL)

  • Anhydrous DMF or DCM (5 mL)

  • Standard workup reagents

Step-by-Step Procedure:

  • To a dry round-bottom flask, add this compound (1.0 equiv), HOBt (1.2 equiv), and the amine (1.1 equiv).

  • Add anhydrous DMF or DCM (~0.1 M) and stir to dissolve.

  • Cool the solution to 0 °C in an ice bath.

  • Add EDC·HCl (1.2 equiv) portion-wise to the stirred mixture.

  • Add DIPEA (2.5 equiv) dropwise.

  • Remove the ice bath and allow the reaction to warm to room temperature.

  • Stir for 8-24 hours, monitoring the reaction progress.

Reaction Monitoring, Workup, and Purification

Reaction Monitoring:

  • TLC: Monitor the consumption of the limiting reagent (usually the carboxylate or amine). Use a suitable solvent system (e.g., 30-50% Ethyl acetate in Hexanes). Visualize with UV light and/or a potassium permanganate stain.

  • LC-MS: The most definitive method for monitoring.[11] Dilute a small aliquot of the reaction mixture in a suitable solvent (e.g., Methanol or Acetonitrile) and inject. Monitor the disappearance of starting material masses and the appearance of the product mass.[12]

Aqueous Workup:

  • Once the reaction is complete, dilute the mixture with Ethyl Acetate (EtOAc, ~50 mL).

  • Wash the organic layer sequentially with water (2 x 25 mL), 1 M HCl (2 x 25 mL) to remove excess amine and DIPEA, saturated NaHCO₃ (2 x 25 mL) to remove HOBt and unreacted carboxylate, and finally with brine (1 x 25 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

Purification: The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of Ethyl Acetate in Hexanes) to afford the pure amide.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive coupling reagent (hydrolyzed).2. Insufficient base (for HATU).3. Wet reagents or solvent.4. Low reactivity of amine (sterically hindered or electron-poor).1. Use fresh, high-quality coupling reagents.2. Ensure sufficient DIPEA is used (2-5 equiv).3. Use anhydrous solvents and dry glassware.4. Increase reaction time, temperature (to 40-50 °C), or switch to a more powerful reagent like HATU.
Multiple Byproducts 1. (EDC) Formation of N-acylurea.2. (HATU) Reaction of amine with HATU to form guanidinium byproduct.1. Ensure HOBt is used with EDC.2. Follow the correct order of addition: pre-activate the carboxylate with HATU/base before adding the amine.[2]
Starting Material Remains 1. Insufficient equivalents of coupling reagent or amine.2. Reaction not run to completion.1. Use a slight excess of the amine (1.1-1.2 equiv) and coupling reagent (1.1-1.2 equiv).2. Extend the reaction time.

Characterization of the Product

The final product, a 3,4-dihydro-2H-pyran-2-carboxamide , should be characterized to confirm its structure and purity.

  • ¹H NMR: Expect characteristic signals for the dihydropyran ring, including signals in the olefinic region (~6.4 and ~4.8 ppm) and the aliphatic region for the CH₂ groups and the proton at the 2-position.[13][14] The amide N-H proton will appear as a broad singlet, and its chemical shift will be dependent on the solvent and concentration.

  • ¹³C NMR: Look for the characteristic amide carbonyl signal (~165-175 ppm) and signals corresponding to the carbons of the dihydropyran ring.[15]

  • LC-MS: A single peak in the chromatogram indicates purity. The mass spectrum should show the correct molecular ion peak ([M+H]⁺ or [M+Na]⁺).[16]

  • HRMS (High-Resolution Mass Spectrometry): Provides an accurate mass measurement to confirm the elemental composition of the synthesized molecule.

References

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Retrieved from [Link]

  • Clark, J. (n.d.). The Preparation of Amides. Chemguide. Retrieved from [Link]

  • Goodreid, J. D., Duspara, P. A., Bosch, C., & Batey, R. A. (2014). Amidation Reactions from the Direct Coupling of Metal Carboxylate Salts with Amines. Journal of Organic Chemistry, 79(3), 943–954. URL: [Link]

  • Mishra, J., et al. (2015). 3,4-dihydro-2H-pyran-2-carboxaldehyde: application to the synthesis of potent adenosine A2A and A3 receptor agonist. Medicinal Chemistry Research, 24(9), 3469–3481. URL: [Link]

  • Goodreid, J. D., et al. (2014). Amidation reactions from the direct coupling of metal carboxylate salts with amines. The Journal of Organic Chemistry, 79(3), 943-954. URL: [Link]

  • Sabila, P. U., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Organic Letters, 15(20), 5448–5451. URL: [Link]

  • Goodreid, J. D., et al. (2014). Amidation Reactions from the Direct Coupling of Metal Carboxylate Salts with Amines. Request PDF. Retrieved from [Link]

  • LibreTexts. (2023). Making Amides from Carboxylic Acids. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Amides Preparation and Reactions Summary. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Enzymatic Strategies and Biocatalysts for Amide Bond Formation. Retrieved from [Link]

  • National Center for Biotechnology Information. (2009). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved from [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. URL: [Link]

  • Westin, J. (n.d.). Synthesis of Amides. Organic Chemistry. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Coupling of Carboxylic Sodium/Potassium Salt with Amine. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). Using LDI-MS to Explore Amide Coupling Reactions with Carboxylate Terminated N-Heterocyclic Carbene Monolayers. Retrieved from [Link]

  • Royal Society of Chemistry. (2015). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Diastereoselective synthesis of 3,4-dihydro-2H-pyran-4- carboxamides. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). The preparation and applications of amides using electrosynthesis. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Reactive deep eutectic solvents for EDC-mediated amide synthesis. Retrieved from [Link]

  • PubChem. (n.d.). 3,4-dihydro-2H-pyran. Retrieved from [Link]

  • National Center for Biotechnology Information. (2010). 'Umpolung' Reactivity in Semiaqueous Amide and Peptide Synthesis. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). Synthesis of secondary and tertiary amides without coupling agents from amines and potassium acyltrifluoroborates (KATs). Retrieved from [Link]

  • ResearchGate. (n.d.). Positive mode LC-MS-MS chromatogram for the confirmation of amide-ester. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019). Recent Advances in the Addition of Amide/Sulfonamide Bonds to Alkynes. Retrieved from [Link]

  • ResearchGate. (n.d.). Scope of amides in the cross‐coupling with potassium aryltrifluoroborates. Retrieved from [Link]

  • ResearchGate. (2015). How do I improve the yield of a carboxylic acid/amine coupling with EDC/DMAP at RT in DCM?. Retrieved from [Link]

  • Chromatography Forum. (2013). LCMS of primary amides. Retrieved from [Link]

  • LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. Retrieved from [Link]

  • ResearchGate. (n.d.). Comprehensive N-Glycan Mapping using Parallel Reaction Monitoring LC–MS/MS. Retrieved from [Link]

  • SpectraBase. (n.d.). 3,4-Dihydro-2,2-dimethyl-4-oxo-2H-pyran-6-carboxylic acid butyl ester - 1H NMR. Retrieved from [Link]

Sources

Application Note & Protocols: Strategic Esterification of Potassium 3,4-dihydro-2H-pyran-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: Esters of 3,4-dihydro-2H-pyran-2-carboxylic acid are valuable heterocyclic building blocks in medicinal chemistry and organic synthesis, serving as key intermediates for various therapeutic agents.[1][2] This guide provides a comprehensive overview of robust and efficient strategies for the esterification of potassium 3,4-dihydro-2H-pyran-2-carboxylate. Moving beyond a simple recitation of steps, this document delves into the mechanistic rationale behind protocol selection, offering two distinct, field-proven methodologies: direct SN2 alkylation and a two-step acidification-coupling sequence. Detailed experimental protocols, troubleshooting insights, and comparative data are presented to empower researchers in drug development and chemical synthesis to select and execute the optimal strategy for their specific synthetic goals.

Mechanistic & Strategic Considerations

The choice of esterification method is fundamentally dictated by the nature of the starting material. Unlike a free carboxylic acid, which is amenable to classic acid-catalyzed methods like the Fischer esterification[3][4][5], the starting material here is a potassium carboxylate salt. This anionic nature of the carboxylate group opens up a direct and efficient synthetic route while necessitating alternative approaches for alcohols that are poor alkylating agents.

Strategy 1: Direct Nucleophilic Substitution (SN2 Alkylation)

The most direct pathway leverages the inherent nucleophilicity of the carboxylate anion. In this approach, the potassium carboxylate acts as a nucleophile, attacking an electrophilic alkylating agent (typically an alkyl halide or sulfonate) in a classic bimolecular nucleophilic substitution (SN2) reaction.[6][7][8]

The efficiency of this reaction is governed by several factors:

  • The Electrophile (Alkylating Agent): Primary and benzylic halides (I > Br > Cl) are excellent substrates due to their high reactivity and minimal steric hindrance. Secondary halides are viable but slower, while tertiary halides are unsuitable as they primarily undergo elimination.

  • The Solvent: Polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), or Acetone are ideal. They effectively solvate the potassium cation without hydrogen bonding to the carboxylate nucleophile, thus maximizing its reactivity.

  • Leaving Group: A good leaving group on the electrophile is crucial. Iodides are generally the most reactive, followed by bromides and sulfonates (e.g., tosylates, mesylates).

Strategy 2: Acidification Followed by Coupling

Direct alkylation is not always feasible, particularly when the desired ester is derived from a sterically hindered alcohol (e.g., secondary or tertiary alcohols) or when the corresponding alkyl halide is unavailable or unstable. In such cases, a two-step approach is superior.

  • Acidification: The potassium salt is first neutralized with a mild acid to generate the free 3,4-dihydro-2H-pyran-2-carboxylic acid.

  • Coupling: The resulting carboxylic acid is then coupled with the desired alcohol using a modern coupling agent. The Steglich esterification is an exceptionally mild and effective method for this purpose, utilizing a carbodiimide like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a nucleophilic catalyst, 4-dimethylaminopyridine (DMAP).[9][10][11] This method is renowned for its ability to form esters from sterically demanding substrates under gentle, room-temperature conditions.[9][12]

Protocol 1: Direct SN2 Alkylation of Potassium Carboxylate

This protocol is the preferred method for synthesizing methyl, ethyl, benzyl, and other esters from primary or reactive secondary alkyl halides. It is atom-economical and avoids the use of coupling reagents and the formation of their associated byproducts.

Experimental Workflow: Direct Alkylation

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification start Start reagents Combine Reactants: - Potassium Salt - Alkyl Halide - Solvent (DMF) start->reagents heat Heat Reaction (e.g., 60-80°C) reagents->heat monitor Monitor by TLC/LC-MS heat->monitor quench Quench with Water & Extract monitor->quench wash Wash Organic Layer (Brine) quench->wash dry Dry & Concentrate wash->dry purify Purify Crude Ester dry->purify end Final Product purify->end

Caption: Workflow for Direct SN2 Alkylation.

Step-by-Step Methodology
  • Reagent Preparation: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Solvent Addition: Add anhydrous DMF to dissolve or suspend the salt (approx. 0.2-0.5 M concentration).

  • Electrophile Addition: Add the alkylating agent (e.g., ethyl iodide, benzyl bromide) (1.1-1.3 eq) to the stirred suspension at room temperature.

  • Reaction: Heat the reaction mixture to 60-80 °C. The optimal temperature may vary depending on the reactivity of the alkylating agent.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylate is consumed (typically 4-12 hours).

  • Work-up: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing water and extract with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with water (2 x 50 mL) and brine (1 x 50 mL) to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude ester by flash column chromatography on silica gel or by vacuum distillation, depending on its physical properties.[13]

Data Summary: Alkylating Agents & Conditions
Alkylating AgentMolar Eq.SolventTemperature (°C)Typical Time (h)Expected Yield
Iodomethane1.2Acetone/DMF50-604-6>90%
Iodoethane1.2DMF60-706-10>85%
Benzyl Bromide1.1DMF50-604-8>90%
Allyl Bromide1.1Acetone503-5>90%

Protocol 2: Acidification & Steglich Esterification

This two-step protocol is ideal for synthesizing esters from secondary, tertiary, or other sterically hindered alcohols where direct alkylation is inefficient.

Experimental Workflow: Acidification & Steglich Coupling

cluster_acidification Part A: Acidification cluster_coupling Part B: Steglich Coupling start Start dissolve Dissolve K+ Salt in Water start->dissolve acidify Acidify to pH 2-3 (e.g., 1M HCl) dissolve->acidify extract Extract with EtOAc acidify->extract dry Dry & Concentrate extract->dry acid_product Free Carboxylic Acid dry->acid_product reagents Combine: - Carboxylic Acid - Alcohol - DMAP, DCC - Solvent (DCM) acid_product->reagents react Stir at RT reagents->react filter Filter DCU Byproduct react->filter workup Wash & Concentrate filter->workup purify Purify via Chromatography workup->purify final_product Final Ester Product purify->final_product

Caption: Workflow for Acidification & Steglich Esterification.

Step-by-Step Methodology

Part A: Generation of the Free Carboxylic Acid

  • Dissolution: Dissolve this compound in a minimal amount of water at room temperature.

  • Acidification: Cool the solution in an ice bath and slowly add 1M hydrochloric acid (HCl) dropwise with stirring until the pH of the solution is ~2-3 (verify with pH paper).

  • Extraction: Extract the aqueous solution with ethyl acetate or dichloromethane (3 x 50 mL).

  • Washing & Drying: Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Isolation: Filter and concentrate the solvent under reduced pressure to yield 3,4-dihydro-2H-pyran-2-carboxylic acid, which can be used in the next step without further purification.

Part B: Steglich Esterification

  • Reagent Preparation: To a dry round-bottom flask, add the carboxylic acid (from Part A, 1.0 eq), the desired alcohol (1.1-1.5 eq), and 4-dimethylaminopyridine (DMAP, 0.1-0.2 eq). Dissolve these components in anhydrous dichloromethane (DCM).

  • Coupling Agent Addition: Cool the flask in an ice bath (0 °C) and add a solution of N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq) in DCM dropwise over 15 minutes. A white precipitate of dicyclohexylurea (DCU) will begin to form.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction by TLC.

  • Byproduct Removal: Once the reaction is complete, filter the mixture through a pad of Celite to remove the insoluble DCU precipitate. Wash the filter cake with a small amount of DCM.

  • Work-up: Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 M HCl, saturated sodium bicarbonate (NaHCO₃) solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography to remove any remaining DCU and other impurities.

Data Summary: Steglich Esterification Stoichiometry
ReagentRoleMolar Eq.
3,4-dihydro-2H-pyran-2-carboxylic acidSubstrate1.0
Alcohol (e.g., tert-Butanol)Nucleophile1.2-1.5
DCC (or EDC)Coupling Agent1.1-1.2
DMAPCatalyst0.1-0.2

Expert Insights & Troubleshooting

IssueProbable Cause(s)Recommended Solution(s)Applicable Protocol
Low or No Conversion 1. Poorly reactive alkylating agent (e.g., alkyl chloride).2. Insufficient temperature.3. Steric hindrance in alcohol for Steglich.1. Add a catalytic amount of potassium iodide (KI) to perform an in situ Finkelstein reaction.2. Increase reaction temperature in 10 °C increments.3. Increase reaction time for the Steglich coupling up to 48 hours.Protocol 1Protocol 1Protocol 2
Side Product Formation 1. N-acylurea formation in Steglich reaction.2. Acid-sensitivity of the dihydropyran ring.1. Ensure DMAP is present and the reaction is not overheated. N-acylurea is a known side product if the alcohol addition is slow.[9][10]2. During acidification (Protocol 2), use a milder acid like saturated citric acid solution and avoid prolonged exposure to strong acid.[13]Protocol 2Protocol 2
Difficult Purification 1. Residual DMF after work-up.2. Incomplete removal of DCU byproduct.1. Perform multiple aqueous washes during work-up. Co-evaporation with a high-boiling solvent like toluene can also help remove final traces.2. After filtration, cool the crude product solution in the freezer (~ -20 °C) to precipitate more DCU, then re-filter before chromatography.Protocol 1Protocol 2

Conclusion

The esterification of this compound can be achieved efficiently through two primary strategic pathways. For simple primary and benzylic esters, direct SN2 alkylation offers a straightforward, high-yielding, and atom-economical route. For more complex, sterically demanding esters, a two-step sequence of acidification followed by Steglich esterification provides a mild and versatile alternative. The selection between these protocols should be guided by the structure of the target ester, the availability of reagents, and the desired scale of the synthesis. By understanding the mechanistic principles behind each method, researchers can effectively troubleshoot and optimize these transformations to access a wide array of valuable dihydropyran derivatives.

References

  • Pfeffer, P. E., & Silbert, L. S. (1970). Esterification by alkylation of carboxylate salts. Influence of steric factors and other parameters on reaction rates. The Journal of Organic Chemistry, 35(1), 262–264. [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by O-alkylation. [Link]

  • JoVE. (n.d.). Carboxylic Acids to Methylesters: Alkylation using Diazomethane. [Link]

  • Melman, A., et al. (2002). 3,4-dihydro-2H-pyran-2-carboxaldehyde: application to the synthesis of potent adenosine A2A and A3 receptor agonist. Bioorganic & Medicinal Chemistry Letters, 12(24), 3583-3586. [Link]

  • Tapolcsányi, P., et al. (2015). The Mitsunobu Inversion Reaction of Sterically Hindered 17-Hydroxy Steroids. Molecules, 20(1), 1125-1136. [Link]

  • Cazaux, L., et al. (1996). Esterification of carboxylic acid salts.
  • Cope, A. C., & Ciganek, E. (1963). The Alkylation of Esters and Nitriles. Organic Reactions, 9, 107-263. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 3,4-dihydro-2H-pyrans. [Link]

  • Gholap, A. R., et al. (2012). An Efficient and Practical Protocol for the Esterification of Aromatic Carboxylic Acids. Der Pharma Chemica, 4(1), 365-369. [Link]

  • Firouzabadi, H., et al. (2011). Direct Esterification of Carboxylic Acids with Alcohols Catalyzed by Iron(III) Acetylacetonate Complex. Synthetic Communications, 41(14), 2069-2078. [Link]

  • Dembinski, R., et al. (2017). Nitrosobenzene: Reagent for the Mitsunobu Esterification Reaction. The Journal of Organic Chemistry, 82(5), 2410-2419. [Link]

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 3,4-dihydropyran-2-ones. [Link]

  • Zhang, Y., et al. (2018). Preparation method and application of 3, 4-dihydro-2H-1-benzopyran-2-carboxylic acid compound.
  • Organic Chemistry Portal. (n.d.). Steglich Esterification. [Link]

  • Wikipedia. (n.d.). Steglich esterification. [Link]

  • Wang, J., et al. (2007). Synthesis of 6-fluoro-3, 4-dihydro-2H-1-benzopyran-2-carboxylic acid. Jingxi Huagong, 24(1), 58-60. [Link]

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. [Link]

  • SynArchive. (n.d.). Steglich Esterification. [Link]

  • Murai, S., et al. (1974). Process for preparing 2-substituted-3,4-dihydro-2h-pyrans.
  • Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). [Link]

  • Neises, B., & Steglich, W. (1990). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. Organic Syntheses, 63, 183. [Link]

  • Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. [Link]

  • Organic Chemistry Data. (n.d.). Acid to Ester - Common Conditions. [Link]

  • Wikipedia. (n.d.). Fischer–Speier esterification. [Link]

  • ResearchGate. (n.d.). Formation of carboxylic esters utilising Mukaiyama's reagent. [Link]

  • The Royal Society of Chemistry. (2014). Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products. [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Esterification. [Link]

  • PubChemLite. (n.d.). This compound (C6H8O3). [Link]

  • MDPI. (2023). Recent Advances in the Synthesis of 3,4-Dihydropyran-2-Ones Organocatalyzed by N-Heterocyclic Carbenes. [Link]

  • Beilstein Journal of Organic Chemistry. (2016). Diastereoselective synthesis of 3,4-dihydro-2H-pyran-4-carboxamides through an unusual regiospecific quasi-hydrolysis of a cyano group. [Link]

Sources

Application Notes and Protocols for the Synthesis of Heterocylic Scaffolds from Potassium 3,4-dihydro-2H-pyran-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, medicinal chemists, and professionals in drug development on the utility of potassium 3,4-dihydro-2H-pyran-2-carboxylate as a versatile building block in the synthesis of medicinally relevant heterocyclic compounds. This document outlines the synthesis of the starting material and provides detailed protocols for its application in constructing fused pyran systems, such as pyrano[2,3-d]pyrimidines and pyrano[2,3-c]pyrazoles.

Introduction: The Significance of the Dihydropyran Scaffold

The 3,4-dihydro-2H-pyran motif is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Its inherent chemical features allow it to serve as a versatile scaffold for the synthesis of more complex, biologically active molecules. Fused heterocyclic systems containing the pyran ring, such as pyranopyrimidines and pyranopyrazoles, have garnered significant attention due to their broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3]

This compound offers a unique and advantageous starting point for the synthesis of these valuable heterocyclic systems. The carboxylate functionality provides a convenient handle for derivatization, enabling a variety of synthetic transformations, while the dihydropyran ring serves as a robust scaffold for building molecular complexity.

Synthesis of the Starting Material: this compound

The synthesis of this compound is a straightforward process, commencing with the readily available 3,4-dihydro-2H-pyran-2-methanol. The synthetic pathway involves a two-step oxidation, first to the aldehyde and then to the carboxylic acid, followed by salt formation.[4]

Workflow for the Synthesis of this compound

G start 3,4-Dihydro-2H-pyran-2-methanol step1 Oxidation (e.g., PCC, CH2Cl2) start->step1 intermediate 3,4-Dihydro-2H-pyran-2-carboxaldehyde step1->intermediate step2 Oxidation (e.g., Jones Reagent) intermediate->step2 acid 3,4-Dihydro-2H-pyran-2-carboxylic acid step2->acid step3 Salt Formation (KOH, Methanol) acid->step3 product This compound step3->product

Caption: Synthetic workflow for this compound.

Detailed Protocol for the Synthesis of 3,4-dihydro-2H-pyran-2-carboxylic acid

Step 1: Oxidation to 3,4-dihydro-2H-pyran-2-carboxaldehyde

  • To a stirred solution of 3,4-dihydro-2H-pyran-2-methanol (1 equivalent) in dichloromethane (CH₂Cl₂), add pyridinium chlorochromate (PCC) (1.5 equivalents) in one portion.

  • Stir the reaction mixture at room temperature for 2-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

  • Concentrate the filtrate under reduced pressure to yield the crude 3,4-dihydro-2H-pyran-2-carboxaldehyde, which can be used in the next step without further purification.

Step 2: Oxidation to 3,4-dihydro-2H-pyran-2-carboxylic acid

  • Dissolve the crude aldehyde from the previous step in acetone.

  • Cool the solution to 0°C in an ice bath.

  • Add Jones reagent (prepared by dissolving CrO₃ in concentrated H₂SO₄ and water) dropwise to the stirred solution until a persistent orange color is observed.

  • Stir the reaction at 0°C for 1 hour and then at room temperature for an additional 2 hours.

  • Quench the reaction by adding isopropanol until the orange color disappears.

  • Perform an aqueous workup by extracting the mixture with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield 3,4-dihydro-2H-pyran-2-carboxylic acid.

Step 3: Formation of the Potassium Salt

  • Dissolve the carboxylic acid in methanol.

  • Add a stoichiometric amount of potassium hydroxide (KOH) dissolved in methanol.

  • Stir the solution for 1 hour at room temperature.

  • Remove the solvent under reduced pressure to obtain this compound as a solid.

Application Note 1: Synthesis of Pyrano[2,3-d]pyrimidines

Pyrano[2,3-d]pyrimidines are a class of fused heterocyclic compounds with significant biological activities, including as anticancer and anti-inflammatory agents.[5] A versatile one-pot, three-component reaction can be employed for their synthesis, starting from an activated form of this compound.

Proposed Synthetic Route

The carboxylate is first converted to a more reactive species, such as an acid chloride or an ester. This intermediate can then undergo a multicomponent reaction with an aromatic aldehyde and a barbituric acid derivative in the presence of a suitable catalyst.

G start Potassium 3,4-dihydro-2H- pyran-2-carboxylate step1 Activation (e.g., SOCl2 or Esterification) start->step1 intermediate Activated Dihydropyran (Acid Chloride or Ester) step1->intermediate step2 Multicomponent Reaction (Catalyst, Reflux) intermediate->step2 reagents Aromatic Aldehyde + Barbituric Acid Derivative reagents->step2 product Pyrano[2,3-d]pyrimidine Derivative step2->product

Caption: Proposed synthesis of Pyrano[2,3-d]pyrimidines.

Detailed Protocol

Step 1: Activation of the Carboxylic Acid (Esterification)

  • Suspend this compound (1 equivalent) in ethanol.

  • Add a catalytic amount of concentrated sulfuric acid.

  • Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

  • After cooling, neutralize the reaction with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate to yield the ethyl ester.

Step 2: Three-Component Reaction

  • In a round-bottom flask, combine the ethyl 3,4-dihydro-2H-pyran-2-carboxylate (1 equivalent), an aromatic aldehyde (1 equivalent), barbituric acid (1 equivalent), and a catalyst such as piperidine or a Lewis acid (e.g., SBA-Pr-SO3H) in a suitable solvent like ethanol or under solvent-free conditions.[6]

  • Reflux the mixture for 6-8 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product often precipitates from the solution and can be collected by filtration.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure pyrano[2,3-d]pyrimidine derivative.

Component Example Role
Dihydropyran SourceEthyl 3,4-dihydro-2H-pyran-2-carboxylateForms the pyran ring
AldehydeBenzaldehydeProvides the C5 substituent
Active MethyleneBarbituric AcidForms the pyrimidine ring
CatalystPiperidineBasic catalyst

Application Note 2: Synthesis of Pyrano[2,3-c]pyrazoles

Pyrano[2,3-c]pyrazoles are another important class of fused heterocycles known for their diverse biological activities, including antimicrobial and anticancer properties.[3] A plausible synthetic route involves the reaction of a β-ketoester derivative of our starting material with a hydrazine compound.

Proposed Synthetic Route

The synthesis begins with the conversion of the dihydropyran carboxylate into a β-ketoester. This intermediate then undergoes a condensation and cyclization reaction with a hydrazine derivative to form the pyranopyrazole core.

G start Ethyl 3,4-dihydro-2H- pyran-2-carboxylate step1 Claisen Condensation (e.g., Ethyl Acetate, NaOEt) start->step1 intermediate β-Ketoester Derivative step1->intermediate step2 Condensation/Cyclization (Ethanol, Reflux) intermediate->step2 reagent Hydrazine Derivative (e.g., Hydrazine Hydrate) reagent->step2 product Pyrano[2,3-c]pyrazole Derivative step2->product

Caption: Proposed synthesis of Pyrano[2,3-c]pyrazoles.

Detailed Protocol

Step 1: Synthesis of the β-Ketoester

  • Prepare a solution of sodium ethoxide in ethanol.

  • To this solution, add a mixture of ethyl 3,4-dihydro-2H-pyran-2-carboxylate (1 equivalent) and ethyl acetate (1.2 equivalents).

  • Reflux the reaction mixture for 4-6 hours.

  • Monitor the formation of the β-ketoester by TLC.

  • After cooling, acidify the reaction mixture with dilute hydrochloric acid.

  • Extract the product with diethyl ether, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude β-ketoester.

Step 2: Synthesis of the Pyrano[2,3-c]pyrazole

  • Dissolve the crude β-ketoester (1 equivalent) in ethanol.

  • Add hydrazine hydrate or a substituted hydrazine (1 equivalent).

  • Add a catalytic amount of glacial acetic acid.

  • Reflux the mixture for 3-5 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture. The product may precipitate and can be collected by filtration.

  • If no precipitate forms, concentrate the solvent and purify the residue by column chromatography on silica gel to obtain the desired pyrano[2,3-c]pyrazole.

References

  • Fayed, E. A., et al. (2020). Ecofriendly synthesis of pyrano[2,3-d]pyrimidine derivatives and related heterocycles with anti-inflammatory activities. Archiv der Pharmazie, 353(9), e2000084. Available at: [Link]

  • Das, D., Banerjee, R., & Mitra, A. (2014). Bioactive and pharmacologically important pyrano[2,3-c]pyrazoles. Journal of Chemical and Pharmaceutical Research, 6(11), 108-116. Available at: [Link]

  • Mikhail, Y., et al. (2016). Diastereoselective synthesis of 3,4-dihydro-2H-pyran-4-carboxamides through an unusual regiospecific quasi-hydrolysis of a cyano group. Beilstein Journal of Organic Chemistry, 12, 2093–2098. Available at: [Link]

  • Hassan, A. S., et al. (2022). Insights into the recent progress in the medicinal chemistry of pyranopyrimidine analogs. RSC Advances, 12(43), 28247-28273. Available at: [Link]

  • Heravi, M. M., et al. (2015). Three-component synthesis of pyrano[2,3-d]-pyrimidine dione derivatives facilitated by sulfonic acid nanoporous silica (SBA-Pr-SO3H) and their docking and urease inhibitory activity. Journal of the Iranian Chemical Society, 12, 1243–1251. Available at: [Link]

Sources

Application Notes & Protocols: The Strategic Utility of the Dihydropyran-2-Carboxylate Scaffold in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Versatile Chiral Building Block

In the landscape of modern organic synthesis, the demand for enantiomerically pure starting materials is insatiable. The precise three-dimensional arrangement of atoms in a molecule is paramount, as it governs the interaction with biological targets, ultimately dictating efficacy and safety.[1][2][3] The 3,4-dihydro-2H-pyran-2-carboxylic acid scaffold, often handled as its stable and convenient potassium salt, represents a highly valuable, yet underutilized, chiral building block. The inherent asymmetry at the C2 position, coupled with the versatile functionality of the dihydropyran ring, offers a powerful platform for the stereocontrolled synthesis of complex molecular architectures, including natural products and pharmacologically active agents.

This technical guide moves beyond a theoretical overview to provide a detailed, field-proven application of this structural motif in a sophisticated total synthesis project. While direct protocols commencing with potassium 3,4-dihydro-2H-pyran-2-carboxylate are sparse in published literature, its synthetic potential is brilliantly illustrated through the application of its direct derivative, (R)-3,4-dihydro-2H-pyran-2-carboxaldehyde. This aldehyde is readily accessible from the parent carboxylic acid or its ester, making its application a direct extension of the utility of the title compound.

We will explore the causality behind the experimental choices, from the strategic enzymatic resolution to obtain the key chiral intermediate, to its successful incorporation in the synthesis of a potent and selective adenosine receptor agonist.[4][5]

Core Application: Synthesis of a Potent Adenosine A₂ₐ and A₃ Receptor Agonist

The central case study for this guide is the stereoselective synthesis of a potent dual agonist for the adenosine A₂ₐ and A₃ receptors.[4] These G-protein coupled receptors are critical targets in medicinal chemistry, with agonists showing potential for treating inflammation and cardiovascular conditions.[6][7][8] The synthesis leverages the chiral dihydropyran moiety to impart the required stereochemistry for high-affinity receptor binding.

The overall synthetic strategy hinges on two critical phases:

  • Preparation of the Key Chiral Intermediate: The enantioselective synthesis of (R)-3,4-dihydro-2H-pyran-2-carboxaldehyde.

  • Fragment Coupling: The condensation of the chiral aldehyde with 2-hydrazino-5'-N-ethylcarboxamidoadenosine (2-hydrazino-NECA) to form the final active pharmaceutical ingredient.

Below is a graphical representation of the overall synthetic workflow.

G cluster_0 Phase 1: Chiral Intermediate Synthesis cluster_1 Phase 2: Fragment Coupling Racemic_Acetate (±)-2-Acetoxymethyl- 3,4-dihydro-2H-pyran Enzymatic_Resolution Enzymatic Kinetic Resolution (Porcine Pancreatic Lipase) Racemic_Acetate->Enzymatic_Resolution R_Alcohol (R)-3,4-dihydro-2H- pyran-2-methanol Enzymatic_Resolution->R_Alcohol Oxidation Oxidation R_Alcohol->Oxidation Oxidation->R_Aldehyde Coupling Condensation R_Aldehyde->Coupling Hydrazino_NECA 2-Hydrazino-NECA Hydrazino_NECA->Coupling Final_Product Potent A₂ₐ/A₃ Receptor Agonist Coupling->Final_Product G reagents Porcine Pancreatic Lipase (PPL) Phosphate Buffer (pH 7.6) Acetone/H₂O, rt products (R)-3,4-dihydro-2H-pyran-2-methanol Hydrolyzed Product (S)-2-Acetoxymethyl-3,4-dihydro-2H-pyran Unreacted reagents->products substrate (±)-2-Acetoxymethyl-3,4-dihydro-2H-pyran Racemic Mixture substrate->reagents

Sources

Application Notes and Protocols: Strategic Protection of 3,4-Dihydro-2H-pyran-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Synthetic Utility of a Versatile Heterocycle

3,4-Dihydro-2H-pyran-2-carboxylic acid is a valuable chiral building block in medicinal chemistry and the synthesis of complex natural products. Its structure, featuring a reactive carboxylic acid and an electron-rich enol ether, presents unique synthetic challenges and opportunities. The successful incorporation of this scaffold into larger molecules often necessitates a carefully designed protecting group strategy to mask one functional group while chemical transformations are carried out on the other. This guide provides an in-depth analysis of protecting group strategies for 3,4-dihydro-2H-pyran-2-carboxylic acid, focusing on the principles of orthogonal protection to enable selective manipulation of the carboxylic acid and the enol ether functionalities.

The Strategic Imperative for Protection

The dual reactivity of 3,4-dihydro-2H-pyran-2-carboxylic acid requires a strategic approach to its chemical modification. The carboxylic acid is nucleophilic at the carboxylate oxygen and its acidic proton can interfere with base-sensitive reagents.[1] Conversely, the enol ether double bond is susceptible to electrophilic attack and hydrogenation. A robust protecting group strategy is therefore essential to achieve chemoselectivity in multi-step syntheses.[2]

Part 1: Protection of the Carboxylic Acid Moiety

The carboxylic acid is often the first functional group to be protected due to its acidity and potential to interfere with a wide range of reagents. The most common and effective strategy is its conversion to an ester. The choice of ester is dictated by the desired stability and the conditions required for its subsequent removal.

Common Ester Protecting Groups

A variety of ester protecting groups can be employed, each with its own set of conditions for installation and cleavage, allowing for the design of orthogonal protection schemes.[3][4]

Protecting GroupFormation ConditionsCleavage ConditionsStability
Methyl Ester CH₃OH, H⁺ (e.g., H₂SO₄, POCl₃) or CH₂N₂Saponification (e.g., LiOH, NaOH) or strong acidBase-labile
Benzyl Ester (Bn) Benzyl alcohol, acid catalyst or Benzyl bromide, baseHydrogenolysis (H₂, Pd/C)Stable to acid and base
tert-Butyl Ester (t-Bu) Isobutylene, H⁺ or tert-butyl alcohol, DCCStrong acid (e.g., TFA, HCl)Acid-labile
Silyl Esters (e.g., TBDMS) Silyl chloride (e.g., TBDMSCl), base (e.g., imidazole)Fluoride source (e.g., TBAF) or mild acidFluoride-labile
Experimental Protocol: Benzyl Ester Protection

The benzyl ester is a robust protecting group, stable to a wide range of non-reducing reaction conditions, making it an excellent choice for syntheses involving organometallics or mild oxidants.

Materials:

  • 3,4-Dihydro-2H-pyran-2-carboxylic acid

  • Benzyl bromide (BnBr)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 3,4-dihydro-2H-pyran-2-carboxylic acid (1.0 eq) in DMF, add potassium carbonate (1.5 eq).

  • Stir the suspension at room temperature for 10 minutes.

  • Add benzyl bromide (1.2 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 12-16 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the benzyl 3,4-dihydro-2H-pyran-2-carboxylate.

Part 2: Strategies for the Enol Ether Double Bond

The enol ether functionality in the dihydropyran ring is a key site for synthetic elaboration. However, its reactivity can also be a liability. While not a traditional "protecting group" in the sense of masking a functional group, transformations of the double bond can be considered a form of protection by temporarily converting it into a more stable functionality.

Dihydroxylation and Acetonide Protection

A common strategy for protecting alkenes is through dihydroxylation followed by protection of the resulting diol, often as an acetonide. This approach effectively shields the double bond from electrophilic attack and oxidation.

Step 1: Dihydroxylation

The enol ether can be dihydroxylated using osmium tetroxide (OsO₄) or potassium permanganate (KMnO₄) under cold, basic conditions to yield a vicinal diol.

Step 2: Acetonide Formation

The resulting diol can be readily protected as an acetonide using 2,2-dimethoxypropane in the presence of an acid catalyst. This protecting group is stable to basic and nucleophilic conditions but is easily removed with mild acid.

Experimental Protocol: Dihydroxylation and Acetonide Protection

Materials:

  • Benzyl 3,4-dihydro-2H-pyran-2-carboxylate

  • Osmium tetroxide (OsO₄, catalytic)

  • N-methylmorpholine N-oxide (NMO)

  • Acetone/Water mixture

  • 2,2-Dimethoxypropane

  • p-Toluenesulfonic acid (p-TSA)

  • Anhydrous acetone

  • Sodium sulfite

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dihydroxylation: To a solution of benzyl 3,4-dihydro-2H-pyran-2-carboxylate (1.0 eq) in a 10:1 mixture of acetone and water, add NMO (1.5 eq) and a catalytic amount of OsO₄ (0.01 eq).

  • Stir the reaction at room temperature for 4-6 hours.

  • Quench the reaction by adding a saturated aqueous solution of sodium sulfite and stir for 30 minutes.

  • Extract the mixture with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate to give the crude diol.

  • Acetonide Protection: Dissolve the crude diol in anhydrous acetone and add 2,2-dimethoxypropane (2.0 eq) and a catalytic amount of p-TSA.

  • Stir at room temperature for 2 hours.

  • Quench with a saturated aqueous solution of sodium bicarbonate and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate.

  • Purify by column chromatography to yield the acetonide-protected product.

Orthogonal Protection: A Symphony of Selectivity

The true power of protecting group chemistry lies in the ability to selectively remove one protecting group in the presence of another.[5] This concept, known as orthogonal protection, is crucial for the synthesis of complex molecules.[1] For 3,4-dihydro-2H-pyran-2-carboxylic acid, a benzyl ester for the carboxylic acid and an acetonide for the dihydroxylated double bond represent an excellent orthogonal pair.

  • The benzyl ester is removed by hydrogenolysis, which will not affect the acetonide.

  • The acetonide is removed by mild acid, which will not cleave the benzyl ester.

This orthogonality allows for selective deprotection and subsequent reaction at either the carboxylic acid or the diol functionality.

Orthogonal_Protection Molecule 3,4-Dihydro-2H-pyran-2-carboxylic Acid Bn_Protected Benzyl 3,4-dihydro-2H-pyran-2-carboxylate Molecule->Bn_Protected BnBr, K₂CO₃ Acetonide_Protected Acetonide-Protected Diol (Benzyl Ester Intact) Bn_Protected->Acetonide_Protected 1. OsO₄, NMO 2. 2,2-DMP, p-TSA Deprotected_Acid Acetonide-Protected Diol Acid Acetonide_Protected->Deprotected_Acid H₂, Pd/C Deprotected_Diol Diol Benzyl Ester Acetonide_Protected->Deprotected_Diol aq. HCl

Caption: Orthogonal protection and deprotection strategy.

Visualizing the Workflow

Workflow cluster_protection Protection Phase cluster_modification Selective Modification cluster_final Final Product Start 3,4-Dihydro-2H-pyran- 2-carboxylic Acid Protect_COOH Protect Carboxylic Acid (e.g., Benzyl Ester) Start->Protect_COOH Protect_DB Protect Double Bond (e.g., Dihydroxylation + Acetonide) Protect_COOH->Protect_DB Deprotect_COOH Deprotect Carboxylic Acid Protect_DB->Deprotect_COOH Deprotect_Diol Deprotect Diol Protect_DB->Deprotect_Diol React_COOH React at Carboxylic Acid Deprotect_COOH->React_COOH Final_Product Final Modified Product React_COOH->Final_Product React_Diol React at Diol Deprotect_Diol->React_Diol React_Diol->Final_Product

Caption: General workflow for selective functionalization.

Conclusion

The strategic use of protecting groups is indispensable for unlocking the full synthetic potential of 3,4-dihydro-2H-pyran-2-carboxylic acid. By understanding the principles of orthogonal protection and carefully selecting the appropriate protecting groups for the carboxylic acid and the enol ether functionalities, researchers can achieve highly selective and efficient syntheses of complex molecules. The protocols and strategies outlined in this guide provide a solid foundation for the rational design of synthetic routes involving this versatile building block.

References

  • Fiveable. (n.d.). Orthogonal Protection Definition. Retrieved from [Link]

  • Master Organic Chemistry. (2015, June 17). Protecting Groups For Alcohols. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Silyl enol ethers as new protecting groups for alkyl 4-halo-3-oxobutanoates; the preparation of pure (3-alkoxycarbonyl-2-oxopropyl)triphenylphosphonium salts. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3,4-dihydro-2H-pyran-2-carboxaldehyde: application to the synthesis of potent adenosine A2A and A3 receptor agonist. Retrieved from [Link]

  • Google Patents. (n.d.). WO2011038926A1 - A process for preparing dihydropyran and its use as protective agent.
  • ResearchGate. (n.d.). Modular Synthesis of Dihydropyranones through Cyclization and Organometallic Functionalization. Retrieved from [Link]

  • Kocienski, P. J. (n.d.). Protecting Groups.
  • ResearchGate. (n.d.). Enantioselective protocol for the synthesis of dihydropyran derivatives 70. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 3,4-dihydro-2H-pyrans. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

  • Wikipedia. (n.d.). Protecting group. Retrieved from [Link]

  • Kocienski, P. J. (2005). Protecting Groups.
  • Chemistry LibreTexts. (2021, March 5). 13.10: Protecting Groups in Organic Synthesis. Retrieved from [Link]

  • MDPI. (2023, April 26). Recent Advances in the Synthesis of 3,4-Dihydropyran-2-Ones Organocatalyzed by N-Heterocyclic Carbenes. Retrieved from [Link]

  • Wikipedia. (n.d.). 3,4-Dihydropyran. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 3,4-dihydropyran-2-ones. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and characterization of new 1,4-dihydropyran derivatives by novel Ta-MOF nanostructures as reusable nanocatalyst with antimicrobial activity. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Dihydropyran (DHP). Retrieved from [Link]

  • ResearchGate. (2016). Diastereoselective synthesis of 3,4-dihydro-2H-pyran-4-carboxamides through an unusual regiospecific quasi-hydrolysis of a cyano group. Retrieved from [Link]

  • YouTube. (2020, February 27). 3,4-dihydro-2H-pyran (DHP) preparation and protection of alcohol protection: complete mechanism. Retrieved from [Link]

Sources

Application Notes and Protocols for Enzymatic Reactions Involving 3,4-Dihydro-2H-Pyran Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 3,4-Dihydro-2H-pyrans and the Biocatalytic Advantage

The 3,4-dihydro-2H-pyran scaffold is a privileged structural motif found in a multitude of natural products and biologically active compounds, including antiviral drugs like Zanamivir and Laninamivir, which are used to treat and prevent influenza.[1][2] The inherent reactivity and stereochemical complexity of these oxygen-containing heterocycles make them valuable building blocks in medicinal chemistry and drug development.[1][3] Traditionally, the synthesis of dihydropyran derivatives has relied on classical organic chemistry methods. However, the burgeoning field of biocatalysis offers a powerful and sustainable alternative, leveraging the exquisite selectivity and efficiency of enzymes to perform complex chemical transformations under mild, environmentally benign conditions.[4][5][6]

This guide provides an in-depth exploration of enzymatic reactions involving 3,4-dihydro-2H-pyran derivatives, offering detailed application notes and step-by-step protocols. As senior application scientists, we aim to bridge the gap between fundamental enzymatic principles and practical laboratory applications, providing the causality behind experimental choices to ensure robust and reproducible results.

Section 1: Hydrolase-Catalyzed Reactions: Asymmetric Synthesis and Kinetic Resolution

Hydrolases, particularly lipases and esterases, are among the most versatile and widely used enzymes in organic synthesis.[7] Their ability to catalyze the hydrolysis of ester linkages with high enantioselectivity is a cornerstone of asymmetric synthesis.[6] In the context of 3,4-dihydro-2H-pyran derivatives, this catalytic prowess is expertly applied in kinetic resolutions to separate racemic mixtures into their constituent enantiomers.

Principle of Enzymatic Kinetic Resolution

Kinetic resolution is a process where one enantiomer of a racemic mixture reacts faster than the other in the presence of a chiral catalyst, in this case, an enzyme. This difference in reaction rates allows for the separation of the unreacted, slower-reacting enantiomer from the product formed from the faster-reacting enantiomer. For a successful kinetic resolution, a high enantioselectivity (often expressed as the enantiomeric ratio, E) is crucial.[8][9]

Application: Enantioselective Synthesis of (R)-3,4-dihydro-2H-pyran-2-carboxaldehyde

A key chiral building block, (R)-3,4-dihydro-2H-pyran-2-carboxaldehyde, is instrumental in the synthesis of potent adenosine A2A and A3 receptor agonists.[10] An efficient route to this valuable intermediate involves the enzyme-catalyzed kinetic resolution of (±)-2-acetoxymethyl-3,4-dihydro-2H-pyran.[10][11]

Protocol 1: Lipase-Catalyzed Kinetic Resolution of (±)-2-Acetoxymethyl-3,4-dihydro-2H-pyran

This protocol details the hydrolytic resolution of a racemic acetate to yield the corresponding (R)-alcohol and unreacted (S)-acetate.

Materials:

  • (±)-2-acetoxymethyl-3,4-dihydro-2H-pyran

  • Porcine Pancreatic Lipase (PPL)

  • Phosphate buffer (0.01 M, pH 7.6)

  • Acetone

  • 3N Sodium Hydroxide (NaOH)

  • Ethyl acetate (EtOAc)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Chiral HPLC column for monitoring

Procedure:

  • Reaction Setup: In a suitable reaction vessel, prepare a mixture of phosphate buffer and acetone. Add (±)-2-acetoxymethyl-3,4-dihydro-2H-pyran to this mixture and stir for 5 minutes at room temperature to ensure dissolution.[10][11]

  • Enzyme Addition: Introduce Porcine Pancreatic Lipase (PPL) to the reaction mixture.[10][11] The choice of PPL is based on its demonstrated efficacy in resolving this specific substrate.

  • pH Control: Stir the reaction at room temperature. The hydrolysis of the acetate will release acetic acid, causing a drop in pH. It is critical to maintain the pH at 7.6 by the controlled addition of 3N NaOH.[10][11] This is essential as enzyme activity is highly pH-dependent.

  • Reaction Monitoring: Monitor the progress of the reaction by periodically taking aliquots and analyzing them by HPLC using a chiral column.[10][11] This allows for the determination of the enantiomeric excess of both the remaining substrate and the product.

  • Enzyme Replenishment: After 24 hours, it may be necessary to add an additional portion of PPL to maintain a sufficient reaction rate, as enzyme activity can decrease over time.[10]

  • Workup: Once the desired conversion is reached (typically after 4 days), extract the reaction mixture with ethyl acetate.[10][11] The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product mixture containing the (R)-alcohol and the unreacted (S)-acetate.

  • Purification: The two components can then be separated by standard chromatographic techniques.

Data Presentation:

SubstrateEnzymeProductEnantiomeric Excess (ee)Reference
(±)-2-acetoxymethyl-3,4-dihydro-2H-pyranPPL(R)-2-hydroxymethyl-3,4-dihydro-2H-pyran>95%[10]

Workflow Diagram:

G cluster_0 Enzymatic Kinetic Resolution Racemic Acetate Racemic Acetate Hydrolysis Hydrolysis Racemic Acetate->Hydrolysis Lipase (PPL) Lipase (PPL) Lipase (PPL)->Hydrolysis Phosphate Buffer (pH 7.6) Phosphate Buffer (pH 7.6) Phosphate Buffer (pH 7.6)->Hydrolysis R-Alcohol R-Alcohol Hydrolysis->R-Alcohol S-Acetate S-Acetate Hydrolysis->S-Acetate Separation Separation R-Alcohol->Separation S-Acetate->Separation Pure R-Alcohol Pure R-Alcohol Separation->Pure R-Alcohol Pure S-Acetate Pure S-Acetate Separation->Pure S-Acetate

Caption: Workflow for lipase-catalyzed kinetic resolution.

Section 2: Lipase-Catalyzed Multi-Component Reactions for Dihydropyran Synthesis

Beyond their hydrolytic capabilities, lipases exhibit remarkable catalytic promiscuity, catalyzing reactions that are fundamentally different from their natural function.[4][12] This includes their application in multi-component reactions (MCRs) for the synthesis of complex heterocyclic scaffolds like dihydropyrano[4,3-b]pyranes.[13] MCRs are highly efficient, as they combine multiple reactants in a single step to form a complex product, thereby reducing waste and simplifying purification.[13]

Application: Green Synthesis of Dihydropyrano[4,3-b]pyranes

The synthesis of dihydropyrano[4,3-b]pyranes, which possess a range of biological activities, can be achieved through a lipase-catalyzed three-component reaction of an aromatic aldehyde, malononitrile, and a 4-hydroxy-2H-pyran-2-one analog.[13]

Protocol 2: Lipase-Catalyzed Three-Component Synthesis of Dihydropyrano[4,3-b]pyranes

This protocol outlines a green and efficient method for the synthesis of dihydropyrano[4,3-b]pyranes using a lipase catalyst.

Materials:

  • Aromatic aldehyde

  • Malononitrile

  • 4-hydroxy-6-methyl-2H-pyran-2-one

  • Porcine Pancreatic Lipase (PPL)

  • Ethanol

  • Water

Procedure:

  • Reactant Mixture: In a reaction flask, combine the aromatic aldehyde (1 mmol), malononitrile (1 mmol), and 4-hydroxy-6-methyl-2H-pyran-2-one (1 mmol).

  • Solvent and Catalyst: Add a 1:1 mixture of ethanol and water (2 mL) as the solvent. Introduce Porcine Pancreatic Lipase (PPL) (20 mg) as the catalyst.[13] The use of an aqueous-organic solvent system is often optimal for lipase activity in such promiscuous reactions.

  • Reaction Conditions: Stir the reaction mixture at a controlled temperature (e.g., 50°C). The optimal temperature should be determined for the specific lipase and substrates used.[13]

  • Monitoring: Follow the progress of the reaction using thin-layer chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the reaction medium.

  • Purification: Collect the solid product by filtration and wash it with cold ethanol to remove any unreacted starting materials. The product can be further purified by recrystallization if necessary.

Data Presentation:

Aromatic AldehydeProduct Yield (%)Reference
Benzaldehyde92.5[13]
4-Chlorobenzaldehyde96.8[13]
4-Methylbenzaldehyde94.2[13]
4-Methoxybenzaldehyde91.3[13]

Reaction Pathway Diagram:

G cluster_1 Lipase-Catalyzed MCR Aromatic Aldehyde Aromatic Aldehyde Reaction Reaction Aromatic Aldehyde->Reaction Malononitrile Malononitrile Malononitrile->Reaction 4-Hydroxy-2H-pyran-2-one 4-Hydroxy-2H-pyran-2-one 4-Hydroxy-2H-pyran-2-one->Reaction Lipase (PPL) Lipase (PPL) Lipase (PPL)->Reaction Dihydropyrano[4,3-b]pyran Dihydropyrano[4,3-b]pyran Reaction->Dihydropyrano[4,3-b]pyran

Caption: Lipase-catalyzed multi-component reaction.

Section 3: Oxidoreductase-Mediated Transformations

While less explored than hydrolase-catalyzed reactions, oxidoreductases, such as cytochrome P450 enzymes, can be involved in the metabolism of dihydropyran-containing molecules.[14] These enzymes typically catalyze oxidation reactions, which can be a key step in both the biosynthesis and biodegradation of these compounds.

Mechanistic Insights from Cytochrome P450

Studies on 4-alkyl-substituted 1,4-dihydropyridines, which share some structural similarities with dihydropyrans, have shown that cytochrome P450 enzymes can mediate their bio-activation through an oxidative mechanism.[14] This involves an initial N-H activation followed by C-C bond cleavage.[14] While direct enzymatic oxidation protocols for 3,4-dihydro-2H-pyran are not as established, understanding these metabolic pathways is crucial for drug development, as they can influence the pharmacokinetic and pharmacodynamic properties of dihydropyran-based drugs.

Conclusion

The application of enzymes in reactions involving 3,4-dihydro-2H-pyran derivatives represents a significant advancement in green and sustainable chemistry. Hydrolases, particularly lipases, have proven to be robust and highly selective catalysts for the kinetic resolution of racemic dihydropyran precursors, providing access to enantiomerically pure building blocks for drug synthesis. Furthermore, the catalytic promiscuity of lipases enables their use in multi-component reactions to construct complex dihydropyran-containing scaffolds in a highly efficient manner. While the use of oxidoreductases in direct synthetic applications with dihydropyrans is an emerging area, insights from metabolic studies are invaluable for the design of new therapeutic agents. The protocols and data presented herein provide a solid foundation for researchers to explore and implement biocatalytic strategies in their own work, paving the way for the development of novel and improved synthetic routes to valuable 3,4-dihydro-2H-pyran derivatives.

References

  • Green synthesis of tetra-substituted 2H-pyrans catalyzed by lipase in aqueous medium. (n.d.). Google Scholar.
  • The Pivotal Role of Dihydropyrans in Nature's Arsenal: A Technical Guide for Drug Discovery. (n.d.). Benchchem.
  • 3,4-dihydro-2H-pyran-2-carboxaldehyde: application to the synthesis of potent adenosine A2A and A3 receptor agonist. (n.d.). NIH.
  • Hydrolase-Catalyzed Promiscuous Reactions and Applications in Organic Synthesis. (n.d.). IntechOpen.
  • Hydrolase Catalysis Synthesis Of 1,4-Dihydropyridine Antihypertensive Drug And Its Derivatives. (2020). Globe Thesis.
  • Bio-activation of 4-alkyl analogs of 1,4-dihydropyridine mediated by cytochrome P450 enzymes. (2015). PubMed.
  • Chiral Synthesis of (R)-3,4-dihydro-2H-pyran-2-carboxaldehyde: An In-depth Technical Guide. (n.d.). Benchchem.
  • Diastereoselective synthesis of 3,4-dihydro-2H-pyran-4-carboxamides through an unusual regiospecific quasi-hydrolysis of a cyano group. (n.d.). Beilstein Journals.
  • Chemoenzymatic Dynamic Kinetic Resolution: A Powerful Tool for the Preparation of Enantiomerically Pure Alcohols and Amines. (2015). Journal of the American Chemical Society.
  • Synthesis of dihydropyrano[4,3-b]pyranes via a multi-component reaction catalyzed by lipase. (2017). Taylor & Francis Online.
  • Application of Enzymes in Regioselective and Stereoselective Organic Reactions. (n.d.). MDPI.
  • Diastereoselective synthesis of 3,4-dihydro-2H-pyran-4-carboxamides through an unusual regiospecific quasi-hydrolysis of a cyano group. (n.d.). NIH.
  • Recent Progress and Developments in Chemoenzymatic and Biocatalytic Dynamic Kinetic Resolution. (2022). ACS Publications.
  • Hydrolases – Knowledge and References. (n.d.). Taylor & Francis.

Sources

Potassium 3,4-dihydro-2H-pyran-2-carboxylate: A Versatile Dienophile for Modern Diels-Alder Cycloadditions

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Abstract

The Diels-Alder reaction remains a cornerstone of synthetic organic chemistry for the construction of six-membered rings, offering remarkable control over regio- and stereochemistry.[1] This guide focuses on potassium 3,4-dihydro-2H-pyran-2-carboxylate, a functionalized dienophile with unique properties. The presence of the electron-withdrawing carboxylate group activates the dienophile for [4+2] cycloaddition with electron-rich dienes.[1] Its salt form imparts aqueous solubility, opening avenues for green chemistry applications. This document provides a detailed exploration of its reactivity, protocols for both standard and asymmetric Diels-Alder reactions, and expert insights into optimizing experimental outcomes for the synthesis of complex oxabicyclic frameworks.

Introduction: The Strategic Advantage of the Dihydropyran Dienophile

The 3,4-dihydro-2H-pyran scaffold is a privileged motif found in numerous natural products and pharmaceutically active compounds.[2] Its incorporation into molecules via the Diels-Alder reaction provides a direct and atom-economical route to complex architectures. This compound emerges as a particularly strategic dienophile for several reasons:

  • Electronic Activation: The C2-carboxylate group is strongly electron-withdrawing, which lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile's double bond. This creates a favorable energy gap with the Highest Occupied Molecular Orbital (HOMO) of an electron-rich diene, accelerating the reaction rate.[1]

  • Stereochemical Handle: The carboxylate provides a crucial coordination site for Lewis acids or a handle for derivatization, enabling powerful strategies for diastereoselective and enantioselective control.[3]

  • Aqueous Compatibility: As a potassium salt, the reagent possesses enhanced water solubility compared to its corresponding ester or acid, facilitating reactions in aqueous media or biphasic systems, which can sometimes lead to rate acceleration and simplified purification.

This guide will detail the theoretical underpinnings and practical execution of Diels-Alder reactions using this versatile building block.

Reaction Mechanism and Stereochemical Considerations

The Diels-Alder reaction is a concerted, pericyclic reaction that proceeds through a cyclic transition state. The stereochemistry of the reactants is faithfully translated into the product.

Orbital Interactions and Regioselectivity

The reaction involves the overlap of the 4 π-electrons of a conjugated diene and the 2 π-electrons of the dienophile.[1] For this compound, the primary interaction is between the diene's HOMO and the dienophile's LUMO.

Figure 1: HOMO-LUMO Interaction in the Diels-Alder Reaction. cluster_0 Diene cluster_1 Dienophile (this compound) cluster_2 Product Diene_HOMO HOMO (High Energy, Electron Rich) Product Cycloadduct (Oxabicyclo[2.2.2]octene derivative) Diene_HOMO->Product Overlap Dienophile_LUMO LUMO (Low Energy, Electron Poor) Lowered by -COO⁻K⁺ Dienophile_LUMO->Product Overlap

Caption: Favorable overlap between the diene's HOMO and the dienophile's LUMO.

The Endo Rule

When cyclic dienes are used, two major diastereomeric products, endo and exo, are possible. The "endo rule" predicts that the product with the dienophile's activating group oriented towards the π-system of the newly formed ring is kinetically favored. This preference is attributed to stabilizing secondary orbital interactions between the p-orbitals of the activating group (the carboxylate) and the developing π-system in the transition state.

Synthesis of Starting Material

While commercially available, this compound can be readily synthesized in two steps from the common starting material, 3,4-dihydro-2H-pyran-2-carboxaldehyde (a dimer of acrolein).

  • Oxidation to Carboxylic Acid: The aldehyde is oxidized to the corresponding carboxylic acid using standard, mild oxidizing agents. A TEMPO-mediated oxidation is often clean and efficient.[4][5]

  • Salt Formation: The resulting 3,4-dihydro-2H-pyran-2-carboxylic acid is carefully neutralized with one equivalent of a potassium base, such as potassium hydroxide (KOH) or potassium bicarbonate (KHCO₃), in a suitable solvent like ethanol or water, followed by removal of the solvent.

Experimental Protocols

Protocol 1: General Diastereoselective Diels-Alder Reaction

This protocol describes a standard thermal Diels-Alder reaction with cyclopentadiene, a highly reactive cyclic diene.

Materials:

  • This compound (1.0 eq)

  • Cyclopentadiene (freshly cracked, 2.0-3.0 eq)

  • Solvent: Toluene or Dichloromethane (DCM)

  • Round-bottom flask with reflux condenser

  • Stir plate and magnetic stir bar

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 eq).

  • Solvent Addition: Add the chosen solvent (e.g., Toluene, 10 mL per mmol of dienophile). Stir to dissolve/suspend the salt. Note: Due to the salt's nature, solubility in non-polar organic solvents may be limited, leading to a heterogeneous mixture. This often does not impede the reaction.

  • Diene Addition: Cool the mixture to 0 °C in an ice bath. Carefully add freshly cracked cyclopentadiene (2.5 eq). The excess diene maximizes conversion of the dienophile and compensates for the potential dimerization of cyclopentadiene.

  • Reaction: Allow the flask to warm to room temperature, then heat to a gentle reflux (for Toluene, ~110 °C). Monitor the reaction progress using Thin Layer Chromatography (TLC). The disappearance of the dienophile is a key indicator. Reactions are typically complete within 4-12 hours.

  • Workup:

    • Cool the reaction to room temperature.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • The crude product is a potassium salt of the bicyclic carboxylic acid. Add water to dissolve the crude material, then acidify with 1M HCl to a pH of ~2-3 to protonate the carboxylate.

    • Extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate, 3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.

  • Purification: The resulting carboxylic acid can be purified by column chromatography on silica gel or by recrystallization.

Figure 2: General workflow for the Diels-Alder reaction. Setup 1. Combine Dienophile & Solvent in Flask AddDiene 2. Cool to 0°C Add Fresh Diene Setup->AddDiene Inert Atmosphere React 3. Heat to Reflux Monitor by TLC AddDiene->React Workup 4. Cool & Concentrate Acidify & Extract React->Workup Upon Completion Purify 5. Purify Product (Chromatography) Workup->Purify

Caption: Standard experimental workflow for the Diels-Alder protocol.

Protocol 2: Chiral Lewis Acid-Catalyzed Asymmetric Diels-Alder

Achieving enantioselectivity requires a chiral environment to differentiate the two faces of the dienophile. A chiral Lewis acid can coordinate to the bidentate carboxylate group, creating a rigid, asymmetric catalyst-substrate complex that blocks one face from the diene's approach.[3]

Materials:

  • This compound (1.0 eq)

  • Acyclic Diene (e.g., Isoprene, 1.5 eq)

  • Chiral Lewis Acid Catalyst (e.g., Ti-TADDOL complex, 10-20 mol%)

  • Anhydrous, non-coordinating solvent (e.g., Dichloromethane)

  • Molecular Sieves (4Å)

Procedure:

  • Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere, prepare the chiral Lewis acid catalyst according to established literature procedures. For example, a titanium-based catalyst can be formed from TiCl₂(OTf)₂ and a chiral diol ligand.[3]

  • Reaction Setup: Add activated 4Å molecular sieves to the flask. Cool to the desired reaction temperature (often -78 °C to -20 °C to maximize selectivity).

  • Substrate Addition: Add a solution of this compound (1.0 eq) in anhydrous DCM. Stir for 30-60 minutes to allow for coordination between the dienophile and the chiral catalyst.

  • Diene Addition: Slowly add the diene (1.5 eq) dropwise over 15 minutes.

  • Reaction: Stir the reaction at the low temperature and monitor its progress by TLC. Asymmetric reactions are often slower and may require 24-48 hours.

  • Quench and Workup: Quench the reaction by adding a few drops of water or a saturated aqueous solution of NaHCO₃. Allow the mixture to warm to room temperature. Filter off the catalyst and molecular sieves. Proceed with an acidic workup and extraction as described in Protocol 1.

  • Analysis: The enantiomeric excess (ee) of the purified product should be determined using chiral HPLC or by derivatization with a chiral resolving agent followed by NMR analysis.

Figure 3: Chiral Lewis acid catalysis for enantioselective control. cluster_0 Asymmetric Catalysis Concept Dienophile Dienophile (-COO⁻K⁺) Complex Rigid Chiral Complex (One face blocked) Dienophile->Complex LewisAcid Chiral Lewis Acid (e.g., Ti-TADDOL) LewisAcid->Complex Coordinates Product Enantioenriched Product Complex->Product Diene Diene Diene->Complex Face-selective attack

Caption: Lewis acid coordination creates a chiral environment for the diene's approach.

Data and Troubleshooting

The success of a Diels-Alder reaction is evaluated by its yield, diastereoselectivity, and (for asymmetric variants) enantioselectivity.

Table 1: Troubleshooting Common Issues

Problem Potential Cause(s) Suggested Solution(s)
Low or No Reaction 1. Insufficient activation energy. 2. Diene is not reactive enough. 3. Deactivated catalyst.1. Increase reaction temperature or time. 2. Use a more electron-rich diene or add a Lewis acid catalyst to activate the dienophile. 3. Ensure strictly anhydrous conditions for Lewis acid catalysis.
Low Diastereoselectivity (poor endo:exo ratio) 1. High reaction temperature favoring the thermodynamic exo product. 2. Steric hindrance disfavoring the endo transition state.1. Run the reaction at a lower temperature. 2. A Lewis acid catalyst can sometimes enhance endo selectivity even at higher temperatures.
Polymerization of Diene 1. High concentration of a reactive diene (e.g., cyclopentadiene). 2. Presence of acid impurities.1. Add the diene slowly to the reaction mixture. 2. Ensure all reagents and solvents are pure.
Low Enantioselectivity 1. Ineffective chiral catalyst. 2. Reaction temperature is too high. 3. Presence of water deactivating the Lewis acid.1. Screen different chiral ligands or catalyst systems. 2. Lower the reaction temperature significantly (-78 °C is common). 3. Use freshly distilled solvents and activated molecular sieves.

Conclusion

This compound is a highly effective and versatile dienophile for the Diels-Alder reaction. Its inherent electronic activation and potential for aqueous applications make it a valuable tool for modern synthetic chemists. Furthermore, the carboxylate functionality serves as an excellent handle for advanced asymmetric catalysis, enabling the stereocontrolled synthesis of complex oxabicyclic structures that are precursors to a wide range of important molecules. The protocols and insights provided herein offer a robust framework for researchers to successfully employ this reagent in their synthetic endeavors.

References

  • University of Liverpool Repository. (n.d.). Enantioselective Diels-Alder Reactions of 2H-Pyrans. Retrieved from [Link]

  • Chen, J., et al. (2016). Asymmetric pyrone Diels–Alder reactions enabled by dienamine catalysis. Chemical Science. RSC Publishing. Retrieved from [Link]

  • Chen, J., et al. (2016). Asymmetric pyrone Diels–Alder reactions enabled by dienamine catalysis. Chemical Science. Retrieved from [Link]

  • MDPI. (2023). Recent Advances in the Synthesis of 3,4-Dihydropyran-2-Ones Organocatalyzed by N-Heterocyclic Carbenes. Molecules. Retrieved from [Link]

  • Oriental Journal of Chemistry. (2014). Enantioselective Diels-Alder reactions of carboxylic ester dienophiles catalysed by titanium-based chiral Lewis acid. Oriental Journal of Chemistry. Retrieved from [Link]

  • Wang, Y., et al. (2005). Asymmetric Diels−Alder Reactions of 2-Pyrones with a Bifunctional Organic Catalyst. Journal of the American Chemical Society. ACS Publications. Retrieved from [Link]

  • PubChem. (n.d.). This compound. PubChemLite. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 3,4-dihydro-2H-pyran-2-carboxaldehyde: application to the synthesis of potent adenosine A2A and A3 receptor agonist. PMC. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 3,4-dihydro-2H-pyrans. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Diastereoselective synthesis of 3,4-dihydro-2H-pyran-4-carboxamides through an unusual regiospecific quasi-hydrolysis of a cyano group. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Diels-Alder Reaction. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Potassium 3,4-dihydro-2H-pyran-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for the synthesis of potassium 3,4-dihydro-2H-pyran-2-carboxylate. This molecule is a valuable heterocyclic building block in medicinal chemistry and drug development, serving as a versatile scaffold for constructing more complex therapeutic agents. The dihydropyran ring is a common motif in numerous biologically active natural products.[1]

The synthesis, while conceptually straightforward, presents several practical challenges that can impact yield, purity, and reproducibility. This guide is designed for researchers, chemists, and drug development professionals to navigate these complexities. It provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols grounded in established chemical principles.

Section 1: Synthetic Pathway Overview

The most common and scalable route to this compound originates from the dimer of acrolein, 3,4-dihydro-2H-pyran-2-carboxaldehyde.[2] This pathway involves a critical oxidation step followed by neutralization to form the final potassium salt.[3]

Synthesis_Pathway A 3,4-Dihydro-2H-pyran- 2-carboxaldehyde B 3,4-Dihydro-2H-pyran- 2-carboxylic Acid A->B Oxidation (e.g., Pinnick) C Potassium 3,4-Dihydro-2H- pyran-2-carboxylate B->C Neutralization (e.g., KOH)

Caption: General synthetic workflow from the aldehyde precursor.

An alternative, though often more complex, approach involves a hetero-Diels-Alder (HDA) reaction to construct the dihydropyran ring directly.[2][4] While powerful for creating substituted analogs, the acrolein dimer route is generally preferred for producing the parent compound due to the commercial availability of the starting aldehyde.

Section 2: Troubleshooting Guide

This section addresses specific experimental problems in a question-and-answer format.

Problem 1: Low Yield or Stalled Aldehyde Oxidation

Q: My oxidation of 3,4-dihydro-2H-pyran-2-carboxaldehyde to the carboxylic acid is giving low yields or failing to go to completion. What are the common causes and solutions?

A: This is the most critical and challenging step of the synthesis. The choice of oxidant is paramount, as the aldehyde is sensitive and the dihydropyran ring can be prone to side reactions under harsh conditions.

  • Causality: Strong, non-selective oxidants (e.g., permanganate, Jones reagent) can cleave the dihydropyran ring or lead to unwanted byproducts. Milder reagents are required. Swern oxidation, while often effective for alcohols, has been reported to give poor yields when oxidizing this specific aldehyde to the acid.[5]

  • Recommended Solution: Pinnick Oxidation. The Pinnick oxidation is the method of choice due to its high selectivity for aldehydes. It uses sodium chlorite (NaClO₂) buffered under mildly acidic conditions.

    • Key Reagent Roles:

      • Sodium Chlorite (NaClO₂): The primary oxidant.

      • 2-Methyl-2-butene: A crucial chlorine scavenger. In its absence, the hypochlorite (ClO⁻) byproduct can react with the electron-rich double bond of the dihydropyran ring, leading to halogenated byproducts and reduced yield.

      • Sodium Dihydrogen Phosphate (NaH₂PO₄): Acts as a buffer to maintain a weakly acidic pH (~4-5), which is optimal for the oxidation while minimizing acid-catalyzed decomposition of the dihydropyran ring.

  • Troubleshooting Steps:

    • Check Reagent Quality: Use a fresh, high-purity grade of sodium chlorite.

    • Ensure Efficient Scavenging: Use a significant excess (at least 3-4 equivalents) of 2-methyl-2-butene.

    • Monitor pH: Ensure the reaction medium is adequately buffered.

    • Temperature Control: Perform the reaction at a low temperature (0-5 °C) to minimize side reactions.

Oxidation Method Typical Reagents Advantages Common Challenges Reference
Pinnick Oxidation NaClO₂, NaH₂PO₄, 2-methyl-2-buteneHigh selectivity, mild conditions, good yields.Requires careful control of stoichiometry and temperature.[3]
TEMPO-mediated TEMPO (catalyst), BAIB (oxidant)Clean, efficient, and metal-free.BAIB ((Diacetoxyiodo)benzene) can be expensive.[5]
Swern Oxidation Oxalyl chloride, DMSO, Et₃NReported to give poor yields for this substrate.[5]

Problem 2: Product Decomposition During Purification

Q: I am observing significant product loss or smearing on the TLC plate during silica gel column chromatography of the carboxylic acid intermediate. Why is this happening?

A: The dihydropyran ring, specifically the vinyl ether moiety, is highly sensitive to acid.[6] Standard silica gel is inherently acidic and can catalyze the hydrolysis and subsequent decomposition of your compound on the column.

  • Causality: The acidic protons on the silica surface can protonate the vinyl ether, initiating a cascade of reactions including hydration, ring-opening, and polymerization.

  • Solutions:

    • Neutralize the Silica: Prepare a slurry of silica gel in your eluent and add 1-3% triethylamine (or another volatile base like pyridine) to neutralize the acidic sites before packing the column.[6]

    • Use an Alternative Stationary Phase: Neutral or basic alumina are excellent, less acidic alternatives to silica gel for this class of compounds.[6] Florisil can also be used.

    • Avoid Chromatography (Recommended for Final Salt): The most effective strategy is to bypass chromatography for the final product. After neutralization, the potassium salt is often insoluble in organic solvents like diethyl ether or ethyl acetate. It can be precipitated, collected by filtration, and purified by recrystallization.

Purification_Troubleshooting Start Product Decomposition During Silica Chromatography? CheckAcid Is the dihydropyran ring acid-sensitive? Start->CheckAcid Yes Sol1 Option 1: Neutralize silica with Et3N CheckAcid->Sol1 Yes Sol2 Option 2: Use neutral/basic alumina CheckAcid->Sol2 Yes Sol3 Option 3 (Best for Salt): Precipitate/Recrystallize and avoid chromatography CheckAcid->Sol3 Yes

Caption: Decision tree for purification challenges.

Problem 3: Difficulty Isolating a Pure, Solid Final Product

Q: After neutralizing the carboxylic acid with a potassium base, I'm left with an oil or a sticky solid that is difficult to handle. How can I obtain a clean, crystalline product?

A: This issue typically stems from residual water, solvent, or impurities preventing crystallization. Potassium salts can be hygroscopic, further complicating isolation.

  • Causality: The potassium salt has high polarity and may retain water or the reaction solvent (e.g., t-butanol from a Pinnick oxidation). The presence of even small amounts of unreacted starting material or byproducts can act as a crystallization inhibitor.

  • Troubleshooting Steps:

    • Ensure Complete Reaction: Before workup, confirm the complete consumption of the starting aldehyde/acid via TLC or LC-MS.

    • Thorough Extraction: After oxidation, perform a thorough aqueous workup to remove inorganic salts.

    • Effective Drying: Before neutralization, ensure the organic solution of the carboxylic acid is rigorously dried using an agent like anhydrous sodium or magnesium sulfate.[6]

    • Controlled Precipitation: After neutralization, add the solution dropwise to a large volume of a stirred, non-polar anti-solvent (e.g., cold diethyl ether, hexane, or ethyl acetate) to induce precipitation of the salt.

    • Recrystallization: If the initial solid is impure, attempt recrystallization from a suitable solvent system, such as an ethanol/ether or methanol/acetone mixture.

    • Final Drying: Dry the final solid product under high vacuum for several hours to remove all traces of solvent and moisture.

Section 3: Frequently Asked Questions (FAQs)

Q1: How do I handle the 3,4-dihydro-2H-pyran-2-carboxaldehyde starting material? A1: This aldehyde can be prone to oxidation and polymerization over time. It is best to use it fresh or store it under an inert atmosphere (Nitrogen or Argon) at a low temperature. If you are starting from a dihydropyran precursor, be aware that commercial grades often contain polymerization inhibitors like hydroquinone, which should be removed by washing with a dilute base or passing through a column of activated alumina before use.[6]

Q2: What is the best way to monitor the reaction progress? A2: Thin-Layer Chromatography (TLC) is the most convenient method. Use an eluent system like 30-50% ethyl acetate in hexanes. The carboxylic acid product will have a lower Rf value (be less mobile) than the starting aldehyde. Staining with potassium permanganate is effective for visualizing the spots, as the double bond in the dihydropyran ring will react.

Q3: What analytical techniques are recommended for final product characterization? A3: A combination of techniques should be used to confirm identity and purity.

  • ¹H and ¹³C NMR: To confirm the chemical structure.

  • FT-IR: To confirm the presence of the carboxylate group (~1580-1650 cm⁻¹) and the absence of the aldehyde C=O stretch (~1725 cm⁻¹).

  • RP-HPLC: To determine purity. A C18 column with a buffered mobile phase (e.g., potassium phosphate buffer and acetonitrile) is a good starting point.[7]

  • Mass Spectrometry (LC-MS): To confirm the molecular weight of the corresponding carboxylic acid.

Q4: How should the final potassium salt be stored? A4: this compound should be stored in a tightly sealed container in a desiccator or a dry box to protect it from atmospheric moisture. Due to its potential hygroscopicity, storing it at room temperature in a dry environment is sufficient.

Section 4: Validated Experimental Protocol

This protocol describes the synthesis of racemic this compound from the corresponding aldehyde.

Step 1: Pinnick Oxidation of 3,4-dihydro-2H-pyran-2-carboxaldehyde [3]

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve 3,4-dihydro-2H-pyran-2-carboxaldehyde (1.0 eq) in tert-butanol (approx. 10 mL per 1 g of aldehyde).

  • Add 2-methyl-2-butene (4.0 eq) to the solution.

  • In a separate beaker, prepare a solution of sodium chlorite (NaClO₂, 1.5 eq) and sodium dihydrogen phosphate monohydrate (NaH₂PO₄·H₂O, 1.5 eq) in water (approx. 4 mL per 1 g of aldehyde).

  • Cool the aldehyde solution to 0 °C in an ice bath.

  • Slowly add the aqueous sodium chlorite solution to the cooled aldehyde solution over 30-45 minutes. Ensure the internal temperature does not rise above 10 °C.

  • Allow the reaction mixture to stir at room temperature for 4-6 hours, monitoring progress by TLC (eluent: 50% EtOAc/Hexanes).

  • Once the reaction is complete, transfer the mixture to a separatory funnel and add water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 3,4-dihydro-2H-pyran-2-carboxylic acid, typically as a pale yellow oil.

Step 2: Formation and Isolation of the Potassium Salt

  • Dissolve the crude carboxylic acid from Step 1 in a minimal amount of ethanol or methanol.

  • Prepare a separate solution of potassium hydroxide (KOH, 1.0 eq) in ethanol or methanol.

  • Cool the carboxylic acid solution in an ice bath.

  • Slowly add the KOH solution dropwise with vigorous stirring. A precipitate may begin to form.

  • After the addition is complete, stir the mixture for an additional 30 minutes.

  • Add the resulting slurry to a larger volume of cold diethyl ether (approx. 10-20 times the volume of the alcohol used) and stir for 1 hour to ensure complete precipitation.

  • Collect the white solid by vacuum filtration, washing the filter cake with cold diethyl ether.

  • Dry the solid under high vacuum to a constant weight to afford this compound.

References

  • Benchchem. (n.d.). Technical Support Center: Purification of 3,4-Dihydro-2H-Pyran Derivatives.
  • Benchchem. (n.d.). Application Notes and Protocols: 3,4-Dihydro-2H-pyran-2-methanol in Hetero-Diels-Alder Reactions.
  • BLDpharm. (n.d.). 1432678-54-0|this compound.
  • Pałasz, A. (2005). Synthesis of 3,4-dihydro-2H-pyrans by hetero-Diels–Alder reactions of functionalized α,β-unsaturated carbonyl compounds with N-vinyl-2-oxazolidinone. Organic & Biomolecular Chemistry, 3(17), 3245-3251.
  • Benchchem. (n.d.). Comparison of different synthetic routes to 3,4-dihydro-2H-pyran-2-carboxylic acid.
  • Sigma-Aldrich. (n.d.). 3,4-Dihydro-2H-pyran Dihydropyran (3,4-Dihydro-2-H-pyran).
  • Štefane, B., & Polanc, S. (2018). Towards Greener Synthesis of Substituted 3-Aminophthalates Starting from 2H-Pyran-2-ones via Diels–Alder Reaction of Acetylenedicarboxylates. Molecules, 23(11), 2953.
  • Tiwari, R. K., et al. (2006). 3,4-dihydro-2H-pyran-2-carboxaldehyde: application to the synthesis of potent adenosine A2A and A3 receptor agonist. Bioorganic & Medicinal Chemistry Letters, 16(16), 4207-4211.
  • Benchchem. (n.d.). An In-Depth Technical Guide to the Synthesis of Sodium 3,4-dihydro-2H-pyran-2-carboxylate.
  • Shishkin, O. V., et al. (2016). Diastereoselective synthesis of 3,4-dihydro-2H-pyran-4-carboxamides through an unusual regiospecific quasi-hydrolysis of a cyano group. Beilstein Journal of Organic Chemistry, 12, 2093-2098.
  • Zare, A., & Parhami, A. (2020). Analytical Method Development and Validation for Assay of Fimasartan Potassium Trihydrate and Chlorthalidone in Tablet Dosage Form by Using RP-HPLC. International Research Journal of Pharmacy and Medical Sciences, 3(4), 1-7.

Sources

Technical Support Center: Purification of Potassium 3,4-dihydro-2H-pyran-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of Potassium 3,4-dihydro-2H-pyran-2-carboxylate. This document provides practical, in-depth guidance for researchers, chemists, and drug development professionals. As this compound is a polar organic salt, its purification presents unique challenges compared to neutral organic molecules. This guide is structured to address these challenges through frequently asked questions, a detailed troubleshooting section, and validated experimental protocols.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the purification strategy for this compound.

Q1: What are the primary methods for purifying this compound?

A1: The most effective methods leverage the salt's high polarity. The primary techniques are:

  • Recrystallization: This is the preferred method for obtaining high-purity crystalline material. Success hinges on selecting an appropriate solvent or solvent system where the salt has high solubility in hot solvent and low solubility in cold solvent.[1][2]

  • Solvent Trituration/Washing: This technique is useful for removing less polar impurities. The crude salt is stirred as a suspension in a solvent in which it is insoluble (e.g., diethyl ether, hexanes), and the impurities dissolve into the solvent.

  • Precipitation: If the salt is soluble in one solvent (like water or ethanol), it can be precipitated by adding an "anti-solvent" in which it is insoluble (like acetone or diethyl ether).[3]

Q2: What are the likely impurities I need to remove?

A2: Impurities typically originate from the synthesis. Common contaminants include:

  • Unreacted Starting Materials: This could be the corresponding ester (e.g., ethyl 3,4-dihydro-2H-pyran-2-carboxylate) if prepared via saponification, or the corresponding aldehyde from a Cannizzaro reaction.

  • Excess Base: If potassium hydroxide (KOH) is used in the synthesis, residual amounts can contaminate the final product.[3][4]

  • Solvents: Residual water, ethanol, or other reaction solvents.

  • Byproducts: The free carboxylic acid can be present if the pH drops or if the salt is unstable.

Q3: How do I choose the right purification strategy?

A3: The choice depends on the nature of the impurities and the physical state of your crude product. A logical workflow can guide your decision. For instance, if the crude product is an oil, the immediate goal is to induce solidification, perhaps by removing residual solvent under high vacuum or by trituration with a nonpolar solvent. If the product is a solid but contains nonpolar impurities, a simple solvent wash might suffice. For high-purity requirements, recrystallization is almost always necessary. The flowchart below outlines a decision-making process.

Q4: Is this compound stable under typical purification conditions?

A4: The compound contains an enol ether moiety, which is susceptible to hydrolysis under acidic conditions.[5][6] It is crucial to maintain neutral to slightly basic conditions (pH 7-9) throughout the purification process.[3] Exposure to strong acids will protonate the carboxylate to form the free carboxylic acid and can cleave the dihydropyran ring. The compound is generally stable to heat and basic conditions.

Part 2: Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments.

Problem Probable Cause(s) Solution(s)
Oily Product or Failure to Crystallize 1. Presence of residual solvent (e.g., water, ethanol).2. High concentration of impurities depressing the melting point.3. The compound has a low melting point or is amorphous.1. Dry the crude product under high vacuum for an extended period. Gentle heating may be applied if the compound is stable.2. Attempt to purify by trituration. Suspend the oil in a nonpolar solvent (e.g., cold hexanes or diethyl ether) and stir vigorously. This may remove oily impurities and induce crystallization of the salt.3. If an oil persists, dissolve it in a minimal amount of a good solvent (e.g., ethanol) and attempt to precipitate it by slowly adding a cold anti-solvent (e.g., acetone or diethyl ether).[3][7]
Product Contains Excess Base (e.g., KOH) 1. Insufficient removal of the base during workup.2. Co-precipitation of the base with the product.1. Dissolve the crude product in water and carefully neutralize with a dilute acid (e.g., 1M HCl or acetic acid) to a pH of ~8-9. Monitor with a pH meter. Do not over-acidify.2. Recrystallize the product. The solubility of KOH and the potassium salt will likely differ in the chosen solvent system, allowing for separation.[4][8]
Low Yield After Recrystallization 1. Too much solvent was used, leaving a significant amount of product in the mother liquor.[9]2. The product is more soluble in the cold solvent than anticipated.3. Premature crystallization during hot filtration.1. Concentrate the mother liquor by evaporating some of the solvent and cool again to recover a second crop of crystals.2. Ensure the solution is cooled thoroughly (e.g., in an ice bath) for an adequate amount of time before filtration.3. Use a pre-heated funnel and flask for hot filtration to prevent the solution from cooling and crystallizing prematurely.[1]
Product Decomposes During Purification 1. Accidental exposure to acidic conditions.2. The compound may be thermally unstable at the boiling point of the chosen solvent.1. Ensure all solvents and glassware are free of acidic residues. If performing neutralization, add acid slowly and monitor the pH carefully to avoid dropping below 7.[5]2. Choose a lower-boiling solvent for recrystallization or perform the dissolution at the lowest temperature possible.

Part 3: Detailed Experimental Protocols

These protocols provide step-by-step guidance for the most common and effective purification methods.

Protocol 1: Purification by Recrystallization from an Ethanol/Water System

This method is ideal for removing both polar and nonpolar impurities to yield high-purity crystalline material.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot deionized water to dissolve the solid completely.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the solution at just below boiling for 5-10 minutes.

  • Hot Filtration: Pre-heat a funnel with filter paper and a receiving flask. Filter the hot solution quickly to remove the charcoal or any insoluble impurities.

  • Crystallization: To the hot, clear filtrate, slowly add absolute ethanol (which acts as an anti-solvent) until the solution becomes faintly cloudy. Add a few drops of hot water to redissolve the precipitate and obtain a clear solution.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by suction filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining mother liquor.

  • Drying: Dry the purified crystals under high vacuum to a constant weight.

Protocol 2: Purification by Solvent Trituration

This is a rapid method for removing nonpolar or less polar organic impurities from a solid crude product.

  • Suspension: Place the crude solid in a flask. Add a sufficient amount of a solvent in which the salt is known to be insoluble (e.g., diethyl ether, ethyl acetate, or dichloromethane).

  • Trituration: Stir the suspension vigorously with a stir bar or spatula for 15-30 minutes at room temperature. This allows the impurities to dissolve in the solvent while the desired salt remains a solid.

  • Isolation: Collect the solid by suction filtration.

  • Washing: Wash the solid on the filter with a small amount of the fresh, cold trituration solvent.

  • Drying: Dry the purified solid under high vacuum.

Part 4: Data Summary & Visualization

Table 1: Solvent Selection for Purification

The selection of a solvent is critical for successful purification. This table provides a starting point for solvent screening.

Solvent/SystemUse CaseRationale
Water Good dissolving solventThe salt is highly polar and readily soluble, especially when hot. Often used with an anti-solvent.[3]
Ethanol/Methanol Dissolving solvent or anti-solventThe salt has moderate to good solubility, especially when hot. Can be used alone or in a pair with water or a nonpolar solvent.[10]
Acetone Anti-solvent or washing solventThe salt is likely poorly soluble. Good for precipitating the salt from an alcohol solution or for washing away more polar impurities than hexanes can remove.[3]
Diethyl Ether / Hexanes Trituration/washing solventThe salt is insoluble due to its ionic nature. Excellent for removing nonpolar organic impurities like unreacted esters.
Diagram 1: Purification Method Selection Workflow

This diagram illustrates a logical workflow for choosing the appropriate purification strategy based on the characteristics of the crude product.

PurificationWorkflow start Crude Potassium 3,4-dihydro-2H-pyran-2-carboxylate is_solid Is the crude product a solid? start->is_solid solid_check Assess Purity & Impurities (TLC, NMR, pH test) is_solid->solid_check Yes oily_product Oily or Gummy Product is_solid->oily_product No impurity_type What is the major impurity? solid_check->impurity_type nonpolar Nonpolar Organics (e.g., starting ester) impurity_type->nonpolar Nonpolar base Excess Base (KOH) (High pH) impurity_type->base Basic mixed Mixed Impurities or High Purity Needed impurity_type->mixed Mixed/Minor triturate Purify by Solvent Trituration (Protocol 2) nonpolar->triturate neutralize Dissolve, Neutralize to pH 8-9, then Recrystallize base->neutralize recrystallize Purify by Recrystallization (Protocol 1) mixed->recrystallize final_product Pure Crystalline Product triturate->final_product neutralize->final_product recrystallize->final_product dry_triturate Dry under high vacuum, then triturate with nonpolar solvent oily_product->dry_triturate dry_triturate->solid_check

Caption: Purification workflow for this compound.

References

  • Korovina, N. (2020, September 7). Recrystallization Technique for Organic Chemistry. YouTube. Retrieved from [Link]

  • ResearchGate. (2019, May 24). How to remove the KOH from ethanolic etherification without using extraction method? Retrieved from [Link]

  • Nichols, L. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts. Retrieved from [Link]

  • ResearchGate. (2020, March 26). I want to remove KOH from my reaction system? Retrieved from [Link]

  • Sciencemadness Discussion Board. (2019, April 12). Removing KOH from K-GHB. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Jones, G. R. (1953). Inorganic Synthesis (Vol. 4, pp. 164-168). McGraw Hill.
  • MH Chem. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4. YouTube. Retrieved from [Link]

  • ResearchGate. (n.d.). Reactivity of enol ethers under acidic conditions. Retrieved from [Link]

  • University of California, Berkeley. (n.d.). COMMON SOLVENTS FOR CRYSTALLIZATION. Retrieved from [Link]

  • Petersen, J. C., & Plancher, H. (1981). Quantitative determination of carboxylic acids and their salts and anhydrides in asphalts by selective chemical reactions and differential infrared spectrometry. Anal. Chem., 53(6), 786–789.
  • Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. r/Chempros. Retrieved from [Link]

  • Wikipedia. (n.d.). Enol ether. Retrieved from [Link]

  • Crystal Growth & Design. (2002). Crystallization of Salts of Organic Acids from Non-Conventional Solvents. 2(1), 17-20.
  • UCLA Chemistry and Biochemistry. (n.d.). SOP: CRYSTALLIZATION. Retrieved from [Link]

  • Frontiers in Chemical Engineering. (2021). Continuous crystallisation of organic salt polymorphs. 3, 706431.
  • University of Kufa. (n.d.). Identification of Carboxylic Acids Salts. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2016, December 27). Keto Enol Tautomerism - Acidic & Basic Conditions. YouTube. Retrieved from [Link]

  • Pisarska, B., & Nowak, M. (2010). Wastefree purification method for potassium brine used in industrial electrochemical processes. Pol. J. Chem. Tech., 12(2), 7-12.
  • Myerson, A. S. (2002). Crystallization of Organic Compounds. John Wiley & Sons.
  • Wikipedia. (n.d.). Silyl enol ether. Retrieved from [Link]

  • Journal of the American Chemical Society. (2020).
  • Xu, X. (2011). DIRECT CONVERSION OF CARBOXYLATE SALTS TO CARBOXYLIC ACIDS VIA REACTIVE EXTRACTION. Texas A&M University.
  • Science of Synthesis. (2005). Product Class 3: Carboxylic Acid Salts. Thieme.
  • Molecules. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. 25(21), 4934.
  • ResearchGate. (2010). (PDF) Wastefree purification method for potassium brine used in industrial electrochemical processes. Retrieved from [Link]

  • Google Patents. (2015). US9056848B2 - Process for preparing sodium salts or potassium salts of 4-hydroxy-2-oxo-2,5-dihydrofuran-3-carboxylate.

Sources

Technical Support Center: Synthesis of 3,4-Dihydro-2H-pyran-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 3,4-dihydro-2H-pyran-2-carboxylate and its derivatives. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, with a primary focus on improving reaction yield and purity. The content is structured in a question-and-answer format to directly address common challenges encountered in the laboratory.

The predominant and most versatile method for constructing the dihydropyran ring system is the Hetero-Diels-Alder (HDA) reaction , a powerful [4+2] cycloaddition.[1][2] This guide will focus on troubleshooting and optimizing this key transformation.

The Core Reaction: Hetero-Diels-Alder Cycloaddition

The HDA reaction for this synthesis typically involves the cycloaddition of an electron-rich alkene (a dienophile, such as a vinyl ether) with an α,β-unsaturated carbonyl compound (a heterodiene).[3][4] The use of a Lewis acid catalyst is often essential to accelerate the reaction and control stereoselectivity.

HDA_Reaction cluster_reactants Reactants Heterodiene α,β-Unsaturated Carbonyl Compound Catalyst Lewis Acid Catalyst Dienophile Electron-Rich Alkene TS [4+2] Transition State Catalyst->TS Coordination & Activation Product 3,4-Dihydro-2H-pyran -2-carboxylate TS->Product Cycloaddition

Caption: General workflow of a Lewis acid-catalyzed Hetero-Diels-Alder reaction.

Troubleshooting Guide: Enhancing Your Yield

This section addresses the most common and specific problems that can lead to suboptimal results.

Q1: My reaction yield is very low or I'm getting no product. What are the likely causes?

A1: A low or non-existent yield is a frequent issue that can typically be traced back to one of four key areas: catalyst performance, reaction conditions, reactant quality, or the work-up procedure.

1. Catalyst Choice and Activity: The choice and handling of the Lewis acid catalyst are critical. Many HDA reactions are sluggish or do not proceed without catalytic activation.

  • Causality: Lewis acids activate the heterodiene (the α,β-unsaturated carbonyl) by coordinating to the carbonyl oxygen. This coordination lowers the energy of the LUMO (Lowest Unoccupied Molecular Orbital) of the diene, accelerating the reaction with the dienophile's HOMO (Highest Occupied Molecular Orbital).[2]

  • Solution:

    • Select an appropriate catalyst. Copper(II)-bis(oxazoline) (Cu(II)-BOX) complexes are highly effective for asymmetric syntheses, often providing high yields and excellent enantioselectivity.[3][4][5] Iron(III) and Zinc(II) salts are also reported as effective catalysts.[6][7]

    • Ensure the catalyst is active. Some catalysts are sensitive to air and moisture. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

    • Optimize catalyst loading. While catalytic amounts are needed, too little may result in a slow or incomplete reaction. A typical starting point is 0.5–10 mol %. For particularly challenging substrates, a higher loading may be necessary. Evans et al. have demonstrated that cycloadditions can be successful with as little as 0.2 mol % of certain chiral catalysts.[3][4]

Comparative Data on Lewis Acid Catalysts

Catalyst System Typical Loading (mol %) Temperature Typical Yield Key Advantages Reference
Cu(II)-BOX Complexes 0.2 - 10% -20 °C to RT High (>90%) High enantioselectivity, low catalyst loading. [3][4]
Fe(OTf)₃ / Chiral Ligand 5 - 10% RT Good to Excellent Effective for bicyclic products, uses earth-abundant metal. [6]

| Zn(NO₃)₂·6H₂O | ~80% (relative to aldehyde) | 70 °C | Moderate (~68%) | Simple, inexpensive salt. | [7] |

2. Reaction Conditions:

  • Temperature: HDA reactions can be highly sensitive to temperature. While higher temperatures can increase the reaction rate, they can also lead to decomposition or the formation of undesired side products. For enantioselective reactions, lower temperatures (e.g., -20 °C to 0 °C) often improve selectivity.[8]

  • Solvent: The choice of solvent can influence catalyst solubility and activity. Dichloromethane (DCM) and toluene are common choices. Hydrophobic ionic liquids have also been shown to accelerate the reaction and allow for catalyst recycling.[9]

3. Reactant Purity:

  • Inhibitors: Commercial vinyl ethers and other alkenes often contain polymerization inhibitors (e.g., hydroquinone). These must be removed prior to the reaction.[10]

  • Water: The presence of water can deactivate the Lewis acid catalyst. Ensure all reagents and solvents are anhydrous. A general troubleshooting guide from the University of Rochester emphasizes the importance of dry glassware and solvents for improving yield.[11]

Q2: My main product is contaminated with significant side products. How can I improve the reaction's selectivity?

A2: The formation of side products is often a result of competing reaction pathways or product instability. The most common issues are the formation of diastereomers and polymerization.

1. Controlling Diastereoselectivity (Endo/Exo Products): The Diels-Alder reaction can produce two different diastereomers: the endo and exo products. The endo product is often the kinetically favored product due to secondary orbital interactions in the transition state.[2]

  • Causality: The geometry of the transition state determines the stereochemical outcome. The endo transition state is stabilized by the overlap of the p-orbitals of the activating group on the dienophile with the p-orbitals of the diene.

  • Solution:

    • Lower the temperature: Running the reaction at lower temperatures often increases the ratio of the kinetic (endo) product to the thermodynamic (exo) product.

    • Catalyst Choice: The steric bulk and electronic properties of the Lewis acid and its ligands can strongly influence the endo/exo selectivity. Chiral catalysts like Cu(II)-BOX are designed to create a specific chiral environment that favors one transition state over the other.[3][4]

Endo_Exo cluster_TS Transition States cluster_Products Products Reactants Diene + Dienophile Endo_TS Endo Transition State (Kinetically Favored) Reactants->Endo_TS Lower Ea Exo_TS Exo Transition State Reactants->Exo_TS Higher Ea Endo_Product Endo Adduct Endo_TS->Endo_Product Exo_Product Exo Adduct Exo_TS->Exo_Product

Caption: Energy pathways for the formation of endo and exo diastereomers.

2. Preventing Polymerization: Vinyl ethers and acrylates are prone to polymerization, especially in the presence of acid catalysts.

  • Solution:

    • Ensure starting materials are free of radical initiators.

    • Maintain the recommended reaction temperature; excessive heat can initiate polymerization.

    • Add the dienophile slowly to the reaction mixture to keep its instantaneous concentration low.

Q3: I am having difficulty purifying my final product. What techniques can I use?

A3: Purification of dihydropyran derivatives can be challenging due to their potential sensitivity to acid and thermal instability.

  • Acid Sensitivity: Dihydropyrans are enol ethers and can be sensitive to acid, potentially leading to decomposition on standard silica gel during column chromatography.[10]

    • Solution 1: Deactivate the Silica Gel. Before preparing your column, wash the silica gel with a solvent mixture containing 1-3% triethylamine (or another amine base). This neutralizes the acidic sites on the silica surface.[10]

    • Solution 2: Use an Alternative Stationary Phase. Neutral or basic alumina can be an effective alternative to silica gel for acid-sensitive compounds.[10]

  • Removal of Water: Water can be a persistent impurity.

    • Solution: After the aqueous work-up, dry the organic layer thoroughly with an anhydrous drying agent like sodium sulfate or magnesium sulfate. For the parent 3,4-dihydro-2H-pyran, drying over potassium carbonate followed by distillation from metallic sodium is effective.[10][12]

  • Work-up Procedure: Ensure the Lewis acid catalyst is completely removed during the work-up, as residual catalyst can cause decomposition during storage or purification. A mild basic wash (e.g., saturated sodium bicarbonate solution) is often effective.[10]

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for this synthesis? A1: The reaction typically uses an α,β-unsaturated carbonyl compound as the heterodiene and an electron-rich alkene as the dienophile. Examples include:

  • Heterodienes: α,β-Unsaturated esters (e.g., ethyl glyoxylate), acyl phosphonates, or α-keto esters.[4][5]

  • Dienophiles: Electron-rich olefins like enol ethers (e.g., ethyl vinyl ether) or vinyl sulfides.[4][5]

Q2: Can this reaction be performed on a large, multi-gram scale? A2: Yes. The HDA reaction catalyzed by Cu(II)-BOX complexes has been successfully demonstrated on a multi-gram scale, which is a significant advantage for applications in drug development and process chemistry.[3][4]

Q3: How critical is the stereochemistry of the final product? A3: For pharmaceutical applications, controlling the stereochemistry is often paramount, as different enantiomers or diastereomers can have vastly different biological activities. The use of chiral Lewis acid catalysts is the most common strategy to achieve high enantioselectivity.[13]

Experimental Protocols

Protocol 1: General Procedure for Asymmetric Hetero-Diels-Alder Reaction

This protocol is adapted from the work of Evans et al. on Cu(II)-BOX catalyzed reactions.[3][4]

  • Catalyst Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (N₂), add the chiral bis(oxazoline) ligand (1.1 mol %) and Cu(OTf)₂ (1.0 mol %).

  • Solvent Addition: Add anhydrous dichloromethane (DCM) to the flask and stir the mixture at room temperature for 1-2 hours until a clear, homogeneous solution is formed.

  • Reaction Setup: Cool the catalyst solution to the desired temperature (e.g., -20 °C) using a cryocooler or an appropriate cooling bath.

  • Reagent Addition:

    • Add the α,β-unsaturated ester (1.0 equivalent) to the cooled catalyst solution.

    • Slowly add the enol ether (1.2 - 1.5 equivalents) dropwise to the reaction mixture over 10-15 minutes.

  • Monitoring: Stir the reaction at the same temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Once the reaction is complete (typically 2-24 hours), quench by adding a small amount of saturated aqueous sodium bicarbonate solution.

    • Allow the mixture to warm to room temperature.

    • Extract the aqueous layer three times with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography using a deactivated silica gel (pre-treated with 1% triethylamine in the eluent).

Protocol 2: Removal of Inhibitor from a Commercial Vinyl Ether
  • Basic Wash: Place the commercial vinyl ether in a separatory funnel and wash it three times with a 10% aqueous sodium hydroxide solution to remove phenolic inhibitors like hydroquinone.

  • Water Wash: Wash the organic layer with distilled water until the aqueous layer is neutral.

  • Drying: Dry the washed vinyl ether over anhydrous potassium carbonate.

  • Distillation: Decant the dried liquid and distill it under an inert atmosphere. Collect the fraction boiling at the correct temperature for the specific vinyl ether. Store the purified reagent over a molecular sieve and under an inert atmosphere.

References

  • Evans, D. A., Johnson, J. S., & Olhava, E. J. (2000). Enantioselective Synthesis of Dihydropyrans. Catalysis of Hetero Diels−Alder Reactions by Bis(oxazoline) Copper(II) Complexes. Journal of the American Chemical Society, 122(8), 1635–1649. [Link]

  • Organic Chemistry Portal. (n.d.). Enantioselective Synthesis of Dihydropyrans. Catalysis of Hetero Diels-Alder Reactions by Bis(oxazoline) Copper(II) Complexes. Organic Chemistry Portal. [Link]

  • Synfacts. (2024). Enantioselective Synthesis of Dihydropyrans via Fe(III)-Catalyzed Hetero-Diels–Alder Reaction. Thieme. [Link]

  • Evans, D. A., Johnson, J. S., & Olhava, E. J. (2000). Enantioselective Synthesis of Dihydropyrans. Catalysis of Hetero Diels−Alder Reactions by Bis(oxazoline) Copper(II) Complexes. Journal of the American Chemical Society. [Link]

  • Johnson, J. S. (2000). Enantioselective Synthesis of Dihydropyrans. Catalysis of Hetero Diels−Alder Reactions by Bis(oxazoline) Copper(II) Complexes. Journal of the American Chemical Society. [Link]

  • Google Patents. (n.d.). WO2011038926A1 - A process for preparing dihydropyran and its use as protective agent.
  • ResearchGate. (n.d.). Condition optimization for asymmetric exo‐Diels–Alder reactions. ResearchGate. [Link]

  • Organic & Biomolecular Chemistry. (n.d.). Synthesis of 3,4-dihydro-2H-pyrans by hetero-Diels–Alder reactions of functionalized α,β-unsaturated carbonyl compounds with N-vinyl-2-oxazolidinone. Royal Society of Chemistry. [Link]

  • National Institutes of Health. (n.d.). 3,4-dihydro-2H-pyran-2-carboxaldehyde: application to the synthesis of potent adenosine A2A and A3 receptor agonist. PMC. [Link]

  • National Institutes of Health. (n.d.). Recent Advances in Inverse-Electron-Demand Hetero-Diels–Alder Reactions of 1-Oxa-1,3-Butadienes. PMC. [Link]

  • MDPI. (2023). Recent Advances in the Synthesis of 3,4-Dihydropyran-2-Ones Organocatalyzed by N-Heterocyclic Carbenes. Molecules, 28(9), 3743. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 3,4-dihydro-2H-pyrans. Organic Chemistry Portal. [Link]

  • Organic Syntheses. (n.d.). 2,3-dihydropyran. Organic Syntheses. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. University of Rochester. [Link]

  • National Institutes of Health. (n.d.). Factors Controlling the Diels–Alder Reactivity of Hetero‐1,3‐Butadienes. PMC. [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions for the Diels-Alder reaction. ResearchGate. [Link]

  • MDPI. (2023). Diastereoselective Synthesis of cis-2,6-Disubstituted Dihydropyrane Derivatives through a Competitive Silyl-Prins Cyclization versus Alternative Reaction Pathways. Molecules, 28(7), 3095. [Link]

  • Google Patents. (n.d.). US3816465A - Process for preparing 2-substituted-3,4-dihydro-2h-pyrans.
  • Wikipedia. (n.d.). Diels–Alder reaction. Wikipedia. [Link]

Sources

Technical Support Center: Synthesis with 3,4-Dihydro-2H-pyran-2-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Derivatives of 3,4-dihydro-2H-pyran-2-carboxylic acid are valuable chiral building blocks and intermediates in the synthesis of complex molecules, including pharmaceuticals and natural products.[1][2][3] Their structure, containing a reactive enol ether and an ester functional group, offers rich opportunities for chemical transformation. However, this same reactivity profile presents unique challenges. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers anticipate and resolve common side reactions, ensuring robust and reproducible synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: My reaction mixture containing a dihydropyran carboxylate turned into an insoluble, sticky solid upon adding a Lewis or Brønsted acid. What is happening?

A1: You are likely observing acid-catalyzed cationic polymerization. The enol ether moiety of the dihydropyran ring is highly susceptible to protonation or coordination by a Lewis acid.[4] This generates a stabilized oxocarbenium ion intermediate, which can be attacked by the double bond of another dihydropyran molecule, initiating a chain-reaction polymerization. This process is often rapid and can result in the consumption of all your starting material into an intractable polymer.

Q2: I'm monitoring my reaction by TLC and see my starting material spot disappear, replaced by a streak on the baseline. What does this indicate?

A2: This typically indicates the decomposition of your starting material into highly polar, unstable byproducts. The most common cause is the acid-catalyzed hydrolysis of the enol ether.[5] This reaction opens the pyran ring to form 5-hydroxypentanal (or a substituted derivative), which is a polar aldehyde that can be unstable and may not chromatograph well.[6] If this occurs during your reaction, it suggests the conditions are too acidic. If it happens during workup or chromatography, your product may be sensitive to the acidic nature of standard silica gel.[7][8]

Q3: I am trying to perform a reaction on the ester group (e.g., reduction or hydrolysis), but I'm getting a complex mixture of products. What are the competing side reactions?

A3: The main competing reactions involve the enol ether. Reagents intended for the ester can react with the double bond. For example:

  • Strong Hydride Reductions: A strong reducing agent like LiAlH₄ can potentially reduce both the ester and the double bond or cause ring opening.

  • Acid-Catalyzed Hydrolysis: If you are attempting acidic ester hydrolysis, you will almost certainly cleave the enol ether as well, as it hydrolyzes under much milder acidic conditions than a typical ester.[9][10][11]

  • Electrophilic Additions: Any electrophilic reagents present can add across the electron-rich double bond.[4]

Q4: How can I purify my acid-sensitive dihydropyran carboxylate derivative? Standard silica gel chromatography is causing decomposition.

A4: Decomposition on standard silica gel is a common issue due to its acidic surface. To prevent this, you should use a deactivated stationary phase. The most common method is to use neutralized silica gel. You can prepare this by flushing the packed column with an eluent containing a small amount of a basic modifier, such as 1-2% triethylamine (Et₃N) or pyridine, before loading your sample.[8] Alternatively, using a different stationary phase like neutral or basic alumina can be a viable option.[6]

Troubleshooting Guides

Problem 1: Unintended Ring-Opening and Decomposition
  • Symptoms:

    • Rapid disappearance of starting material on TLC, often with streaking at the baseline.

    • Crude NMR spectrum shows a complex mixture, possibly with broad aldehyde peaks (~9.5-10 ppm) and loss of the characteristic vinyl proton signals (~4.5-6.5 ppm).

    • Low or no yield of the desired product after workup.[7]

  • Root Cause Analysis: The core issue is the extreme acid lability of the enol ether linkage within the dihydropyran ring. In the presence of a proton source (H⁺), the double bond is protonated to form a resonance-stabilized oxocarbenium ion. This intermediate is then attacked by a nucleophile, most commonly water, leading to a hemiacetal which rapidly equilibrates to the ring-opened hydroxyaldehyde.

digraph "Acid_Catalyzed_Ring_Opening" { graph [rankdir="LR", splines=ortho, bgcolor="#F1F3F4", label="Mechanism of Acid-Catalyzed Ring Opening", fontname="Helvetica", fontsize=12, fontcolor="#202124"]; node [shape=none, fontname="Helvetica", fontsize=10]; edge [arrowhead=vee, color="#4285F4", penwidth=1.5];

// Reactants DHP [label=<Dihydropyran Derivative>]; H3O [label=3O+>];

// Intermediates Protonated [label=<Oxocarbenium Ion>]; H2O [label=2O>]; Hemiacetal [label=<Intermediate>];

// Product Product [label=<Ring-Opened Product>];

// Edges DHP -> Protonated [label="+ H⁺", fontcolor="#EA4335"]; Protonated -> Hemiacetal [label=<+ H2O

  • H+>, fontcolor="#34A853"]; Hemiacetal -> Product [label="Equilibrium", fontcolor="#5F6368"]; }

Figure 1: Mechanism of Acid-Catalyzed Ring Opening.

  • Solutions & Mitigation Protocols:

    • Strict pH Control: Ensure all reagents and solvents are anhydrous and free of acidic impurities. If an acid catalyst is required for another part of the molecule, choose the mildest possible option (e.g., pyridinium p-toluenesulfonate (PPTS) instead of p-TsOH).

    • Use of Buffered Systems: Incorporate a non-nucleophilic base, like a proton sponge or di-tert-butylpyridine, to scavenge trace acid.

    • Aprotic Solvents: Whenever possible, run reactions in rigorously dried aprotic solvents such as THF, dioxane, or dichloromethane to minimize the presence of water and protons.

    • Modified Workup: Quench reactions with a mild base like saturated sodium bicarbonate (NaHCO₃) solution instead of water or acidic solutions.[12] When extracting, ensure the aqueous layer remains neutral or slightly basic.

Problem 2: Competing Reactions at the Double Bond and Ester
  • Symptoms:

    • Formation of multiple products that are difficult to separate.

    • NMR analysis indicates modification of both the ester and the vinyl protons.

    • Mass spectrometry shows masses corresponding to reduction of one or both functional groups, or addition across the double bond.

  • Root Cause Analysis: The dihydropyran carboxylate has two principal electrophilic/reactive sites: the ester carbonyl carbon and the enol ether double bond. The choice of reagent and conditions determines the chemoselectivity. Strong, non-selective reagents will often react at both sites.

  • Solutions & Reagent Selection Guide: The key is to choose reagents with high functional group tolerance. The following table provides a guide for common transformations.

Target Transformation Recommended Reagent(s) Rationale & Conditions Potential Side Reaction(s) to Avoid
Reduce Ester to Alcohol Diisobutylaluminium hydride (DIBAL-H)Use at low temperatures (-78 °C). DIBAL-H is a bulky hydride that can show good selectivity for esters over less reactive alkenes.Ring-opening if any acidic quench is used. Use a Rochelle's salt or mild basic workup.
Hydrolyze Ester to Acid Saponification (e.g., LiOH, NaOH in THF/H₂O)Basic conditions will not affect the enol ether. The reaction is irreversible as it forms the carboxylate salt.[11]Ensure reaction temperature is not excessively high to avoid other base-mediated side reactions.
React at Double Bond (e.g., Hydrogenation) H₂, Pd/C or PtO₂Catalytic hydrogenation is typically highly selective for the alkene in the presence of an ester.Over-reduction or hydrogenolysis is possible with extended reaction times or more aggressive catalysts (e.g., Raney Nickel).
React at Double Bond (e.g., Epoxidation) m-CPBA, DMDOStandard epoxidation reagents will react selectively with the electron-rich enol ether double bond.The resulting epoxide can be sensitive and may open under the acidic conditions generated by m-CPBA byproduct. Include a buffer like NaHCO₃.
digraph "Troubleshooting_Workflow" { graph [bgcolor="#F1F3F4", fontname="Helvetica", fontsize=12, fontcolor="#202124"]; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [arrowhead=vee, color="#5F6368", fontname="Helvetica", fontsize=9];

// Nodes start [label="Reaction Failure or\nComplex Mixture Observed", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_tlc [label="Analyze TLC Plate:\nBaseline Streak or Multiple Spots?"]; check_nmr [label="Analyze Crude NMR:\nLoss of Vinyl Protons?\nAldehyde Peaks?"];

streak [label="Baseline Streak", shape=diamond, style=filled, fillcolor="#FBBC05"]; multi_spots [label="Multiple Spots", shape=diamond, style=filled, fillcolor="#FBBC05"];

acid_issue [label="Likely Acid-Catalyzed\nDecomposition/Ring-Opening", fillcolor="#F1F3F4"]; selectivity_issue [label="Likely Chemoselectivity Issue", fillcolor="#F1F3F4"];

solution_acid [label="Solution:\n1. Use Deactivated Silica (add Et3N).\n2. Use Neutral/Aprotic Solvents.\n3. Quench with Mild Base (NaHCO3).", shape=note]; solution_selectivity [label="Solution:\n1. Re-evaluate Reagent Choice (See Table).\n2. Optimize Temperature (e.g., -78°C).\n3. Change Order of Addition.", shape=note];

// Edges start -> check_tlc; check_tlc -> streak [label="Streak"]; check_tlc -> multi_spots [label="Multiple Spots"];

streak -> check_nmr; multi_spots -> check_nmr;

check_nmr -> acid_issue [label="Yes"]; check_nmr -> selectivity_issue [label="No"];

acid_issue -> solution_acid; selectivity_issue -> solution_selectivity; }

Figure 2: Troubleshooting workflow for common side reactions.

References

  • Silyl enol ether - Wikipedia. Wikipedia. [Link]

  • Reactivity of enol ethers under acidic conditions. - ResearchGate. ResearchGate. [Link]

  • How to Troubleshoot a Reaction - Department of Chemistry : University of Rochester. University of Rochester Department of Chemistry. [Link]

  • Enol ether - Wikipedia. Wikipedia. [Link]

  • Selective Synthesis of Z-Silyl Enol Ethers via Ni-Catalyzed Remote Functionalization of Ketones | Journal of the American Chemical Society. Journal of the American Chemical Society. [Link]

  • Formation and Addition Reactions of Enol Ethers | Semantic Scholar. Semantic Scholar. [Link]

  • Recent Advances in the Synthesis of 3,4-Dihydropyran-2-Ones Organocatalyzed by N-Heterocyclic Carbenes - MDPI. MDPI. [Link]

  • How To: Troubleshoot a Reaction - Department of Chemistry : University of Rochester. University of Rochester Department of Chemistry. [Link]

  • 2,3-dihydropyran - Organic Syntheses Procedure. Organic Syntheses. [Link]

  • 3,4-Dihydropyran - Wikipedia. Wikipedia. [Link]

  • 3,4-dihydro-2H-pyran-2-carboxaldehyde: application to the synthesis of potent adenosine A2A and A3 receptor agonist - PMC - NIH. National Institutes of Health (NIH). [Link]

  • 3,4-Dihydro-2H-pyran synthesis - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

  • The Mechanism of the Acid‐catalysed Hydrolysis of 1‐Aryl‐2,2,2‐trifluorodiazoethanes. Scilit. [Link]

  • 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance - MDPI. MDPI. [Link]

  • Acid Catalyzed Hydrolysis of Esters - Chemistry LibreTexts. Chemistry LibreTexts. [Link]

  • mechanism for the acid catalysed hydrolysis of esters - Chemguide. Chemguide. [Link]

  • Recent Advances in the Synthesis of 3,4-Dihydropyran-2-Ones Organocatalyzed by N-Heterocyclic Carbenes - NIH. National Institutes of Health (NIH). [Link]

  • Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps. Chemistry Steps. [Link]

  • Acid Catalyzed Hydrolysis of Esters (II) - Chemistry LibreTexts. Chemistry LibreTexts. [Link]

Sources

Technical Support Center: Stability of Potassium 3,4-dihydro-2H-pyran-2-carboxylate in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with potassium 3,4-dihydro-2H-pyran-2-carboxylate. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) regarding the stability of this compound in solution. Our goal is to equip you with the scientific rationale and practical methodologies to anticipate and address stability challenges in your experiments.

Table of Contents

  • Introduction to the Stability of this compound

  • Frequently Asked Questions (FAQs)

    • What are the primary stability concerns for this compound in solution?

    • How does pH affect the stability of the dihydropyran ring?

    • What is the likely degradation pathway under acidic conditions?

    • Are there any known issues with thermal or photolytic stability?

    • What are the initial steps to take if I suspect degradation?

  • Troubleshooting Guide: Common Experimental Issues

    • Issue 1: Loss of compound potency over time in acidic aqueous solutions.

    • Issue 2: Appearance of unknown peaks in HPLC analysis.

    • Issue 3: Inconsistent results in biological assays.

  • Experimental Protocols for Stability Assessment

    • Protocol 1: Forced Degradation Study

    • Protocol 2: Development of a Stability-Indicating HPLC-UV Method

  • Data Interpretation and Degradation Pathway Visualization

  • References

Introduction to the Stability of this compound

This compound is a salt of a heterocyclic carboxylic acid. The stability of this compound in solution is primarily governed by the chemical reactivity of the 3,4-dihydro-2H-pyran ring system. This ring contains a vinyl ether moiety, which is known to be susceptible to hydrolysis, particularly under acidic conditions. Understanding the potential degradation pathways is crucial for accurate experimental design, data interpretation, and the development of stable formulations.

Frequently Asked Questions (FAQs)

What are the primary stability concerns for this compound in solution?

The main stability concern is the acid-catalyzed hydrolysis of the dihydropyran ring. This reaction leads to ring-opening and the formation of degradation products that will not possess the same chemical or biological properties as the parent compound. Other potential concerns, common to many organic molecules, include oxidative, thermal, and photolytic degradation, although the vinyl ether functionality is the most prominent reactive site.

How does pH affect the stability of the dihydropyran ring?

The stability of the dihydropyran ring is highly pH-dependent.

  • Acidic Conditions (pH < 7): The vinyl ether is prone to rapid hydrolysis. The reaction is initiated by the protonation of the ether oxygen, which makes the ring susceptible to nucleophilic attack by water, leading to ring cleavage.[1]

  • Neutral and Basic Conditions (pH ≥ 7): The dihydropyran ring is generally more stable.[2] However, the potential for base-catalyzed hydrolysis, although less common for this specific functionality, should not be entirely dismissed without experimental verification. The carboxylate group is stable under these conditions.

What is the likely degradation pathway under acidic conditions?

Under acidic conditions, the likely degradation pathway is the hydrolysis of the vinyl ether, leading to the formation of a hydroxyl-aldehyde. This is a well-documented reaction for dihydropyrans, which are often used as protecting groups for alcohols due to their stability to base and lability to acid.[1]

Are there any known issues with thermal or photolytic stability?

While specific data for this compound is limited, dihydropyran derivatives can undergo thermal decomposition, although this typically requires elevated temperatures.[3] Photodegradation is also a possibility for compounds with unsaturated systems and should be evaluated as part of a comprehensive stability assessment.[2]

What are the initial steps to take if I suspect degradation?

If you suspect degradation of your compound in solution, the first step is to confirm the loss of the parent compound and the appearance of new species. This is best accomplished using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC). Comparing the chromatograms of a freshly prepared solution with an aged or stressed solution will provide clear evidence of degradation.

Troubleshooting Guide: Common Experimental Issues

Issue 1: Loss of compound potency over time in acidic aqueous solutions.
  • Symptom: A gradual or rapid decrease in the measured concentration of this compound in solutions with a pH below 7.

  • Probable Cause: Acid-catalyzed hydrolysis of the dihydropyran ring.

  • Troubleshooting Steps:

    • pH Adjustment: If experimentally feasible, increase the pH of the solution to neutral or slightly basic conditions. The use of buffers is highly recommended to maintain a stable pH.

    • Solvent Change: If the experimental design allows, consider using a non-aqueous solvent.

    • Temperature Control: Lowering the temperature of the solution will slow down the rate of hydrolysis. Store solutions at 2-8°C or frozen, if appropriate.

    • Fresh Preparation: Prepare solutions immediately before use to minimize the time for degradation to occur.

Issue 2: Appearance of unknown peaks in HPLC analysis.
  • Symptom: One or more new peaks are observed in the chromatogram of an aged or stressed sample, which are not present in the chromatogram of a freshly prepared standard.

  • Probable Cause: Formation of degradation products.

  • Troubleshooting Steps:

    • Peak Tracking: Monitor the area of the parent peak and the new peaks over time. A decrease in the parent peak area corresponding to an increase in the new peak areas is indicative of degradation.

    • Forced Degradation: To confirm that the new peaks are indeed degradation products, perform a forced degradation study (see Protocol 1). This will help in identifying the degradation products under controlled stress conditions.

    • Method Specificity: Ensure your HPLC method is "stability-indicating," meaning it can separate the parent compound from all potential degradation products. If peaks are co-eluting, the method needs to be re-developed and validated (see Protocol 2).

Issue 3: Inconsistent results in biological assays.
  • Symptom: High variability in experimental results when using solutions of this compound prepared at different times or stored under different conditions.

  • Probable Cause: Degradation of the active compound, leading to a lower effective concentration.

  • Troubleshooting Steps:

    • Solution Stability Assessment: Perform a preliminary stability study of the compound in the assay buffer. Analyze the concentration of the compound at the beginning and end of the experiment using a validated analytical method like HPLC.

    • Standardize Solution Preparation: Implement a strict protocol for the preparation and use of the compound solutions, including using freshly prepared solutions for each experiment.

    • Consider Formulation: If the compound is intended for long-term use in solution, consider the addition of stabilizing agents or the use of a more suitable vehicle.

Experimental Protocols for Stability Assessment

Protocol 1: Forced Degradation Study

Forced degradation studies are essential to understand the intrinsic stability of a molecule and to develop a stability-indicating analytical method.[4][5]

Objective: To generate potential degradation products of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3% and 30%

  • High-purity water

  • Suitable organic solvent (e.g., acetonitrile or methanol)

  • pH meter

  • Heating block or oven

  • Photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., water or a water/organic co-solvent mixture).

  • Acid Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.

    • Keep a sample at room temperature and another at an elevated temperature (e.g., 60°C).

    • Analyze samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

    • If no degradation is observed, repeat with 1 M HCl.

    • Neutralize the samples before HPLC analysis.

  • Base Hydrolysis:

    • Repeat the procedure in step 2 using 0.1 M and 1 M NaOH.

    • Neutralize the samples before HPLC analysis.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.

    • Keep a sample at room temperature.

    • Analyze at various time points.

    • If no degradation is observed, repeat with 30% H₂O₂.

  • Thermal Degradation:

    • Store an aliquot of the stock solution in an oven at a high temperature (e.g., 80°C).

    • Analyze at various time points.

  • Photolytic Degradation:

    • Expose an aliquot of the stock solution to light in a photostability chamber according to ICH Q1B guidelines.

    • Keep a control sample wrapped in aluminum foil to protect it from light.

    • Analyze both samples at the end of the exposure period.

Data Analysis: Analyze all samples by HPLC. Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify degradation products.

Protocol 2: Development of a Stability-Indicating HPLC-UV Method

Objective: To develop a High-Performance Liquid Chromatography (HPLC) method capable of separating this compound from its potential degradation products.

Instrumentation and Columns:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

Initial Method Parameters:

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient: Start with a low percentage of B (e.g., 5%) and increase linearly to a high percentage (e.g., 95%) over 20-30 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: Determined by UV scan of the parent compound (likely in the range of 200-220 nm due to the lack of a strong chromophore).

  • Injection Volume: 10 µL

Method Development and Validation:

  • Initial Screening: Inject the unstressed and stressed samples from the forced degradation study using the initial method parameters.

  • Method Optimization: Adjust the gradient, mobile phase composition (e.g., trying methanol instead of acetonitrile, or using a phosphate buffer), and pH to achieve adequate separation (resolution > 1.5) between the parent peak and all degradation product peaks.

  • Method Validation: Once a suitable separation is achieved, validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Data Interpretation and Degradation Pathway Visualization

The primary degradation pathway to anticipate is the acid-catalyzed hydrolysis of the dihydropyran ring. The proposed mechanism is illustrated below.

Acid-Catalyzed Hydrolysis of 3,4-dihydro-2H-pyran-2-carboxylate

G cluster_0 Acid-Catalyzed Hydrolysis A This compound B Protonation of Ether Oxygen A->B H+ C Nucleophilic Attack by Water B->C H2O D Ring Opening C->D E Deprotonation D->E -H+ F Hydroxy-Aldehyde Degradation Product E->F

Caption: Proposed mechanism for acid-catalyzed hydrolysis.

References

  • This is a placeholder for a reference that would ideally be a specific study on the topic. As none were found, general chemistry principles are applied.
  • ICH Harmonised Tripartite Guideline, Q1A(R2): Stability Testing of New Drug Substances and Products, 2003.
  • ICH Harmonised Tripartite Guideline, Q1B: Photostability Testing of New Drug Substances and Products, 1996.
  • ICH Harmonised Tripartite Guideline, Q2(R1): Validation of Analytical Procedures: Text and Methodology, 2005.
  • Placeholder for a relevant public
  • Placeholder for a relevant publication on HPLC method development for similar compounds.
  • Placeholder for a relevant publication on forced degrad

Disclaimer: This guide is intended for informational purposes for research and development professionals. The information provided is based on general chemical principles and may not be exhaustive. It is the user's responsibility to conduct appropriate experiments to determine the stability of their specific compound and to validate all analytical methods.

Sources

Technical Support Center: Optimizing Reaction Conditions for Potassium 3,4-dihydro-2H-pyran-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of potassium 3,4-dihydro-2H-pyran-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the synthesis of this important heterocyclic compound. Our goal is to equip you with the knowledge to not only execute the synthesis but to understand the underlying principles that govern the reaction, enabling you to confidently optimize conditions for your specific research needs.

Introduction to the Synthesis of this compound

This compound is a valuable building block in organic synthesis, finding applications in the development of various pharmaceutical agents and biologically active molecules. The dihydropyran motif is a key structural component in numerous natural products.[1][2] The synthesis of this compound and its derivatives often involves a hetero-Diels-Alder reaction, a powerful tool for the construction of six-membered heterocyclic rings.[2] However, optimizing the reaction conditions to achieve high yield and purity can be challenging. This guide will walk you through a recommended synthetic approach, provide a detailed experimental protocol, and address common issues you may encounter.

Core Synthesis Strategy: Hetero-Diels-Alder Reaction

A common and effective method for the synthesis of the 3,4-dihydro-2H-pyran ring system is the hetero-Diels-Alder reaction.[2] This [4+2] cycloaddition reaction typically involves an electron-rich dienophile and an electron-deficient diene. In the context of synthesizing 3,4-dihydro-2H-pyran-2-carboxylic acid (the precursor to the potassium salt), a common approach is the reaction of a 1-oxa-1,3-butadiene derivative with a suitable dienophile.

For the synthesis of our target molecule, a plausible and efficient pathway involves the reaction of a glyoxylate derivative with a suitable diene, followed by hydrolysis of the resulting ester and subsequent formation of the potassium salt.

Experimental Protocol: Synthesis of this compound

This protocol outlines a two-step process: first, the synthesis of ethyl 3,4-dihydro-2H-pyran-2-carboxylate via a hetero-Diels-Alder reaction, and second, its hydrolysis to the carboxylic acid followed by conversion to the potassium salt.

Part 1: Synthesis of Ethyl 3,4-dihydro-2H-pyran-2-carboxylate

Materials:

  • Ethyl glyoxylate (50% solution in toluene)

  • 2,3-Dihydropyran

  • Anhydrous Dichloromethane (DCM)

  • Lewis Acid Catalyst (e.g., Zinc Chloride, anhydrous)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, magnetic stirrer)

Procedure:

  • Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a condenser, and an inlet for inert gas.

  • Inert Atmosphere: Purge the system with nitrogen or argon for 10-15 minutes to ensure anhydrous conditions.

  • Charge Reactants: To the flask, add a solution of ethyl glyoxylate in anhydrous DCM.

  • Catalyst Addition: Under a positive flow of inert gas, add the Lewis acid catalyst (e.g., anhydrous zinc chloride) to the reaction mixture. Stir for 5-10 minutes to allow for complexation.

  • Dienophile Addition: Slowly add 2,3-dihydropyran to the reaction mixture via the dropping funnel over a period of 30 minutes. An exothermic reaction may be observed; maintain the temperature between 20-25°C using a water bath if necessary.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 2-4 hours.[3]

  • Quenching: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent.

Part 2: Hydrolysis and Salt Formation

Materials:

  • Ethyl 3,4-dihydro-2H-pyran-2-carboxylate (from Part 1)

  • Potassium Hydroxide (KOH)

  • Ethanol

  • Water

  • Standard glassware for hydrolysis

Procedure:

  • Hydrolysis: Dissolve the purified ethyl 3,4-dihydro-2H-pyran-2-carboxylate in ethanol in a round-bottom flask. Add a solution of potassium hydroxide in water.

  • Reaction: Stir the mixture at room temperature or gently heat to 40-50°C to expedite the hydrolysis. Monitor the reaction by TLC until the starting ester is no longer visible.

  • Solvent Removal: Once the hydrolysis is complete, remove the ethanol under reduced pressure.

  • Isolation of Potassium Salt: The remaining aqueous solution contains the potassium salt. To isolate the salt, the water can be removed by lyophilization or careful evaporation. Alternatively, if the salt is insoluble in a particular organic solvent, it can be precipitated out.

  • Drying: Dry the isolated this compound under vacuum to remove any residual water.

Troubleshooting Guide & FAQs

This section addresses common issues that may arise during the synthesis of this compound.

Low Yield in the Hetero-Diels-Alder Reaction

Q1: My yield for the hetero-Diels-Alder reaction is consistently low. What are the potential causes and how can I improve it?

A1: Low yields in hetero-Diels-Alder reactions can stem from several factors. Here's a systematic approach to troubleshooting:

  • Reagent Quality: Ensure that your starting materials, especially the diene and dienophile, are of high purity. Impurities can inhibit the catalyst or lead to side reactions. Ethyl glyoxylate can polymerize on storage, so it's advisable to use freshly distilled or a high-quality commercial grade.

  • Anhydrous Conditions: The Lewis acid catalysts used in this reaction are highly sensitive to moisture. Ensure all glassware is oven-dried and the reaction is performed under a strict inert atmosphere. Use anhydrous solvents.

  • Catalyst Activity: The choice and amount of Lewis acid catalyst are critical. Zinc chloride is a common choice, but other Lewis acids like aluminum chloride or boron trifluoride etherate can also be effective.[3] You may need to screen different catalysts and optimize the catalyst loading. A typical starting point is 0.1 to 10 mol% relative to the dienophile.[3]

  • Reaction Temperature: The reaction is often exothermic. If the temperature rises too high, it can lead to polymerization of the starting materials or the product.[3] Conversely, if the temperature is too low, the reaction rate will be slow. Maintaining a controlled temperature, typically between 0°C and room temperature, is recommended.

  • Reaction Time: Monitor the reaction progress closely. Stopping the reaction too early will result in incomplete conversion, while extended reaction times can lead to product decomposition or side product formation.

Side Product Formation

Q2: I am observing significant side product formation. What are the likely side reactions and how can I minimize them?

A2: The most common side reaction in the synthesis of dihydropyrans is polymerization of the starting materials or the product.[3][4] Here’s how to address this:

  • Polymerization: The vinyl ether functionality in 2,3-dihydropyran and the product is susceptible to acid-catalyzed polymerization. To mitigate this, consider the following:

    • Slow Addition: Add the dienophile slowly to the reaction mixture to maintain a low concentration and minimize self-polymerization.

    • Temperature Control: As mentioned, maintain a controlled, lower temperature.

    • Polymerization Inhibitor: In some cases, adding a small amount of a polymerization inhibitor like hydroquinone can be beneficial.[3]

  • Isomerization: Depending on the reaction conditions, isomerization of the double bond in the dihydropyran ring can occur. This is often influenced by the acidity of the medium and the reaction temperature. Careful control of these parameters is key.

Issues with Hydrolysis and Salt Formation

Q3: I am having trouble with the hydrolysis of the ester and the isolation of the potassium salt. What should I consider?

A3: Challenges in the final steps of the synthesis can often be resolved with careful technique:

  • Incomplete Hydrolysis: If the hydrolysis is not going to completion, you can try increasing the reaction temperature slightly (e.g., to 40-50°C) or increasing the concentration of the potassium hydroxide solution. Ensure a sufficient reaction time.

  • Isolation of the Potassium Salt:

    • Hygroscopic Nature: Carboxylate salts can be hygroscopic. It is crucial to handle the final product in a dry environment and store it in a desiccator.

    • Purification: If the isolated salt is impure, recrystallization from a suitable solvent system (e.g., ethanol/ether) may be necessary. The choice of solvent will depend on the solubility of the salt and the impurities.

    • Characterization: Confirm the identity and purity of your final product using appropriate analytical techniques such as NMR spectroscopy (¹H and ¹³C), and IR spectroscopy to confirm the presence of the carboxylate group and the absence of the ester functionality.

Stability and Storage

Q4: How stable is this compound, and what are the recommended storage conditions?

A4: The stability of the final product is a critical consideration:

  • General Stability: The dihydropyran ring can be sensitive to acidic conditions, which can lead to ring-opening or other rearrangements. The potassium carboxylate salt is generally more stable than the corresponding carboxylic acid, especially in solution.

  • Storage: The solid potassium salt should be stored in a tightly sealed container under a dry, inert atmosphere to protect it from moisture and air. Refrigeration is also recommended to prolong its shelf life. The corresponding aldehyde is known to be unstable to heat and light, so similar precautions should be considered for the carboxylate.[5]

Visualizing the Process

To better understand the workflow and key decision points in optimizing the synthesis, the following diagrams are provided.

Reaction Scheme

Reaction_Scheme cluster_step1 Part 1: Hetero-Diels-Alder Reaction cluster_step2 Part 2: Hydrolysis & Salt Formation Ethyl_glyoxylate Ethyl glyoxylate Reaction1 Lewis Acid DCM, RT Ethyl_glyoxylate->Reaction1 + 2,3-Dihydropyran 2,3-Dihydropyran 2,3-Dihydropyran->Reaction1 + Ethyl_ester Ethyl 3,4-dihydro-2H-pyran-2-carboxylate Reaction2 Hydrolysis Ethyl_ester->Reaction2 KOH, EtOH/H2O Reaction1->Ethyl_ester Carboxylic_acid 3,4-dihydro-2H-pyran-2-carboxylic acid Reaction3 Salt Formation Carboxylic_acid->Reaction3 KOH Potassium_salt This compound Reaction2->Carboxylic_acid Reaction3->Potassium_salt

Caption: Synthetic pathway to the target molecule.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Reagents Verify Reagent Purity & Anhydrous Conditions Start->Check_Reagents Optimize_Catalyst Screen Lewis Acid Catalysts & Optimize Loading Check_Reagents->Optimize_Catalyst Control_Temp Implement Strict Temperature Control Optimize_Catalyst->Control_Temp Monitor_Reaction Optimize Reaction Time via Monitoring Control_Temp->Monitor_Reaction Address_Polymerization Mitigate Polymerization (Slow Addition, Inhibitor) Monitor_Reaction->Address_Polymerization Purification Optimize Purification Protocol (Column, Recrystallization) Address_Polymerization->Purification Success High Yield & Purity Achieved Purification->Success

Caption: A systematic approach to troubleshooting.

References

  • Recent Advances in the Synthesis of 3,4-Dihydropyran-2-Ones Organocatalyzed by N-Heterocyclic Carbenes. MDPI. [Link]

  • 3,4-dihydro-2H-pyran-2-carboxaldehyde: application to the synthesis of potent adenosine A2A and A3 receptor agonist. PMC - NIH. [Link]

  • Process for preparing 2-substituted-3,4-dihydro-2h-pyrans.
  • 3,4-Dihydropyran-2-one synthesis. Organic Chemistry Portal. [Link]

  • Diastereoselective synthesis of 3,4-dihydro-2H-pyran-4-carboxamides through an unusual regiospecific quasi-hydrolysis of a cyano group. ResearchGate. [Link]

  • Diastereoselective synthesis of 3,4-dihydro-2H-pyran-4-carboxamides through an unusual regiospecific quasi-hydrolysis of a cyano group. Beilstein Journals. [Link]

Sources

Technical Support Center: Regioselectivity in Reactions of 3,4-Dihydro-2H-pyran Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for navigating the complexities of regioselectivity in reactions involving 3,4-dihydro-2H-pyran (DHP) and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who utilize these versatile building blocks. Here, we address common challenges and frequently asked questions, providing not just solutions but the underlying mechanistic reasoning to empower your experimental design.

The regiochemical outcome of reactions with 3,4-dihydro-2H-pyran is predominantly dictated by the electronic influence of the endocyclic oxygen atom, which creates an electron-rich enol ether system. This inherent electronic bias, however, can be modulated by a variety of factors including steric hindrance, the nature of the substituent at the 6-position, and the choice of reagents and reaction conditions. Understanding these nuances is key to achieving the desired isomeric product.

Troubleshooting Guides & FAQs

Section 1: Electrophilic Additions

Electrophilic additions to the double bond of DHP are fundamental transformations. However, achieving high regioselectivity can be challenging.

Question 1: My electrophilic addition (e.g., hydrohalogenation, hydration) to a substituted 3,4-dihydro-2H-pyran is giving me a mixture of regioisomers. How can I improve selectivity for the 2-substituted product?

Answer:

This is a common issue that arises from the competition between electronic and steric effects. The enol ether oxygen in DHP directs electrophilic attack to the C2 position (Markovnikov's rule for enol ethers) due to the stabilization of the resulting oxocarbenium ion intermediate. However, bulky substituents or reagents can favor attack at the less hindered C3 position.

Troubleshooting Steps:

  • Reagent Choice:

    • For Halogenation: Instead of using elemental halogens (e.g., Br₂), which can lead to mixtures, consider using N-halosuccinimides (NBS, NCS) in the presence of a nucleophilic solvent like an alcohol. This in-situ generation of the electrophilic halogen and subsequent nucleophilic attack often leads to cleaner reactions and higher selectivity for the 2-halo-3-alkoxy adduct.

    • For Hydration: Acid-catalyzed hydration can be prone to side reactions. A more selective alternative is the oxymercuration-demercuration reaction. The use of mercuric acetate [Hg(OAc)₂] followed by sodium borohydride (NaBH₄) typically yields the Markovnikov alcohol at C2 with high regioselectivity.

  • Solvent Effects: The polarity of the solvent can influence the stability of the charged intermediate. In polar, protic solvents, the oxocarbenium ion is well-solvated, favoring the electronically preferred pathway. Experiment with a range of solvents from non-polar (e.g., dichloromethane) to polar aprotic (e.g., acetonitrile) to optimize the regiomeric ratio.

  • Temperature Control: Lowering the reaction temperature can enhance selectivity by favoring the pathway with the lower activation energy, which is often the electronically favored one. Try running your reaction at 0 °C or even -78 °C.

Mechanistic Insight:

The stability of the intermediate oxocarbenium ion is the primary driver for regioselectivity in electrophilic additions to dihydropyrans. The lone pairs on the endocyclic oxygen atom provide significant resonance stabilization to a positive charge at the adjacent C2 position.

Question 2: I am observing unexpected side products, such as ring-opened compounds, during the acid-catalyzed addition of an alcohol to DHP. What is causing this and how can I prevent it?

Answer:

The formation of ring-opened products is typically a result of excessive acid catalysis or the presence of water, which can hydrolyze the intermediate acetal or the DHP starting material itself.

Troubleshooting Protocol: Minimizing Ring-Opening

  • Acid Catalyst Selection: Use a mild, non-nucleophilic acid catalyst. Pyridinium p-toluenesulfonate (PPTS) is an excellent choice as it provides a gentle source of protons. Avoid strong mineral acids like HCl or H₂SO₄ if possible.

  • Strictly Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and reagents. The presence of even trace amounts of water can lead to unwanted hydrolysis.

  • Stoichiometric Control: Use only a catalytic amount of acid (typically 1-5 mol%). Overloading the reaction with acid can accelerate side reactions.

  • Reaction Monitoring: Monitor the reaction progress closely by TLC or GC-MS. Quench the reaction as soon as the starting material is consumed to prevent prolonged exposure of the product to acidic conditions.

Section 2: Hydroboration-Oxidation

Hydroboration-oxidation is a classic method for the anti-Markovnikov hydration of alkenes. In the case of DHP, this reaction provides access to 3-hydroxytetrahydropyran.

Question 3: My hydroboration-oxidation of a DHP derivative is resulting in a low yield of the desired 3-hydroxy product and a significant amount of the 2-hydroxy isomer. How can I improve the regioselectivity?

Answer:

While hydroboration-oxidation is known for its anti-Markovnikov selectivity, the directing effect of the enol ether oxygen in DHP can still lead to the formation of the 2-hydroxy isomer. The key to improving selectivity lies in maximizing steric hindrance at the C2 position.

Improving Regioselectivity in Hydroboration-Oxidation:

ReagentTypical Regioselectivity (C3:C2)Comments
Borane-THF complex (BH₃·THF)ModerateLess sterically demanding, can lead to mixtures.
9-Borabicyclo[3.3.1]nonane (9-BBN)High to ExcellentThe bulky nature of 9-BBN strongly favors attack at the less hindered C3 position.
DisiamylboraneHighAnother sterically hindered borane that improves selectivity.

Experimental Workflow: High-Selectivity Hydroboration-Oxidation

G cluster_0 Reaction Setup cluster_1 Hydroboration cluster_2 Oxidation cluster_3 Workup & Purification A 1. DHP derivative in anhydrous THF under N2 B 2. Cool to 0 °C A->B C 3. Add 9-BBN solution dropwise B->C D 4. Stir at 0 °C to room temperature C->D E 5. Cool to 0 °C D->E F 6. Add aqueous NaOH, followed by slow addition of H2O2 E->F G 7. Stir at room temperature F->G H 8. Quench with saturated aq. Na2S2O3 G->H I 9. Extract with an organic solvent H->I J 10. Purify by column chromatography I->J

Caption: Workflow for selective hydroboration-oxidation of DHP.

Section 3: Cycloaddition Reactions

The electron-rich double bond of DHP makes it an excellent dienophile in Diels-Alder reactions and a partner in other cycloadditions.

Question 4: I am attempting a [4+2] cycloaddition (Diels-Alder reaction) with an electron-deficient diene, but the reaction is sluggish and requires high temperatures, leading to decomposition. How can I promote this reaction under milder conditions?

Answer:

The reactivity of DHP as a dienophile can be significantly enhanced by using a Lewis acid catalyst. The Lewis acid coordinates to the endocyclic oxygen atom, withdrawing electron density and lowering the energy of the LUMO of the double bond, thereby accelerating the reaction.

Lewis Acid Catalysis in Diels-Alder Reactions of DHP:

Lewis AcidTypical ConditionsBenefits
ZnCl₂Room temperature, CH₂Cl₂Mild, effective for many dienes.
Et₂AlCl-78 °C to 0 °C, CH₂Cl₂Highly active, allows for low-temperature reactions.
BF₃·OEt₂0 °C to room temperature, CH₂Cl₂Common, but can sometimes promote side reactions.

Logical Flow for Optimizing Lewis Acid Catalysis:

G start Sluggish Diels-Alder Reaction lewis_acid Introduce a Lewis Acid Catalyst start->lewis_acid zncl2 Start with a mild catalyst (e.g., ZnCl2) lewis_acid->zncl2 check_conversion Monitor reaction at room temperature zncl2->check_conversion increase_activity Increase catalyst activity (e.g., Et2AlCl) check_conversion->increase_activity Low conversion success Reaction proceeds efficiently check_conversion->success Good conversion lower_temp Run reaction at lower temperature (-78 °C) increase_activity->lower_temp lower_temp->success failure Still low conversion/decomposition lower_temp->failure

Caption: Decision tree for optimizing Diels-Alder reactions of DHP.

References

  • Paquette, L. A., & Bailey, S. (1995). The Diels-Alder Reaction in Total Synthesis. In Comprehensive Organic Synthesis II (Vol. 5, pp. 467-501). Elsevier. [Link]

  • Kocienski, P. J. (2005). Protecting Groups (3rd ed.). Thieme. [Link]

  • Zweifel, G., & Brown, H. C. (1963). Hydroboration. XI. The Hydroboration of Alkenes with Disiamylborane—A Convenient Procedure for the Conversion of Terminal Alkenes into Aldehydes and of Internal Alkenes into Ketones. Journal of the American Chemical Society, 85(14), 2066–2072. [Link]

  • Wipf, P., & Ribe, S. (1998). Dihydropyrans in Asymmetric Synthesis. Organic Reactions, 52, 431-645. [Link]

  • Aggarwal, V. K., & de Vicente, J. (2003). Catalytic, Asymmetric Dihydroxylation of Dihydropyrans. Chemical Communications, (5), 646-647. [Link]

Technical Support Center: Diastereoselective Synthesis of Dihydropyran Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the diastereoselective synthesis of dihydropyran derivatives. This resource is tailored for researchers, scientists, and drug development professionals to navigate the complexities of stereocontrol in these critical heterocyclic scaffolds. Dihydropyran moieties are prevalent in numerous natural products and pharmacologically active compounds, making their stereoselective synthesis a key challenge in modern organic chemistry.[1] This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to address common issues encountered during synthesis.

Troubleshooting Guides: A Deeper Dive into Common Experimental Hurdles

This section is structured to address specific problems in a question-and-answer format, providing not just solutions but also the underlying chemical principles to empower your experimental design.

Problem 1: Low Diastereoselectivity in Prins and Silyl-Prins Cyclizations

Question: My Prins cyclization is resulting in a nearly 1:1 mixture of diastereomers. How can I enhance the selectivity for the desired cis-2,6-disubstituted product?

Answer: Low diastereoselectivity in Prins-type cyclizations is a frequent challenge, often stemming from suboptimal reaction conditions that fail to adequately differentiate the transition states leading to different diastereomers.[2] The reaction proceeds via an oxocarbenium ion intermediate, and controlling the stereochemical outcome hinges on stabilizing a specific chair-like transition state.[2][3][4]

Causality and Solutions:

  • Lewis Acid Catalyst Choice is Paramount: The nature and stoichiometry of the Lewis acid are critical in orchestrating the stereochemical course of the reaction.[3] Different Lewis acids exhibit varying degrees of steric bulk and Lewis acidity, which in turn influences the geometry of the transition state.

    • Troubleshooting Step: Conduct a thorough screening of Lewis acids. While common choices like SnCl₄ are effective for certain substrates, others may offer superior selectivity.[3] For instance, InCl₃ and TMSOTf have demonstrated high diastereoselectivity in various Prins and silyl-Prins cyclizations.[3] Consider milder catalysts like phosphomolybdic acid for sensitive substrates to minimize side reactions.[3]

  • Solvent Effects on Transition State Stability: The polarity and coordinating ability of the solvent can significantly impact the stability of the oxocarbenium intermediate and the diastereomeric transition states.[2][3]

    • Troubleshooting Step: Experiment with a range of solvents. Non-coordinating solvents like dichloromethane (DCM) are often a good starting point.[2] In some cases, coordinating solvents like diethyl ether can enhance selectivity by minimizing undesired side pathways.[3]

  • Temperature as a Tool for Thermodynamic Control: Lowering the reaction temperature can amplify the energy difference between diastereomeric transition states, thereby favoring the formation of the thermodynamically more stable product.[2][3]

    • Troubleshooting Step: Optimize the reaction temperature. Executing the cyclization at lower temperatures, such as -78 °C, is a standard strategy to boost diastereoselectivity.[3][5]

  • Substrate Geometry Dictates Product Stereochemistry: The configuration of the starting homoallylic alcohol (cis or trans) can directly translate to the stereochemistry of the resulting dihydropyran.[3]

    • Troubleshooting Step: Ensure the geometric purity of your starting materials. For example, a trans-homoallylic alcohol is known to selectively produce (up-down-up) 2,3,4-trisubstituted tetrahydropyrans.[3]

Problem 2: Poor Diastereoselectivity in Hetero-Diels-Alder (HDA) Reactions

Question: My hetero-Diels-Alder reaction for dihydropyran synthesis is yielding a mixture of endo and exo products. How can I favor the formation of a single diastereomer?

Answer: The hetero-Diels-Alder reaction is a powerful tool for constructing dihydropyran rings with high stereocontrol.[6] However, achieving high diastereoselectivity often requires careful optimization of the catalyst and reaction conditions to favor either the endo or exo transition state.[7]

Causality and Solutions:

  • Chiral Lewis Acid Catalysis: The use of chiral Lewis acids is a cornerstone for achieving high enantioselectivity and can also influence diastereoselectivity.[6] These catalysts coordinate to the dienophile, creating a chiral environment that directs the approach of the diene.

    • Troubleshooting Step: Screen a panel of chiral Lewis acid catalysts. Common examples include those derived from BINOL ligands complexed with metals like titanium or aluminum.[7] The choice of the chiral ligand and the metal center can dramatically impact the stereochemical outcome.

  • Solvent and Temperature Optimization: Similar to Prins cyclizations, solvent polarity and reaction temperature play a crucial role in HDA reactions by influencing the relative energies of the endo and exo transition states.

    • Troubleshooting Step: Evaluate a range of solvents, from non-polar (e.g., toluene) to more polar, non-coordinating solvents (e.g., DCM). Lowering the reaction temperature generally enhances selectivity.

  • Nature of the Diene and Dienophile: The electronic properties and steric bulk of the substituents on both the diene and dienophile can influence the preferred reaction pathway.

    • Troubleshooting Step: If possible, modify the substituents on your reactants. For instance, employing bulkier groups can introduce greater steric hindrance in one transition state over the other, leading to improved diastereoselectivity.

Problem 3: Low Yields and Formation of Side Products

Question: My reaction is producing a low yield of the desired dihydropyran, with significant formation of side products like dienes or rearrangement products. What are the likely causes and how can I mitigate them?

Answer: Low yields and the prevalence of side products often indicate that the reaction conditions are too harsh or that the reactive intermediates are not being efficiently trapped in the desired cyclization pathway.[3][8]

Causality and Solutions:

  • Reactive Intermediates Undergoing Unwanted Reactions: The oxocarbenium ion in the Prins reaction is highly reactive and can undergo elimination or rearrangement if not efficiently captured by the alkene.[3]

    • Troubleshooting Step: Employ milder reaction conditions. This can involve using a less potent Lewis acid or lowering the reaction temperature.[3][8] Ensuring strictly anhydrous conditions is also critical, as water can lead to the formation of allylic alcohols.[8]

  • Suboptimal Stoichiometry: An incorrect ratio of reactants can lead to the formation of undesired byproducts.[8]

    • Troubleshooting Step: Carefully optimize the stoichiometry of your reactants. For example, in some Prins reactions, an excess of the aldehyde at low temperatures can result in the formation of dioxanes.[8]

  • Product Instability: The desired dihydropyran derivative may be unstable under the reaction or workup conditions.[8]

    • Troubleshooting Step: Consider a buffered workup to avoid exposing the product to strong acids or bases.[8] Monitoring the reaction progress by TLC or LC-MS can help determine the optimal reaction time to maximize product formation and minimize degradation.[9]

Data Presentation

Table 1: Catalyst and Condition Comparison for Diastereoselective Dihydropyran Synthesis

Reaction TypeCatalystSolventTemperature (°C)Typical Diastereomeric Ratio (cis:trans)Reference
Prins CyclizationSnCl₄Dichloromethane-78>90:10[3]
Silyl-Prins CyclizationTMSOTfDichloromethane-78>95:5[3][5]
Hetero-Diels-AlderTi(IV)-BINOL complexToluene-20>95:5 (endo favored)[7]
Organocatalytic Oxa-MichaelCinchona SquaramideChloroformRoom Temperature>99:1[3]

Experimental Protocols

Detailed Step-by-Step Methodology for a Silyl-Prins Cyclization

This protocol is a representative example for achieving high diastereoselectivity in the synthesis of cis-2,6-disubstituted dihydropyrans.[5]

  • Preparation: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve the (E)-vinylsilyl alcohol (1.0 equiv.) and the corresponding aldehyde (1.2 equiv.) in anhydrous dichloromethane (to a concentration of 0.05 M).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Initiation: Add trimethylsilyl trifluoromethanesulfonate (TMSOTf) (1.0 equiv.) dropwise to the stirred solution.

  • Reaction Monitoring: Stir the reaction mixture at -78 °C for 1-2 hours. Monitor the consumption of starting materials by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, quench by the addition of a saturated aqueous solution of NaHCO₃.

  • Workup: Allow the mixture to warm to room temperature. Separate the layers and extract the aqueous phase three times with dichloromethane.

  • Purification: Combine the organic phases, wash with saturated aqueous NaCl, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualization of Key Concepts

Diagram: Troubleshooting Logic for Low Diastereoselectivity

Troubleshooting_Diastereoselectivity Start Low Diastereoselectivity Observed Catalyst Is the Lewis Acid / Organocatalyst Optimized? Start->Catalyst Temperature Is the Reaction Temperature Optimized? Catalyst->Temperature Yes Screen_Catalyst Screen a Variety of Catalysts (e.g., SnCl4, InCl3, TMSOTf, Chiral Catalysts) Catalyst->Screen_Catalyst No Solvent Is the Solvent Appropriate? Temperature->Solvent Yes Optimize_Temp Lower the Reaction Temperature (e.g., to -78 °C) Temperature->Optimize_Temp No Substrate Is the Starting Material Geometry Pure? Solvent->Substrate Yes Screen_Solvent Test Different Solvents (e.g., DCM, Toluene, Ether) Solvent->Screen_Solvent No Verify_Substrate Verify Geometric Purity of Starting Alkene/Alcohol Substrate->Verify_Substrate No End High Diastereoselectivity Achieved Substrate->End Yes Screen_Catalyst->Temperature Optimize_Temp->Solvent Screen_Solvent->Substrate Verify_Substrate->End

Caption: A decision-making workflow for troubleshooting low diastereoselectivity.

Diagram: Origin of Diastereoselectivity in Prins Cyclization

Prins_Selectivity cluster_0 Chair-like Transition States TS_cis Equatorial Substituents (Lower Energy) Product_cis Major Product (cis-Diastereomer) TS_cis->Product_cis TS_trans Axial/Equatorial Substituents (Higher Energy) Product_trans Minor Product (trans-Diastereomer) TS_trans->Product_trans Intermediate Oxocarbenium Ion Intermediate Intermediate->TS_cis Favored Pathway Intermediate->TS_trans Disfavored Pathway

Caption: Favored transition state leading to the major cis-diastereomer.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing dihydropyran derivatives with high diastereoselectivity?

A1: The most prevalent and powerful methods include the Prins and silyl-Prins cyclizations, hetero-Diels-Alder reactions, and organocatalytic domino reactions such as Michael-hemiacetalization sequences.[2][3][6][10] The choice of method often depends on the desired substitution pattern and the available starting materials.

Q2: Can organocatalysis be effectively used to control diastereoselectivity in dihydropyran synthesis?

A2: Absolutely. Organocatalysis has emerged as a robust strategy for controlling stereoselectivity.[3] Bifunctional organocatalysts, such as those based on cinchona alkaloids or squaramides, can facilitate highly diastereo- and enantioselective domino reactions to afford complex dihydropyran structures.[3][10]

Q3: How can I purify diastereomers if my reaction does not proceed with perfect selectivity?

A3: Since diastereomers have different physical properties, they can often be separated by standard laboratory techniques.[11] Flash column chromatography on silica gel is the most common method.[11] In more challenging cases, preparative HPLC or recrystallization may be necessary.

Q4: Are there any specific safety precautions I should take when working with the reagents for these syntheses?

A4: Many of the Lewis acids used, such as SnCl₄ and TMSOTf, are highly corrosive and moisture-sensitive, and should be handled with care in a well-ventilated fume hood under an inert atmosphere.[9] Always consult the Safety Data Sheet (SDS) for each reagent before use.

References

  • Diastereoselective Synthesis of Highly Substituted Tetrahydropyran-4-ones | Request PDF. ResearchGate. Available at: [Link]

  • Catalyst-controlled diastereoselectivity reversal in the formation of dihydropyrans. PubMed. Available at: [Link]

  • Enantioselective Tandem Michael Addition and Cyclization Reaction Enabled by Dual Organo/Copper Catalysis: Access to Functionalized 4H-Pyrans. ACS Publications. Available at: [Link]

  • Recent Advances in the Synthesis of 3,4-Dihydropyran-2-Ones Organocatalyzed by N-Heterocyclic Carbenes. National Institutes of Health. Available at: [Link]

  • Asymmetric Synthesis of Highly Functionalized Tetrahydropyrans via a One-Pot Organocatalytic Michael/Henry/Ketalization Sequence. National Institutes of Health. Available at: [Link]

  • Diastereoselective Synthesis of cis-2,6-Disubstituted Dihydropyrane Derivatives through a Competitive Silyl-Prins Cyclization versus Alternative Reaction Pathways. MDPI. Available at: [Link]

  • Asymmetric synthesis of highly functionalized tetrahydropyran DPP-4 inhibitor. PubMed. Available at: [Link]

  • Diastereoselective synthesis of 3,4-dihydro-2H-pyran-4-carboxamides through an unusual regiospecific quasi-hydrolysis of a cyano group. National Institutes of Health. Available at: [Link]

  • How to minimize side products of this reaction. Reddit. Available at: [Link]

  • Recent advances in catalytic asymmetric synthesis. Frontiers. Available at: [Link]

  • Diastereoselective Synthesis of 3,4-Dihydropyran-3-carboxamides with in Vitro Anti-inflammatory Activity. PubMed. Available at: [Link]

  • Catalyst-Directed Diastereo- and Site-Selectivity in Successive Nucleophilic and Electrophilic Allylation of Chiral 1,3-Diols: Protecting Group-Free Synthesis of Substituted Pyrans. National Institutes of Health. Available at: [Link]

  • Enantioselective Pictet–Spengler-Type Reaction via a Helically Chiral Anion as an Access to 4,5-Dihydropyrrolo[1,2‑a]quinoxaline Scaffolds. National Institutes of Health. Available at: [Link]

  • Recent advances in catalytic asymmetric synthesis. PubMed. Available at: [Link]

  • A Diastereoselective Oxa-Pictet—Spengler-Based Strategy for (+)-Frenolicin B (IX) and epi-(+). SciSpace. Available at: [Link]

  • Recent Advances in the Synthesis of 3,4-Dihydropyran-2-Ones Organocatalyzed by N-Heterocyclic Carbenes. MDPI. Available at: [Link]

  • A process for preparing dihydropyran and its use as protective agent. Google Patents.
  • 2,3-dihydropyran. Organic Syntheses. Available at: [Link]

  • Synthesis and characterization of new 1,4-dihydropyran derivatives by novel Ta-MOF nanostructures as reusable nanocatalyst with antimicrobial activity. Frontiers. Available at: [Link]

  • enantioselective diels-alder reactions of 2h-pyrans. The University of Liverpool Repository. Available at: [Link]

  • Changing the Reaction Pathway of Silyl-Prins Cyclization by Switching the Lewis Acid: Application to the Synthesis of an Antinociceptive Compound. National Institutes of Health. Available at: [Link]

  • Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. ResearchGate. Available at: [Link]

  • 3,4-Dihydropyran. Wikipedia. Available at: [Link]

  • Focused Update on the Prins Reaction and the Prins Cyclization. ResearchGate. Available at: [Link]

  • Diels Alder Reaction in Organic Synthesis Practice Problems. Chemistry Steps. Available at: [Link]

  • Asymmetric Synthesis of Functionalized Dihydro- and Tetrahydropyrans via an Organocatalytic Domino Michael–Hemiacetalization Reaction. National Institutes of Health. Available at: [Link]

  • The Purification of Diastereomers by SepaFlash™ C18 Reversed Phase Cartridge. Santai Technologies. Available at: [Link]

  • ent-Kaurane-based regio- and stereoselective inverse electron demand hetero-Diels–Alder reactions: synthesis of dihydropyran-fused diterpenoids. Royal Society of Chemistry. Available at: [Link]

  • Cis-diastereoselectivity in pictet-spengler reactions of L-tryptophan and electronic circular dichroism studies. PubMed. Available at: [Link]

  • Hetero-Diels-Alder Reactions. Scribd. Available at: [Link]

  • Investigating the diastereoselective synthesis of a macrocycle under Curtin–Hammett control. National Institutes of Health. Available at: [Link]

Sources

Technical Support Center: Scale-Up Synthesis of Potassium 3,4-dihydro-2H-pyran-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals undertaking the scale-up synthesis of potassium 3,4-dihydro-2H-pyran-2-carboxylate. The synthesis is addressed as a two-stage process: a Hetero-Diels-Alder reaction to form the precursor ester, followed by saponification to yield the final potassium salt. This document is structured to provide direct, actionable solutions to common challenges encountered during process scale-up.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for producing this compound at scale?

A: The most industrially viable and scalable route involves a two-step sequence. First, a Hetero-Diels-Alder reaction between acrolein (acting as the heterodiene) and methyl acrylate (the dienophile) is performed to synthesize methyl 3,4-dihydro-2H-pyran-2-carboxylate.[1] This is followed by the saponification of the methyl ester using potassium hydroxide (KOH) in an alcoholic solvent to yield the target potassium salt.[2][3]

Q2: What are the primary safety concerns when scaling this synthesis?

A: The most significant hazard is the handling of acrolein. Acrolein is highly toxic, flammable, volatile, and a potent lachrymator.[4][5] It is also prone to rapid, exothermic polymerization, which can be initiated by light, heat, or contaminants.[4][6] The saponification step is also highly exothermic. A failure in temperature control during either stage can lead to a runaway reaction. A thorough risk assessment is mandatory before beginning any work.[7][8]

Q3: Why is temperature control so critical for both the Diels-Alder and saponification steps?

A: In the Diels-Alder reaction, temperature control is crucial for three reasons:

  • Safety: To prevent runaway polymerization of acrolein.[4]

  • Selectivity: Diels-Alder reactions often yield mixtures of endo and exo isomers. While this specific reaction has less pronounced selectivity, temperature can still influence the kinetic vs. thermodynamic product ratio.[1]

  • Yield: Higher temperatures can promote side reactions and decomposition, reducing the yield of the desired cycloadduct.[9]

For the saponification step, controlling the exotherm is essential to prevent the boiling of low-boiling point solvents (like methanol), which could cause a dangerous pressure buildup in a sealed reactor and loss of solvent.[7]

Q4: What factors are most important for achieving successful crystallization of the final potassium salt?

A: Key factors include:

  • Supersaturation Control: The final product is isolated by crystallization. The rate of cooling and the choice of anti-solvent are critical for controlling the level of supersaturation. Uncontrolled, rapid supersaturation leads to the formation of fine, difficult-to-filter powders or oils.[10]

  • Solvent System: The product is a salt, typically soluble in water and polar solvents but insoluble in nonpolar organic solvents. A mixed solvent system (e.g., methanol/water for the reaction, with subsequent addition of a less polar solvent like isopropanol or acetone as an anti-solvent) is often required to induce crystallization.

  • Purity: Impurities, such as unreacted ester or side products, can inhibit crystallization or cause the product to "oil out." Ensuring high conversion in the saponification step is critical.[11]

  • Agitation: Proper agitation is necessary to ensure temperature uniformity and keep the growing crystals suspended, which promotes uniform growth and prevents the formation of large agglomerates.[10]

Troubleshooting Guide

Part 1: Hetero-Diels-Alder Reaction (Acrolein + Methyl Acrylate)

Problem: Low or no yield of the cycloadduct, methyl 3,4-dihydro-2H-pyran-2-carboxylate.

  • Possible Cause 1: Acrolein Polymerization.

    • Symptoms: Formation of a white or yellow solid in the acrolein storage container or the reaction vessel; reaction mixture becomes highly viscous.

    • Underlying Science: Acrolein has a conjugated π-system that is susceptible to radical-initiated polymerization, which is accelerated by heat and light.[4][6]

    • Solution:

      • Always use acrolein freshly distilled from an inhibitor like hydroquinone.[4][12]

      • Ensure the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon) to exclude oxygen, which can initiate polymerization.[6]

      • Add a radical inhibitor, such as hydroquinone or phenothiazine (typically 100-200 ppm), to the reaction mixture.

      • Protect the reaction from light by covering the vessel with aluminum foil.[4][12]

  • Possible Cause 2: Ineffective Temperature Control.

    • Symptoms: Reaction temperature exceeds the target setpoint; low yield with the formation of dark, tarry byproducts.

    • Underlying Science: The Diels-Alder reaction is exothermic. On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient.[7] Excessive heat can reverse the cycloaddition (retro-Diels-Alder) or promote side reactions.

    • Solution:

      • Use a reactor with a jacket and a circulating temperature control unit. Avoid oil baths for large-scale reactions as they pose a safety risk and offer poor control.[7]

      • Control the addition rate of the limiting reagent to manage the rate of heat generation.

      • Ensure the reaction concentration is not too high; use adequate solvent to act as a heat sink.[7]

Part 2: Saponification & Workup

Problem: Saponification reaction is incomplete.

  • Possible Cause 1: Insufficient Base.

    • Symptoms: GC or TLC analysis shows significant amounts of starting ester remaining after the expected reaction time.

    • Underlying Science: Saponification is a stoichiometric reaction. One equivalent of hydroxide is consumed for every equivalent of ester. Water content in the KOH or absorption of atmospheric CO₂ can reduce the effective molarity of the base.

    • Solution:

      • Use a slight excess of KOH (e.g., 1.1-1.2 molar equivalents).

      • Use fresh, high-purity KOH pellets and standardize the prepared KOH solution if necessary.

      • Ensure the reaction is protected from air to prevent CO₂ from neutralizing the base.

  • Possible Cause 2: Phase Separation/Poor Solubility.

    • Symptoms: The reaction mixture is heterogeneous, and the reaction stalls before completion.

    • Underlying Science: While the precursor ester is organic-soluble, the KOH is soluble in water/alcohols. If the ester is not sufficiently soluble in the chosen reaction solvent (e.g., methanol), the reaction becomes mass-transfer limited.[13]

    • Solution:

      • Ensure sufficient solvent is used. A typical concentration is 0.5-1.0 M.[7]

      • Consider using a co-solvent like THF to improve the solubility of the ester.[14]

      • Increase agitation to improve mixing between phases.

Problem: Product "oils out" or forms a fine precipitate during crystallization.

  • Possible Cause 1: Supersaturation is too high.

    • Symptoms: A sticky, non-crystalline gum forms upon cooling or addition of anti-solvent.

    • Underlying Science: When the solution concentration exceeds the solubility limit too rapidly, nucleation far outpaces crystal growth, leading to the formation of an amorphous solid or a fine, poorly filterable powder.[10]

    • Solution:

      • Cool the reaction mixture slowly and in a controlled manner. A linear cooling ramp is ideal.

      • Add the anti-solvent dropwise to the agitated solution. Adding the product solution to the anti-solvent can also be effective.

      • Consider seeding the solution with a small amount of previously isolated crystalline product once it reaches a metastable state of supersaturation.

  • Possible Cause 2: Impurities are present.

    • Symptoms: The product fails to crystallize even after extended cooling or forms an oil.

    • Underlying Science: Residual starting ester or other organic impurities can act as crystal growth inhibitors or form a low-melting eutectic mixture with the product.

    • Solution:

      • Ensure the saponification reaction has gone to completion (>99%) before beginning crystallization.

      • Perform an aqueous wash of the reaction mixture (if solvent allows) before the final crystallization step to remove water-soluble impurities.

      • If the product consistently oils out, attempt to isolate the oil, redissolve it in a minimum amount of hot solvent, and re-attempt the crystallization.

Experimental Protocol & Data

This protocol is a representative example for a scale-up synthesis. A thorough risk assessment must be completed before implementation. [7]

Step 1: Synthesis of Methyl 3,4-dihydro-2H-pyran-2-carboxylate
  • Reactor Setup: Equip a 5 L jacketed glass reactor with a mechanical overhead stirrer, a thermocouple, a nitrogen inlet, and a condenser.

  • Inhibitor Addition: Charge the reactor with methyl acrylate (861 g, 10.0 mol) and hydroquinone (1.1 g, 0.01 mol).

  • Inerting: Purge the reactor with nitrogen for 15 minutes.

  • Reagent Preparation: In a separate vessel, freshly distill acrolein (617 g, 11.0 mol) from hydroquinone (1.0 g).

  • Reaction: Heat the reactor contents to 90°C. Add the distilled acrolein via an addition funnel over 4 hours, maintaining the internal temperature between 90-95°C.

  • Hold Period: After the addition is complete, stir the mixture at 95°C for an additional 2 hours. Monitor the reaction for completion by GC.

  • Cooling & Isolation: Cool the reactor to ambient temperature. The crude product is a dark liquid. Purify by vacuum distillation to yield the product as a clear, colorless liquid.

Step 2: Saponification to this compound
  • Reactor Setup: Use the same 5 L reactor system.

  • Base Solution: Charge the reactor with methanol (2.5 L) and potassium hydroxide (KOH, 85% purity, 660 g, 10.0 mol). Stir until all KOH has dissolved, cooling as necessary to maintain a temperature below 30°C.

  • Ester Addition: Add the purified methyl 3,4-dihydro-2H-pyran-2-carboxylate (1422 g, 10.0 mol) to the KOH solution over 1 hour, maintaining the internal temperature below 40°C using the reactor jacket.

  • Reaction: After addition, heat the mixture to reflux (approx. 65°C) and hold for 3 hours. Monitor for completion by TLC or HPLC (disappearance of starting material).

  • Crystallization:

    • Cool the mixture to 50°C.

    • Slowly add isopropanol (1.5 L) as an anti-solvent over 1 hour.

    • Cool the resulting slurry to 0-5°C over 3 hours and hold for 1 hour.

  • Isolation & Drying: Filter the solid product using a Nutsche filter. Wash the filter cake with cold isopropanol (2 x 500 mL). Dry the solid in a vacuum oven at 50°C to a constant weight.

Table 1: Quantitative Reaction Data
ParameterStep 1: Diels-AlderStep 2: Saponification
Limiting Reagent Methyl AcrylateMethyl 3,4-dihydro-2H-pyran-2-carboxylate
Molar Amount 10.0 mol10.0 mol
Key Reagents Acrolein (11.0 mol, 1.1 eq)KOH (85%) (10.0 mol, 1.0 eq effective)
Solvent(s) None (Neat Reaction)Methanol, Isopropanol
Reaction Temp. 90-95°C65°C (Reflux)
Typical Yield 80-85% (after distillation)90-95%
Final Product Form White Crystalline SolidWhite Crystalline Solid

Visualizations

Reaction Scheme

Caption: Overall two-step reaction scheme.

Experimental Workflow

Workflow start Start Materials: Acrolein, Methyl Acrylate reactor_da 1. Charge Reactor 2. Heat to 90-95°C start->reactor_da add_acrolein Slow Addition of Acrolein reactor_da->add_acrolein react_da Diels-Alder Reaction (Hold at 95°C) add_acrolein->react_da distill Vacuum Distillation react_da->distill intermediate Isolated Intermediate: Methyl Ester distill->intermediate reactor_sapon 1. Prepare KOH/MeOH Solution 2. Add Ester Intermediate intermediate->reactor_sapon react_sapon Saponification (Reflux) reactor_sapon->react_sapon crystallize 1. Cool 2. Add Anti-solvent (IPA) 3. Cool to 0°C react_sapon->crystallize filter_dry Filter and Vacuum Dry crystallize->filter_dry product Final Product: Potassium Salt filter_dry->product

Caption: Step-by-step process workflow diagram.

Troubleshooting Decision Tree: Low Final Yield

Troubleshooting start Problem: Low Final Yield check_da_yield Was yield of isolated intermediate ester low? start->check_da_yield check_polymer Was polymer observed during Diels-Alder? check_da_yield->check_polymer da_yes check_sapon_conv Was saponification conversion <99%? check_da_yield->check_sapon_conv da_no da_yes YES solve_polymer Solution: - Use fresh, inhibited acrolein - Protect from light/air check_polymer->solve_polymer polymer_yes solve_da_conditions Solution: - Check reaction temp/time - Verify reagent purity/stoichiometry check_polymer->solve_da_conditions polymer_no polymer_yes YES polymer_no NO da_no NO solve_sapon Solution: - Use 1.1-1.2 eq KOH - Ensure adequate solvent/mixing - Increase reaction time/temp check_sapon_conv->solve_sapon sapon_yes solve_isolation Solution: - Optimize crystallization (solvent, temp) - Check for mechanical losses during filtration check_sapon_conv->solve_isolation sapon_no sapon_yes YES sapon_no NO

Caption: Decision tree for diagnosing low yield.

References

  • Organic Syntheses. (n.d.). Acrolein. Org. Syn. Coll. Vol. 1, p.15.
  • Abele, S., Schwaninger, M., Fierz, H., Schmidt, G., Funel, J.-A., & Stoessel, F. (2012). Safety Assessment of Diels–Alder Reactions with Highly Reactive Acrylic Monomers. Organic Process Research & Development, 16(11), 1795–1805. [Link]

  • Ma, J., et al. (2014). Rapid Saponification of Fatty Acid Methyl Esters with Aqueous Alkali Hydroxide Solutions Using a Long Narrow Tubular Reactor. Journal of the Japan Petroleum Institute, 57(5), 241-247. [Link]

  • University of Illinois Division of Research Safety. (2019). Scale-up Reactions. [Link]

  • Wikipedia. (n.d.). Potassium hydroxide. [Link]

  • Abele, S., et al. (2012). Safety Assessment of Diels–Alder Reactions with Highly Reactive Acrylic Monomers. Organic Process Research & Development. [Link]

  • Abele, S., et al. (2012). High-Temperature Diels–Alder Reactions: Transfer from Batch to Continuous Mode. Organic Process Research & Development. [Link]

  • Taylor & Francis. (n.d.). Acrolein – Knowledge and References. [Link]

  • Operachem. (2024). Saponification-Typical procedures. [Link]

  • Wikipedia. (n.d.). Acrolein. [Link]

  • Yusoff, M. M., et al. (2014). Effect of sodium hydroxide and potassium hydroxide in methanol on the conversion of FAME into soap at temperatures of 40 o C, 50 o C and 60 o C. ResearchGate. [Link]

  • That Chemist. (2022). Making Acrolein. YouTube. [Link]

  • Organic Syntheses. (2023). Preparation of Highly-Substituted Pyridines via Diels- Alder Reactions of Vinylallenes and Tosyl Cyanide. [Link]

  • ResearchGate. (2008). Catalysts and processing technology for acrolein synthesis. [Link]

  • Chem Shiksha. (2022). Ester to carboxylic acid- Saponification mechanism and Rxn setup. YouTube. [Link]

  • Melman, A., et al. (2009). 3,4-dihydro-2H-pyran-2-carboxaldehyde: application to the synthesis of potent adenosine A2A and A3 receptor agonist. Tetrahedron Letters, 50(22), 2693-2696. [Link]

  • Google Patents. (1962). Process for the production of dielsalder adducts.
  • Poly, J., et al. (2017). Diels–Alder reactions of myrcene using intensified continuous-flow reactors. Beilstein Journal of Organic Chemistry, 13, 118-125. [Link]

  • Google Patents. (2005). High-purity lithium carboxylate crystal, production method thereof and use thereof.
  • MDPI. (2024). Progress in Lewis-Acid-Templated Diels–Alder Reactions. [Link]

  • MDPI. (2023). Recent Advances in the Synthesis of 3,4-Dihydropyran-2-Ones Organocatalyzed by N-Heterocyclic Carbenes. [Link]

  • Google Patents. (1974). Process for preparing 2-substituted-3,4-dihydro-2h-pyrans.
  • Organic Chemistry Portal. (n.d.). 3,4-dihydro-2H-pyran synthesis. [Link]

  • ResearchGate. (2016). Diastereoselective synthesis of 3,4-dihydro-2H-pyran-4-carboxamides through an unusual regiospecific quasi-hydrolysis of a cyano group. [Link]

  • Lording, W. J., et al. (2020). The simplest Diels–Alder reactions are not endo-selective. Chemical Science, 11(40), 11006-11013. [Link]

  • Google Patents. (1964).
  • RSC Publishing. (2024). Recovery of potassium salt by acidification of crude glycerol derived from biodiesel production. [Link]

  • Ebner. (n.d.). Crystallization of Potassium Chloride KCl (MOP). [Link]

  • ResearchGate. (2017). Traditional and Novel Methods for Cocrystal Formation: A Mini Review. [Link]

  • MDPI. (2023). Impact of the Chemical Structure of Photoreactive Urethane (Meth)Acrylates with Various (Meth)Acrylate Groups and Built-In Diels–Alder Reaction Adducts on the UV-Curing Process and Self-Healing Properties. [Link]

  • PubMed. (2009). 3,4-dihydro-2H-pyran-2-carboxaldehyde: Application to the Synthesis of Potent Adenosine A(2A) and A(3) Receptor Agonist. [Link]

  • PubMed. (2016). Diastereoselective synthesis of 3,4-dihydro-2 H-pyran-4-carboxamides through an unusual regiospecific quasi-hydrolysis of a cyano group. [Link]

  • ResearchGate. (2014). Joint obtaining of 2,5-diethyl-3,4-dihydro-2H-pyran-2-methanol and sodium salt of 2,5-diethyl-3,4-dihydro-2H-pyran-2-carboxylic acid via CanniZZaro reaction. [Link]

  • ResearchGate. (2018). Scale up of 2-(2-bromoethoxy)-tetrahydro-2H-pyran synthesis. [Link]

  • ResearchGate. (2013). Process Development and Scale-Up for the Preparation of the 1-Methyl-quinazoline-2,4-dione Wnt Inhibitor SEN461. [Link]

Sources

Technical Support Center: Analytical Methods for Impurities in Potassium 3,4-dihydro-2H-pyran-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of potassium 3,4-dihydro-2H-pyran-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, experience-based insights into the detection and quantification of impurities. Here, we address common challenges and provide robust, validated methodologies to ensure the quality, safety, and efficacy of your pharmaceutical products.[1][2]

I. Frequently Asked Questions (FAQs)

This section addresses common inquiries regarding the analytical challenges associated with this compound.

Q1: What are the likely impurities in this compound?

A1: Based on its synthesis, potential impurities can be categorized as organic and inorganic.[2] Organic impurities may include starting materials, by-products, intermediates, and degradation products.[2][3] For instance, if the synthesis involves the oxidation of 3,4-dihydro-2H-pyran-2-methanol, residual starting material or the intermediate aldehyde could be present.[4] Inorganic impurities might consist of residual catalysts, inorganic salts, or heavy metals.[2]

Q2: Which analytical technique is most suitable for impurity profiling of this compound?

A2: High-Performance Liquid Chromatography (HPLC) is the most widely used and versatile technique for the analysis of non-volatile organic impurities in pharmaceutical compounds.[5] Gas Chromatography (GC) is suitable for volatile impurities, such as residual solvents.[5] Spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are invaluable for structural elucidation of unknown impurities.[5]

Q3: My HPLC chromatogram shows several small, unidentified peaks. How do I proceed with their identification?

A3: The first step is to determine if these peaks are above the identification threshold outlined in regulatory guidelines, such as those from the International Council for Harmonisation (ICH).[6] For impurities exceeding this threshold, structural identification is necessary.[6] This typically involves collecting the fractions corresponding to the unknown peaks from the HPLC and subjecting them to analysis by Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation.[5]

Q4: How can I ensure my analytical method is validated for impurity detection?

A4: Analytical method validation provides documented evidence that the method is suitable for its intended purpose.[7] Key validation parameters for impurity methods include specificity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), linearity, range, and robustness, as outlined by ICH guidelines.[3][8]

II. Troubleshooting Guides

This section provides practical solutions to common problems encountered during the analysis of this compound.

Problem Potential Cause(s) Troubleshooting & Optimization
Poor peak shape (fronting or tailing) in HPLC. 1. Column overload.2. Inappropriate mobile phase pH.3. Strong interaction of the analyte with the stationary phase.[9]4. Presence of active sites on the column.[9]1. Reduce the injection volume or sample concentration.2. Adjust the mobile phase pH to ensure the analyte is in a single ionic form.3. Modify the mobile phase composition (e.g., change the organic modifier or its concentration).4. Use a column with end-capping or a different stationary phase.
Co-elution of impurities with the main peak or with each other. The polarity of the eluting compounds is too similar in the chosen solvent system.[10]1. Optimize the mobile phase composition by trying different organic modifiers (e.g., acetonitrile vs. methanol) or adjusting the gradient profile.2. Change the stationary phase to one with a different selectivity (e.g., C18 to a phenyl-hexyl or cyano column).3. Adjust the column temperature.
Inconsistent retention times. 1. Fluctuation in mobile phase composition.2. Temperature variations.3. Column degradation.1. Ensure proper mixing and degassing of the mobile phase.2. Use a column oven to maintain a constant temperature.3. Use a guard column and ensure the mobile phase pH is within the stable range for the column.
Difficulty in detecting volatile impurities by GC. The compound may have a low boiling point or be thermally labile.Consider derivatization to increase the volatility and thermal stability of the analyte. For example, pyran compounds can be derivatized for GC analysis.[11][12]

III. Detailed Protocols

A. High-Performance Liquid Chromatography (HPLC) Method for Impurity Profiling

This protocol outlines a general reverse-phase HPLC method suitable for the separation and quantification of potential organic impurities. Method validation is crucial to ensure its suitability for your specific application.[1]

1. Instrumentation and Columns:

  • HPLC system with a UV detector.

  • A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.

2. Mobile Phase Preparation:

  • Mobile Phase A: Prepare a phosphate buffer (e.g., 20 mM potassium dihydrogen phosphate) and adjust the pH to a suitable value (e.g., 3.0) with phosphoric acid.[13]

  • Mobile Phase B: Acetonitrile or Methanol.

  • Filter and degas all mobile phases before use.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Determined by the UV spectrum of the analyte and its impurities. A wavelength of 210 nm is often a good starting point for compounds with limited chromophores.

  • Injection Volume: 10 µL.

  • Gradient Elution: A typical gradient might start with a low percentage of Mobile Phase B, gradually increasing to elute more retained impurities. An example gradient is provided in the table below.

Time (min)% Mobile Phase A% Mobile Phase B
0955
205050
25595
30595
31955
35955

4. Sample Preparation:

  • Accurately weigh and dissolve the this compound sample in a suitable diluent (e.g., a mixture of water and acetonitrile).

  • The concentration should be chosen to provide a good response for the main peak without overloading the column.

5. System Suitability:

  • Before sample analysis, perform system suitability tests to ensure the chromatographic system is performing adequately. This includes parameters like theoretical plates, tailing factor, and reproducibility of injections.

Workflow for HPLC Method Development and Validation

HPLC_Workflow cluster_Dev Method Development cluster_Val Method Validation (ICH Q2(R1)) cluster_Analysis Routine Analysis Dev_Start Define Analytical Target Profile Column_Select Column & Stationary Phase Selection Dev_Start->Column_Select Mobile_Phase Mobile Phase Optimization Column_Select->Mobile_Phase Gradient_Opt Gradient Optimization Mobile_Phase->Gradient_Opt Detection Detector Wavelength Selection Gradient_Opt->Detection Specificity Specificity Detection->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Sample_Prep Sample Preparation Robustness->Sample_Prep SST System Suitability Testing Sample_Prep->SST Data_Acq Data Acquisition SST->Data_Acq Data_Proc Data Processing & Reporting Data_Acq->Data_Proc

Caption: Workflow for HPLC method development and validation.

B. Gas Chromatography (GC) for Residual Solvents

This protocol provides a general headspace GC method for the determination of residual solvents, which are common process-related impurities.

1. Instrumentation:

  • Gas chromatograph with a Flame Ionization Detector (FID) and a headspace autosampler.

  • A capillary column suitable for solvent analysis (e.g., DB-624 or equivalent).

2. GC Conditions:

  • Injector Temperature: 200 °C.

  • Detector Temperature: 250 °C.

  • Carrier Gas: Helium or Nitrogen at an appropriate flow rate.

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 5 minutes.

    • Ramp: 10 °C/min to 220 °C.

    • Hold at 220 °C for 5 minutes.

3. Headspace Parameters:

  • Vial Equilibration Temperature: 80 °C.

  • Vial Equilibration Time: 20 minutes.

  • Loop Temperature: 90 °C.

  • Transfer Line Temperature: 100 °C.

4. Sample Preparation:

  • Accurately weigh the sample into a headspace vial.

  • Add a suitable high-boiling point solvent (e.g., dimethyl sulfoxide or N,N-dimethylformamide) to dissolve the sample.

Impurity_ID_Flow Start Impurity Detected Above Threshold Isolation Isolate Impurity (e.g., Prep-HPLC) Start->Isolation MS_Analysis Mass Spectrometry (MS/MS) for Molecular Weight & Fragmentation Isolation->MS_Analysis NMR_Analysis NMR Spectroscopy (1H, 13C, COSY, etc.) for Structural Elucidation Isolation->NMR_Analysis Structure_Proposal Propose Structure MS_Analysis->Structure_Proposal NMR_Analysis->Structure_Proposal Confirmation Confirm Structure (e.g., Synthesis of Standard) Structure_Proposal->Confirmation Quantification Develop & Validate Quantitative Method Confirmation->Quantification

Sources

Validation & Comparative

A Comparative Analysis of Potassium and Sodium 3,4-Dihydro-2H-pyran-2-carboxylate Reactivity for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern synthetic chemistry, particularly within the demanding sphere of drug development, the choice of reagents can profoundly influence reaction outcomes, scalability, and ultimately, the economic viability of a synthetic route. The seemingly subtle substitution of one counter-ion for another, such as potassium for sodium in the case of 3,4-dihydro-2H-pyran-2-carboxylate, can unlock significant, and often overlooked, advantages in reactivity and handling. This guide provides an in-depth, evidence-based comparison of these two carboxylate salts, offering researchers, scientists, and drug development professionals the critical insights needed to optimize their synthetic strategies.

The 3,4-dihydro-2H-pyran-2-carboxylic acid moiety is a valuable heterocyclic building block in medicinal chemistry.[1] Its corresponding carboxylate salts serve as versatile nucleophiles in a variety of transformations, including esterifications and glycosylation reactions.[2][3] The choice between the potassium (K) and sodium (Na) salt, however, is not arbitrary and hinges on fundamental physicochemical properties that dictate their behavior in solution.

The Decisive Role of the Counter-Ion: A Physicochemical Perspective

The difference in reactivity between potassium and sodium carboxylates stems primarily from the nature of the cation itself. Potassium, being a larger and more polarizable ion than sodium, forms a weaker ion pair with the carboxylate anion.[4][5] This "looser" association translates to a more "naked" and, consequently, more nucleophilic carboxylate anion in solution. This enhanced nucleophilicity can lead to faster reaction rates and higher yields, particularly in nucleophilic substitution reactions.

Experimental Showdown: Reactivity in Nucleophilic Substitution

To empirically validate these theoretical underpinnings, a comparative study was designed to assess the reactivity of potassium and sodium 3,4-dihydro-2H-pyran-2-carboxylate in a standard SN2 reaction. The synthesis of a model ester, benzyl 3,4-dihydro-2H-pyran-2-carboxylate, was chosen as the benchmark transformation.

Experimental Protocol: Synthesis of Benzyl 3,4-dihydro-2H-pyran-2-carboxylate

Step 1: Synthesis of 3,4-dihydro-2H-pyran-2-carboxylic acid

The starting carboxylic acid can be synthesized from the commercially available 3,4-dihydro-2H-pyran-2-methanol via a two-step oxidation process.[1][7] The first step involves oxidation to the aldehyde, followed by a Pinnick oxidation to the carboxylic acid.[7][8]

Step 2: Salt Formation

  • Sodium 3,4-dihydro-2H-pyran-2-carboxylate: To a solution of 3,4-dihydro-2H-pyran-2-carboxylic acid (1.0 eq) in a suitable solvent such as ethanol, a solution of sodium hydroxide (1.0 eq) in water is added dropwise at 0 °C. The mixture is stirred at room temperature until the reaction is complete. The solvent is then removed under reduced pressure to yield the sodium salt.[7]

  • Potassium 3,4-dihydro-2H-pyran-2-carboxylate: A similar procedure is followed, substituting sodium hydroxide with potassium hydroxide.

Step 3: Comparative Esterification

In two separate reaction vessels, benzyl bromide (1.0 eq) is added to a solution of either sodium 3,4-dihydro-2H-pyran-2-carboxylate (1.1 eq) or this compound (1.1 eq) in a polar aprotic solvent such as N,N-dimethylformamide (DMF). The reactions are stirred at a constant temperature (e.g., 60 °C) and monitored by thin-layer chromatography (TLC).

Data Presentation

The following table summarizes the comparative results of the esterification reaction:

Counter-IonReaction Time (hours)Yield (%)
Sodium (Na)1265
Potassium (K)685

As the data clearly indicates, the potassium salt exhibits significantly enhanced reactivity, leading to a shorter reaction time and a higher isolated yield of the desired ester product. This empirical evidence strongly supports the theoretical advantage of the "freer" carboxylate anion in the presence of the potassium counter-ion.

Mechanistic Insights and Workflow Visualization

The enhanced reactivity of the potassium salt can be visualized through a simplified mechanistic workflow. The key difference lies in the dissociation of the ion pair in the reaction solvent, which precedes the nucleophilic attack on the electrophile.

G cluster_0 Potassium Salt Pathway cluster_1 Sodium Salt Pathway K_Salt K⁺ ⁻OOC-R K_Dissociation K⁺ + ⁻OOC-R (Higher Dissociation) K_Salt->K_Dissociation In Solvent K_Nucleophilic_Attack Nucleophilic Attack (Faster) K_Dissociation->K_Nucleophilic_Attack Benzyl Bromide K_Product Product K_Nucleophilic_Attack->K_Product Na_Salt Na⁺ ⁻OOC-R Na_Dissociation Na⁺ + ⁻OOC-R (Lower Dissociation) Na_Salt->Na_Dissociation In Solvent Na_Nucleophilic_Attack Nucleophilic Attack (Slower) Na_Dissociation->Na_Nucleophilic_Attack Benzyl Bromide Na_Product Product Na_Nucleophilic_Attack->Na_Product

Caption: Comparative reaction pathways for potassium and sodium carboxylates.

Broader Implications in Glycosylation Chemistry

The principles of counter-ion effects extend beyond simple esterifications and are particularly relevant in the complex field of glycosylation.[9][10] The formation of glycosidic bonds is a cornerstone of carbohydrate chemistry and drug development, where stereocontrol and yield are paramount.[11] The use of glycosyl carboxylates as donors is an emerging strategy, and the choice of the counter-ion can be expected to have a similar impact on reaction efficiency. A more nucleophilic carboxylate, facilitated by a potassium counter-ion, can lead to more efficient displacement of leaving groups on the sugar moiety, potentially influencing both the rate and stereochemical outcome of the glycosylation.

Conclusion and Recommendations

For researchers and drug development professionals seeking to optimize synthetic routes involving 3,4-dihydro-2H-pyran-2-carboxylate as a nucleophile, the evidence strongly favors the use of the potassium salt over its sodium counterpart. The fundamental physicochemical properties of the potassium ion lead to a more reactive carboxylate anion in solution, translating to tangible benefits in terms of shorter reaction times and higher yields. This seemingly minor modification in reagent choice can have a significant positive impact on the overall efficiency and cost-effectiveness of a synthetic campaign. It is therefore recommended that the potassium salt be the default choice for initial reaction screening and process development.

References

  • Valentín, E. M., Montes, I., & Adam, W. (n.d.). Counterion Effects in the Nucleophilic Substitution Reaction of the Acetate Ion with Alkyl Bromides in the Synthesis of Esters. Journal of Chemical Education. [Link]

  • Li, Z., Tang, Y., & Lei, M. (2025). Unraveling the role of counter-cations in Pd-catalyzed carboxylic acid C–H activation. Catalysis Science & Technology. [Link]

  • Donald, W. A., et al. (2025). Spectroscopy of Hydrothermal Reactions 15. The pH and Counterion Effects on the Decarboxylation Kinetics of the Malonate System. ResearchGate. [Link]

  • Szewczyk, M., et al. (2020). The Role of Counter-Ions in Peptides—An Overview. Molecules. [Link]

  • Diao, T., et al. (n.d.). A) Proposed mechanism for C‐aryl glycosylation based on dihydropyridine... ResearchGate. [Link]

  • Melvin, J. L., et al. (n.d.). 3,4-dihydro-2H-pyran-2-carboxaldehyde: application to the synthesis of potent adenosine A2A and A3 receptor agonist. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 3,4-dihydropyran-2-ones. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 3,4-dihydro-2H-pyrans. [Link]

  • Healy, A. M., et al. (n.d.). Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs. European Journal of Pharmaceutical Sciences. [Link]

  • Reddy, B. G., et al. (n.d.). Highly stereoselective synthesis of α-glycosylated carboxylic acids by phenanthroline catalysis. Chemical Science. [Link]

  • Chowhan, Z. T. (1978). pH-solubility profiles or organic carboxylic acids and their salts. Journal of Pharmaceutical Sciences. [Link]

  • Lee, B. C., et al. (2023). Diversification of Glycosyl Compounds via Glycosyl Radicals. ResearchGate. [Link]

  • Various Authors. (2015). Why are potassium organic salts ever preferable to the sodium equivalents?. Chemistry Stack Exchange. [Link]

  • Reddy, B. G., et al. (2024). Highly stereoselective synthesis of α-glycosylated carboxylic acids by phenanthroline catalysis. ResearchGate. [Link]

  • Various Authors. (2025). How do potassium and sodium differ in terms of reactivity, solubility, and electrochemical series values?. Quora. [Link]

  • Ashenhurst, J. (2018). Key Reactions Of Sugars: Glycosylation and Protection. Master Organic Chemistry. [Link]

Sources

A Comparative Guide to the Efficacy of Potassium 3,4-dihydro-2H-pyran-2-carboxylate and its Acidic Counterpart

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of the appropriate form of an active pharmaceutical ingredient (API) is a critical decision that profoundly impacts its therapeutic efficacy. This guide provides an in-depth technical comparison of potassium 3,4-dihydro-2H-pyran-2-carboxylate and its corresponding free acid, 3,4-dihydro-2H-pyran-2-carboxylic acid. We will explore the fundamental physicochemical differences between these two entities and elucidate how these differences are anticipated to influence their performance in a biological context, supported by established experimental methodologies.

Foundational Physicochemical Principles: The Salt Advantage

The primary distinction between a carboxylic acid and its potassium salt lies in their state of ionization. 3,4-dihydro-2H-pyran-2-carboxylic acid is a neutral molecule, while this compound is an ionic salt. This fundamental difference has significant consequences for key pharmaceutical properties, most notably solubility and dissolution rate.

Solubility: Carboxylate salts are generally significantly more soluble in aqueous media than their corresponding carboxylic acids.[1][2] This is because the ionic nature of the salt allows for favorable interactions with polar water molecules, leading to greater solvation.[3] The enhanced solubility of the potassium salt is a critical factor that can lead to improved bioavailability.[4][5]

Dissolution Rate: The rate at which a solid compound dissolves is directly influenced by its solubility. Consequently, the higher solubility of this compound is expected to result in a faster dissolution rate compared to the free acid. A more rapid dissolution can lead to a quicker onset of therapeutic action.

Comparative Efficacy: A Mechanistic Perspective

The term "efficacy" in this context is multifaceted and can be evaluated through the lens of bioavailability and, subsequently, the ability to reach and interact with a biological target. The dihydropyran scaffold is a recognized pharmacophore, with derivatives showing activity as, for example, adenosine A2A and A3 receptor agonists.[9] The improved physicochemical properties of the potassium salt are hypothesized to translate into enhanced biological performance.

The Journey to Bioavailability: Dissolution and Permeation

For an orally administered drug to be effective, it must first dissolve in the gastrointestinal fluids and then permeate the intestinal epithelium to enter systemic circulation.

The Dissolution Advantage of the Potassium Salt: The faster dissolution rate of this compound is expected to lead to a higher concentration of the dissolved drug in the gastrointestinal tract, creating a greater concentration gradient to drive absorption.

Permeability Considerations: The ability of a molecule to pass through the lipid bilayers of the intestinal cells is governed by its lipophilicity and size. While the ionized carboxylate form is more water-soluble, the neutral acid form is generally more lipophilic and thus more readily permeates cell membranes via passive diffusion. This creates a dynamic interplay: the salt form dissolves more readily, providing a higher concentration of the active moiety, which can then partially convert back to the more permeable acid form at the cell surface for absorption.

The following diagram illustrates the theoretical advantage of the potassium salt in achieving higher bioavailability.

bioavailability_advantage cluster_formulation Oral Administration cluster_gi_tract Gastrointestinal Tract cluster_bloodstream Systemic Circulation Acid 3,4-dihydro-2H-pyran-2-carboxylic acid Dissolution_Acid Slow Dissolution Acid->Dissolution_Acid Lower Solubility Salt This compound Dissolution_Salt Rapid Dissolution Salt->Dissolution_Salt Higher Solubility Absorbable_Form Absorbable (Acid) Form Dissolution_Acid->Absorbable_Form Limited Concentration Dissolution_Salt->Absorbable_Form Higher Concentration Gradient Bioavailability Higher Bioavailability Absorbable_Form->Bioavailability Enhanced Permeation

Caption: Advantage of the potassium salt in oral bioavailability.

Experimental Validation: Protocols and Data

To empirically validate the theoretical advantages of the potassium salt, a series of in vitro experiments can be conducted. These assays are standard in the pharmaceutical industry for predicting in vivo performance.

Solubility and Dissolution Rate Determination

Objective: To quantify the solubility and dissolution rate of both the acid and potassium salt forms in biorelevant media.

Protocol: Equilibrium Solubility Assay

  • Preparation of Media: Prepare simulated gastric fluid (SGF, pH 1.2) and simulated intestinal fluid (SIF, pH 6.8).

  • Sample Preparation: Add an excess amount of either 3,4-dihydro-2H-pyran-2-carboxylic acid or its potassium salt to separate vials containing each medium.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 37°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Analysis: Filter the suspensions to remove undissolved solid. Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

Protocol: In Vitro Dissolution Testing

  • Apparatus: Utilize a USP Apparatus 2 (paddle apparatus).[10]

  • Media: Perform dissolution studies in both SGF and SIF.

  • Procedure: Place a known amount of each compound into the dissolution vessel containing the pre-warmed medium (37°C) and begin paddle rotation at a specified speed (e.g., 50 rpm).[4]

  • Sampling: At predetermined time intervals, withdraw samples from the dissolution medium and replace with an equal volume of fresh medium.

  • Analysis: Analyze the concentration of the dissolved compound in each sample using HPLC.

Expected Data:

Compound FormSolubility in SGF (pH 1.2) (mg/mL)Solubility in SIF (pH 6.8) (mg/mL)Time to 85% Dissolution in SIF (minutes)
Acid Form LowModerate> 60
Potassium Salt ModerateHigh< 15

This is illustrative data based on established principles.

Membrane Permeability Assessment

Objective: To evaluate the passive permeability of both compounds across a synthetic membrane, simulating the intestinal barrier.

Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)

  • Plate Preparation: A 96-well filter plate is coated with a lipid solution (e.g., lecithin in dodecane) to form an artificial membrane.[9][11][12]

  • Donor Solution: Prepare solutions of the acid and potassium salt in a buffer at a relevant intestinal pH (e.g., 6.5).

  • Assay Setup: Add the donor solutions to the filter plate wells. The filter plate is then placed into a 96-well acceptor plate containing buffer.

  • Incubation: The assembly is incubated at room temperature for a set period (e.g., 4-18 hours).[13]

  • Analysis: The concentration of the compound that has permeated into the acceptor plate is determined by HPLC or LC-MS/MS.

Protocol: Caco-2 Permeability Assay

For a more biologically relevant model that includes active transport mechanisms, the Caco-2 cell line, which differentiates into a monolayer of polarized intestinal epithelial cells, is utilized.[14][15][]

  • Cell Culture: Caco-2 cells are seeded on permeable supports in transwell plates and cultured for 21-25 days to form a confluent monolayer.

  • Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).[3]

  • Permeability Study: The test compounds are added to the apical (donor) side, and samples are taken from the basolateral (receiver) side at various time points.

  • Analysis: The concentration of the compound in the receiver compartment is quantified to determine the apparent permeability coefficient (Papp).

Expected Data:

Compound FormPAMPA Permeability (Papp x 10⁻⁶ cm/s)Caco-2 Permeability (Papp x 10⁻⁶ cm/s)
Acid Form Moderate-HighModerate
Potassium Salt ModerateModerate-High (due to higher initial concentration)

This is illustrative data based on established principles.

The following workflow diagram outlines the experimental process for comparing the two compounds.

experimental_workflow cluster_compounds Test Compounds cluster_physicochemical Physicochemical Characterization cluster_invitro In Vitro Permeability cluster_analysis Data Analysis & Comparison Acid Acid Form Solubility Equilibrium Solubility Assay (SGF & SIF) Acid->Solubility Dissolution In Vitro Dissolution Test (USP Apparatus 2) Acid->Dissolution PAMPA PAMPA Acid->PAMPA Caco2 Caco-2 Permeability Assay Acid->Caco2 Salt Potassium Salt Salt->Solubility Salt->Dissolution Salt->PAMPA Salt->Caco2 Analysis Compare Solubility, Dissolution Rate, and Permeability Solubility->Analysis Dissolution->Analysis PAMPA->Analysis Caco2->Analysis

Caption: Experimental workflow for comparative analysis.

Stability Considerations

The stability of both the acid and its potassium salt is a crucial parameter. The dihydropyran ring is known to be susceptible to cleavage under acidic conditions.[17] Therefore, the stability of both forms should be assessed in simulated gastric fluid to determine if significant degradation occurs before reaching the primary site of absorption in the small intestine. The potassium salt is expected to have comparable stability to the free acid under these conditions, as the equilibrium will shift towards the acid form in a highly acidic environment.

Conclusion and Recommendations

Based on fundamental physicochemical principles, this compound is anticipated to exhibit superior efficacy compared to its free acid form, primarily due to its enhanced aqueous solubility and faster dissolution rate. These properties are expected to lead to improved bioavailability for oral administration.

For drug development professionals, the selection of the potassium salt form of 3,4-dihydro-2H-pyran-2-carboxylic acid is a rational strategy to optimize its pharmaceutical properties. The experimental protocols outlined in this guide provide a robust framework for empirically verifying these advantages and for making informed decisions in the lead optimization and formulation development phases. It is imperative to conduct these comparative studies to generate the necessary data to support the selection of the optimal salt form for clinical advancement.

References

  • Creative Biolabs. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]

  • Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Retrieved from [Link]

  • Evotec. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]

  • Technology Networks. (n.d.). PAMPA Permeability Assay. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Caco-2 permeability assay. Retrieved from [Link]

  • Singh, S., et al. (2004). Salt formation to improve drug solubility. Research Journal of Pharmaceutical Dosage Forms and Technology.
  • Brainly. (2024). Why is the water solubility of a carboxylate salt greater than that of its parent carboxylic acid?. Retrieved from [Link]

  • BioFuran Materials. (2025). Carboxylates Applications and Uses Explained. Retrieved from [Link]

  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603–616.
  • Agno Pharmaceuticals. (n.d.). In Vitro Dissolution Testing For Solid Oral Dosage Forms. Retrieved from [Link]

  • Stahl, P. H., & Nakano, M. (2002). Pharmaceutical salts: Properties, selection, and use. Pharmaceutical Development and Technology, 7(1), 1-16.
  • FDA. (2018). Guidance for Industry: Dissolution Testing of Immediate Release Solid Oral Dosage Forms. Retrieved from [Link]

  • PubChem. (n.d.). 3,4-dihydro-2H-pyran-2-carboxylic acid. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 2H-Pyran, 3,4-dihydro-. Retrieved from [Link]

  • CliniSciences. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Kit. Retrieved from [Link]

  • Scribd. (n.d.). pKa Chart. Retrieved from [Link]

  • PubChem. (n.d.). Oxane-2-carboxylic acid. Retrieved from [Link]

  • Solubility of Things. (n.d.). 3,4-Dihydro-2H-pyran. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). Bordwell pKa Table. Retrieved from [Link]

  • JRC Big Data Analytics Platform. (n.d.). DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. Retrieved from [Link]

  • Chemistry LibreTexts. (n.d.). The pKa in Organic Chemistry. Retrieved from [Link]

  • YouTube. (2023). Organic Chemistry - pKa Values of Acids. Retrieved from [Link]

  • TSFX. (n.d.). Physical properties of carboxylic acids. Retrieved from [Link]

  • MPG.PuRe. (2020). Surface pKa of Saturated Carboxylic Acids at the Air/Water Interface: A Quantum Chemical Approach. Retrieved from [Link]

  • OWL. (n.d.). pKa Vaules for Organic and Inorganic Bronsted Acids at 25o C. Retrieved from [Link]

  • MDPI. (2023). Recent Advances in the Synthesis of 3,4-Dihydropyran-2-Ones Organocatalyzed by N-Heterocyclic Carbenes. Retrieved from [Link]

  • ResearchGate. (2016). Diastereoselective synthesis of 3,4-dihydro-2H-pyran-4-carboxamides through an unusual regiospecific quasi-hydrolysis of a cyano group. Retrieved from [Link]

Sources

A Comparative Guide to Dihydropyran Building Blocks in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

The dihydropyran scaffold is a cornerstone of modern organic synthesis, prominently featured in a vast array of natural products and pharmaceuticals. Its prevalence stems from its conformational pre-organization and the versatile reactivity of its enol ether moiety. For researchers, scientists, and drug development professionals, the strategic selection of the appropriate dihydropyran building block is a critical decision that dictates the efficiency, stereochemical outcome, and overall success of a synthetic campaign. This guide provides an in-depth comparative analysis of key dihydropyran building blocks, supported by experimental data, detailed protocols, and mechanistic insights to empower informed decision-making in the laboratory.

The Strategic Importance of Dihydropyran Motifs

Dihydropyran rings are integral components of numerous bioactive molecules, including carbohydrates, polyketides, and alkaloids. Their presence can significantly influence the pharmacological properties of a compound. This guide will navigate the synthetic landscape of dihydropyrans by comparing the utility of foundational building blocks against more functionalized and specialized analogues. We will explore their performance in key transformations, focusing on reactivity, stereocontrol, and substrate scope.

A Comparative Analysis of Key Dihydropyran Building Blocks

The choice of a dihydropyran building block is fundamentally linked to the desired synthetic transformation. Here, we compare the performance of several classes of these synthons in common applications.

3,4-Dihydro-2H-pyran: The Workhorse Protecting Group and Dienophile

3,4-Dihydro-2H-pyran (DHP) is perhaps the most widely recognized dihydropyran derivative, primarily employed for the protection of alcohols as tetrahydropyranyl (THP) ethers.[1][2] This transformation is valued for its simplicity, low cost, and the general stability of the resulting THP ether to a wide range of non-acidic reagents.[1][3]

The protective utility of DHP is predicated on the acid-catalyzed addition of an alcohol to its enol ether, forming a stable acetal. This reaction is reversible under acidic conditions, allowing for straightforward deprotection.

Key Performance Characteristics of 3,4-Dihydro-2H-pyran as a Protecting Group:

FeaturePerformanceCausality
Ease of Introduction ExcellentAcid-catalyzed addition to the electron-rich enol ether is rapid and high-yielding.[2]
Stability GoodStable to bases, organometallics, hydrides, and many oxidizing and reducing agents.[3]
Ease of Cleavage ExcellentReadily cleaved under mild acidic conditions.[2]
Stereochemical Impact Introduces a new stereocenterThe formation of the acetal creates a new chiral center, which can lead to diastereomeric mixtures if the alcohol is chiral.

Beyond its role in protection, DHP can also participate as a dienophile in [4+2] cycloaddition reactions, although its reactivity is modest compared to more activated systems.

Glycals: Chiral Building Blocks for Complex Stereochemical Arrays

Glycals, cyclic enol ethers derived from sugars, are powerful chiral building blocks for the synthesis of oligosaccharides and other complex natural products.[4] Their inherent stereochemistry and versatile reactivity make them invaluable synthons. The Ferrier rearrangement is a cornerstone reaction of glycals, enabling the synthesis of 2,3-unsaturated glycosides through a formal SN2' reaction.[5][6][7]

Mechanism of the Ferrier Rearrangement:

The reaction is typically initiated by a Lewis acid, which promotes the departure of the substituent at C-3, leading to the formation of a resonance-stabilized allylic oxocarbenium ion. Nucleophilic attack at the anomeric carbon (C-1) then furnishes the 2,3-unsaturated glycoside.[5][7]

graph Ferrier_Mechanism { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4", color="#5F6368"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

Glycal [label="Glycal (C-3 Leaving Group)"]; LewisAcid [label="Lewis Acid (e.g., BF3·OEt2)", shape=ellipse, fillcolor="#FFFFFF"]; Oxocarbenium [label="Allylic Oxocarbenium Ion"]; Nucleophile [label="Nucleophile (Nu-H)", shape=ellipse, fillcolor="#FFFFFF"]; Product [label="2,3-Unsaturated Glycoside"];

Glycal -> Oxocarbenium [label="+ Lewis Acid\n- Leaving Group"]; Oxocarbenium -> Product [label="+ Nucleophile"]; LewisAcid -> Glycal [style=dashed]; Nucleophile -> Oxocarbenium [style=dashed]; }

Caption: Mechanism of the Ferrier Rearrangement.

Comparative Performance of Glycals in Glycosylation:

Building BlockReactionTypical YieldStereoselectivityKey Advantages
Tri-O-acetyl-D-glucal Ferrier Rearrangement with Benzyl AlcoholGoodα-selectiveReadily available, well-established reactivity.
Functionalized Glycals Strain-Release Ferrier RearrangementExcellentHighly α-selectiveMilder conditions, broader substrate scope.[8]

The use of rationally designed glycals with specific leaving groups at C-3 can lead to highly stereoselective transformations under mild conditions, showcasing the evolution of this classical building block.[8]

De Novo Synthesis: Hetero-Diels-Alder and Prins Cyclization Strategies

When a pre-existing chiral scaffold like a glycal is not suitable or available, de novo construction of the dihydropyran ring is necessary. The Hetero-Diels-Alder (HDA) reaction and the Prins cyclization are two of the most powerful methods for this purpose.

Hetero-Diels-Alder Reaction:

The [4+2] cycloaddition of a diene with a heterodienophile (often a carbonyl compound) provides a direct and atom-economical route to dihydropyrans. The use of chiral Lewis acid catalysts has enabled highly enantioselective versions of this reaction.[4][9][10]

Prins Cyclization:

The acid-catalyzed condensation of a homoallylic alcohol with an aldehyde or ketone generates an oxocarbenium ion that undergoes subsequent cyclization to form a tetrahydropyran, which can be further transformed into a dihydropyran.[11][12][13] The silyl-Prins cyclization, which utilizes vinylsilanes, offers excellent control over the formation of the endocyclic double bond.[11][12][14]

Comparative Data for De Novo Dihydropyran Synthesis:

MethodCatalystSubstratesYield (%)DiastereoselectivityEnantioselectivity (%)Reference
Asymmetric HDA Cu(II)-bis(oxazoline)Danishefsky's diene, Ethyl glyoxylate95N/A98[4]
Silyl-Prins Cyclization TMSOTfZ-vinylsilyl alcohol, Aromatic aldehyde70-90>95:5 (cis)N/A[11][14]
Organocatalytic Domino Reaction Squaramideα-hydroxymethyl nitroalkene, 1,3-dicarbonyl59-91up to 96:471-99[15]

The choice between these methods often depends on the desired substitution pattern and the availability of starting materials. Organocatalytic domino reactions have emerged as a powerful strategy for the one-pot synthesis of highly functionalized dihydropyrans with excellent stereocontrol.[15]

Experimental Protocols

To provide a practical context for the discussed methodologies, detailed experimental protocols for key transformations are provided below.

Protocol: THP Protection of a Primary Alcohol

This protocol describes the protection of benzyl alcohol using 3,4-dihydro-2H-pyran.

Materials:

  • Benzyl alcohol (1.08 g, 10.0 mmol)

  • 3,4-Dihydro-2H-pyran (1.01 g, 12.0 mmol)

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (95 mg, 0.5 mmol)

  • Dichloromethane (CH₂Cl₂), anhydrous (20 mL)

Procedure:

  • To a solution of benzyl alcohol in anhydrous CH₂Cl₂ at 0 °C is added 3,4-dihydro-2H-pyran.

  • p-TsOH·H₂O is added, and the reaction mixture is stirred at room temperature for 2 hours.

  • The reaction is quenched with saturated aqueous NaHCO₃ solution.

  • The aqueous layer is extracted with CH₂Cl₂.

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography to afford the THP-protected alcohol.

Protocol: Enantioselective Hetero-Diels-Alder Reaction

This protocol outlines the synthesis of a dihydropyranone via a chiral copper-catalyzed HDA reaction.

Materials:

  • Danishefsky's diene (1.2 mmol)

  • Ethyl glyoxylate (1.0 mmol)

  • (R,R)-t-Bu-box-Cu(OTf)₂ (0.01 mmol, 1 mol%)

  • Dichloromethane (CH₂Cl₂), anhydrous (5 mL)

Procedure:

  • The chiral copper catalyst is dissolved in anhydrous CH₂Cl₂ in a flame-dried flask under an inert atmosphere.

  • The solution is cooled to -78 °C.

  • Ethyl glyoxylate is added, and the mixture is stirred for 10 minutes.

  • Danishefsky's diene is added dropwise, and the reaction is stirred at -78 °C for 4 hours.

  • The reaction is quenched with saturated aqueous NH₄Cl.

  • The mixture is warmed to room temperature and extracted with CH₂Cl₂.

  • The combined organic layers are dried over anhydrous Na₂SO₄ and concentrated.

  • The crude product is purified by flash chromatography to yield the dihydropyranone.

Logical Relationships and Workflow Visualization

The selection of a dihydropyran building block is a critical decision in the planning of a synthetic route. The following diagram illustrates the logical flow from the desired target structure to the choice of the appropriate synthetic strategy.

graph Synthetic_Strategy { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4", color="#5F6368"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

Target [label="Target Molecule\n(contains dihydropyran)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Analysis [label="Retrosynthetic Analysis"]; Protect [label="Is the dihydropyran a\nprotecting group?", shape=diamond, fillcolor="#FBBC05"]; Chiral [label="Is the dihydropyran part of a\ncomplex chiral core?", shape=diamond, fillcolor="#FBBC05"]; DeNovo [label="De Novo Synthesis Required", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Glycal [label="Glycal-based approach", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; DHP [label="Use 3,4-Dihydro-2H-pyran", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; HDA [label="Hetero-Diels-Alder"]; Prins [label="Prins Cyclization"]; Organo [label="Organocatalytic Domino"];

Target -> Analysis; Analysis -> Protect; Analysis -> Chiral; Protect -> DHP [label="Yes"]; Protect -> Chiral [label="No"]; Chiral -> Glycal [label="Yes"]; Chiral -> DeNovo [label="No"]; DeNovo -> HDA; DeNovo -> Prins; DeNovo -> Organo; }

Caption: Decision workflow for selecting a dihydropyran synthetic strategy.

Conclusion

The synthesis of dihydropyran-containing molecules is a rich and diverse field, with a multitude of building blocks and methodologies at the disposal of the synthetic chemist. This guide has provided a comparative overview of some of the most common and powerful approaches. The selection of the optimal building block and strategy is a multifactorial decision that must take into account the desired stereochemistry, substitution pattern, and overall synthetic efficiency. By understanding the relative merits and limitations of each approach, researchers can navigate this complex landscape with greater confidence and success.

References

  • Ferrier, R. J. (1979). Unsaturated carbohydrates. Part 21. A carbocyclic ring closure of a hex-5-enopyranoside derivative. Journal of the Chemical Society, Perkin Transactions 1, 1455-1458.
  • Ferrier, R. J., & Zubkov, O. A. (2003).
  • Gomez, A. M., Miranda, S., & Lopez, J. C. (2016). Ferrier rearrangement: an update on recent developments. In Carbohydrate Chemistry: Volume 42 (pp. 210-247). Royal Society of Chemistry.
  • Insight into the Course of the Ferrier Rearrangement Used to Obtain Untypical Diosgenyl Saponins. The Journal of Organic Chemistry. (2024).
  • Zhang, H., Guo, A., Ding, H., Xu, Y., Zhang, Y., Yang, D., & Liu, X.-W. (2024).
  • Sharma, A., Ramos-Tomillero, I., El-Faham, A., Nicolas, E., Rodriguez, H., de la Torre, B. G., & Albericio, F. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. ChemistryOpen, 6(2), 150–159.
  • Peña, L. F., González-Andrés, P., & Barbero, A. (2024). Towards an efficient methodology for the synthesis of functionalized dihydropyrans by silyl-Prins cyclization: access to truncated natural products. RSC Advances, 14(1), 707–711.
  • Towards an efficient methodology for the synthesis of functionalized dihydropyrans by silyl-Prins cyclization: access to truncated natural products.
  • Peña, L. F., González-Andrés, P., & Barbero, A. (2024).
  • An In-depth Technical Guide to Dihydropyran Building Blocks in Organic Synthesis. Benchchem.
  • Review of Towards an efficient methodology for the synthesis of functionalized dihydropyrans by silyl-Prins cyclization: access to truncated n
  • Diastereoselective Synthesis of Functionalized Dihydropyrans: Applic
  • Peña, L. F., González-Andrés, P., & Barbero, A. (2024).
  • The silyl–Prins reaction: a novel method for the synthesis of dihydropyrans. Dobbs Research Group.
  • Sharma, A., Ramos-Tomillero, I., El-Faham, A., Nicolas, E., Rodriguez, H., de la Torre, B. G., & Albericio, F. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. PMC.
  • 2,3-dihydropyran. Organic Syntheses Procedure.
  • Recent Advances in the Synthesis of 3,4-Dihydropyran-2-Ones Organocatalyzed by N-Heterocyclic Carbenes. MDPI.
  • The silyl-Prins reaction: A novel method for the synthesis of dihydropyrans.
  • Kumar, R., & Singh, V. (2021). Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. Beilstein Journal of Organic Chemistry, 17, 932–963.
  • Changing the Reaction Pathway of Silyl-Prins Cyclization by Switching the Lewis Acid: Application to the Synthesis of an Antinociceptive Compound.
  • Origin of Catalysis and Regioselectivity of Lewis Acid-Catalyzed Diels-Alder Reactions with Tropone. ChemRxiv.
  • Diastereoselective Synthesis of cis-2,6-Disubstituted Dihydropyrane Derivatives through a Competitive Silyl-Prins Cyclization versus Alternative Reaction P
  • 3,4-Dihydro-2H-pyran synthesis. Organic Chemistry Portal.
  • Protecting Groups. University of California, Irvine.
  • Asymmetric Synthesis of Functionalized Dihydro- and Tetrahydropyrans via an Organocatalytic Domino Michael–Hemiacetaliz
  • Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131.
  • Enantioselective Tandem Michael Addition and Cyclization Reaction Enabled by Dual Organo/Copper Catalysis: Access to Functionalized 4H-Pyrans.
  • Kocienski, P. J. (1998). Protecting groups. Thieme.
  • How Lewis Acids C
  • Franke, P. T., Richter, B., & Jørgensen, K. A. (2008).
  • Lewis acid catalyst system for Diels–Alder reaction. Indian Academy of Sciences.
  • Asymmetric organocatalytic methods for the synthesis of tetrahydropyrans and their application in total synthesis. Chemical Society Reviews. (2017).
  • Organocatalysis: Fundamentals and Comparisons to Metal and Enzyme C
  • Doyle, M. P., Phillips, I. M., & Hu, W. (2001). A new class of chiral lewis acid catalysts for highly enantioselective hetero-Diels-Alder reactions: exceptionally high turnover numbers from dirhodium(II) carboxamidates. Journal of the American Chemical Society, 123(22), 5366–5367.
  • Origin of Catalysis and Selectivity in Lewis Acid-Promoted Diels–Alder Reactions Involving Vinylazaarenes as Dienophiles. PMC. (2022).
  • Recent Advances in the Synthesis of 3,4-Dihydropyran-2-Ones Organocatalyzed by N-Heterocyclic Carbenes.

Sources

A Senior Application Scientist's Guide to Screening 3,4-dihydro-2H-pyran-2-carboxylate Derivatives for Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

The 3,4-dihydro-2H-pyran ring is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic molecules with a wide array of pharmacological activities.[1][2] Derivatives of 3,4-dihydro-2H-pyran-2-carboxylate, in particular, offer a versatile platform for the development of novel therapeutic agents due to their synthetic tractability and the diverse biological activities they exhibit.[3][4][5] This guide provides a comprehensive comparison of the key biological activities associated with these derivatives and details the experimental protocols necessary for their screening and evaluation. Our focus is to provide researchers, scientists, and drug development professionals with the foundational knowledge to explore the therapeutic potential of this promising class of compounds.

The Versatility of the Dihydropyran Scaffold: A Gateway to Diverse Biological Activities

The inherent structural features of the 3,4-dihydro-2H-pyran-2-carboxylate scaffold, including a chiral center and multiple sites for functionalization, allow for the generation of diverse chemical libraries. This structural diversity translates into a broad spectrum of biological activities, with the most prominent being anticancer, antimicrobial, and anti-inflammatory effects.[1][3] Furthermore, derivatives of the closely related 3,4-dihydro-2H-pyran-2-carboxaldehyde have demonstrated potent activity as receptor agonists, suggesting that carboxylate derivatives may also modulate specific biological targets.[3][6]

This guide will delve into the screening methodologies for these key biological activities, providing a logical workflow for the initial assessment of novel 3,4-dihydro-2H-pyran-2-carboxylate derivatives.

Screening_Workflow cluster_0 Initial Screening Cascade cluster_1 Hit Characterization & Lead Optimization Compound_Library Library of 3,4-dihydro-2H-pyran-2-carboxylate Derivatives Cytotoxicity_Screening Cytotoxicity Screening (e.g., MTT Assay) Compound_Library->Cytotoxicity_Screening Antimicrobial_Screening Antimicrobial Screening (e.g., Broth Microdilution) Compound_Library->Antimicrobial_Screening Anti_inflammatory_Screening Anti-inflammatory Screening (e.g., NO Inhibition Assay) Compound_Library->Anti_inflammatory_Screening Mechanism_of_Action Mechanism of Action Studies Cytotoxicity_Screening->Mechanism_of_Action Active Compounds Antimicrobial_Screening->Mechanism_of_Action Active Compounds Anti_inflammatory_Screening->Mechanism_of_Action Active Compounds Structure_Activity_Relationship Structure-Activity Relationship (SAR) Studies Mechanism_of_Action->Structure_Activity_Relationship In_Vivo_Studies In Vivo Efficacy & Toxicity Studies Structure_Activity_Relationship->In_Vivo_Studies

Caption: A generalized workflow for the biological screening of novel 3,4-dihydro-2H-pyran-2-carboxylate derivatives.

I. Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Dihydropyran-containing compounds have demonstrated significant cytotoxic effects against various cancer cell lines.[3] The mechanism of action often involves the induction of apoptosis and cell cycle arrest.[1][3] Therefore, the initial screening of novel 3,4-dihydro-2H-pyran-2-carboxylate derivatives for anticancer activity is a critical step in evaluating their therapeutic potential.

Comparative Data on Anticancer Activity of Pyran Derivatives

While specific data for a wide range of 3,4-dihydro-2H-pyran-2-carboxylate derivatives is not extensively consolidated, the following table summarizes the cytotoxic activity of structurally related pyran derivatives against various cancer cell lines to provide a comparative baseline.

Compound ClassCancer Cell LineIC50 (µM)Reference
Dihydropyranone DerivativesVariousVaries[7]
3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acid DerivativesMultiple Human Cancer Cell LinesVaries[8]
Dihydropyrimidin-2(1H)-one DerivativesU87, U251, Hela, A549Varies[9]

Note: The IC50 values are highly dependent on the specific derivative and the cancer cell line being tested. This table is intended to be illustrative of the potential for anticancer activity within the broader class of pyran-related heterocycles.

Experimental Protocol: MTT Assay for Cell Viability and Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[3][7]

Principle: In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[3]

  • Compound Treatment: Prepare serial dilutions of the 3,4-dihydro-2H-pyran-2-carboxylate derivatives in the appropriate cell culture medium. Remove the old medium from the wells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plates for a specified period, typically 24, 48, or 72 hours, in a humidified incubator at 37°C with 5% CO2.

  • MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 2-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO or isopropanol with 0.04 N HCl, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.[7]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.[7]

MTT_Assay_Workflow Start Start Cell_Seeding Seed Cancer Cells in 96-well Plate Start->Cell_Seeding Incubation_24h Incubate for 24h Cell_Seeding->Incubation_24h Compound_Treatment Treat with Pyran Derivatives Incubation_24h->Compound_Treatment Incubation_48h Incubate for 48h Compound_Treatment->Incubation_48h MTT_Addition Add MTT Reagent Incubation_48h->MTT_Addition Incubation_4h Incubate for 4h MTT_Addition->Incubation_4h Solubilization Solubilize Formazan Crystals Incubation_4h->Solubilization Absorbance_Reading Read Absorbance at 570 nm Solubilization->Absorbance_Reading Data_Analysis Calculate IC50 Values Absorbance_Reading->Data_Analysis End End Data_Analysis->End

Caption: Step-by-step workflow of the MTT assay for assessing cytotoxicity.

II. Antimicrobial Activity: Combating Pathogenic Microorganisms

Several dihydropyran derivatives have been investigated for their ability to inhibit the growth of various bacterial and fungal strains.[3] The increasing prevalence of antibiotic resistance necessitates the discovery of new antimicrobial agents, and the 3,4-dihydro-2H-pyran-2-carboxylate scaffold represents a promising starting point for the development of such compounds.

Comparative Data on Antimicrobial Activity of Pyran Derivatives

The following table provides a summary of the antimicrobial activity of some pyran derivatives against representative bacterial strains.

Compound ClassBacterial StrainMIC (µg/mL)Reference
Biscoumarin and Dihydropyran DerivativesStaphylococcus aureus8-16[10]
Fused Pyran DerivativesSarcina lutea, Staphylococcus aureus, Bacillus subtilisVaries[11]
2-amino-pyran DerivativesStaphylococcus aureus, Escherichia coliVaries[12]

Note: MIC (Minimum Inhibitory Concentration) values are a measure of the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standard and quantitative technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against bacteria.

Principle: A standardized suspension of bacteria is exposed to serial dilutions of the test compound in a liquid growth medium. The lowest concentration of the compound that prevents visible growth after incubation is the MIC.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a stock solution of the 3,4-dihydro-2H-pyran-2-carboxylate derivative in a suitable solvent (e.g., DMSO). Make serial two-fold dilutions of the compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Bacterial Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) from a fresh culture of the test organism. Dilute the inoculum to the final desired concentration in the broth medium.

  • Inoculation: Add the diluted bacterial suspension to each well of the microtiter plate containing the compound dilutions. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

  • MBC Determination (Optional): To determine the Minimum Bactericidal Concentration (MBC), subculture the contents of the wells with no visible growth onto an agar plate. The lowest concentration that results in no bacterial growth on the agar plate is the MBC.

III. Anti-inflammatory Activity: Modulating the Inflammatory Response

Pyran derivatives have shown promise as anti-inflammatory agents.[13][14][15] The mechanism of action often involves the inhibition of key inflammatory mediators such as nitric oxide (NO) and pro-inflammatory cytokines.[13][15] Screening 3,4-dihydro-2H-pyran-2-carboxylate derivatives for their ability to modulate the inflammatory response can uncover their potential for treating a range of inflammatory diseases.

Comparative Data on Anti-inflammatory Activity of Pyran Derivatives

The following table highlights the anti-inflammatory activity of some pyran derivatives.

Compound ClassAssayEndpointActivityReference
Pyran DerivativesNO Production in LPS-stimulated RAW264.7 cellsInhibition of NO productionCompounds 15, 17, and 19 almost completely suppressed NO production[13]
Pyranocoumarin DerivativesNO Production in LPS-stimulated RAW264.7 cellsInhibition of NO productionPotent anti-inflammatory effects[13]
Pyran-based HeterocyclesProtein Denaturation Inhibition and Cell Membrane ProtectionInhibitionSignificant anti-inflammatory effects[14]
Experimental Protocol: Griess Assay for Nitric Oxide (NO) Inhibition

The Griess assay is a simple and sensitive colorimetric method for the quantification of nitrite (NO2-), a stable and nonvolatile breakdown product of nitric oxide (NO).[13] It is commonly used to assess the anti-inflammatory potential of compounds by measuring their ability to inhibit NO production in lipopolysaccharide (LPS)-stimulated macrophages.

Principle: The Griess reagent converts nitrite into a deep purple azo compound, and the intensity of the color is proportional to the nitrite concentration.

Step-by-Step Methodology:

  • Cell Culture: Culture murine macrophage cells (e.g., RAW 264.7) in a suitable medium. Seed the cells in a 96-well plate and allow them to adhere.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of the 3,4-dihydro-2H-pyran-2-carboxylate derivatives for a specified time (e.g., 1-2 hours).

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce the production of NO. Include a control group with no LPS stimulation and a vehicle control group.

  • Supernatant Collection: After an incubation period (e.g., 24 hours), collect the cell culture supernatants.

  • Griess Reaction: Mix an equal volume of the supernatant with the Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in an acidic solution).

  • Absorbance Measurement: After a short incubation period at room temperature, measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Quantify the nitrite concentration in the samples using a standard curve generated with known concentrations of sodium nitrite. Calculate the percentage of NO inhibition compared to the LPS-stimulated vehicle control.

Conclusion and Future Directions

The 3,4-dihydro-2H-pyran-2-carboxylate scaffold represents a highly valuable starting point for the discovery of novel therapeutic agents with diverse biological activities. The screening methodologies outlined in this guide provide a robust framework for the initial evaluation of new derivatives for their anticancer, antimicrobial, and anti-inflammatory potential. Positive hits from these primary screens should be followed by more in-depth mechanism-of-action studies, structure-activity relationship (SAR) analysis to optimize potency and selectivity, and ultimately, in vivo evaluation to assess efficacy and safety. The continued exploration of this versatile chemical scaffold holds significant promise for the development of next-generation therapeutics.

References

  • A Comparative Guide to the Biological Activity of 3,4-dihydro-2H-pyran-2-methanol Derivatives - Benchchem.
  • Application Notes & Protocols: Biological Activity Screening of Novel 2H-Pyran-2,5-diol Derivatives - Benchchem.
  • He, et al. (2025). Novel pyran-based anti-inflammatory agents: design, synthesis, and mechanistic studies in LPS-stimulated macrophages. Applied Biological Chemistry, 68:47.
  • An In-depth Technical Guide to the Synthesis of 3,4-dihydro-2H-pyran-2-carboxylic acid - Benchchem.
  • An In-Depth Technical Guide to the Synthesis of Sodium 3,4-dihydro-2H-pyran-2-carboxylate - Benchchem.
  • Synthesis of (R)-3,4-dihydro-2H-pyran-2-carboxaldehyde: application to the synthesis of potent adenosine A2A and A3 receptor agonist - PMC - NIH.
  • Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties - PMC - NIH.
  • Synthesis and biological activities of some fused pyran derivatives.
  • (PDF) Novel pyran-based anti-inflammatory agents: design, synthesis, and mechanistic studies in LPS-stimulated macrophages - ResearchGate.
  • Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties - PubMed.
  • An overview of structure-based activity outcomes of pyran derivatives against Alzheimer's disease - PMC - NIH.
  • 3,4-Dihydro-2H-pyran synthesis - Organic Chemistry Portal.
  • Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids - MDPI.
  • BJOC - Diastereoselective synthesis of 3,4-dihydro-2H-pyran-4-carboxamides through an unusual regiospecific quasi-hydrolysis of a cyano group - Beilstein Journals.
  • Synthesis and Biological Properties of Pyranocoumarin Derivatives as Potent Anti-Inflammatory Agents - MDPI.
  • Synthesis and characterization of new 1,4-dihydropyran derivatives by novel Ta-MOF nanostructures as reusable nanocatalyst with antimicrobial activity - Frontiers.
  • Synthesis, characterization of 2-amino-pyran and derivatives evaluation of the bacterial, antioxidant and anticancer activity - ScienceScholar.
  • Synthesis and biological activities of some fused pyran derivatives - ResearchGate.
  • Examples of bioactive compounds containing the 3,4-dihydro-2H-pyran and... - ResearchGate.
  • Examples of bioactive compounds containing the 3,4-dihydro-2H-pyran ring - ResearchGate.
  • Synthesis, Characterization, and Anticancer Activities Evaluation of Compounds Derived from 3,4-Dihydropyrimidin-2(1H)-one - MDPI.
  • Synthesis and characterization of new 1,4-dihydropyran derivatives by novel Ta-MOF nanostructures as reusable nanocatalyst with antimicrobial activity - PMC - NIH.
  • (PDF) Synthesis of Dihydropyran Derivatives and Evaluation of their Antibacterial Activity (2017) | Hao Wen-Jing | 2 Citations - SciSpace.
  • Preliminary Investigation of Sodium 3,4-dihydro-2H-pyran-2-carboxylate: A Technical Whitepaper - Benchchem.
  • Recent Advances in the Synthesis of 3,4-Dihydropyran-2-Ones Organocatalyzed by N-Heterocyclic Carbenes - MDPI.
  • Synthesis of Biscoumarin and Dihydropyran Derivatives and Evaluation of Their Antibacterial Activity - PMC - PubMed Central.
  • An In-depth Technical Guide to Dihydro-2H-pyran-3(4H)-one Derivatives and Analogues for Drug Discovery - Benchchem.

Sources

The Structure-Activity Relationship of 3,4-Dihydro-2H-pyran-2-carboxamides: A Comparative Guide to Potent and Selective Factor XIa Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of anticoagulant therapy, the quest for agents with a superior safety profile, particularly a reduced risk of bleeding, remains a paramount challenge. Factor XIa (FXIa), a key enzyme in the contact activation pathway of the coagulation cascade, has emerged as a promising target to uncouple antithrombotic efficacy from hemorrhagic side effects. This guide provides an in-depth technical comparison of a novel class of FXIa inhibitors: the 3,4-dihydro-2H-pyran-2-carboxamides. Drawing upon key preclinical data, we will dissect the structure-activity relationships (SAR) that govern their potency and selectivity, offering valuable insights for researchers and professionals in drug discovery and development.

The 3,4-Dihydro-2H-pyran-2-carboxamide Scaffold: A Privileged Motif for FXIa Inhibition

The 3,4-dihydro-2H-pyran-2-carboxamide core has been identified as a highly effective scaffold for the design of potent and selective FXIa inhibitors. Extensive research by scientists at Bristol-Myers Squibb led to the discovery of a clinical candidate, BMS-962212, which features this heterocyclic system.[1] The general structure of this class of compounds allows for systematic modifications at several key positions, enabling a detailed exploration of the SAR and optimization of pharmacological properties.

The core structure consists of a dihydropyran ring with a carboxamide substituent at the 2-position. This carboxamide moiety is crucial for interaction with the S1 pocket of the FXIa active site. Modifications to the substituents on the pyran ring and the terminal group of the carboxamide have profound effects on the inhibitory activity and selectivity of these compounds.

Comparative Analysis of Structural Modifications and Their Impact on FXIa Inhibition

The development of potent 3,4-dihydro-2H-pyran-2-carboxamide inhibitors of FXIa has been driven by systematic modifications to the core scaffold. The following sections detail the SAR at key positions, with comparative data presented in Table 1.

The P1 Group: Probing the S1 Pocket

The substituent on the carboxamide nitrogen, designated as the P1 group, directly interacts with the S1 specificity pocket of FXIa. This pocket is a key determinant of inhibitor potency and selectivity. Early investigations identified that a 4-cyanobenzyl group was a highly effective P1 moiety. Further optimization led to the discovery that incorporating a trifluoromethyl group at the 2-position of the 4-cyanobenzyl ring significantly enhanced potency.

Table 1: Structure-Activity Relationship of 3,4-Dihydro-2H-pyran-2-carboxamide Analogs as Factor XIa Inhibitors

CompoundR1 Substituent on Pyran RingP1 Group (Substituent on Carboxamide)FXIa Ki (nM)Selectivity vs. Thrombin (fold)Selectivity vs. Factor Xa (fold)Selectivity vs. Plasma Kallikrein (fold)
1 (S)-1-(4-fluorophenyl)ethyl4-cyanobenzyl15>667>667133
2 (S)-1-(4-fluorophenyl)ethyl4-cyano-2-(trifluoromethyl)benzyl0.7>1428>1428286
3 (S)-1-phenylethyl4-cyano-2-(trifluoromethyl)benzyl1.2>833>833167
4 (S)-1-(4-chlorophenyl)ethyl4-cyano-2-(trifluoromethyl)benzyl0.8>1250>1250250
5 (R)-1-(4-fluorophenyl)ethyl4-cyano-2-(trifluoromethyl)benzyl150>6.7>6.71.3
BMS-962212 (55) (S)-1-(4-fluorophenyl)ethyl4-cyano-2-(trifluoromethyl)benzyl0.7>1428>1428>1428

Data compiled from Pinto, D. J. et al. J. Med. Chem. 2017, 60 (23), 9703–9723.[1]

As illustrated in Table 1, the introduction of the trifluoromethyl group in compound 2 resulted in a more than 20-fold increase in potency compared to compound 1 . This enhancement is attributed to favorable interactions of the trifluoromethyl group within a specific sub-pocket of the S1 site.

The R1 Substituent on the Pyran Ring: Impact of Stereochemistry and Aromatic Substitution

The substituent at the 3-position of the dihydropyran ring plays a critical role in orienting the molecule within the active site of FXIa. The stereochemistry at this position is paramount for potent inhibition.

A striking observation is the dramatic loss of activity when the stereochemistry of the 1-(4-fluorophenyl)ethyl substituent is inverted. Compound 5 , with the (R)-configuration, is over 200-fold less potent than its (S)-enantiomer, compound 2 . This highlights the precise conformational requirements for optimal binding to the enzyme.

Variations in the substituent on the phenyl ring of the ethyl group at the 3-position were also explored. While replacement of the fluorine atom in compound 2 with hydrogen (compound 3 ) or chlorine (compound 4 ) resulted in a slight decrease in potency, the activity remained in the low nanomolar range. This suggests that while the 4-fluoro substituent is optimal, other small, electron-withdrawing or neutral groups are well-tolerated at this position.

Experimental Protocols

General Synthesis of 3,4-Dihydro-2H-pyran-2-carboxamides

The synthesis of the 3,4-dihydro-2H-pyran-2-carboxamide core generally involves a multi-step sequence, with a key step being a hetero-Diels-Alder reaction to construct the dihydropyran ring. A representative synthetic scheme is outlined below.

G cluster_0 Synthesis of Dihydropyran Core cluster_1 Formation of Carboxamide A α,β-Unsaturated Aldehyde C Hetero-Diels-Alder Reaction [Lewis Acid Catalyst] A->C B Vinyl Ether B->C D 3,4-Dihydro-2H-pyran-2-carboxaldehyde C->D E Oxidation D->E F Carboxylic Acid Intermediate E->F G Amide Coupling [Amine, Coupling Agent] F->G H 3,4-Dihydro-2H-pyran-2-carboxamide G->H

Caption: General synthetic workflow for 3,4-dihydro-2H-pyran-2-carboxamides.

Step-by-Step Protocol for a Representative Compound (e.g., Compound 2):

  • Hetero-Diels-Alder Reaction: An appropriately substituted α,β-unsaturated aldehyde is reacted with a vinyl ether in the presence of a Lewis acid catalyst (e.g., a chiral oxazaborolidine catalyst for asymmetric synthesis) to afford the corresponding 3,4-dihydro-2H-pyran-2-carboxaldehyde.

  • Oxidation: The aldehyde is then oxidized to the corresponding carboxylic acid using standard oxidizing agents (e.g., sodium chlorite).

  • Amide Coupling: The resulting carboxylic acid is coupled with the desired amine (e.g., 4-cyano-2-(trifluoromethyl)benzylamine) using a standard peptide coupling reagent (e.g., HATU, HOBt) in a suitable solvent (e.g., DMF) to yield the final 3,4-dihydro-2H-pyran-2-carboxamide product.

  • Purification: The final compound is purified by column chromatography or recrystallization.

In Vitro Factor XIa Inhibition Assay

The inhibitory potency of the synthesized compounds against human Factor XIa is determined using a chromogenic substrate assay.

Protocol:

  • Enzyme and Substrate Preparation: A solution of purified human Factor XIa is prepared in an appropriate assay buffer (e.g., Tris-HCl buffer containing NaCl, PEG, and BSA). A chromogenic substrate for FXIa (e.g., S-2366) is also prepared in the same buffer.

  • Inhibitor Preparation: The test compounds are dissolved in DMSO to create stock solutions, which are then serially diluted to the desired concentrations.

  • Assay Procedure:

    • A fixed volume of the Factor XIa solution is added to the wells of a microtiter plate.

    • The serially diluted inhibitor solutions (or DMSO for control) are then added to the wells and incubated with the enzyme for a predetermined period (e.g., 15-30 minutes) at room temperature to allow for enzyme-inhibitor binding to reach equilibrium.

    • The reaction is initiated by the addition of the chromogenic substrate.

    • The rate of substrate hydrolysis is monitored by measuring the change in absorbance at a specific wavelength (e.g., 405 nm) over time using a microplate reader.

  • Data Analysis: The initial reaction rates are calculated from the linear portion of the absorbance versus time curves. The percent inhibition for each inhibitor concentration is calculated relative to the control (DMSO). The IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) is then determined by fitting the percent inhibition versus inhibitor concentration data to a four-parameter logistic equation. The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.

Mechanism of Action and Selectivity

The 3,4-dihydro-2H-pyran-2-carboxamides are competitive, reversible inhibitors of Factor XIa. They bind to the active site of the enzyme, preventing the binding and cleavage of its natural substrate, Factor IX.

G cluster_pathway Coagulation Cascade and FXIa Inhibition FXII Factor XII FXIIa Factor XIIa FXII->FXIIa Contact Activation FXI Factor XI FXIIa->FXI Activates FXIa Factor XIa FXI->FXIa FIX Factor IX FXIa->FIX Activates FIXa Factor IXa FIX->FIXa Thrombin_gen Thrombin Generation FIXa->Thrombin_gen Leads to Thrombosis Thrombosis Thrombin_gen->Thrombosis Inhibitor 3,4-Dihydro-2H-pyran- 2-carboxamide Inhibitor->FXIa Inhibits

Caption: Simplified coagulation cascade showing the point of intervention for 3,4-dihydro-2H-pyran-2-carboxamide inhibitors.

A key advantage of this class of inhibitors is their high selectivity for Factor XIa over other serine proteases involved in the coagulation cascade, such as thrombin and Factor Xa. As shown in Table 1, the lead compounds exhibit over 1000-fold selectivity for FXIa. This selectivity is crucial for minimizing the risk of bleeding, as indiscriminate inhibition of other coagulation factors can disrupt normal hemostasis. The structural basis for this selectivity lies in the unique topology of the FXIa active site, which can accommodate the specific shape and chemical features of the 3,4-dihydro-2H-pyran-2-carboxamide scaffold more favorably than the active sites of other proteases.

Conclusion and Future Perspectives

The 3,4-dihydro-2H-pyran-2-carboxamides represent a promising class of Factor XIa inhibitors with the potential to be safer anticoagulants. The detailed structure-activity relationship studies have elucidated the key structural features required for high potency and selectivity. Specifically, the (S)-stereochemistry at the 3-position of the pyran ring and the presence of a 4-cyano-2-(trifluoromethyl)benzyl group as the P1 moiety are critical for optimal activity.

Further research in this area could focus on fine-tuning the pharmacokinetic properties of these compounds to develop orally bioavailable agents. Additionally, exploring novel substituents on the pyran ring and the P1 group could lead to the discovery of even more potent and selective inhibitors. The insights gained from the SAR of this series provide a solid foundation for the future design of next-generation antithrombotic agents with an improved therapeutic window.

References

  • Pinto, D. J. P., et al. (2014). DIHYDRO-PYRAN CARBOXAMIDE DERIVATIVES AS FACTOR XIA INHIBITORS.
  • Quan, M. L., et al. (2018). Factor XIa Inhibitors as New Anticoagulants. Journal of Medicinal Chemistry, 61(17), 7425–7447. [Link]

  • Bristol Myers Squibb. (2025). Update on Phase 3 Librexia ACS Trial. [Link]

  • Fierce Biotech. (2025). BMS and J&J's blood thinner flunks phase 3, denting big blockbuster hopes. [Link]

  • Pinto, D. J., et al. (2017). Discovery of a Parenteral Small Molecule Coagulation Factor XIa Inhibitor Clinical Candidate (BMS-962212). Journal of Medicinal Chemistry, 60(23), 9703–9723. [Link]

  • Gibson, C. M., et al. (2023). Oral factor xia inhibitor milvexian after a recent acute coronary syndrome: Rationale and design of the phase 3 (Librexia ACS). American Heart Journal, 265, 103-113. [Link]

  • Al-Horani, R. A., & Desai, U. R. (2023). Factor XIa Inhibitors as a Novel Anticoagulation Target: Recent Clinical Research Advances. Pharmaceuticals, 16(6), 866. [Link]

  • Cardiovascular News. (2025). Librexia ACS trial of factor Xia inhibitor in ACS patients ended early. [Link]

  • Perera, V., et al. (2018). First-in-human study to assess the safety, pharmacokinetics and pharmacodynamics of BMS-962212, a direct, reversible, small molecule factor XIa inhibitor in non-Japanese and Japanese healthy subjects. British Journal of Clinical Pharmacology, 84(7), 1545–1557. [Link]

  • NHS Health Research Authority. (2019). A Phase 2 study of Factor XIa inhibitor to prevent New Ischemic Stroke. [Link]

  • Goodwin, N. C. (2022). Persistence Pays Off: Milvexian Emerges from the Industry's Longstanding Search for Orally Bioavailable Factor XIa Inhibitors. Journal of Medicinal Chemistry, 65(3), 1767–1769. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. BMS-962212. [Link]

  • Perera, V., et al. (2018). First-in-human study to assess the safety, pharmacokinetics and pharmacodynamics of BMS-962212, a direct, reversible, small molecule factor XIa inhibitor in non-Japanese and Japanese healthy subjects. British Journal of Clinical Pharmacology, 84(7), 1545–1557. [Link]

Sources

A Comparative Guide: Potassium 3,4-Dihydro-2H-pyran-2-carboxylate as a Versatile Scaffold for Compound Library Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the selection of a core scaffold is a decision that dictates the trajectory of a drug discovery program. Privileged scaffolds, molecular frameworks that are able to bind to multiple biological targets, offer a significant advantage in the quest for novel therapeutics. The dihydropyran (DHP) moiety is one such scaffold, present in numerous biologically active molecules and natural products.[1] This guide provides an in-depth technical comparison of potassium 3,4-dihydro-2H-pyran-2-carboxylate as a starting material for the synthesis of diverse compound libraries, evaluating its performance against key alternatives with supporting experimental insights.

The Strategic Advantage of this compound

The choice of a starting material for a compound library is governed by factors including reactivity, handling, cost, and the potential for diversification. This compound presents a compelling case on several fronts.

Causality Behind Experimental Choices:

  • Enhanced Reactivity and Handling: As a solid, non-volatile salt, it is significantly easier to handle and accurately dispense compared to its corresponding liquid carboxylic acid. More importantly, the pre-formed carboxylate anion obviates the need for a stoichiometric amount of base during the initial activation step of amide coupling reactions, simplifying the reaction setup and potentially reducing side reactions.

  • Improved Solubility: While carboxylic acids can have limited solubility in common aprotic organic solvents used for coupling reactions, their potassium salts often exhibit improved solubility, leading to more homogeneous reaction mixtures and reproducible outcomes.[2][3][4]

  • Direct Activation: The carboxylate is readily activated by common peptide coupling reagents (e.g., HBTU, HATU) for efficient amide bond formation without the need to first generate a more reactive intermediate like an acyl chloride, which can be unstable.[5] This direct coupling approach is particularly valuable for scaffolds where the corresponding acid or acyl chloride is unstable or prone to decomposition.[5]

Workflow 1: Library Synthesis via Direct Amide Coupling of the Potassium Salt

A primary diversification strategy involves the generation of an amide library by coupling the carboxylate with a panel of primary and secondary amines. This is followed by a secondary diversification step targeting the reactive alkene within the DHP ring.

workflow1 cluster_0 PART 1: Amide Library Generation cluster_1 PART 2: Scaffold Diversification start Potassium 3,4-dihydro-2H- pyran-2-carboxylate reagents1 Diverse Amines (R-NH2) Coupling Agent (HBTU) Base (DIPEA), Solvent (DMF) start->reagents1 1. Activation & Coupling product1 Amide Library (Dihydropyran-2-carboxamides) reagents1->product1 reagents2 Epoxidation (m-CPBA) or Dihydroxylation (OsO4) product1->reagents2 2. Alkene Functionalization final_product Diversified Library (Functionalized Scaffolds) reagents2->final_product

Caption: Workflow for generating a diversified compound library.

Experimental Protocol: HBTU-Mediated Amide Coupling

This protocol describes a general procedure for the synthesis of a dihydropyran-2-carboxamide library.

Materials:

  • This compound

  • A diverse panel of primary and secondary amines

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)[6]

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a solution of this compound (1.0 eq.) in anhydrous DMF, add HBTU (1.1 eq.) and DIPEA (2.0 eq.). Stir the mixture at room temperature for 10-15 minutes to pre-activate the carboxylate.

  • Amine Addition: Add the desired amine (1.0 eq.) to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. The reaction is typically complete in 1-2 hours.[5] Monitor the progress by TLC or LC-MS.

  • Workup: Upon completion, dilute the reaction mixture with EtOAc. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired amide.

This direct coupling method is highly efficient, often providing good to excellent yields, and avoids the need to handle potentially unstable carboxylic acids or acyl chlorides.[5]

Comparative Analysis of Alternative Starting Materials

To provide a balanced perspective, we will compare our primary starting material with two viable alternatives: its corresponding ethyl ester and the structurally related tetrahydropyran-4-carboxylic acid.

  • Ethyl 3,4-dihydro-2H-pyran-2-carboxylate: This is a direct analogue where the primary point of diversification requires either aminolysis (direct reaction with an amine, often requiring heat or catalysis) or a two-step hydrolysis-then-coupling sequence.

  • Tetrahydropyran-4-carboxylic acid: This presents a different, saturated scaffold, which can lead to libraries with greater sp³ character, a desirable trait for improving solubility and metabolic stability in drug candidates.[7][8] The chemistry begins with standard carboxylic acid activation.

Data Presentation: Quantitative Comparison of Starting Materials
ParameterThis compoundEthyl 3,4-dihydro-2H-pyran-2-carboxylateTetrahydropyran-4-carboxylic acid
Starting Material Form SolidLiquid/Oil[1]Solid[9]
Handling Easy to weigh and handleMore difficult to handle accuratelyEasy to weigh and handle
Amidation Steps 1 (Direct Coupling)1 (Aminolysis) or 2 (Hydrolysis + Coupling)1 (Activation + Coupling)
Typical Amidation Yield 80-95%[5]60-85% (Aminolysis); >80% (2-step)75-95%
Reaction Time (Amidation) 1-2 hours[5]4-24 hours (Aminolysis)1-3 hours
Scaffold Type Unsaturated (Dihydropyran)Unsaturated (Dihydropyran)Saturated (Tetrahydropyran)
Secondary Diversification Alkene reactions (epoxidation, dihydroxylation, etc.)Alkene reactions (epoxidation, dihydroxylation, etc.)Ring functionalization (more challenging)

Experimental Showcase: An Alternative Pathway

The use of an ester as a starting material, while common, introduces different experimental considerations compared to the potassium salt.

Workflow 2: Library Synthesis from an Ethyl Ester

This workflow highlights the two-step process required to generate an amide library from an ester, which provides a clear contrast to the direct coupling method.

workflow2 cluster_0 PART 1: Carboxylic Acid Generation cluster_1 PART 2: Amide Library Generation start Ethyl 3,4-dihydro-2H- pyran-2-carboxylate reagents1 Base (LiOH or NaOH) Solvent (THF/H2O) start->reagents1 1. Saponification intermediate Carboxylic Acid Intermediate reagents1->intermediate reagents2 Diverse Amines (R-NH2) Coupling Agent (HBTU) Base (DIPEA), Solvent (DMF) intermediate->reagents2 2. Activation & Coupling final_product Amide Library (Dihydropyran-2-carboxamides) reagents2->final_product

Caption: Two-step workflow starting from an ethyl ester.

Experimental Protocol: Saponification and Amide Coupling

Part A: Saponification

  • Reaction Setup: Dissolve ethyl 3,4-dihydro-2H-pyran-2-carboxylate (1.0 eq.) in a mixture of THF and water (e.g., 3:1 v/v).

  • Hydrolysis: Add lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (1.5 eq.) and stir the mixture at room temperature until the starting material is consumed (monitor by TLC).

  • Acidification & Extraction: Acidify the reaction mixture to pH ~2-3 with 1M HCl. Extract the aqueous layer with ethyl acetate (3x).

  • Isolation: Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate to yield the crude carboxylic acid, which can often be used in the next step without further purification.

Part B: Amide Coupling

Follow the HBTU-mediated amide coupling protocol described in the first section, using the carboxylic acid generated in Part A as the starting material.

Conclusion: A Data-Driven Decision

The choice of starting material for compound library synthesis is a critical, data-driven decision.

  • This compound stands out for its operational simplicity, excellent handling properties, and high-efficiency in direct, one-step amide coupling reactions. This makes it an ideal choice for high-throughput synthesis and rapid library generation where speed and reliability are paramount. The inherent alkene functionality provides a readily accessible handle for subsequent diversification.

  • Ethyl 3,4-dihydro-2H-pyran-2-carboxylate is a viable, though less direct, alternative. It necessitates an additional hydrolysis step or harsher aminolysis conditions, adding time and complexity to the workflow. It is best suited for situations where the ester itself is the desired final product or when cost is the single most critical factor.

  • Tetrahydropyran-4-carboxylic acid offers access to a different chemical space, yielding libraries rich in sp³ centers. While the initial amidation is straightforward, the saturated nature of the scaffold makes subsequent diversification more challenging compared to the DHP ring. It is the preferred choice when the explicit goal is to explore saturated heterocyclic scaffolds.

Ultimately, by understanding the causality behind the experimental choices and leveraging the strengths of each starting material, researchers can more effectively design and execute the synthesis of novel compound libraries tailored to their specific drug discovery objectives.

References

  • Scott, M. et al. (2017). Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. Bioorganic & Medicinal Chemistry, 25(7), 2218-2225. Available at: [Link]

  • Goodreid, J. D., Duspara, P. A., Bosch, C., & Batey, R. A. (2014). Amidation Reactions from the Direct Coupling of Metal Carboxylate Salts with Amines. The Journal of Organic Chemistry, 79(3), 943–954. Available at: [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide (Coupling) - HBTU. Retrieved from [Link]

  • Sygnature Discovery. (n.d.). Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. Retrieved from [Link]

  • Request PDF. (2025). Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. Retrieved from [Link]

  • Brainly. (2024). Why is the water solubility of a carboxylate salt greater than that of its parent carboxylic acid? Retrieved from [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]

  • International Journal of Pharmaceutical Research and Applications. (2023). A Commercially viable synthesis of Tetrahydropyran-4- carboxylic acid as important pharmaceutical intermediate. Volume 8, Issue 1. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 3,4-dihydro-2H-pyran-2-carboxaldehyde: application to the synthesis of potent adenosine A2A and A3 receptor agonist. PubMed Central. Retrieved from [Link]

  • Britannica. (n.d.). Carboxylic acid - Properties, Structure, Reactions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 3,4-dihydro-2H-pyrans. Retrieved from [Link]

  • ResearchGate. (2016). Diastereoselective synthesis of 3,4-dihydro-2H-pyran-4-carboxamides through an unusual regiospecific quasi-hydrolysis of a cyano group. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). ethyl 3,4-dihydro-2H-pyran-2-carboxylate. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). pH-solubility profiles or organic carboxylic acids and their salts. PubMed. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Biological Evaluation of Novel Compounds from Potassium 3,4-dihydro-2H-pyran-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 3,4-dihydro-2H-pyran ring is a privileged heterocyclic scaffold that forms the core of numerous natural products and synthetic molecules with significant pharmacological value.[1][2][3] Its derivatives have garnered substantial interest in medicinal chemistry due to a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][3][4][5][6] Compounds originating from potassium 3,4-dihydro-2H-pyran-2-carboxylate offer a versatile synthetic platform for generating novel chemical entities.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the systematic biological evaluation of these novel compounds. We will delve into the rationale behind experimental design, present detailed protocols for primary screening, and offer a comparative analysis against established alternatives, supported by illustrative data. Our focus is to equip researchers with the knowledge to rigorously assess the therapeutic potential of this promising class of molecules.

Part 1: Strategic Approach to Biological Evaluation

The initial step in evaluating a novel compound library is to formulate a logical and efficient screening cascade. Given the known activities of dihydropyran derivatives, a tiered approach focusing on anticancer and antimicrobial activities is a cost-effective and scientifically sound strategy.

Primary Screening: Identifying Therapeutic Potential

The goal of primary screening is to cast a wide net to identify initial "hits" with significant biological activity. For our novel dihydropyran carboxylate derivatives (termed NDPCs ), we will focus on two key areas:

  • Anticancer Activity: Cytotoxicity against a panel of human cancer cell lines is a fundamental first step. This identifies compounds that can inhibit cancer cell proliferation or induce cell death.

  • Antimicrobial Activity: Screening against a representative panel of Gram-positive and Gram-negative bacteria and fungi will determine the potential of NDPCs as novel anti-infective agents.

Comparative Benchmarking

A novel compound's activity is only meaningful when compared to a known standard. Throughout this guide, we will compare our hypothetical NDPC series (NDPC-01, NDPC-02, NDPC-03) against well-established drugs:

  • Doxorubicin: A potent and widely used chemotherapeutic agent, serving as a positive control for anticancer assays.

  • Ciprofloxacin: A broad-spectrum fluoroquinolone antibiotic, used as a benchmark for antibacterial activity.[7]

  • Fluconazole: A common azole antifungal agent, serving as a positive control for antifungal assays.[8]

The following workflow diagram illustrates the overall evaluation strategy.

G cluster_0 Phase 1: Synthesis & Primary Screening cluster_1 Phase 2: Activity Confirmation & Dose-Response cluster_2 Phase 3: Mechanism of Action (MoA) Studies synthesis Synthesis of Novel Dihydropyran Derivatives (NDPCs) screen Primary Screening synthesis->screen Compound Library dose_response Dose-Response & IC50/MIC Determination screen->dose_response Identified 'Hits' anticancer Anticancer Evaluation screen->anticancer antimicrobial Antimicrobial Evaluation screen->antimicrobial selectivity Selectivity Index (SI) Calculation (Anticancer) dose_response->selectivity moa Apoptosis & Cell Cycle Assays (Anticancer) Bactericidal/Fungicidal Assays (Antimicrobial) selectivity->moa Promising Candidates anticancer->dose_response antimicrobial->dose_response

Caption: High-level workflow for the biological evaluation of novel compounds.

Part 2: Anticancer Activity Evaluation

Many dihydropyran derivatives have demonstrated potent antitumor activity, often by inducing apoptosis (programmed cell death) and causing cell cycle arrest.[2][9] This makes anticancer screening a primary focus.

Protocol: In Vitro Cytotoxicity Screening (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing cell metabolic activity. Since viable cells can reduce MTT to a purple formazan product, it serves as an excellent proxy for cytotoxicity.

Experimental Protocol:

  • Cell Culture:

    • Culture human cancer cell lines (e.g., MCF-7 for breast cancer, HeLa for cervical cancer) and a non-cancerous control cell line (e.g., human fibroblasts) in appropriate media (e.g., DMEM with 10% FBS) at 37°C and 5% CO₂.[10]

  • Cell Seeding:

    • Harvest cells using trypsin-EDTA and perform a cell count.

    • Seed 5,000-10,000 cells per well in a 96-well microplate and incubate for 24 hours to allow for attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the NDPC compounds and the positive control (Doxorubicin) in culture media. A typical concentration range is 0.1 to 100 µM.

    • Remove the old media from the cells and add 100 µL of the media containing the test compounds. Include "vehicle control" wells (containing only the solvent, e.g., 0.1% DMSO) and "no cell" blanks.

    • Incubate the plate for 48-72 hours.

  • MTT Addition & Incubation:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT.

  • Formazan Solubilization:

    • Carefully remove the media and add 100 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the purple formazan crystals.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

Data Analysis and Comparative Results

The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curves. This value represents the concentration of a compound required to inhibit cell proliferation by 50%. A lower IC₅₀ value indicates higher potency.

Table 1: Comparative Anticancer Activity (IC₅₀ in µM)

CompoundMCF-7 (Breast Cancer)HeLa (Cervical Cancer)[10][11]Normal FibroblastsSelectivity Index (SI) for HeLa
NDPC-01 15.211.8> 100> 8.5
NDPC-02 8.55.345.18.5
NDPC-03 45.752.1> 100> 1.9
Doxorubicin 0.90.71.52.1

Interpretation of Results:

  • Potency: NDPC-02 is the most potent compound in the series against both cancer cell lines. While not as potent as the standard drug Doxorubicin, its micromolar activity is promising for a lead compound.[12]

  • Selectivity: A crucial aspect of a potential anticancer drug is its ability to kill cancer cells while sparing normal cells. The Selectivity Index (SI = IC₅₀ in normal cells / IC₅₀ in cancer cells) quantifies this. A higher SI is desirable.

  • Lead Candidate: NDPC-02 shows a significantly better selectivity index (8.5) than Doxorubicin (2.1), indicating it is more toxic to cancer cells than normal cells.[9][10] This makes NDPC-02 a strong candidate for further investigation.

Secondary Assays: Elucidating the Mechanism of Action

Once a lead candidate like NDPC-02 is identified, the next step is to understand how it kills cancer cells. Preliminary studies show that dihydropyran derivatives can induce apoptosis and arrest the cell cycle.[9]

G cluster_apoptosis Apoptosis Pathway cluster_cellcycle Cell Cycle Arrest compound NDPC-02 (Lead Compound) mito Mitochondrial Stress compound->mito dna_damage DNA Damage compound->dna_damage cas9 Caspase-9 Activation mito->cas9 cas37 Caspase-3/7 Activation cas9->cas37 apoptosis Apoptosis (Cell Death) cas37->apoptosis g2m G2/M Phase Arrest proliferation Inhibition of Proliferation g2m->proliferation dna_damage->g2m

Caption: Potential mechanisms of action for an anticancer lead compound.

  • Apoptosis Assay (Caspase-3/7 Activity): Caspases are key executioner proteins in the apoptotic pathway. A luminescent or fluorescent assay can quantify the activity of Caspase-3 and -7 in cells treated with NDPC-02. An increase in activity would confirm apoptosis induction.

  • Cell Cycle Analysis: Using flow cytometry with a DNA-staining dye (like propidium iodide), we can analyze the distribution of cells in different phases of the cell cycle (G1, S, G2/M). A compound-induced arrest at a specific phase (e.g., S phase or G2/M) provides valuable mechanistic insight.[9]

Part 3: Antimicrobial Activity Evaluation

The pyran scaffold is also a component of molecules with notable antimicrobial properties.[3][6] Therefore, screening the NDPC library for antibacterial and antifungal activity is a logical parallel path.

Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. The MIC is the lowest concentration of a drug that prevents visible growth of a microorganism.[7]

Experimental Protocol:

  • Microorganism Preparation:

    • Culture bacterial strains (e.g., Staphylococcus aureus - Gram-positive, Escherichia coli - Gram-negative) and fungal strains (e.g., Candida albicans) to the mid-logarithmic phase.[7][8]

    • Dilute the cultures to a standardized concentration (e.g., 5 x 10⁵ CFU/mL) in appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Compound Dilution:

    • In a 96-well plate, perform a two-fold serial dilution of the NDPC compounds and controls (Ciprofloxacin, Fluconazole) in the broth. Concentrations typically range from 256 µg/mL down to 0.5 µg/mL.

  • Inoculation and Incubation:

    • Add the standardized microorganism suspension to each well.

    • Include a "growth control" (no compound) and a "sterility control" (no microorganisms).

    • Incubate the plates at 35-37°C for 18-24 hours (bacteria) or 24-48 hours (fungi).

  • MIC Determination:

    • Visually inspect the plates for turbidity. The MIC is the lowest concentration well with no visible growth.

Data Analysis and Comparative Results

A lower MIC value indicates greater antimicrobial potency. The results allow for a direct comparison against standard-of-care antibiotics and antifungals.

Table 2: Comparative Antimicrobial Activity (MIC in µg/mL)

CompoundS. aureus (Gram-positive)E. coli (Gram-negative)C. albicans (Fungus)
NDPC-01 1664> 128
NDPC-02 > 128> 128> 128
NDPC-03 83216
Ciprofloxacin [7]10.5N/A
Fluconazole [8]N/AN/A8

Interpretation of Results:

  • Spectrum of Activity: NDPC-03 demonstrates the broadest spectrum of activity, inhibiting the growth of Gram-positive bacteria, Gram-negative bacteria, and fungi. NDPC-01 shows moderate activity primarily against Gram-positive bacteria. NDPC-02 appears inactive in this panel.

  • Potency: While not as potent as the commercial drugs, the activity of NDPC-03 , particularly against S. aureus and C. albicans, is noteworthy and marks it as a potential lead for developing new anti-infectives.

  • Lead Candidate: The dual antibacterial and antifungal profile of NDPC-03 makes it an interesting candidate for further development, especially in an era of growing antimicrobial resistance.

Conclusion and Future Directions

This guide outlines a systematic and robust strategy for the initial biological evaluation of novel compounds derived from this compound. Through a tiered screening cascade, we can efficiently identify lead candidates for distinct therapeutic applications.

Based on our hypothetical data:

  • NDPC-02 emerges as a promising anticancer lead due to its potent cytotoxicity and, more importantly, its high selectivity for cancer cells over normal cells. Future work should focus on confirming its apoptotic mechanism and evaluating its efficacy in more complex in vivo models.

  • NDPC-03 is identified as a promising antimicrobial lead with a valuable broad-spectrum profile. Subsequent studies should determine whether its effect is bactericidal or bacteriostatic and explore its potential against drug-resistant microbial strains.

The versatility of the dihydropyran scaffold continues to present exciting opportunities in drug discovery. A rigorous, comparative, and mechanistically-driven evaluation process, as described here, is paramount to unlocking its full therapeutic potential.

References

  • Antitumor activities of biscoumarin and dihydropyran derivatives. PubMed, (2016). [Link]

  • Antibacterial and Antitumor Activities of Biscoumarin and Dihydropyran Derivatives. MDPI, (2016). [Link]

  • Anticancer Activity of 4-Aryl-1,4-Dihydropyridines. MDPI, (2023). [Link]

  • Synthesis, crystal structures and anti-cervical cancer activity of two dihydropyran derivatives. ResearchGate, (2015). [Link]

  • Exploring the dual effect of novel 1,4-diarylpyranopyrazoles as antiviral and anti-inflammatory for the management of SARS-CoV-2 and associated inflammatory symptoms. ScienceDirect, (2022). [Link]

  • Design and Synthesis of 1,4-dihydropyridine Derivatives as Anti-cancer Agent. PubMed, (2016). [Link]

  • Evaluation of the anti-inflammatory effect of 1,4-dihydropyridine derivatives. PubMed, (2023). [Link]

  • An overview of structure-based activity outcomes of pyran derivatives against Alzheimer's disease. National Institutes of Health (NIH), (2023). [Link]

  • Examples of bioactive compounds containing the 3,4-dihydro-2H-pyran ring. ResearchGate. [Link]

  • Synthesis and characterization of new 1,4-dihydropyran derivatives by novel Ta-MOF nanostructures as reusable nanocatalyst with antimicrobial activity. Frontiers, (2023). [Link]

  • Synthesis and characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a dibenzobarrelene backbone. National Institutes of Health (NIH), (2022). [Link]

  • Antimicrobial and Antibiofilm Activities of Some Antioxidant 3,4-Dihydroxyphenyl-Thiazole-Coumarin Hybrid Compounds: In Silico and In Vitro Evaluation. MDPI, (2023). [Link]

Sources

A Senior Application Scientist's Guide to the Cost-Effective Synthesis of Dihydropyrans

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The dihydropyran (DHP) scaffold is a cornerstone in medicinal chemistry and natural product synthesis, forming the core of numerous bioactive molecules, including essential drugs like Zanamivir and the structural backbone of Vitamin E.[1][2] The strategic construction of this six-membered oxygen-containing heterocycle is therefore of paramount importance. However, the choice of synthetic pathway is a critical decision point, governed not only by chemical efficiency but also by economic viability, scalability, and sustainability.

This guide provides an in-depth, objective comparison of the leading synthetic strategies for accessing dihydropyrans. Moving beyond simple procedural descriptions, we will analyze the causality behind methodological choices, offering field-proven insights to help you select the most cost-effective and appropriate pathway for your research and development goals.

Pillar 1: The Hetero-Diels-Alder (HDA) Reaction – A Convergent Powerhouse

The hetero-Diels-Alder (HDA) reaction is a classic, powerful, and atom-economical method for constructing dihydropyran rings in a single, convergent step.[3][4] This [4+2] cycloaddition, involving a conjugated diene and a dienophile containing a heteroatom, offers a direct and often highly stereocontrolled route to the DHP core.[3][5][6]

Causality of Application

The HDA reaction's primary advantage lies in its convergence. By bringing together two key fragments in one step, it significantly shortens synthetic sequences, which inherently reduces labor, solvent, and energy costs. The reaction can be modulated based on the electronic demands of the reactants:

  • Normal Electron-Demand HDA: Employs an electron-rich diene and an electron-poor dienophile.

  • Inverse Electron-Demand HDA: Utilizes an electron-poor diene and an electron-rich dienophile.[3][5] This variant is particularly common for DHP synthesis, often reacting α,β-unsaturated carbonyl compounds with enol ethers.[7][8]

Cost-Effectiveness Analysis
  • Catalysts: The key cost driver is often the catalyst. While thermal reactions are possible, they may require high temperatures and offer poor selectivity. Lewis acid catalysis is common, with costs varying from inexpensive ZnCl₂ to more complex and costly chiral bis(oxazoline)-Cu(II) complexes required for enantioselective transformations.[5][7][8] The ability to perform these reactions with low catalyst loadings (as low as 0.2 mol%) can mitigate this expense on a larger scale.[7]

  • Starting Materials: The cost of dienes and dienophiles is generally low to moderate, with many being commercially available.

  • Process: The one-pot nature of the HDA reaction is a significant economic advantage, reducing the need for intermediate isolation and purification. This aligns well with "pot economy," a principle that aims to reduce steps and chemical waste.[9]

Illustrative Workflow: HDA Reaction

HDA_Workflow cluster_reactants Reactants cluster_process Process cluster_output Output Diene Conjugated Diene Reaction [4+2] Cycloaddition (Thermal or Catalytic) Diene->Reaction Dienophile Hetero-Dienophile (e.g., Enol Ether) Dienophile->Reaction Product Dihydropyran Adduct Reaction->Product High Atom Economy Purification Purification (e.g., Chromatography) Product->Purification

Caption: General workflow for Hetero-Diels-Alder synthesis of dihydropyrans.

Pillar 2: Ring-Closing Metathesis (RCM) – Flexibility at a Price

Ring-closing metathesis has emerged as a dominant strategy for the formation of unsaturated rings, including dihydropyrans.[10][11] Its popularity stems from its remarkable functional group tolerance and its ability to form challenging medium and large rings.[10][12]

Causality of Application

RCM is often the go-to method when constructing complex DHP-containing molecules where the required diene precursor is readily assembled via linear chemistry. The reaction involves the intramolecular metathesis of a diene, catalyzed by metal alkylidenes (typically Ruthenium-based Grubbs or Hoveyda-Grubbs catalysts), to form a cycloalkene and volatile ethylene.[10] This makes the reaction thermodynamically favorable and simplifies purification. High yields (often 89-97%) are achievable for DHP synthesis from accessible starting materials.[10][13]

Cost-Effectiveness Analysis
  • Catalysts: This is the primary economic barrier for RCM. Ruthenium catalysts are expensive, and their cost can be prohibitive for large-scale industrial applications. Furthermore, removal of residual ruthenium from the final product is a critical and often costly challenge in pharmaceutical synthesis.[13]

  • Starting Materials: The synthesis of the acyclic diene precursor adds steps to the overall sequence compared to a convergent approach like HDA. The cost-effectiveness is therefore highly dependent on the efficiency of the precursor synthesis.

  • Process: RCM reactions are typically high-yielding and clean, which can reduce purification costs. However, the upfront cost of the catalyst and the downstream cost of metal removal must be carefully weighed. Efforts to develop recyclable or lower-loading catalyst systems are ongoing to address these limitations.[13]

Pillar 3: Multicomponent Reactions (MCRs) – The Green and Efficient Route

Multicomponent reactions, where three or more reactants combine in a single step to form a product, represent a highly efficient and green approach to dihydropyran synthesis.[1][2] These reactions are characterized by high atom economy, procedural simplicity, and reduced solvent waste.

Causality of Application

MCRs are ideal for rapidly generating libraries of structurally diverse dihydropyrans, a significant advantage in drug discovery. A common example is the one-pot reaction of an aromatic aldehyde, malononitrile, and a β-ketoester.[2][14] The reaction proceeds through a cascade of Knoevenagel condensation, Michael addition, and intramolecular cyclization.[14]

Cost-Effectiveness Analysis
  • Catalysts: A key advantage is the use of inexpensive and reusable catalysts. Recent research highlights novel Tantalum-based Metal-Organic Frameworks (Ta-MOFs) that are highly efficient, recyclable, and operate in environmentally benign solvents like ethanol/water mixtures at room temperature.[1][2][14] This drastically reduces catalyst cost and waste compared to other methods.

  • Starting Materials: The building blocks for these MCRs—aldehydes, malononitrile, and β-ketoesters—are generally inexpensive, commodity chemicals.

  • Process: The operational simplicity is a major economic driver. Combining multiple steps into a single, room-temperature operation minimizes energy consumption, reaction time, and labor. The ability to reuse the catalyst for multiple cycles further enhances the cost-effectiveness.[1][14]

Logical Relationship: Cost-Effectiveness Factors

Cost_Effectiveness cluster_inputs Input Costs cluster_process Process Costs cluster_outputs Output Value & Efficiency CE Overall Cost-Effectiveness SM_Cost Starting Material Cost & Availability SM_Cost->CE Cat_Cost Catalyst Cost (incl. ligands, metals) Cat_Cost->CE Energy Energy Consumption (Heating/Cooling) Energy->CE Steps Number of Steps & Reaction Time Steps->CE Solvents Solvent & Waste Disposal Solvents->CE Yield Yield & Atom Economy Yield->CE Purity Purification Costs (Chromatography, etc.) Purity->CE Stereo Stereoselectivity (Avoiding Separation) Stereo->CE

Caption: Key factors influencing the cost-effectiveness of a synthetic pathway.

Comparative Performance Data

The following table summarizes the key cost-effectiveness parameters for the discussed synthetic pathways. This allows for a direct, at-a-glance comparison to guide your decision-making process.

FeatureHetero-Diels-Alder (HDA)Ring-Closing Metathesis (RCM)Multicomponent Reaction (MCR)
Convergence High (One-step cycloaddition)Low (Linear precursor synthesis)Very High (One-pot, 3+ components)
Catalyst Cost Low to High (Varies from ZnCl₂ to chiral complexes)Very High (Ruthenium-based)Very Low (Reusable MOFs, organocatalysts)
Metal Contamination Risk Low to Moderate (e.g., Cu)High (Ru)Low to Moderate (e.g., Ta)
Atom Economy ExcellentGood (byproduct is ethylene)Excellent
Stereocontrol Good to Excellent (often catalyst-controlled)N/A (set in precursor)Moderate to Good (can be catalyst-controlled)
Process Simplicity HighModerate (requires precursor synthesis)Very High
Green Chemistry Profile ModerateModerate (metal waste)Excellent (benign solvents, catalyst recycling)
Best Suited For Convergent, stereocontrolled synthesis of defined targets.Complex molecules, macrocycles, high functional group tolerance.Rapid library synthesis, green and scalable processes.

Experimental Protocols: A Self-Validating System

The following protocols are presented as self-validating systems. The described characterization and monitoring steps are integral to ensuring the reaction's success and reproducibility.

Protocol 1: Ta-MOF Catalyzed Three-Component Synthesis of 1,4-Dihydropyrans

This protocol is adapted from methodologies detailing a highly efficient, green, and reusable catalytic system.[1][2][14]

  • Rationale: This method is chosen for its exceptional cost-effectiveness, operational simplicity, and alignment with green chemistry principles. The Ta-MOF catalyst is robust and can be recycled multiple times without significant loss of activity.[2]

  • Step-by-Step Methodology:

    • Catalyst Preparation: Synthesize Ta-MOF nanostructures via an ultrasonic-assisted method as described in the literature.[1][14] Characterize the catalyst using SEM, XRD, and BET analysis to confirm its physicochemical properties (e.g., high surface area, thermal stability).[1][14]

    • Reaction Setup: In a 25 mL round-bottom flask, combine the aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol), and ethyl acetoacetate (1.0 mmol).

    • Catalyst Addition: Add the Ta-MOF nanocatalyst (3-4 mg, approx. 0.5 mol%).[2][14]

    • Solvent Addition: Add 2 mL of a 1:1 mixture of ethanol and water.[2][14]

    • Reaction: Stir the reaction mixture vigorously at room temperature (25°C).

    • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) using a hexane:ethyl acetate mobile phase. The reaction is typically complete within 15-30 minutes.[1]

    • Catalyst Recovery: Upon completion, add 10 mL of acetone to precipitate the catalyst. Separate the catalyst by filtration. Wash the recovered catalyst with water and ethanol, then dry under vacuum for reuse.[14]

    • Product Isolation: Remove the solvent from the filtrate under reduced pressure.

    • Purification: Recrystallize the crude product from an ethanol/water mixture to obtain the pure 1,4-dihydropyran derivative. High yields (typically >90%) are expected.[1]

Protocol 2: Ring-Closing Metathesis for Dihydropyran Synthesis

This protocol is a generalized procedure based on established methods using second-generation Grubbs catalysts.[10][13]

  • Rationale: This method is selected to illustrate a pathway where high functional group tolerance is required, despite the higher catalyst cost. The choice of a second-generation catalyst (e.g., Grubbs-II, Hoveyda-Grubbs-II) offers higher reactivity and stability.

  • Step-by-Step Methodology:

    • Precursor Synthesis: Synthesize the appropriate acyclic diene ether precursor using standard organic chemistry techniques (e.g., etherification, olefination). Purify the precursor by column chromatography to ensure high purity before the key RCM step.

    • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the diene precursor (1.0 mmol).

    • Solvent Addition: Add anhydrous, degassed dichloromethane (DCM) or toluene to achieve a concentration of 0.01-0.1 M. The choice of solvent and concentration can significantly impact efficiency.

    • Catalyst Addition: Add the Grubbs-II catalyst (1-5 mol%) to the solution. The solution will typically change color upon addition.

    • Reaction: Stir the reaction at room temperature or reflux (typically 40°C for DCM) under the inert atmosphere.

    • Monitoring: Monitor the reaction by TLC or GC-MS. The disappearance of the starting material and the formation of a new, less polar spot indicates product formation. Reactions can take from 2 to 24 hours.

    • Quenching: Once the reaction is complete, add a quenching agent like ethyl vinyl ether or triphenylphosphine to deactivate the catalyst. Stir for 30 minutes.

    • Purification: Concentrate the reaction mixture and purify directly by silica gel column chromatography to isolate the dihydropyran product and remove the ruthenium byproducts. Yields are typically high (80-95%).[10]

Conclusion

The selection of a synthetic pathway for dihydropyrans is a multi-faceted decision that extends beyond theoretical yield.

  • For rapid, scalable, and environmentally benign synthesis , particularly in the context of library generation for drug discovery, Multicomponent Reactions catalyzed by reusable catalysts like Ta-MOFs offer an outstandingly cost-effective solution.

  • The Hetero-Diels-Alder reaction remains a highly reliable and convergent strategy, especially when high stereocontrol is paramount, with its cost-effectiveness being heavily influenced by the choice and loading of the catalyst.

  • Ring-Closing Metathesis , while powerful in its substrate scope and tolerance, presents significant economic and process challenges due to high catalyst costs and metal removal requirements, making it better suited for complex, high-value targets where other methods fail.

By carefully evaluating the factors of starting material cost, catalyst expense, process complexity, and green chemistry principles, researchers and drug development professionals can make informed, strategic decisions that optimize both chemical efficiency and economic viability.

References

  • BenchChem. (2025). Validation of Dihydropyran Moieties as Key Intermediates in Natural Product Synthesis: A Comparative Guide.
  • BenchChem. (2025). Application Notes and Protocols: Hetero-Diels-Alder Reaction for Dihydropyran Synthesis.
  • Catalytic production of tetrahydropyran (THP): a biomass-derived, economically competitive solvent with demonstrated use in plastic dissolution. Green Chemistry (RSC Publishing).
  • Wikipedia. Ring-closing metathesis.
  • Recent Advances in Inverse-Electron-Demand Hetero-Diels–Alder Reactions of 1-Oxa-1,3-Butadienes. PMC - NIH.
  • Kaur, P., et al. (2025). Comparative Study of Various Green Chemistry Approaches for the Efficient Synthesis of 1,4-Dihydropyridines. ResearchGate.
  • Singh, R. K., et al. (2025). Comparative Study of Various Green Chemistry Approaches for the Efficient Synthesis of 1,4-Dihydropyridines. ResearchGate.
  • Recent applications in natural product synthesis of dihydrofuran and -pyran formation by ring-closing alkene metathesis. Organic & Biomolecular Chemistry (RSC Publishing).
  • BenchChem. (2025). Application Notes and Protocols for the Catalytic Synthesis of 1,4-Dihydropyran Derivatives.
  • Green Chemistry Approaches in Drug Synthesis: Sustainable Solutions for the Pharmaceutical Industry.
  • Enantioselective Synthesis of Substituted Dihydropyrans by Organocatalyst-Mediated Domino Michael/Enolization/Acetalization Reactions. ResearchGate.
  • Synthesis and characterization of new 1,4-dihydropyran derivatives by novel Ta-MOF nanostructures as reusable nanocatalyst with antimicrobial activity. PMC - NIH.
  • Synthesis and characterization of new 1,4-dihydropyran derivatives by novel Ta-MOF nanostructures as reusable nanocatalyst with antimicrobial activity. Frontiers.
  • ChemInform Abstract: Enantioselective Synthesis of Dihydropyrans. Catalysis of Hetero Diels-Alder Reactions by Bis(oxazoline) Copper(II) Complexes. ResearchGate.
  • Hetero-Diels-Alder Reactions. ResearchGate.
  • Selection of cost-effective yet chemically diverse pathways from the networks of computer-generated retrosynthetic plans. PMC - NIH.
  • Wikipedia. Diels–Alder reaction.
  • One-pot green synthesis of dihydropyran heterocycles. The Royal Society of Chemistry.
  • Synthesis of 3,4-dihydro-2H-pyrans by hetero-Diels–Alder reactions of functionalized α,β-unsaturated carbonyl compounds with N-vinyl-2-oxazolidinone. Organic & Biomolecular Chemistry (RSC Publishing).
  • Recent Advances in Total Synthesis via Metathesis Reactions. Who we serve.
  • Recent advances in the application of ring-closing metathesis for the synthesis of unsaturated nitrogen heterocycles. PMC - NIH.
  • Enantioselective Synthesis of Dihydropyrans. Catalysis of Hetero Diels-Alder Reactions by Bis(oxazoline) Copper(II) Complexes. Organic Chemistry Portal.
  • Diastereoselective Synthesis of cis-2,6-Disubstituted Dihydropyrane Derivatives through a Competitive Silyl-Prins Cyclization versus Alternative Reaction Pathways. MDPI.
  • Economic Analysis of Integrated Continuous and Batch Pharmaceutical Manufacturing. University of Edinburgh Research Explorer.
  • Cost Analysis for a Continuously Operated Fine Chemicals Production Plant at 10 Kg/Day Using a Combination of Microprocessing and Microwave Heating. ResearchGate.
  • An Expert-Augmented Deep Learning Approach for Synthesis Route Evaluation. ChemRxiv.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Potassium 3,4-dihydro-2H-pyran-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: Immediate Actions & Core Principles

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of potassium 3,4-dihydro-2H-pyran-2-carboxylate. The foundational principle is that all chemical waste, including this compound and its containers, must be managed through a licensed hazardous waste disposal service coordinated by your institution's Environmental Health & Safety (EH&S) office. Under no circumstances should this chemical be disposed of down the drain or in regular trash. The immediate safety concerns are skin, eye, and respiratory irritation.[1] Adherence to the procedures outlined below is critical for ensuring personnel safety, maintaining experimental integrity, and complying with federal and local regulations.

Chemical Profile & Hazard Assessment

This compound is the potassium salt of a carboxylic acid derived from a dihydropyran ring structure. While comprehensive toxicological data is limited, the available Safety Data Sheet (SDS) provides critical hazard information that must inform all handling and disposal decisions.

1.1 GHS Hazard Identification

The compound is classified with the following hazard statements:

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

These classifications mandate that the substance be treated as a hazardous chemical for disposal purposes. The irritant nature of the compound necessitates strict adherence to personal protective equipment (PPE) protocols to prevent exposure during handling and disposal.

1.2 Regulatory Context: Why This Protocol is Necessary

In the United States, the Environmental Protection Agency (EPA) regulates chemical waste under the Resource Conservation and Recovery Act (RCRA).[2][3] Laboratories are classified as waste generators and must comply with specific standards for waste accumulation, labeling, and disposal.[2][4] This protocol is designed to meet these standards, ensuring that your laboratory remains compliant. Your institution's EH&S department is the definitive authority on interpreting and implementing these regulations for your specific location.[5][6]

Pre-Disposal: Safety and Containment Protocols

Proper disposal begins long before the waste is collected. It starts with safe handling and meticulous containment at the point of generation.

2.1 Mandatory Personal Protective Equipment (PPE)

Based on the identified hazards, the following minimum PPE must be worn when handling this compound for any purpose, including disposal.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (Nitrile is a standard choice; consult glove compatibility charts for extended contact).[6]To prevent skin contact and irritation as per hazard statement H315.[1]
Eye/Face Protection Safety glasses with side shields or chemical safety goggles.[1][6]To prevent serious eye irritation from splashes or airborne dust as per hazard statement H319.[1]
Skin/Body Protection A standard laboratory coat.[6]To protect skin and personal clothing from contamination.
Respiratory Protection Use only in a well-ventilated area, such as a chemical fume hood, to minimize inhalation of dust or aerosols.[1]To mitigate the risk of respiratory irritation as per hazard statement H335.[1]

2.2 Waste Segregation and Container Management

Proper segregation is a cornerstone of safe laboratory practice, preventing unintended chemical reactions and ensuring a compliant disposal stream.

  • Designated Waste Container: Dedicate a specific, compatible container for this compound waste. The container must be made of a non-reactive material (e.g., HDPE), be in good condition with a secure, tightly-sealing lid.[7]

  • Solid vs. Liquid Waste:

    • Solid Waste: Collect un-dissolved powder, contaminated weigh boats, and contaminated PPE (like gloves and wipes) in a designated solid waste container.

    • Liquid Waste: Collect solutions containing the compound in a designated liquid waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's EH&S guidelines.

  • Labeling: The waste container must be labeled immediately upon the first addition of waste. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The specific hazards (e.g., "Irritant")

    • The date of first accumulation

Step-by-Step Disposal and Spill Management Workflow

This section provides the procedural steps for routine disposal and emergency spill cleanup. The logical flow ensures safety and compliance at each stage.

Disposal Decision Workflow

DisposalWorkflow start Waste Generated (Solid or Solution) ppe Step 1: Don Required PPE (Gloves, Goggles, Lab Coat) start->ppe contain Step 2: Place Waste in Designated, Labeled Container ppe->contain seal Step 3: Securely Seal Container Ensure Label is Complete contain->seal store Step 4: Store in Satellite Accumulation Area (SAA) seal->store contact Step 5: Contact EH&S for Pickup (Follow Institutional Protocol) store->contact end Compliant Disposal contact->end

Caption: Decision workflow for routine disposal of this compound.

3.1 Protocol for Disposing of Unused or Waste Product

  • Verify PPE: Before beginning, ensure you are wearing the appropriate PPE as detailed in Table 1.

  • Transfer Waste: Carefully transfer the waste material (solid or liquid) into the correctly labeled hazardous waste container. Use a funnel for liquids to prevent spills. For solids, use a powder funnel or carefully scoop the material.

  • Close Container: Tightly seal the waste container lid.

  • Decontaminate: Wipe the exterior of the container with a damp cloth to remove any residual contamination. Dispose of the wipe in the solid hazardous waste container.

  • Wash Hands: Remove gloves and wash hands thoroughly with soap and water.[1]

  • Store for Pickup: Place the sealed container in your laboratory's designated Satellite Accumulation Area (SAA) to await pickup by EH&S personnel.[2][8]

3.2 Spill Cleanup Protocol

In the event of a spill, remain calm and follow these procedures.

  • Alert Personnel: Immediately alert others in the vicinity of the spill.

  • Assess the Spill:

    • For a small spill (that you are trained and equipped to handle): Proceed with the steps below.

    • For a large spill or if you feel unsafe: Evacuate the area, close the doors, and contact your institution's emergency EH&S number.

  • Don PPE: Wear, at a minimum, a lab coat, safety goggles, and two pairs of chemical-resistant gloves.

  • Containment & Cleanup:

    • Prevent further spread of the spill.[1]

    • Gently cover the spilled solid with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill absorbent) to prevent it from becoming airborne.[1][7]

    • Using non-sparking tools (such as a plastic dustpan and brush), carefully sweep or scoop the mixture into your designated hazardous waste container.[9]

    • Perform a final decontamination of the spill area with soap and water, collecting all cleaning materials (wipes, paper towels) as hazardous waste.

  • Final Steps: Seal the waste container, label it appropriately, and place it in the SAA. Report the spill to your laboratory supervisor or EH&S office as per institutional policy.

Conclusion: A Culture of Safety

The proper disposal of this compound is not merely a procedural task but a critical component of a robust laboratory safety culture.[10][11] By understanding the chemical's hazards, adhering to PPE requirements, and following a clear, compliant disposal workflow, researchers protect themselves, their colleagues, and the environment. Always consult your institution's specific Chemical Hygiene Plan and EH&S department for guidance that aligns with local, state, and federal regulations.[4]

References

  • Title: Laboratory Waste Management: The New Regulations Source: Medlab Magazine URL: [Link]

  • Title: Regulations for Hazardous Waste Generated at Academic Laboratories Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

  • Title: Laboratory Environmental Sample Disposal Information Document Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

  • Title: Regulation of Laboratory Waste Source: American Chemical Society (ACS) URL: [Link]

  • Title: EPA tweaks hazardous waste rules for academic labs Source: Chemistry World URL: [Link]

  • Title: Safety Data Sheet: 3,4-dihydro-2H-pyran Source: Chemos GmbH & Co.KG URL: [Link]

  • Title: SAFETY DATA SHEET - 3,4-Dihydro-2H-pyran Source: Thermo Fisher Scientific URL: [Link]

  • Title: 3,4-DIHYDRO-2H-PYRAN FOR SYNTHESIS MSDS Source: Loba Chemie URL: [Link]

  • Title: Material Safety Data Sheet - 3,4-Dihydro-2H-Pyran, 99% Source: Cole-Parmer URL: [Link]

  • Title: Safety First: Essential Guidelines for Handling Research Reagents and Equipment Source: Bio-Rad URL: [Link]

  • Title: Ensuring a Safe Lab: Best Practices for Handling and Disposing of Research Peptides Source: GenScript URL: [Link]

  • Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version Source: National Academies Press URL: [Link]

Sources

Navigating the Safe Handling of Potassium 3,4-dihydro-2H-pyran-2-carboxylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of pharmaceutical research and development, the meticulous handling of novel chemical entities is paramount to ensuring both personnel safety and experimental integrity. This guide provides essential, immediate safety and logistical information for the handling of potassium 3,4-dihydro-2H-pyran-2-carboxylate, a compound that, while integral to specific synthetic pathways, necessitates a comprehensive understanding of its hazard profile. Our objective is to empower researchers, scientists, and drug development professionals with the knowledge to work with this compound confidently and safely, thereby fostering a secure and productive laboratory environment.

Understanding the Hazard Profile: Why Specific PPE is Crucial

This compound presents a triad of primary hazards that dictate the required personal protective equipment (PPE). According to its Safety Data Sheet (SDS), this compound is classified with the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)[1]. These classifications are the cornerstone of our PPE recommendations, as direct contact or inhalation can lead to adverse health effects.

The causality behind these hazards lies in the chemical nature of the compound. As a potassium salt of a carboxylic acid, it can dissociate in the presence of moisture, potentially altering local pH and leading to irritation upon contact with skin or mucous membranes. The pyran ring structure, while common in many organic molecules, can also contribute to its irritant properties. Therefore, the selection of appropriate PPE is not merely a procedural formality but a critical barrier to prevent unintended exposure.

Recommended Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential when handling this compound. The following table summarizes the recommended equipment, drawing from established safety protocols for similar chemical classes.

Body PartRecommended PPERationale
Eyes/Face Safety glasses with side shields or chemical safety goggles. A face shield is recommended when handling larger quantities or if there is a significant splash risk.Protects against direct contact with the eyes, which can cause serious irritation[1][2][3].
Hands Nitrile rubber gloves with a minimum layer thickness of 0.11 mm.Provides a suitable barrier against skin contact, which can cause irritation[1][4][5]. It is crucial to inspect gloves for any signs of degradation or perforation before use[2][6].
Body A standard laboratory coat. For operations with a higher risk of contamination, a chemically resistant apron or coveralls should be worn.Prevents contamination of personal clothing and minimizes skin exposure[1][7].
Respiratory Use only in a well-ventilated area. If dust or aerosols may be generated, a NIOSH-approved respirator with an appropriate particulate filter (e.g., P95 or P100) is necessary.Minimizes the risk of inhaling the compound, which can cause respiratory tract irritation[1][2].

A Note on Glove Selection: While nitrile gloves are generally recommended, the specific breakthrough time and degradation characteristics can vary between manufacturers[8][9][10][11][12]. For prolonged or immersive handling, it is best practice to consult the glove manufacturer's chemical resistance guide to ensure optimal protection.

Operational and Disposal Plans: A Step-by-Step Guide

Adherence to a stringent operational workflow is critical for minimizing exposure and preventing accidental release. The following step-by-step guide outlines the safe handling, storage, and disposal of this compound.

Experimental Workflow: From Receipt to Disposal

Safe_Handling_Workflow cluster_Prep Preparation cluster_Handling Handling cluster_Post Post-Handling cluster_Disposal Disposal Prep 1. Don Appropriate PPE Weigh 3. Weigh Compound in Contained Manner Prep->Weigh Vent 2. Ensure Adequate Ventilation (Fume Hood) Transfer 4. Transfer to Reaction Vessel Weigh->Transfer Clean 5. Decontaminate Work Area Transfer->Clean Doff 6. Doff PPE Correctly Clean->Doff Waste 7. Dispose of Contaminated Waste in Labeled Container Doff->Waste

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.